molecular formula C8H8BrNO3 B1283776 4-Bromo-2-ethoxy-1-nitrobenzene CAS No. 57279-70-6

4-Bromo-2-ethoxy-1-nitrobenzene

Cat. No.: B1283776
CAS No.: 57279-70-6
M. Wt: 246.06 g/mol
InChI Key: SVFZXFVVGNPTEF-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-1-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-ethoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFZXFVVGNPTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574056
Record name 4-Bromo-2-ethoxy-1-nitrobenzene
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Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57279-70-6
Record name 4-Bromo-2-ethoxy-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57279-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-ethoxy-1-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2-ethoxy-1-nitrobenzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-ethoxy-1-nitrobenzene: Properties, Reactivity, and Synthetic Utility

Introduction

In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets. This compound is a substituted aromatic compound that serves as a highly versatile intermediate for researchers, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—featuring a reactive bromine atom, a strongly electron-withdrawing nitro group, and an electron-donating ethoxy group—creates a platform for a diverse range of chemical transformations.

This technical guide provides a comprehensive analysis of the chemical properties, spectroscopic signature, reactivity, and synthetic applications of this compound. As a senior application scientist, the narrative is structured to deliver not just procedural steps but also the underlying causality and strategic considerations that guide its use in a research and development setting.

Core Chemical and Physical Properties

This compound is an organic compound whose identity and properties are defined by its precise molecular architecture.[1][2] The spatial arrangement of its functional groups dictates its reactivity and physical behavior.

Table 1: Chemical Identifiers and Core Properties

PropertyValueSource
IUPAC Name 4-bromo-1-ethoxy-2-nitrobenzenePubChem[1]
CAS Number 383869-51-0Key Organics[2]
Molecular Formula C₈H₈BrNO₃PubChem[1]
Molecular Weight 246.06 g/mol PubChem[1]
Canonical SMILES CCOC1=C(C=C(C=C1)Br)[O-]PubChem[1]
InChIKey NIRPAGRQTPHRCJ-UHFFFAOYSA-NPubChem[1]

Computed Physicochemical Data

While extensive experimental data for this specific isomer is not broadly published, computational models provide reliable predictions essential for experimental design.

Table 2: Computed Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point Not specified; analogs suggest a solid at room temp.1-(2-Bromoethoxy)-4-nitrobenzene melts at 62-65 °C.[3]
Boiling Point High; likely decomposes before boiling at atm. pressure.1-(2-Bromoethoxy)-4-nitrobenzene boils at 170 °C / 0.5 mmHg.[3]
Solubility Soluble in common organic solvents (DCM, EtOAc, DMSO).Based on properties of similar aromatic compounds.[3]
XLogP3 3.2Indicates moderate lipophilicity.
Topological Polar Surface Area 55.1 ŲPubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Molecular Structure Diagram

The substitution pattern is key to this molecule's utility. The nitro and bromo groups are positioned para to each other, a critical arrangement for activating the C-Br bond towards nucleophilic attack.

Caption: 2D structure of this compound.

Proposed Synthesis and Purification

A logical and efficient synthesis of this compound proceeds via a Williamson ether synthesis, a cornerstone reaction in organic chemistry. This approach offers high yields and utilizes readily available starting materials.

Synthetic Pathway: Williamson Ether Synthesis

The synthesis involves the O-alkylation of 4-bromo-2-nitrophenol with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a mild base. The phenolic proton is acidic due to the electron-withdrawing effect of the adjacent nitro group, facilitating deprotonation and subsequent nucleophilic attack.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol
  • Materials:

    • 4-Bromo-2-nitrophenol (1.0 eq)

    • Ethyl iodide (1.2 eq)

    • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetone or DMF

  • Procedure:

    • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-nitrophenol and anhydrous acetone under an inert atmosphere (e.g., nitrogen or argon).

    • Base Addition: Add anhydrous potassium carbonate to the stirring suspension. The K₂CO₃ acts as the base to deprotonate the phenol, and its insolubility in acetone necessitates vigorous stirring.

    • Alkylation: Add ethyl iodide dropwise to the mixture.

    • Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting phenol.

    • Workup: After cooling to room temperature, filter the solid K₂CO₃ and potassium iodide byproduct, washing the solid with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

  • Causality:

    • Anhydrous Conditions: Water can compete as a nucleophile and reduce the efficacy of the base, hence anhydrous reagents and a flame-dried flask are critical.

    • Choice of Base: K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause side reactions.

    • Solvent: Acetone is a good choice due to its appropriate boiling point for reflux and its ability to dissolve the organic components while leaving the inorganic base largely suspended.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is anchored in three primary modes of reactivity: nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and reduction of the nitro group.

A. Nucleophilic Aromatic Substitution (SNA_r_)

The C-Br bond is highly activated towards nucleophilic attack. This is a direct consequence of the powerful electron-withdrawing nitro group located at the para position. The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.[4][5][6][7] This is a classic example of an addition-elimination mechanism.[4][7]

SNAr_Mechanism Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate + Nu⁻ (Slow, Rate-Determining Step) Nuc Nucleophile (Nu⁻) Nuc->Intermediate Product Substituted Product Intermediate->Product (Fast) LeavingGroup Bromide Ion (Br⁻) Intermediate->LeavingGroup - Br⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA_r_).

  • Protocol: Methoxylation

    • Dissolve this compound (1.0 eq) in anhydrous methanol.

    • Add sodium methoxide (1.1 eq) as a 25 wt% solution in methanol.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction, neutralize with dilute HCl, and extract the product with ethyl acetate.

    • The organic layers are washed, dried, and concentrated to yield 1-ethoxy-4-methoxy-2-nitrobenzene.

B. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond serves as an excellent handle for forming new carbon-carbon bonds via transition-metal catalysis. The Suzuki-Miyaura coupling is a preeminent example, prized for its functional group tolerance and operational simplicity.[8][9]

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[9][10]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-R Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Protocol: Coupling with Phenylboronic Acid

    • Setup: In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

    • Catalyst: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq).

    • Solvent: Add a degassed solvent system, typically a mixture of toluene and water.

    • Inerting: Subject the flask to several cycles of vacuum and backfilling with argon. This is crucial as the Pd(0) catalyst is oxygen-sensitive.[10]

    • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 6-18 hours.

    • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

    • Purification: The crude product is purified by column chromatography to yield the corresponding biaryl compound.

C. Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is a fundamental step in the synthesis of many pharmaceuticals.[11] This conversion dramatically alters the electronic properties of the ring and introduces a nucleophilic site for further functionalization.

  • Protocol: Reduction with Tin(II) Chloride

    • Dissolve this compound in ethanol or ethyl acetate.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).

    • Heat the mixture to reflux for 1-3 hours.

    • Cool the reaction and carefully basify with a saturated sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • The filtrate is collected, and the layers are separated. The aqueous layer is extracted further with ethyl acetate.

    • The combined organic layers are dried and concentrated to yield the product, 4-bromo-2-ethoxyaniline.

Handling, Safety, and Disposal

Proper handling of this compound is essential due to the potential hazards associated with nitroaromatic compounds and aryl halides. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from closely related compounds provides a strong basis for safety protocols.[12][13][14]

Table 3: Summary of Potential Hazards and Precautions

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[12][13]Do not eat, drink, or smoke when using. Use only in a well-ventilated area or chemical fume hood.[12][15]
Skin Irritation Causes skin irritation (Category 2).[12][13]Wear protective gloves (e.g., nitrile), lab coat, and wash hands thoroughly after handling.[15]
Eye Irritation Causes serious eye irritation (Category 2).[12][13]Wear safety glasses with side shields or chemical goggles.[15] Ensure eyewash stations are accessible.[12]
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.[12]Avoid release to the environment. Dispose of waste via a licensed waste disposal company.
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14]

  • Spill Response: In case of a spill, avoid dust formation.[15] Collect the material using appropriate tools (e.g., a HEPA-filter vacuum or wet sweep) and place it in a suitable container for disposal.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound emerges as a potent and versatile synthetic intermediate. Its well-defined reactivity, governed by the interplay of its bromo, ethoxy, and nitro substituents, allows for precise and predictable transformations. For the research scientist and drug development professional, this compound offers reliable access to complex molecular scaffolds through robust and scalable reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-couplings. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is the foundation for leveraging its full potential in the pursuit of chemical innovation.

References

  • PubChem. (n.d.). Design and Synthesis of a 4-Nitrobromobenzene Derivative... ACS Publications.
  • PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-nitrobenzene.
  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ChemOrgChem. (2025). Aromatic Nucleophilic Substitution. YouTube.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • The Royal Society of Chemistry. (n.d.). Tunable Photophysical Properties of Thiophene Based Chromophores.
  • PubChem. (n.d.). 2-Bromo-4-ethoxy-1-nitrobenzene.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Chegg. (2018). Solved H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene.
  • PubChem. (n.d.). 1-Bromo-2-ethoxy-4-nitrobenzene.
  • Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 1-(2-Bromoethoxy)-4-nitrobenzene: Applications in Material Science and Beyond.
  • ResearchGate. (2004). (PDF) 1-Ethoxy-4-nitrobenzene.

Sources

An In-depth Technical Guide to 4-Bromo-1-ethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 4-Bromo-1-ethoxy-2-nitrobenzene (CAS No: 383869-51-0), a key aromatic intermediate. It is intended for an audience of researchers, scientists, and professionals in the fields of drug development, agrochemicals, and materials science. This guide details the compound's physicochemical properties, outlines a robust synthetic pathway, describes methods for analytical characterization, discusses its applications, and provides essential safety and handling protocols. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile chemical building block.

Introduction

4-Bromo-1-ethoxy-2-nitrobenzene is a polysubstituted aromatic compound featuring a bromine atom, an ethoxy group, and a nitro group. This specific arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the directing effects of the ethoxy and bromo substituents, activates the molecule for a variety of subsequent chemical transformations.

The bromine atom serves as an excellent leaving group or a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Concurrently, the nitro group can be readily reduced to an amine, a fundamental functional group in a vast number of active pharmaceutical ingredients (APIs) and other functional materials.[1][2] This dual reactivity profile positions 4-Bromo-1-ethoxy-2-nitrobenzene as a strategic synthon for building complex molecular architectures.[3] Its applications are found in the synthesis of pharmaceuticals, agrochemicals like herbicides and fungicides, and specialty materials.[2][4]

This guide will focus on the isomer with the Chemical Abstracts Service (CAS) registration number 383869-51-0 .[5]

Core Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in research and development. These properties dictate choices regarding reaction conditions, solvents, purification methods, and storage. The key identifiers and computed properties for 4-Bromo-1-ethoxy-2-nitrobenzene are summarized below.

Identifier Value Source(s)
CAS Number 383869-51-0[5][6][7]
IUPAC Name 4-bromo-1-ethoxy-2-nitrobenzene[7]
Molecular Formula C₈H₈BrNO₃[5][7]
Molecular Weight 246.06 g/mol [6][7]
Synonyms 4-bromo-2-nitrophenyl ethyl ether, 2-Nitro-4-bromphenetol[7]
Canonical SMILES CCOC1=C(C=C(C=C1)Br)[O-][7]
InChIKey NIRPAGRQTPHRCJ-UHFFFAOYSA-N[7]
Appearance Solid (form may vary)[8]
XLogP3 3.2[6]
Topological Polar Surface Area 55 Ų[6][7]
Hydrogen Bond Donor Count 0[7]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 2[6]

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthesis procedures for 4-Bromo-1-ethoxy-2-nitrobenzene are not abundantly available in the public domain, a plausible and efficient synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution and analogous transformations reported for similar molecules.[9][10] The proposed pathway starts from the commercially available 4-bromophenol.

Proposed Two-Step Synthesis Protocol

Step 1: Williamson Ether Synthesis (Ethoxylation) The first step involves the conversion of 4-bromophenol to 4-bromoethoxybenzene (4-bromophenetole). This is a classic Williamson ether synthesis.

  • Rationale: The phenolic proton is acidic and can be readily removed by a moderately strong base like potassium carbonate (K₂CO₃) to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, such as ethyl iodide or ethyl bromide, in an Sₙ2 reaction to form the desired ether. Acetone or DMF are suitable polar aprotic solvents that facilitate this type of reaction.

Step 2: Electrophilic Aromatic Substitution (Nitration) The second step is the nitration of the 4-bromoethoxybenzene intermediate.

  • Rationale: The ethoxy group is a strongly activating, ortho, para-directing group. Since the para position is blocked by the bromine atom, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the ortho positions. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺. The reaction is typically performed at low temperatures (0-10 °C) to control the rate of reaction and minimize the formation of dinitrated byproducts.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromoethoxybenzene

  • To a stirred solution of 4-bromophenol (1 eq.) in dry acetone, add anhydrous potassium carbonate (1.5 eq.).

  • Add ethyl iodide (1.2 eq.) dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-bromoethoxybenzene, which can be used in the next step with or without further purification.

Step 2: Synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene

  • In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Add 4-bromoethoxybenzene (1 eq.), synthesized in the previous step, slowly to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C.

  • Prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the substrate, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 4-Bromo-1-ethoxy-2-nitrobenzene.

SynthesisWorkflow cluster_step1 Step 1: Ethoxylation cluster_step2 Step 2: Nitration cluster_purification Workup & Purification 4-Bromophenol 4-Bromophenol Reagents1 K₂CO₃, Ethyl Iodide Solvent: Acetone 4-Bromophenol->Reagents1 Intermediate 4-Bromoethoxybenzene Reagents1->Intermediate Reagents2 HNO₃, H₂SO₄ Temp: 0-5 °C Intermediate->Reagents2 Product 4-Bromo-1-ethoxy-2-nitrobenzene Reagents2->Product Workup Ice Quenching Filtration Product->Workup Purification Recrystallization (Ethanol) Workup->Purification

Caption: Proposed synthesis workflow for 4-Bromo-1-ethoxy-2-nitrobenzene.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. For an aromatic, chromophoric compound like 4-Bromo-1-ethoxy-2-nitrobenzene, High-Performance Liquid Chromatography (HPLC) with a UV detector is a primary analytical tool.[11] Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a standard method for assessing the purity of the final product.

  • Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The nitro-aromatic structure of the target compound contains a strong chromophore, making it easily detectable by a UV-Vis spectrophotometer.[11]

Methodology:

  • Standard Preparation: Accurately weigh approximately 10 mg of the purified product and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point could be 60:40 (Acetonitrile:Water).[12]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method).

AnalyticalWorkflow Start Crude Product Prep Dissolve in Acetonitrile Start->Prep Inject HPLC Injection (C18 Column) Prep->Inject Detect UV Detection (254 nm) Inject->Detect Analyze Chromatogram Analysis Detect->Analyze Result Purity Report Analyze->Result

Caption: General workflow for HPLC purity assessment.

Applications in Research and Drug Development

Substituted bromo-nitrobenzenes are cornerstone building blocks in medicinal chemistry and materials science.[13] The specific functionalities of 4-Bromo-1-ethoxy-2-nitrobenzene make it suitable for several key applications:

  • Pharmaceutical Synthesis: This molecule is an ideal starting point for creating complex drug candidates. The nitro group can be reduced to an aniline, which is a precursor for a wide variety of heterocyclic structures (e.g., quinolines, benzimidazoles) or can be used for amide bond formation. The bromine atom allows for the introduction of molecular complexity via palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that is central to modern drug discovery.[1][2][3]

  • Agrochemical Development: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on functionalized aromatic cores. The bromo-nitro-aromatic scaffold can be elaborated to produce compounds with specific biological activities against agricultural pests or weeds.[2]

  • Materials Science: The nitroaromatic system is electron-deficient, making it a candidate for incorporation into organic electronic materials, such as charge-transfer complexes or organic semiconductors.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on safety data for this compound and its close analogs, the following precautions must be observed.[8][14][15][16]

  • Hazard Identification:

    • Harmful if swallowed (Acute Oral Toxicity, Category 4).[15][16]

    • Causes skin irritation (Category 2).[15][16]

    • Causes serious eye irritation (Category 2).[15][16]

    • May cause respiratory irritation.[15][16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[8]

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a respirator may be required.[14]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[8]

    • Avoid formation of dust and aerosols.[8]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

    • Keep away from strong oxidizing agents.[8]

  • First Aid Measures:

    • If Swallowed: Rinse mouth and seek immediate medical attention.[16]

    • If on Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[16]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[16]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]

Conclusion

4-Bromo-1-ethoxy-2-nitrobenzene is a strategically important chemical intermediate with a well-defined reactivity profile that enables its use in diverse synthetic applications. Its value is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the ability to perform sequential modifications—such as nucleophilic substitution or cross-coupling at the bromine position and reduction of the nitro group—provides a powerful tool for generating molecular diversity. Adherence to rigorous analytical characterization and strict safety protocols is essential for its successful and safe application in the laboratory.

References

  • PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene. National Center for Biotechnology Information.
  • Matrix Fine Chemicals. (n.d.). 4-BROMO-1-METHOXY-2-NITROBENZENE | CAS 33696-00-3.
  • ACS Publications. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative....
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromonitrobenzene: A Key Synthon for Pharmaceutical API Development.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 1-Bromo-4-nitrobenzene in Pharmaceutical Synthesis.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis.
  • MySkinRecipes. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene.
  • Alfa Aesar. (2014). Safety Data Sheet - 1-Bromo-4-nitrobenzene.
  • PubChem. (n.d.). 4-Bromo-1-ethyl-2-nitrobenzene. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Substituted nitrobenzene derivatives as medicines and other useful uses thereof.
  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-nitrobenzene. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?
  • SIELC Technologies. (n.d.). Separation of Benzene, 1-bromo-4-nitro- on Newcrom R1 HPLC column.

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An In-depth Technical Guide to the Molecular Structure of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of the molecular structure, synthesis, and characterization of 4-Bromo-2-ethoxy-1-nitrobenzene. By integrating established chemical principles with data from analogous compounds, this document offers a robust framework for understanding and utilizing this versatile chemical intermediate.

Introduction: Unveiling a Key Synthetic Building Block

This compound is a substituted aromatic compound with significant potential as a building block in organic synthesis. Its trifunctional nature, featuring a bromine atom, an ethoxy group, and a nitro group on a benzene ring, allows for a diverse range of chemical transformations. The interplay of the electronic effects of these substituents dictates the molecule's reactivity, making it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Understanding its molecular architecture is paramount to harnessing its synthetic utility.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical identity. These properties are computed and derived from established chemical databases.[1][2]

Table 1: Chemical Identity and Computed Physicochemical Properties

IdentifierValue
IUPAC Name 4-bromo-1-ethoxy-2-nitrobenzene[1]
CAS Number 383869-51-0[1][3]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1][2]
Canonical SMILES CCOC1=C(C=C(C=C1)Br)[O-][1]
InChIKey NIRPAGRQTPHRCJ-UHFFFAOYSA-N[1]
XLogP3 3.2[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area 55.1 Ų[1]

Proposed Synthesis Protocol

Rationale for Synthetic Strategy

The ethoxy group is an ortho-, para-directing activator, while the bromine atom is a deactivating ortho-, para-director. In 3-bromophenetole, the positions ortho and para to the activating ethoxy group are C2, C4, and C6. The position para to the ethoxy group (C6) is sterically unhindered. The positions ortho to the ethoxy group (C2 and C4) are also meta to the bromine. Nitration is an electrophilic aromatic substitution reaction, and the incoming electrophile (NO₂⁺) will be directed by the activating ethoxy group. Therefore, nitration of 3-bromophenetole is expected to yield a mixture of isomers, with the major product being the desired this compound due to the directing effects of the ethoxy group.

Step-by-Step Experimental Protocol: Nitration of 3-Bromophenetole
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-bromophenetole (1 equivalent) to glacial acetic acid.

  • Cooling: Cool the mixture to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid, maintaining a low temperature.

  • Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to the cooled solution of 3-bromophenetole over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with constant stirring.

  • Extraction: The precipitated solid can be collected by filtration, or if an oil forms, the aqueous mixture should be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The crude product should be washed with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Structural Elucidation: A Spectroscopic Approach

The definitive confirmation of the molecular structure of this compound would rely on a combination of spectroscopic techniques. Below are the anticipated results from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

    • A triplet around 1.4-1.5 ppm corresponding to the three protons of the methyl group (-CH₃).

    • A quartet around 4.1-4.2 ppm corresponding to the two protons of the methylene group (-OCH₂-).

    • The aromatic region should display three signals corresponding to the three protons on the benzene ring. Based on the substitution pattern, we would expect a doublet for the proton at C6, a doublet of doublets for the proton at C5, and a doublet for the proton at C3.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

    • Signals for the two aliphatic carbons of the ethoxy group.

    • Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C1) and the carbon bearing the bromine atom (C4) would be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of the key functional groups.

  • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-O stretching vibrations for the ether linkage will appear in the 1200-1250 cm⁻¹ region.

  • Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

  • C-Br stretching will be present in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution.

  • The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 246.06 g/mol .

  • A characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion peak (M⁺ and M+2⁺ peaks of similar intensity).

  • Fragmentation patterns would likely involve the loss of the ethoxy group, the nitro group, and other characteristic fragments of the aromatic ring.

Potential Applications and Reactivity

The strategic placement of the bromo, ethoxy, and nitro groups on the benzene ring makes this compound a versatile intermediate.

  • Cross-Coupling Reactions: The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This is a powerful tool for constructing complex molecular scaffolds.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. This allows for the displacement of the bromine atom by a variety of nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized. This opens up a wide range of synthetic possibilities, including the formation of amides, sulfonamides, and diazotization reactions.

  • Pharmaceutical and Materials Science Intermediate: Analogous compounds are utilized in the synthesis of pharmaceuticals and advanced materials. For instance, related nitrobenzene derivatives serve as key building blocks for UV absorbers and electronic chemicals.[4]

Visualizing the Molecular Landscape

To better understand the relationships and workflows discussed, the following diagrams are provided.

Molecular_Structure_of_this compound cluster_molecule This compound C1 C1 C2 C2 C1->C2 N N C1->N C3 C3 C2->C3 OEt OEt C2->OEt C4 C4 C3->C4 C5 C5 C4->C5 Br Br C4->Br C6 C6 C5->C6 C6->C1 O1 O N->O1 + O2 O N->O2 -

Caption: Molecular structure of this compound.

Synthetic_Workflow start Start: 3-Bromophenetole step1 Dissolve in Glacial Acetic Acid start->step1 step2 Cool to 0-5 °C step1->step2 step4 Slowly Add Nitrating Mixture step2->step4 step3 Prepare Nitrating Mixture (HNO3 + H2SO4) step3->step4 step5 Monitor Reaction by TLC step4->step5 step6 Quench with Ice Water step5->step6 step7 Extract with Organic Solvent step6->step7 step8 Wash and Dry step7->step8 step9 Purify by Column Chromatography step8->step9 end_product Product: this compound step9->end_product

Caption: Proposed synthetic workflow for this compound.

Conclusion: A Compound of Versatility and Potential

This compound represents a strategically functionalized aromatic compound with considerable promise for synthetic applications. While direct experimental data remains to be extensively published, a thorough understanding of its molecular structure can be confidently inferred from established chemical principles and spectroscopic theory. This guide provides a solid foundation for researchers to synthesize, characterize, and ultimately utilize this compound in the development of novel molecules for a wide range of scientific endeavors. The protocols and expected data herein serve as a starting point for further investigation and application.

References

  • PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 1-(2-Bromoethoxy)-4-nitrobenzene: Applications in Material Science and Beyond.

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4-Bromo-2-ethoxy-1-nitrobenzene synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-ethoxy-1-nitrobenzene

Introduction

This compound is a substituted aromatic compound with significant potential as a building block in various fields of chemical research, including pharmaceutical drug development and materials science. Its trifunctional nature—featuring an ethoxy ether group, a bromine atom, and a nitro group—provides multiple reaction sites for further chemical modification. This guide offers a detailed exploration of the most viable and logical synthetic pathways for this target molecule, grounded in established principles of organic chemistry. It is designed for researchers and professionals, providing not only step-by-step protocols but also the underlying mechanistic reasoning to empower informed experimental design.

Physicochemical Properties and Identifiers

Identifier Value
IUPAC Name This compound
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol [1][2]
Canonical SMILES CCOC1=C(C=C(C=C1)Br)N(=O)=O
InChIKey ZALXYXWTUXLPBJ-UHFFFAOYSA-N
Computed XLogP3 2.8[3]
Topological Polar Surface Area 55.1 Ų[3]

Retrosynthetic Analysis

A retrosynthetic approach reveals two primary strategies for constructing this compound. The key disconnections can be made at the C-O ether bond or the C-Br bond, suggesting two distinct forward synthesis pathways.

G cluster_0 Pathway I: C-O Disconnection cluster_1 Pathway II: C-Br Disconnection Target This compound P1_Intermediate 4-Bromo-2-nitrophenol Target->P1_Intermediate C-O disconnection P2_Intermediate 2-Ethoxy-1-nitrobenzene Target->P2_Intermediate C-Br disconnection P1_Intermediate->Target Williamson Ether Synthesis P1_Reagent Ethylating Agent (e.g., EtBr) P2_Intermediate->Target Electrophilic Bromination P2_Reagent Brominating Agent (e.g., Br₂)

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway I: Williamson Ether Synthesis Approach

This pathway involves the formation of the ether linkage as the final key step. It begins with a commercially available bromophenol, which is first nitrated to install the nitro group in the correct position, followed by etherification.

Step 1: Nitration of 4-Bromophenol to 4-Bromo-2-nitrophenol

Causality and Mechanism: This reaction is a classic example of electrophilic aromatic substitution. The starting material, 4-bromophenol, has two substituents guiding the position of the incoming electrophile (the nitronium ion, NO₂⁺).

  • Hydroxyl (-OH) group: A strongly activating, ortho-, para- directing group.

  • Bromo (-Br) group: A deactivating, but ortho-, para- directing group.

The powerful activating effect of the hydroxyl group dominates, directing the nitration primarily to the positions ortho to it. Since the para position is already occupied by the bromine atom, the substitution occurs at the C2 position, yielding the desired 4-bromo-2-nitrophenol.

Experimental Protocol: Adapted from analogous nitration procedures.[4]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromophenol (1 equivalent) in a suitable solvent such as dichloroethane. Cool the flask in an ice-water bath to 0-5 °C.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic amount) to the dropping funnel.

  • Reaction: Add the nitrating mixture dropwise to the stirred solution of 4-bromophenol, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice. The product, 4-bromo-2-nitrophenol, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-bromo-2-nitrophenol.[5]

Step 2: Ethylation of 4-Bromo-2-nitrophenol

Causality and Mechanism: This transformation is achieved via the Williamson ether synthesis, a robust method for forming ethers.[6] The reaction proceeds via an Sₙ2 mechanism.[6][7] First, a base deprotonates the acidic phenolic hydroxyl group to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl bromide), displacing the bromide leaving group to form the ether linkage. The use of a primary alkyl halide like ethyl bromide is ideal, as it minimizes competing elimination reactions.[7][8]

Experimental Protocol: Adapted from general Williamson ether synthesis procedures.[9][10]

  • Preparation: To a solution of 4-bromo-2-nitrophenol (1 equivalent) in a polar aprotic solvent like acetone or DMF, add a suitable base such as anhydrous potassium carbonate (K₂CO₃, 2 equivalents).

  • Addition of Alkylating Agent: Add ethyl bromide (EtBr, 1.2-1.5 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent, the final product, this compound, can be purified by column chromatography or recrystallization.

G A 4-Bromophenol B 4-Bromo-2-nitrophenol A->B HNO₃, H₂SO₄ C This compound B->C EtBr, K₂CO₃

Caption: Workflow for Synthesis Pathway I.

Synthesis Pathway II: Electrophilic Bromination Approach

This more direct pathway begins with a commercially available nitro-ether and introduces the bromine atom in the final step. This approach can be more efficient if the starting material is readily accessible.

Causality and Mechanism: This reaction is another example of electrophilic aromatic substitution, this time using bromine as the electrophile. The directing effects of the substituents on the starting material, 2-ethoxy-1-nitrobenzene, are key to the outcome.

  • Ethoxy (-OEt) group: A strongly activating, ortho-, para- directing group.

  • Nitro (-NO₂) group: A strongly deactivating, meta- directing group.

The powerful activating and directing effect of the ethoxy group governs the position of bromination.[11] It directs the incoming bromine to the positions ortho (C6) and para (C4) to itself. Due to reduced steric hindrance, substitution at the para position is generally favored, leading to this compound as the major product.

Experimental Protocol: Adapted from analogous bromination procedures.[12]

  • Preparation: Dissolve 2-ethoxy-1-nitrobenzene (1 equivalent) in a suitable solvent, such as glacial acetic acid or dichloromethane, in a flask protected from light.

  • Addition of Bromine: In a dropping funnel, prepare a solution of bromine (Br₂, 1.1 equivalents) in the same solvent. Add this solution dropwise to the stirred substrate solution at room temperature. A Lewis acid catalyst like FeBr₃ can be used but may not be necessary due to the activated nature of the ring.

  • Reaction: Stir the mixture at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine. Dilute the mixture with water and extract the product with an organic solvent like dichloromethane.

  • Purification: Combine the organic extracts, wash with sodium bicarbonate solution, water, and brine, then dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by column chromatography to isolate the desired 4-bromo isomer from any minor ortho-substituted byproduct.

G A 2-Ethoxy-1-nitrobenzene B This compound A->B Br₂, Acetic Acid

Caption: Workflow for Synthesis Pathway II.

Comparative Analysis of Pathways

Parameter Pathway I (Williamson Ether Synthesis) Pathway II (Electrophilic Bromination)
Number of Steps TwoOne
Starting Materials 4-Bromophenol, Ethyl Bromide2-Ethoxy-1-nitrobenzene, Bromine
Key Challenges Handling of nitrating acids; potential for side products in the nitration step.Handling of elemental bromine; potential formation of the ortho-bromo isomer, requiring chromatographic separation.
Regioselectivity Generally high for both steps if conditions are controlled.Good, with the para product being major, but may not be exclusive.
Overall Efficiency Potentially lower due to the two-step sequence.Potentially higher and more atom-economical if the starting material is available.

Conclusion

Both pathways presented are chemically sound and viable for the synthesis of this compound.

  • Pathway II is the more convergent and efficient route, offering a single-step transformation from a readily available precursor. Its primary challenge lies in controlling the regioselectivity to maximize the yield of the desired para-bromo product over the ortho isomer.

  • Pathway I is a more classical, two-step approach. While longer, it may offer better overall purity and predictability, as the directing group effects in each step are very well-defined, leading to potentially cleaner transformations.

The choice between these pathways will ultimately depend on the specific laboratory context, including the availability and cost of starting materials, the scale of the synthesis, and the purification capabilities at hand.

References

  • 4-Bromo-2-nitrophenol synthesis - ChemicalBook
  • 4-bromo-1-ethoxy-2-nitrobenzene | MFCD12756413 | C8H8BrNO3 - Key Organics
  • 383869-51-0, 4-Bromo-1-ethoxy-2-nitrobenzene Formula - ECHEMI
  • 4-Bromo-1-ethoxy-2-nitrobenzene | C8H8BrNO3 | CID 22283188 - PubChem
  • 4-BROMO-1-METHOXY-2-NITROBENZENE | CAS 33696-00-3 - M
  • 4-Bromo-1-methoxy-2-nitrobenzene | CAS 33696-00-3 | SCBT - Santa Cruz Biotechnology
  • Williamson Ether Synthesis - YouTube
  • Williamson Ether Synthesis - Utah Tech University
  • NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download
  • Williamson ether synthesis - Wikipedia
  • The Williamson Ether Synthesis - Master Organic Chemistry
  • What is the synthesis of 2-Bromo-4-nitrophenol
  • 4-Bromo-2-ethyl-1-nitrobenzene | C8H8BrNO2 | CID 22708654 - PubChem
  • 4-bromo-2-nitrophenol - 7693-52-9, C6H4BrNO3 - ChemSynthesis
  • Elucidation of 2-Bromo-4-ethoxy-1-nitrobenzene: A Technical Guide - Benchchem
  • 1-(2-Bromoethoxy)-4-nitrobenzene CAS#: 13288-06-7 - ChemicalBook
  • 1-Bromo-2-ethoxy-4-nitrobenzene | C8H8BrNO3 | CID 22832075 - PubChem
  • p-BROMOPHENOL - Organic Syntheses Procedure
  • Reaction of 2-ethyl-5-nitrobenzene with bromine (Br2) | Filo
  • Prepar
  • Propose a mechanism for the bromination of ethoxybenzene to give o - Pearson
  • US4418228A - Process for ring bromination of nitrobenzene - Google P
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  • CAS 10342-66-2: 4-Bromo-1-ethyl-2-nitrobenzene - CymitQuimica

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Spectroscopic data of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-2-ethoxy-1-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrNO₃.[1] Its molecular structure incorporates several key functional groups—a nitro group, an ethoxy group, and a bromine atom—attached to a benzene ring. This unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds.

Accurate structural elucidation is paramount for ensuring the purity, reactivity, and safety of such chemical entities. Spectroscopic analysis provides a non-destructive, detailed view into the molecular architecture. This guide offers a comprehensive analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The interpretations herein are based on established chemical principles and comparative data from structurally related molecules, providing a robust framework for researchers in compound verification and characterization.

Molecular Structure and Spectroscopic Overview

The arrangement of substituents on the benzene ring dictates the molecule's electronic environment and, consequently, its spectroscopic signature. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly deshields nearby nuclei. Conversely, the ethoxy group (-OCH₂CH₃) is an electron-donating group, causing a shielding effect. The bromine atom also acts as an electron-withdrawing group via induction but has a notable "heavy atom effect" in ¹³C NMR spectroscopy.[2] This interplay of electronic effects creates a distinct and predictable pattern in the NMR spectra, while the functional groups themselves give rise to characteristic signals in IR and MS analyses.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of light at these frequencies, we can deduce the presence of groups like nitro (NO₂), ether (C-O-C), aromatic rings (C=C), and alkyl chains (C-H).

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is ground into a fine powder with anhydrous potassium bromide (KBr, ~200 mg) using an agate mortar and pestle. KBr is used as it is transparent in the typical IR range.

  • Pellet Formation: The resulting powder is transferred to a pellet press and compressed under high pressure (several tons) to form a thin, transparent disc.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of air is first collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Data Summary
Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H StretchMedium
2980-2850Aliphatic C-H Stretch (CH₃, CH₂)Medium
~1590, ~1475Aromatic C=C Ring StretchMedium
1535-1515Asymmetric NO₂ StretchStrong
1355-1335Symmetric NO₂ StretchStrong
1260-1230Aryl-O-C Asymmetric StretchStrong
1050-1020Aryl-O-C Symmetric StretchMedium
650-550C-Br StretchMedium
Spectral Interpretation

The IR spectrum provides clear evidence for the key functional groups. The two most intense and characteristic peaks will be the asymmetric and symmetric stretches of the nitro group , expected to appear at approximately 1525 cm⁻¹ and 1345 cm⁻¹, respectively. The presence of the ethoxy group is confirmed by the strong C-O stretching vibration of the aryl ether around 1240 cm⁻¹ and the aliphatic C-H stretching bands below 3000 cm⁻¹. The aromatic nature of the compound is indicated by the C=C ring stretching vibrations and the aromatic C-H stretches above 3000 cm⁻¹. Finally, the carbon-bromine bond should produce a signal in the fingerprint region, typically between 650 and 550 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Experimental Protocol: Solution NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • Reference Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard, with its signal defined as 0.00 ppm.

  • Data Acquisition: The solution is transferred to a 5 mm NMR tube. The tube is placed in the NMR spectrometer, and the magnetic field is shimmed for homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

¹H NMR Spectroscopy: Analysis

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the three aromatic protons and the two chemically different protons of the ethoxy group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~7.85dJ ≈ 2.5 Hz1HH-3Ortho to the strongly electron-withdrawing NO₂ group, resulting in significant deshielding.
~7.50ddJ ≈ 8.8, 2.5 Hz1HH-5Coupled to both H-6 (ortho, large J) and H-3 (meta, small J).
~7.10dJ ≈ 8.8 Hz1HH-6Ortho to the electron-donating ethoxy group, making it the most shielded aromatic proton.
~4.15qJ ≈ 7.0 Hz2H-OCH₂-Methylene protons adjacent to an oxygen atom, deshielded. Split into a quartet by the CH₃ group.
~1.45tJ ≈ 7.0 Hz3H-CH₃Methyl protons split into a triplet by the adjacent CH₂ group.

Interpretation: The substitution pattern on the aromatic ring is clearly resolved. The proton at position 3 (H-3), being ortho to the powerful nitro group, is shifted furthest downfield.[3] The proton at position 6 (H-6), ortho to the shielding ethoxy group, is found furthest upfield. The H-5 proton appears in the middle, showing coupling to both H-3 (a small meta-coupling) and H-6 (a larger ortho-coupling), resulting in a doublet of doublets. The ethoxy group presents its classic quartet-triplet pattern, confirming its presence and connectivity.

¹³C NMR Spectroscopy: Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~155.0C-2 (C-OEt)Attached to the highly electronegative oxygen atom, causing strong deshielding.
~142.5C-1 (C-NO₂)Attached to the electron-withdrawing nitro group.
~131.0C-5Aromatic CH carbon.
~128.5C-3Aromatic CH carbon, deshielded by the adjacent nitro group.
~118.0C-4 (C-Br)The "heavy atom effect" of bromine shields this carbon, shifting it upfield more than expected based on electronegativity alone.[2]
~115.5C-6Aromatic CH carbon, shielded by the adjacent ethoxy group.
~65.0-OCH₂-Aliphatic carbon bonded to oxygen.
~14.5-CH₃Terminal methyl carbon of the ethoxy group.

Interpretation: The chemical shifts of the aromatic carbons are well-differentiated. The carbons directly attached to the electronegative oxygen (C-2) and the nitro group (C-1) are the most deshielded. The carbon bearing the bromine (C-4) is shifted significantly upfield due to the heavy atom shielding effect, a key diagnostic feature.[2] The remaining three aromatic CH carbons and the two aliphatic carbons of the ethoxy group appear in their expected regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. In Electron Ionization (EI) MS, the molecule is ionized, and the resulting molecular ion often fragments in a predictable manner.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, charged ions (fragment ions) and neutral radicals or molecules.

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Data
m/z (Mass-to-Charge Ratio)Ion Identity/Fragment LostKey Feature
247/245[M]⁺• (Molecular Ion)Isotopic pattern (~1:1 ratio) confirms one bromine atom.
218/216[M - C₂H₅]⁺ or [M - OCH₂CH₃]⁺• (Loss of ethyl or ethoxy)Common fragmentation for ethoxy-substituted aromatics.
200/198[M - NO₂]⁺ (Loss of nitro group)Indicates the presence of a nitro substituent.
172/170[M - NO₂ - C₂H₄]⁺ (Loss of nitro and ethene)Subsequent fragmentation.
Interpretation and Fragmentation Pathway

The most diagnostic feature in the mass spectrum will be the molecular ion peak . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity at m/z 245 and 247. This immediately confirms the presence of a single bromine atom.

Key fragmentation pathways include the loss of the nitro group (•NO₂, 46 Da) to give ions at m/z 200/198 and the cleavage of the ethoxy group. This can occur via the loss of an ethyl radical (•C₂H₅, 29 Da) or through a rearrangement to lose a neutral ethene molecule (C₂H₄, 28 Da), which is common for ethers.

G M [C₈H₈⁷⁹BrNO₃]⁺• m/z 245 F1 [C₈H₈⁷⁹BrO]⁺ m/z 200 M->F1 - •NO₂ F3 [C₆H₄⁷⁹BrNO₂]⁺• m/z 216 M->F3 - C₂H₅• M2 [C₈H₈⁸¹BrNO₃]⁺• m/z 247 F2 [C₆H₃⁷⁹BrO]⁺• m/z 170 F1->F2 - C₂H₄

Caption: Predicted EI-MS fragmentation for this compound.

Summary Workflow for Structural Confirmation

The following diagram outlines the logical workflow for using multimodal spectroscopic data to achieve unambiguous structural confirmation of the target compound.

cluster_0 Data Acquisition cluster_1 Data Interpretation IR IR Spectroscopy IR_Interp Identify Functional Groups (NO₂, C-O, C-Br) IR->IR_Interp NMR ¹H & ¹³C NMR NMR_Interp Determine C-H Framework & Connectivity NMR->NMR_Interp MS Mass Spectrometry MS_Interp Confirm Molecular Weight & Br presence MS->MS_Interp Structure Confirmed Structure: This compound IR_Interp->Structure NMR_Interp->Structure MS_Interp->Structure

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The combined application of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a self-validating system for the complete structural elucidation of this compound. Infrared spectroscopy confirms the presence of the critical nitro, ether, and aromatic functionalities. Mass spectrometry establishes the correct molecular weight and confirms the presence of a single bromine atom through its distinct isotopic signature. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of each atom in the molecule. The predicted data presented in this guide serves as a robust reference for researchers, ensuring high confidence in the identity and purity of this important chemical intermediate.

References

  • Godfrey, M., & Murrell, J. N. (1964). Substituent effects on the electronic spectra of aromatic hydrocarbons III. An analysis of the spectra of amino- and nitrobenzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 278(1372), 71-90.
  • Rieger, P. H., & Fraenkel, G. K. (1963). Analysis of the Electron Spin Resonance Spectra of Aromatic Nitrosubstituted Anion Radicals. The Journal of Chemical Physics, 39(3), 609-629.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene. National Center for Biotechnology Information.
  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-ethoxy-1-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.[1][2][3] This document delves into the theoretical principles governing the spectrum, predicts the chemical shifts and coupling patterns, and provides a detailed experimental protocol for acquiring high-quality data.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules.[1][2][3][4][5] At its core, NMR measures the magnetic properties of atomic nuclei, such as ¹H (protons), when they are placed in a strong magnetic field and irradiated with radiofrequency waves.[1][2] The resulting spectrum provides invaluable insights through several key parameters:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield).[6][7]

  • Integration: The area under an NMR signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[7]

  • Multiplicity (Splitting Pattern): This arises from spin-spin coupling between neighboring, non-equivalent protons and reveals the number of adjacent protons.[7]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of coupled protons.[7][8]

For a substituted aromatic compound like this compound, ¹H NMR is indispensable for confirming the substitution pattern on the benzene ring.

Molecular Structure and Substituent Effects

To accurately predict the ¹H NMR spectrum, it is crucial to first analyze the molecular structure and the electronic effects of each substituent on the aromatic ring.

Caption: Molecular structure of this compound.

The benzene ring has three distinct proton environments, labeled H-3, H-5, and H-6. The chemical shifts of these protons are influenced by the following substituents:

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group through both resonance and inductive effects. It strongly deshields protons, particularly at the ortho and para positions.[9][10]

  • Ethoxy Group (-OCH₂CH₃): This is an electron-donating group through resonance, due to the lone pairs on the oxygen atom, and weakly electron-withdrawing through induction. Overall, it shields protons, with the greatest effect at the ortho and para positions.

  • Bromine (-Br): This is an electron-withdrawing group through induction but a weak electron-donating group through resonance. Its overall effect is weakly deactivating.

The interplay of these electronic effects determines the final chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectrum

Based on the substituent effects and typical coupling constants in aromatic systems, the following ¹H NMR spectrum is predicted for this compound.

Aromatic Region (δ 7.0 - 8.5 ppm)

The aromatic region will display signals for the three protons on the benzene ring.[11]

  • H-3: This proton is ortho to the electron-donating ethoxy group and meta to both the strongly electron-withdrawing nitro group and the bromine atom. The shielding effect of the ethoxy group will dominate, causing this proton to appear the most upfield of the aromatic signals. It will be split by H-5 (a long-range meta coupling), appearing as a doublet.

  • H-5: This proton is meta to the ethoxy group and ortho to the bromine atom, as well as meta to the nitro group. It will be deshielded relative to H-3. It is coupled to H-3 (meta coupling) and H-6 (ortho coupling). This will result in a doublet of doublets.

  • H-6: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the bromine atom. The powerful deshielding effect of the adjacent nitro group will cause this proton to appear the most downfield. It will be split by H-5 (ortho coupling), appearing as a doublet.

Aliphatic Region (δ 1.0 - 4.5 ppm)

The ethoxy group will give rise to two signals in the aliphatic region.

  • Methylene Protons (-OCH₂CH₃): These protons are adjacent to an oxygen atom, which deshields them. They will be split by the three neighboring methyl protons, resulting in a quartet.

  • Methyl Protons (-OCH₂CH₃): These protons are further from the oxygen and will appear more upfield. They will be split by the two neighboring methylene protons, resulting in a triplet.

Summary of Predicted Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OCH₂CH₃ ~ 1.4Triplet (t)~ 7.03H
-OCH₂CH₃ ~ 4.2Quartet (q)~ 7.02H
H-3 ~ 7.2Doublet (d)Jmeta ≈ 2-31H
H-5 ~ 7.6Doublet of Doublets (dd)Jortho ≈ 8-9, Jmeta ≈ 2-31H
H-6 ~ 8.0Doublet (d)Jortho ≈ 8-91H

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment
  • Sample: this compound (5-10 mg)

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL CDCl₃) weigh->dissolve Add solvent transfer 3. Transfer to NMR Tube dissolve->transfer Pipette solution vortex 4. Vortex to Homogenize transfer->vortex Ensure homogeneity insert 5. Insert Sample into Spectrometer vortex->insert lock 6. Lock on Solvent Signal insert->lock shim 7. Shim for Field Homogeneity lock->shim acquire 8. Acquire Spectrum shim->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Spectrometer Parameters
  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

    • Receiver Gain: Adjust automatically.

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm (or the residual solvent peak to its known chemical shift).

    • Integrate all signals.

    • Analyze and report the chemical shifts, multiplicities, coupling constants, and integrations.

Conclusion

The ¹H NMR spectrum of this compound is a clear example of how substituent effects and spin-spin coupling patterns can be used for unambiguous structural confirmation of substituted aromatic compounds. The predictable downfield shift of the proton ortho to the nitro group, coupled with the characteristic splitting patterns of the aromatic and aliphatic protons, provides a unique spectral fingerprint for this molecule. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra for their analytical needs.

References

  • Vedantu.
  • Perez Rial, L. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]
  • Slideshare.
  • Wiley.
  • Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
  • Chemistry LibreTexts. 20.
  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
  • Iowa State University. NMR Coupling Constants. [Link]
  • Organic Chemistry D
  • University of Wisconsin-Madison.
  • Wiley Online Library. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. [Link]
  • YouTube.
  • University of Regensburg. 1H NMR Spectroscopy. [Link]
  • Chemistry LibreTexts. 15.

Sources

Mass spectrometry of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-ethoxy-1-nitrobenzene

Introduction

This compound is a substituted aromatic compound with significant utility in synthetic organic chemistry, often serving as a precursor in the development of more complex molecules for pharmaceuticals and materials science. Its structure, featuring a nitro group, an ethoxy group, and a bromine atom on a benzene ring, presents a unique analytical challenge and a rich fragmentation pattern in mass spectrometry.

This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. As researchers and drug development professionals, a thorough understanding of a molecule's structural characteristics is paramount. Mass spectrometry serves as a cornerstone analytical technique, offering precise molecular weight determination and invaluable structural insights through controlled fragmentation. This document will detail the theoretical underpinnings and practical considerations for analyzing this compound, focusing on common ionization techniques and predictable fragmentation pathways. The methodologies described herein are designed to provide a robust framework for confident identification and characterization.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₈H₈BrNO₃PubChem[1]
Average Molecular Weight 246.06 g/mol PubChem[1]
Monoisotopic Mass 244.96876 DaPubChem[1]
IUPAC Name 4-bromo-1-ethoxy-2-nitrobenzenePubChem[1]
SMILES CCOC1=C(C=C(C=C1)Br)[O-]PubChem[1]

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is the most critical decision in a mass spectrometry experiment. The physicochemical nature of this compound—a relatively non-polar, volatile, and thermally stable small molecule—makes it amenable to several methods. The choice between them depends on the analytical goal, whether it is straightforward identification or detailed structural elucidation via fragmentation.

Electron Ionization (EI)

Electron Ionization is the classic, robust technique for the analysis of volatile organic compounds. In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M•+). The high energy imparted results in extensive and reproducible fragmentation, creating a unique "fingerprint" for the compound.

  • Expertise & Experience: EI is the method of choice when a detailed fragmentation pattern is desired for structural confirmation. The high charge-stabilizing ability of the aromatic ring in nitroaromatic compounds often results in the presence of a discernible molecular ion in their EI mass spectra.[2] This allows for both molecular weight confirmation and structural analysis from a single experiment. The resulting spectra are highly consistent and can be compared against established libraries like the NIST database.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from a liquid phase, making it ideal for less volatile or thermally labile compounds, often coupled with liquid chromatography (LC-MS). For a molecule like this compound, ESI would typically be employed in the negative ion mode.

  • Trustworthiness: The rationale for using negative mode ESI stems from the compound's structure. The highly electronegative nitro group is effective at stabilizing a negative charge. This can result in the formation of a molecular radical anion ([M]•-) or, if a protic solvent is used, potentially adducts.[3][4] ESI is less energetic than EI, often yielding an intact molecular ion with minimal fragmentation in the source. Fragmentation can then be induced in a controlled manner using tandem mass spectrometry (MS/MS), allowing for systematic structural investigation.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another LC-MS compatible technique that is suitable for compounds of medium polarity and volatility. Like ESI, it can be run in negative ion mode. Halogenated nitrobenzene compounds have been shown to form phenoxide ion substitution products under negative APCI conditions, which can provide an additional layer of analytical specificity.[5]

Fragmentation Pathways and Spectral Interpretation

The true power of mass spectrometry lies in the analysis of fragment ions. The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting ions and neutral losses. The presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature, resulting in characteristic isotopic doublets for any fragment containing the bromine atom.

Predicted Electron Ionization (EI) Fragmentation

Upon 70 eV electron impact, the molecular ion [C₈H₈BrNO₃]•+ will be formed at m/z 245/247 . This radical cation will then undergo a series of predictable fragmentation reactions.

EI_Fragmentation

Key Fragmentation Mechanisms:

  • Loss of a Nitro Group (•NO₂): This is a hallmark fragmentation for nitroaromatic compounds.[2][3] The expulsion of a nitrogen dioxide radical (46 Da) leads to a stable cation at m/z 199/201 . This is often one of the most abundant fragment ions.

  • Loss of Nitric Oxide (•NO): A rearrangement can occur, leading to the loss of a nitric oxide radical (30 Da).[3][6] This produces an ion at m/z 215/217 .

  • Cleavage of the Ethoxy Group: The C-O bond of the ether can cleave in several ways.

    • Loss of an Ethyl Radical (•C₂H₅): Alpha-cleavage relative to the aromatic ring results in the loss of an ethyl radical (29 Da), yielding an ion at m/z 216/218 .

    • Loss of Ethylene (C₂H₄): A common rearrangement for ethers involves the transfer of a hydrogen atom and the elimination of a neutral ethylene molecule (28 Da). This produces a radical cation at m/z 217/219 .

  • Loss of Bromine (•Br): The C-Br bond can cleave to lose a bromine radical (79 or 81 Da), resulting in a fragment ion at m/z 166 .

Predicted Fragment IonNeutral LossMass of Loss (Da)Predicted m/zCausality
[M - NO₂]⁺•NO₂46199/201Characteristic loss from nitroaromatic compounds.[2][3]
[M - NO]⁺•NO30215/217Common rearrangement and loss in nitroaromatics.[3][6]
[M - C₂H₄]•+C₂H₄28217/219Typical McLafferty-type rearrangement for aryl ethers.
[M - •C₂H₅]⁺•C₂H₅29216/218Alpha cleavage of the ether substituent.
[M - •Br]⁺•Br79/81166Cleavage of the carbon-bromine bond.
Predicted ESI-MS/MS Fragmentation (Negative Ion Mode)

In a tandem mass spectrometry experiment (e.g., using a triple quadrupole or ion trap), the molecular anion [M]•- at m/z 245/247 would be isolated and subjected to collision-induced dissociation (CID). The fragmentation of negative ions often involves the expulsion of radical species.[3]

Precursor Ion (m/z)Predicted Fragment IonNeutral LossMass of Loss (Da)Predicted m/zRationale
245/247[M - NO₂]⁻•NO₂46199/201Expulsion of a nitro radical is a common pathway for nitroaromatic anions.[3]
245/247[M - NO]⁻•NO30215/217Loss of a nitric oxide radical is also observed.[3]
245/247[M - •C₂H₅]⁻•C₂H₅29216/218Cleavage of the ethyl group from the ether.

Experimental Protocols: A Self-Validating System

The following protocols provide a starting point for the analysis of this compound. As with any analytical method, optimization is key to achieving the best results.

Workflow for GC-MS Analysis

GCMS_Workflow

Step-by-Step GC-MS Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation and Parameters:

    • Gas Chromatograph:

      • Injection Port: 250°C, Splitless mode.

      • Column: Phenyl-arylene equivalent (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 60°C hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI).

      • Source Temperature: 230°C.

      • Electron Energy: 70 eV.

      • Mass Analyzer: Quadrupole.

      • Scan Range: m/z 40-350.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to locate the peak for the analyte.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion doublet at m/z 245/247.

    • Identify major fragment ions and compare them to the predicted fragmentation table and known fragmentation patterns of nitroaromatics.[2][6]

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles of ionization and fragmentation can be applied to elucidate the structure of a complex organic molecule. By selecting the appropriate ionization technique—robust, fingerprint-like EI for library matching and structural detail, or soft, controlled ESI for molecular weight confirmation and tandem MS—researchers can gain a high degree of confidence in their analytical results. The predictable fragmentation pathways, including the characteristic losses of the nitro group and cleavages of the ethoxy substituent, combined with the unmistakable isotopic signature of bromine, provide a self-validating system for the unambiguous identification of this compound. This guide serves as a technical resource to empower scientists in drug development and chemical research to apply these principles effectively in their own laboratories.

References

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). National Institutes of Health.
  • Zwiener, C., Glauner, T., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302.
  • Hess, T. F., Lewis, T. A., & Crawford, R. L. (n.d.). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate.
  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society.
  • Substitution reactions in APCI negative mass spectrometry: Analysis of 1-chloro-2-nitrobenzene in quetiapine fumarate. (n.d.). ResearchGate.
  • PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene. PubChem.

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An In-depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-ethoxy-1-nitrobenzene is a substituted aromatic compound of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the development of various target molecules. A thorough understanding of its molecular structure is paramount for researchers and drug development professionals. Infrared (IR) spectroscopy provides a powerful, non-destructive analytical technique to elucidate the functional groups present within a molecule. This guide offers an in-depth analysis of the IR spectrum of this compound, grounded in the principles of molecular vibrations and substituent effects on aromatic systems.

The structural integrity and purity of chemical intermediates are critical in the synthesis of active pharmaceutical ingredients. IR spectroscopy serves as a first-line analytical tool for the verification of functional groups, providing a unique molecular fingerprint. This guide will dissect the expected IR absorption bands for this compound, correlating them to specific vibrational modes within the molecule.

Molecular Structure and Functional Group Analysis

To effectively interpret the IR spectrum, a clear understanding of the molecular structure of this compound is essential. The molecule consists of a benzene ring substituted with four different groups: a bromine atom, an ethoxy group (-OCH2CH3), a nitro group (-NO2), and hydrogen atoms.

Each of these functional groups possesses characteristic vibrational frequencies that will manifest as distinct absorption bands in the IR spectrum. The positions of these substituents on the aromatic ring (ortho, meta, para) also influence the electronic environment and, consequently, the vibrational energies of the bonds.

C1 C C2 C C1->C2 C6 C C1->C6 N N C1->N C3 C C2->C3 O_ether O C2->O_ether C4 C C3->C4 C3->C4 H3 H C3->H3 C5 C C4->C5 Br Br C4->Br C5->C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 O1 O N->O1 O2 O N->O2 C_ethyl1 CH₂ O_ether->C_ethyl1 C_ethyl2 CH₃ C_ethyl1->C_ethyl2

Caption: Molecular Structure of this compound.

Predicted Infrared Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound, based on the vibrational modes of its constituent functional groups. The precise wavenumber of each peak can be influenced by the electronic effects of the neighboring substituents.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3100 - 3000C-H stretchingAromatic RingMedium to Weak
2980 - 2850C-H stretchingEthoxy Group (Aliphatic)Medium to Strong
1600 - 1585 & 1500 - 1400C=C stretchingAromatic RingMedium to Strong
1550 - 1475N-O asymmetric stretchingNitro GroupStrong
1360 - 1290N-O symmetric stretchingNitro GroupStrong
~1250 & ~1040C-O-C stretchingAryl Alkyl EtherStrong
Below 700C-Br stretchingAryl HalideMedium to Strong

Detailed Spectral Interpretation

Aromatic C-H and C=C Vibrations

The presence of the benzene ring will give rise to several characteristic absorption bands. The stretching vibrations of the aromatic C-H bonds are expected to appear in the region of 3100-3000 cm⁻¹.[1][2] These peaks are typically of medium to weak intensity. The sp² hybridization of the carbon atoms in the aromatic ring results in a higher vibrational frequency for the C-H bonds compared to the sp³ hybridized C-H bonds of the ethoxy group.[3]

The in-plane stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic ring typically produce a series of bands in the 1600-1400 cm⁻¹ region.[1][2] For substituted benzenes, two prominent peaks are often observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1]

Nitro Group Vibrations

The nitro group (-NO2) is a strongly electron-withdrawing group and exhibits two very characteristic and intense absorption bands. These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, the asymmetric stretch typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is found between 1360-1290 cm⁻¹.[4][5][6] The conjugation with the aromatic ring slightly lowers these frequencies compared to aliphatic nitro compounds.[4][5]

Ether Group Vibrations

The ethoxy group (-OCH2CH3) is an aryl alkyl ether. This functional group is characterized by the C-O-C stretching vibrations. Aryl alkyl ethers typically show two strong absorption bands.[7] The asymmetric C-O-C stretching vibration is expected near 1250 cm⁻¹, and a symmetric stretch should appear around 1040 cm⁻¹.[7][8][9][10] The aliphatic C-H bonds of the ethyl group will exhibit stretching vibrations in the 2980-2850 cm⁻¹ range.[11]

Carbon-Bromine Vibration

The stretching vibration of the carbon-bromine (C-Br) bond is expected to appear at lower frequencies, typically below 700 cm⁻¹.[6] This region of the IR spectrum is often referred to as the fingerprint region, where many complex vibrations occur, making definitive assignment challenging without comparison to a reference spectrum.

Experimental Protocol: Acquiring the IR Spectrum

A high-quality IR spectrum is essential for accurate structural elucidation. The following protocol outlines the standard procedure for obtaining the spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a suitable crystal (e.g., diamond or germanium)

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: With the ATR crystal clean and free of any sample, perform a background scan. This will account for any atmospheric interferences (e.g., CO₂, H₂O) and instrumental artifacts.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Sample Engagement: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal surface.

  • Spectrum Acquisition: Initiate the sample scan. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: After the scan is complete, the resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to remove all traces of the sample.

A Instrument Preparation B Background Scan A->B C Sample Preparation B->C D Sample Engagement C->D E Spectrum Acquisition D->E F Data Processing E->F G Cleaning F->G

Caption: Experimental Workflow for ATR-FTIR Spectroscopy.

Conclusion

The infrared spectrum of this compound is a composite of the characteristic absorption bands of its constituent functional groups. By systematically analyzing the different regions of the spectrum, researchers can confirm the presence of the aromatic ring, the nitro group, the aryl alkyl ether linkage, and the carbon-bromine bond. This in-depth understanding is crucial for quality control, reaction monitoring, and the overall success of synthetic endeavors in research and drug development. The combination of theoretical prediction and careful experimental technique provides a robust method for the structural characterization of this important chemical intermediate.

References

  • Vertex AI Search. Infrared of nitro compounds - Chemistry.
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • YouTube. (2023).
  • Vertex AI Search. Ether Infrared spectra - Chemistry.
  • OpenStax. (2023). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
  • Chemistry LibreTexts. (2024). 15.
  • University of California, Santa Cruz. IR Tables.
  • JoVE. (2024).
  • Mansour, H.

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Foreword: Navigating Isomeric Specificity in Chemical Data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-2-ethoxy-1-nitrobenzene

In the realm of synthetic chemistry and drug development, precise molecular identification is paramount. The subject of this guide, this compound, belongs to a class of substituted nitroaromatic compounds where minor positional changes of functional groups can significantly impact physical and chemical properties. It is crucial to note that while the IUPAC name "this compound" is specific, much of the readily available public data corresponds to its isomer, 4-Bromo-1-ethoxy-2-nitrobenzene (CAS No. 383869-51-0) .[1][2][3] This guide will primarily reference the data for this closely related isomer due to the scarcity of specific experimental data for this compound. The principles and methodologies described herein are, however, broadly applicable to both isomers and serve as a robust framework for their characterization.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its molecular identity. This involves a combination of identifiers that, together, provide an unambiguous description of the molecule.

Chemical Identifiers

For the isomer 4-Bromo-1-ethoxy-2-nitrobenzene , the key identifiers are summarized in the table below. These data points are essential for database searches, procurement, and regulatory documentation.

IdentifierValueSource
IUPAC Name 4-bromo-1-ethoxy-2-nitrobenzene[3]
CAS Number 383869-51-0[1][2][3]
Molecular Formula C₈H₈BrNO₃[1][2][3]
Molecular Weight 246.06 g/mol [3]
Canonical SMILES CCOC1=C(C=C(C=C1)Br)[O-][3]
InChI Key NIRPAGRQTPHRCJ-UHFFFAOYSA-N[3]
Structural Representation

The 2D structure of 4-Bromo-1-ethoxy-2-nitrobenzene is depicted below, illustrating the spatial arrangement of the bromo, ethoxy, and nitro functional groups on the benzene ring.

Physicochemical Properties

The physical properties of a compound are dictated by its molecular structure and the resulting intermolecular forces. While experimental data for the target compound is limited, computational predictions from validated models provide valuable initial assessments. The properties listed below for 4-Bromo-1-ethoxy-2-nitrobenzene are primarily computed values.

PropertyPredicted ValueNotes
XLogP3 3.2A measure of lipophilicity.[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bond Count 3[3]
Exact Mass 244.96876 Da[3]
Topological Polar Surface Area 55.1 Ų[3]
Heavy Atom Count 13[3]

Experimental Determination of Physical Properties

To ascertain the definitive physical properties of this compound, rigorous experimental evaluation is necessary. The following sections detail the standard protocols for these determinations.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline compound is finely crushed and packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4]

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[5]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2°C per minute) around the expected temperature.[6]

  • Observation: The temperature at which the first liquid appears (T₁) and the temperature at which the entire solid mass becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[4]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Prep1 Crush Crystalline Sample Prep2 Pack into Capillary Tube Prep1->Prep2 Measure1 Place in Melting Point Apparatus Prep2->Measure1 Measure2 Heat at Controlled Rate (1-2°C/min) Measure1->Measure2 Measure3 Observe Melting Measure2->Measure3 Data1 Record T1 (First Drop of Liquid) Measure3->Data1 Data2 Record T2 (Completely Liquid) Measure3->Data2 Data3 Report Melting Range (T1 - T2) Data1->Data3 Data2->Data3 BoilingPointWorkflow A Place Liquid in Fusion Tube B Insert Inverted Sealed Capillary A->B C Place Assembly in Heating Block/Thiele Tube B->C D Heat Gently C->D E Observe Steady Stream of Bubbles from Capillary D->E F Remove Heat E->F G Observe Liquid Entering Capillary F->G H Record Temperature G->H

Micro Boiling Point Determination Workflow
Solubility Profiling

Solubility provides insights into the polarity and the presence of acidic or basic functional groups within a molecule. A systematic approach is used to classify the compound. Methodology: Sequential Solubility Testing

  • Water Solubility: Test the solubility of a small amount of the compound in water. If soluble, check the pH with litmus paper to identify acidic or basic properties. [7][8]2. Acid/Base Solubility: If insoluble in water, test solubility in the following aqueous solutions sequentially:

    • 5% NaOH (to test for acidic functional groups)

    • 5% NaHCO₃ (to test for strongly acidic functional groups like carboxylic acids)

    • 5% HCl (to test for basic functional groups like amines) [7][8]3. Inert Compounds: If the compound is insoluble in all the above, it is likely a neutral, non-polar, or high molecular weight compound. [7]

SolubilityProfile Start Start with Unknown Compound Water Soluble in Water? Start->Water Litmus Test with Litmus Water->Litmus Yes NaOH Soluble in 5% NaOH? Water->NaOH No Result_Acidic Water-Soluble Acid Litmus->Result_Acidic Red Result_Basic Water-Soluble Base Litmus->Result_Basic Blue Result_Neutral Water-Soluble Neutral Litmus->Result_Neutral No Change HCl Soluble in 5% HCl? NaOH->HCl No Result_Weak_Acid Weak Acid NaOH->Result_Weak_Acid Yes Result_Amine Organic Base (Amine) HCl->Result_Amine Yes Result_Inert Neutral/Inert Compound HCl->Result_Inert No Result_Strong_Acid Strong Acid

Logical Flow for Solubility Classification

Spectroscopic Analysis

Spectroscopic techniques provide a "fingerprint" of the molecule, confirming its structure and functional groups.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies functional groups by their characteristic absorption of infrared radiation, which excites molecular vibrations. [9][10]For this compound, the expected characteristic peaks would be:

  • ~1520 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric stretching of the N-O bonds in the nitro group (NO₂).

  • ~1250 cm⁻¹ and ~1040 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the ethoxy ether group.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2980-2850 cm⁻¹: Aliphatic C-H stretching of the ethyl group.

  • ~1600-1450 cm⁻¹: C=C stretching within the aromatic ring.

  • ~1000-650 cm⁻¹: C-Br stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [11][12][13]

  • ¹H NMR: The proton NMR spectrum would be expected to show:

    • A triplet around 1.4 ppm (3H) for the -CH₃ of the ethoxy group.

    • A quartet around 4.1 ppm (2H) for the -OCH₂- of the ethoxy group.

    • Signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The specific splitting patterns would depend on the coupling between these protons.

  • ¹³C NMR: The carbon NMR would show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns. [14][15]In an electron impact (EI) mass spectrum, one would expect to see:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (245/247 due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio). [16]* Fragment ions resulting from the loss of characteristic groups, such as the ethoxy group (-OC₂H₅), the nitro group (-NO₂), or a bromine atom (-Br).

Safety and Handling

Aromatic nitro compounds are generally hazardous and require careful handling.

  • Toxicity: Nitroaromatic compounds are often toxic and can be absorbed through the skin. They are suspected mutagens and carcinogens. [17][18]* Thermal Stability: These compounds can be thermally unstable and may decompose exothermically, especially in the presence of impurities. [19][20]* Handling Precautions:

    • Work in a well-ventilated fume hood. [21] * Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. [17] * Avoid inhalation, ingestion, and skin contact. [17] * Keep away from heat, sparks, and open flames. [21]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This guide provides a comprehensive overview of the key physical properties of this compound and the standard methodologies for their experimental determination. While specific experimental data for this exact isomer is sparse, the data for its close isomer, 4-Bromo-1-ethoxy-2-nitrobenzene, coupled with established analytical principles, offers a robust framework for researchers. Adherence to rigorous experimental protocols and stringent safety measures is essential when working with this class of compounds.

References

Sources

A Technical Guide to the Solubility of 4-Bromo-2-ethoxy-1-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2-ethoxy-1-nitrobenzene, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative solubility data, this document establishes a framework for predicting and experimentally determining its solubility profile. We will delve into the physicochemical properties of the molecule, apply the principle of "like dissolves like" by analyzing its structural components, and draw comparisons with closely related analogues. The centerpiece of this guide is a detailed, field-proven experimental protocol for both qualitative classification and precise quantitative measurement of solubility. This guide is intended for researchers, process chemists, and drug development professionals who require a robust understanding of this compound's behavior in various organic media to optimize reaction conditions, purification strategies, and formulation development.

Introduction: The Significance of Solubility

This compound is an aromatic compound whose utility in organic synthesis is intrinsically linked to its behavior in solution. Whether for carrying out a reaction, purifying a product via crystallization, or formulating a final compound, selecting the appropriate solvent is a critical decision. An optimal solvent ensures homogeneity for reactions, enables efficient separation from impurities, and dictates the physical form of the final product. A misunderstanding of solubility can lead to failed reactions, low yields, and significant delays in development timelines. This guide provides the foundational knowledge and practical methodologies to master the solubility of this compound.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-bromo-1-ethoxy-2-nitrobenzenePubChem[1]
Molecular Formula C₈H₈BrNO₃PubChem[1]
Molecular Weight 246.06 g/mol PubChem[1]
Physical State Light yellow powder solidAlfa Aesar SDS[2]
Melting Point 125 - 127 °CAlfa Aesar SDS[2]
XLogP3 (Computed) 3.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3 (two on nitro, one on ether)PubChem[1]
Structural Analysis and the "Like Dissolves Like" Principle

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The adage "like dissolves like" serves as a primary guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]

  • Non-polar Benzene Ring: The core of the molecule is a substituted benzene ring, which is inherently non-polar and hydrophobic. This large, non-polar surface area will favor solubility in non-polar or moderately polar solvents.

  • Polar Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and highly polar. It contains two hydrogen bond acceptors, which can interact with protic solvents.

  • Moderately Polar Ethoxy Group (-OCH₂CH₃): The ether linkage is polar and can act as a hydrogen bond acceptor.[4] However, the ethyl group attached to it adds to the non-polar character of the molecule. As the alkyl chain length increases, the hydrophobic nature dominates, generally decreasing solubility in polar solvents like water.[5]

  • Bromo Group (-Br): The bromine atom is an electronegative, polarizable substituent. While it adds to the molecular weight and can engage in dipole-dipole interactions, its effect on solubility is less pronounced than the nitro or ethoxy groups.[6]

Prediction: Based on this structure, this compound is a moderately polar molecule. The high melting point (125-127 °C) suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

  • Low Solubility in Water: The dominant hydrophobic character of the benzene ring and ethyl group, combined with the lack of hydrogen bond donors, predicts very low solubility in water.

  • Good Solubility in Moderately Polar and Halogenated Solvents: Solvents like dichloromethane, chloroform, and tetrahydrofuran (THF) should be effective due to their ability to engage in dipole-dipole interactions without the high energy cost of disrupting a strong hydrogen-bonding network.

  • Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dimethyl sulfoxide (DMSO) are expected to be good solvents, capable of interacting with the polar nitro and ethoxy groups.

  • Variable Solubility in Alcohols: Solubility in alcohols like methanol, ethanol, and isopropanol will depend on a balance. While they can hydrogen-bond with the ether and nitro oxygens, the non-polar backbone of the solute may limit high solubility.

Comparison with Structural Analogues

Comparing with known compounds provides further confidence in our predictions.

  • 1-Bromo-2,4-dinitrobenzene: This compound is known to be insoluble in water but soluble in organic solvents like diethyl ether, ethanol, and methanol.[1][2][7] Our target molecule has one less nitro group but an added ethoxy group, suggesting a somewhat less polar character and likely similar or better solubility in less polar organic solvents.

  • Nitrobenzene: The parent compound, nitrobenzene, is soluble in organic solvents like ethanol and ether but has very low solubility in water.[8]

  • 4-Bromo-1-methoxy-2-nitrobenzene: This is a very close structural analog, differing only by a methylene (-CH₂-) unit in the alkoxy group. Its properties are expected to be very similar. Synthesis procedures for this methoxy analog note the use of ethyl acetate as an extraction solvent, implying good solubility.[9]

Experimental Determination of Solubility: A Practical Workflow

Since quantitative data is unavailable, a systematic experimental approach is necessary. The following protocols are designed to provide a comprehensive solubility profile, from initial screening to precise measurement.

Qualitative Solubility Classification

This initial screening method efficiently categorizes the compound's solubility across a range of representative solvents, providing a rapid guide for solvent selection.[3][10] The procedure involves testing the solubility of a small, fixed amount of solute in a fixed volume of solvent.

Protocol:

  • Add approximately 20 mg of this compound to a series of clean, dry test tubes.

  • To each tube, add 1 mL of a different test solvent (see Table 2).

  • Agitate the tubes vigorously for 1-2 minutes at ambient temperature.

  • Observe and record whether the solid dissolves completely.

  • If not soluble at room temperature, gently warm the mixture and observe any change. Note if the compound precipitates upon cooling.

  • Classify the solubility as "Soluble," "Partially Soluble," or "Insoluble" based on visual inspection.

Table 2: Suggested Solvents for Qualitative Screening

Solvent ClassExample SolventsPredicted Solubility
Non-Polar Hexane, TolueneInsoluble to Partially Soluble
Moderately Polar Diethyl Ether, Dichloromethane (DCM)Soluble
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile (ACN), Tetrahydrofuran (THF)Soluble
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Partially Soluble to Soluble
Aqueous WaterInsoluble

The following workflow diagram outlines the logical progression for this qualitative analysis.

G cluster_0 Start: Weigh Solute cluster_1 Solvent Addition & Mixing cluster_2 Observation & Classification cluster_3 Temperature Effect start Weigh ~20mg of Solute into Test Tube add_solvent Add 1mL of Test Solvent start->add_solvent agitate Agitate Vigorously for 2 min at RT add_solvent->agitate observe_rt Observe at Room Temp (RT) agitate->observe_rt decision_rt Completely Dissolved? observe_rt->decision_rt soluble Classify: Soluble decision_rt->soluble Yes insoluble_rt Insoluble or Partially Soluble decision_rt->insoluble_rt No warm Gently Warm Mixture insoluble_rt->warm observe_warm Observe While Warm warm->observe_warm decision_warm Completely Dissolved? observe_warm->decision_warm soluble_warm Note: Soluble when Heated decision_warm->soluble_warm Yes insoluble_final Classify: Insoluble decision_warm->insoluble_final No

Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination (Gravimetric Method)

For process optimization and crystallization development, precise quantitative data is essential. The isothermal gravimetric method is a reliable and widely used technique to determine solubility at various temperatures.

Protocol:

  • Preparation of Saturated Solutions: Add an excess of this compound to a known mass of the chosen solvent in a sealed, jacketed vessel equipped with a magnetic stirrer. The excess solid is crucial to ensure saturation.

  • Equilibration: Bring the vessel to the desired temperature using a thermostatically controlled water bath. Stir the mixture for a sufficient time (e.g., 24 hours) to ensure the solution reaches equilibrium saturation.

  • Phase Separation: Stop the agitation and allow the undissolved solid to settle completely, leaving a clear supernatant. Maintain the temperature throughout this step.

  • Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-weighed, temperature-controlled syringe fitted with a particle filter (e.g., 0.45 µm PTFE). This prevents any solid particles from being transferred.

  • Solvent Evaporation: Transfer the sampled solution to a pre-weighed vial. Determine the exact mass of the solution transferred. Evaporate the solvent under reduced pressure or in a vacuum oven at a moderate temperature until a constant weight of the dry solute is achieved.

  • Calculation: The solubility (S) can be expressed in various units, such as grams of solute per 100 g of solvent.

    • Mass of dissolved solute = (Mass of vial + dry solute) - (Mass of empty vial)

    • Mass of solvent = (Mass of solution sampled) - (Mass of dissolved solute)

    • Solubility ( g/100g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

Repeat this procedure at different temperatures (e.g., in 5 or 10 °C increments) to construct a solubility curve.

The diagram below illustrates the key stages of this quantitative method.

G cluster_0 Equilibration cluster_1 Sampling cluster_2 Analysis A Add Excess Solute to Known Mass of Solvent B Stir at Constant Temp (T1) for 24h A->B C Allow Solids to Settle B->C D Withdraw Known Mass of Supernatant C->D E Evaporate Solvent to Constant Weight D->E F Calculate Mass of Solute and Solvent E->F G Determine Solubility at Temp (T1) F->G

Sources

Navigating the Nomenclature: A Comprehensive Guide to 4-Bromo-2-ethoxy-1-nitrobenzene and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of chemical synthesis and drug discovery, precise molecular identification is paramount. The substituted nitrobenzene, 4-Bromo-2-ethoxy-1-nitrobenzene, and its isomers are key building blocks in the development of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive overview of the nomenclature, chemical properties, synthesis, and applications of this compound, while also clarifying the distinctions between its closely related isomers. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, ensuring clarity and accuracy in their work.

Deciphering the Name: Synonyms and IUPAC Nomenclature

The systematic naming of chemical compounds according to the International Union of Pure and Applied Chemistry (IUPAC) provides a universal language for scientists. For the compound , the IUPAC name is This compound . This name explicitly defines the positions of the substituents on the benzene ring: a nitro group at position 1, an ethoxy group at position 2, and a bromine atom at position 4.

However, in literature, patents, and commercial catalogs, a variety of synonyms and alternative names are encountered. Understanding these is crucial to avoid ambiguity and to effectively search for information.

A critical point of clarification is the distinction from its isomer, 4-Bromo-1-ethoxy-2-nitrobenzene . In this isomer, the ethoxy and nitro groups have swapped positions. This seemingly minor change results in a different molecule with distinct physical and chemical properties.

Below is a table summarizing the primary synonyms for this compound and its common isomer.

IUPAC Name Synonyms CAS Number
This compound 5-Bromo-2-nitrophenetoleNot explicitly found in searches
4-Bromo-1-ethoxy-2-nitrobenzene 4-bromo-2-nitrophenyl ethyl ether; 2-Nitro-4-bromphenetol383869-51-0[1]
2-Bromo-4-ethoxy-1-nitrobenzene 2-BROMO-4-ETHOXY-1-NITRO-BENZENE57279-69-3[2]
2-Bromo-1-ethoxy-4-nitrobenzene Not commonly listed58244-42-1[3]

It is imperative for researchers to verify the Chemical Abstracts Service (CAS) number to ensure they are working with the correct isomer.

Physicochemical Properties and Structural Elucidation

The molecular structure of this compound dictates its reactivity and physical characteristics. A comprehensive understanding of these properties is essential for its application in synthesis and for ensuring safe handling.

Property 4-Bromo-1-ethoxy-2-nitrobenzene (Isomer for comparison)
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
Appearance Light yellow powder/solid[4]
Melting Point 62-65 °C (for 1-(2-Bromoethoxy)-4-nitrobenzene, an isomer)[5]
Boiling Point 170 °C / 0.5mmHg (for 1-(2-Bromoethoxy)-4-nitrobenzene, an isomer)[5]
Solubility Slightly soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate[5]

The structural elucidation of these compounds relies on standard analytical techniques.

Analytical Methods:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the benzene ring. The chemical shifts and coupling constants of the aromatic protons provide definitive evidence of the relative positions of the bromo, ethoxy, and nitro groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. The strong asymmetric and symmetric stretches of the nitro group (typically around 1530 and 1350 cm⁻¹) and the C-O-C stretch of the ethoxy group are key diagnostic peaks.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides information about the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which is a characteristic signature.

Synthesis Pathways: A Rational Approach

The synthesis of this compound can be approached through several strategic routes, typically involving electrophilic aromatic substitution reactions. The choice of starting material and the sequence of reactions are critical to achieving the desired substitution pattern.

A plausible synthetic workflow is outlined below:

G cluster_0 Synthetic Pathway for this compound 2-Ethoxyaniline 2-Ethoxyaniline N-(2-ethoxyphenyl)acetamide N-(2-ethoxyphenyl)acetamide 2-Ethoxyaniline->N-(2-ethoxyphenyl)acetamide Acetic anhydride, Pyridine 4-Bromo-N-(2-ethoxyphenyl)acetamide 4-Bromo-N-(2-ethoxyphenyl)acetamide N-(2-ethoxyphenyl)acetamide->4-Bromo-N-(2-ethoxyphenyl)acetamide Br2, Acetic Acid 4-Bromo-2-ethoxyaniline 4-Bromo-2-ethoxyaniline 4-Bromo-N-(2-ethoxyphenyl)acetamide->4-Bromo-2-ethoxyaniline H2SO4, H2O, Heat This compound This compound 4-Bromo-2-ethoxyaniline->this compound NaNO2, H2SO4, then Cu(NO2)2

Caption: A potential synthetic route to this compound starting from 2-ethoxyaniline.

Experimental Protocol: Synthesis of 4-bromo-1-ethyl-2-nitrobenzene (an Isomer)

A representative protocol for the synthesis of a related isomer, 4-bromo-1-ethyl-2-nitrobenzene, involves the bromination of o-ethylnitrobenzene.[6]

  • Reaction Setup: To a 3L reaction flask, add 1.1L of dichloromethane and 212g of o-ethylnitrobenzene (1.4mol).

  • Bromination: Heat the mixture to reflux. Add 250g of N-bromosuccinimide (1.4mol) in batches under reflux and continue to reflux for 2 hours.

  • Quenching: After the reaction is complete, cool the mixture to 25±5°C and add 1.27kg of saturated sodium sulfite solution dropwise to terminate the reaction.

  • Recrystallization: Add 0.72 kg of n-heptane to recrystallize the product.

  • Isolation: Filter the solid to obtain 290.3 g of 2-ethyl-5-bromonitrobenzene (an isomer of the target compound) with a molar yield of 90%.[6]

This protocol illustrates a general method for the bromination of a substituted nitrobenzene and should be adapted and optimized for the specific synthesis of this compound.

Applications in Drug Discovery and Beyond

Substituted nitrobenzenes are valuable intermediates in the synthesis of a wide range of organic molecules. The nitro group can be readily reduced to an amine, which is a key functional group in many active pharmaceutical ingredients (APIs).[7] The bromine atom serves as a versatile handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic aromatic substitution.

The structural motif of bromo-ethoxy-nitrobenzene can be found in precursors to compounds with potential biological activity. For instance, related nitrobenzene derivatives are used in the synthesis of agents for cancer therapy and antimicrobial applications.[8]

The following diagram illustrates the central role of this compound as a synthetic intermediate.

G cluster_1 Synthetic Utility of this compound Start This compound Reduction Reduction of Nitro Group Start->Reduction Coupling Cross-Coupling Reactions Start->Coupling Amine 4-Bromo-2-ethoxyaniline Reduction->Amine Functionalized Further Functionalized Molecules Amine->Functionalized Further Derivatization Coupling->Functionalized

Caption: Synthetic transformations of this compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its isomers. Based on data for related compounds, it should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4][9][10]

Recommended Safety Precautions:
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[9]

  • Incompatible Materials: Avoid strong oxidizing agents.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[4]

Always consult the material safety data sheet (MSDS) for the specific compound before use.

Conclusion

This compound is a valuable, yet potentially ambiguous, chemical intermediate. A thorough understanding of its nomenclature and the ability to distinguish it from its isomers are fundamental for any researcher in the chemical sciences. By leveraging the synthetic versatility of its functional groups, this compound and its relatives will continue to play a significant role in the development of new pharmaceuticals and advanced materials. This guide serves as a foundational resource to ensure accuracy, safety, and efficiency in the laboratory.

References

  • PubChem. 4-Bromo-1-ethoxy-2-nitrobenzene.
  • PubChem. 4-Bromo-2-ethyl-1-nitrobenzene.
  • PubChem. 2-Bromo-4-ethoxy-1-nitrobenzene.
  • ACS Publications.
  • PubChem. 4-Bromo-1-ethyl-2-nitrobenzene.
  • Alfa Aesar. SAFETY DATA SHEET: 1-(2-Bromoethyl)-4-nitrobenzene. [Link]
  • PubChem. 2-Bromo-1-ethoxy-4-nitrobenzene.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. Innovating with 1-(2-Bromoethoxy)
  • Matrix Fine Chemicals. 4-BROMO-1-METHOXY-2-NITROBENZENE | CAS 33696-00-3. [Link]
  • NIH. 4-Bromo-1-nitrobenzene. [Link]

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Safety and handling of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-ethoxy-1-nitrobenzene

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound (CAS No. 57279-69-3). As a substituted nitrobenzene, this compound is a valuable intermediate in organic synthesis but requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risk. The principles and procedures outlined herein are designed to foster a culture of safety and ensure the well-being of laboratory personnel.

Chapter 1: Physicochemical & Toxicological Profile

A foundational understanding of a chemical's properties and inherent hazards is the first step in safe handling. This chapter details the identity, properties, and toxicological concerns associated with this compound and the broader class of nitroaromatic compounds.

Chemical Identity and Properties

This compound is an aromatic organic compound whose structure is key to its reactivity and its hazards.[1] The presence of an electron-withdrawing nitro group, a bulky bromine atom, and an ethoxy group on the benzene ring dictates its chemical behavior.

PropertyValueSource
IUPAC Name 2-bromo-4-ethoxy-1-nitrobenzene[2]
CAS Number 57279-69-3[1][2]
Molecular Formula C₈H₈BrNO₃[1][2]
Molecular Weight 246.06 g/mol [1][2]
Topological Polar Surface Area 55.1 Ų[1][2]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a universal standard for hazard communication. While specific data for this compound is limited, classifications for closely related isomers and analogues establish a clear hazard profile. It is prudent to handle this compound in accordance with the following warnings.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

(Source: GHS classifications for isomeric compounds like 2-Bromo-1-ethoxy-4-nitrobenzene)[3][4]

Toxicological Assessment: The Nitrobenzene Hazard

The primary toxicological concern with nitrobenzene and its derivatives is the induction of methaemoglobinaemia .[5] This condition arises when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering it incapable of transporting oxygen.

Causality of Toxicity: Nitrobenzene is readily absorbed through inhalation, skin contact, and ingestion.[5][6] Once absorbed, it is metabolized in the body. The reduction of the nitro group leads to the formation of metabolites that are potent oxidizing agents, directly causing the conversion of hemoglobin to methemoglobin.[5]

Symptoms of Exposure:

  • Low-level exposure: Symptoms may be delayed for 1 to 4 hours and include cyanosis (a bluish discoloration of the skin, especially around the lips and nail beds), fatigue, dizziness, and headaches.[5]

  • High-level exposure: Can lead to more severe symptoms such as tachycardia, stupor, coma, convulsions, cardiac arrhythmias, and potentially death.[5]

The International Agency for Research on Cancer (IARC) has classified nitrobenzene as "possibly carcinogenic to humans" (Group 2B), a factor that necessitates stringent handling to minimize chronic exposure.[5]

Chapter 2: A Systematic Approach to Safe Handling

Effective risk management in the laboratory follows the "Hierarchy of Controls," a systematic approach to mitigating hazards. This framework prioritizes the most effective control measures down to the least.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound cluster_desc Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls Elimination->Engineering If hazard cannot be removed, isolate people from it. Elim_Desc Consider if a less hazardous reagent can achieve the same synthetic outcome. Elimination->Elim_Desc Administrative Administrative Controls Engineering->Administrative Change the way people work. Eng_Desc Certified chemical fume hood, local exhaust ventilation. Engineering->Eng_Desc PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Protect the worker with PPE. Admin_Desc Standard Operating Procedures (SOPs), training, designated work areas. Administrative->Admin_Desc PPE_Desc Gloves, safety glasses/goggles, lab coat. Respirator if needed. PPE->PPE_Desc

Caption: Hierarchy of Controls applied to chemical handling.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, mixing, and transferring, must be performed within a properly functioning and certified chemical fume hood or other suitable ventilated enclosure.[7][8] This is non-negotiable and serves to prevent inhalation of dusts or vapors, which is a primary route of exposure.[5] Ensure eyewash stations and safety showers are readily accessible and unobstructed.[8][9]

Administrative Controls: Standardizing Safe Practices
  • Designated Areas: Clearly demarcate specific areas within the laboratory for working with this compound.

  • Training: All personnel must be trained on the specific hazards of nitrobenzenes, the signs and symptoms of methaemoglobinaemia, and the specific protocols outlined in this guide before beginning work.

  • Minimizing Quantities: Only work with the minimum quantity of the chemical necessary for the experiment.

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should never be used as a substitute for robust engineering and administrative controls.

  • Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards at all times.[7][10] A face shield may be required for operations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices and wash hands thoroughly.[7]

    • Clothing: Wear a flame-resistant laboratory coat.[10] Impervious clothing may be necessary depending on the scale of the operation.[7]

  • Respiratory Protection: If a risk assessment indicates that engineering controls are insufficient to prevent inhalation of dusts, a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387) or a NIOSH-approved equivalent) must be used.[7]

Chapter 3: Protocols for Safe Operation

Adherence to validated Standard Operating Procedures (SOPs) is critical for minimizing exposure and preventing accidents.

Protocol: Weighing and Dispensing
  • Preparation: Don all required PPE (gloves, goggles, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

  • Containment: Perform all weighing activities inside the fume hood. Use a disposable weighing boat or place the receiving flask/beaker on the balance pan within the hood.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust. If dust is generated, allow it to settle within the closed fume hood before proceeding.

  • Cleaning: Carefully clean the spatula and any contaminated surfaces within the fume hood using a solvent-moistened wipe. Dispose of all contaminated materials (weighing boat, wipes, gloves) in a designated hazardous waste container.

  • Closure: Securely close the primary container of this compound before removing it from the fume hood.

Protocol: Storage and Segregation
  • Container: Store the compound in its original, tightly closed container.[8][10]

  • Location: Keep in a dry, cool, and well-ventilated place, such as a designated chemical storage cabinet.[8][9] Store locked up.[9][10]

  • Incompatibilities: Segregate from strong oxidizing agents and bases.[7][11]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

Chapter 4: Emergency Preparedness and Response

A swift and correct response to an emergency can significantly reduce the severity of the outcome.

Emergency_Response_Flowchart Start EMERGENCY (Spill or Exposure) Spill Is it a major spill? Start->Spill Exposure Was there personnel exposure? Start->Exposure Evacuate Evacuate immediate area. Alert others. Call emergency response. Spill->Evacuate Yes MinorSpill Contain spill with inert absorbent. (e.g., sand, vermiculite) Spill->MinorSpill No Report Report incident to supervisor. Evacuate->Report Cleanup Carefully sweep up, avoiding dust. Place in sealed container for disposal. MinorSpill->Cleanup Decontaminate Decontaminate area. Cleanup->Decontaminate FirstAid Initiate First Aid (See Section 4.2) Exposure->FirstAid Yes Exposure->Report No, but incident occurred Decontaminate->Report Medical Seek immediate medical attention. Provide SDS to responders. FirstAid->Medical Medical->Report

Caption: Decision tree for emergency response procedures.

Accidental Release Measures
  • Personal Precautions: Avoid breathing dust and ensure adequate ventilation.[7][10] Evacuate personnel to a safe area and prevent entry of unprotected individuals.[10]

  • Containment: For spills, prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[7][10]

  • Cleanup: Pick up and arrange disposal without creating dust.[7] Sweep up the material and place it into a suitable, closed, and labeled container for disposal.[7]

First Aid for Exposures

Immediate action is crucial. Always seek medical attention after any exposure and provide the Safety Data Sheet (SDS) to the medical personnel.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9][12]

  • Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][12]

  • Eye Contact: Rinse cautiously with water for several minutes (at least 15).[10][12] Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[10][12] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10][12]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][10]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide gas.[7][11]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10][13]

Chapter 5: Reactivity and Synthetic Context

Understanding the reactivity of this compound is essential not only for its synthetic application but also for its safe handling and storage.

  • Chemical Stability: The compound is stable under recommended storage conditions.[7]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases, which can lead to vigorous reactions.[7][11]

  • Hazardous Decomposition: Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide gas are formed.[7]

  • Synthetic Utility: As a substituted nitrobenzene, this compound is a versatile intermediate. The nitro group can be reduced to an amine, a common functional group in active pharmaceutical ingredients (APIs).[14] The bromine atom serves as a leaving group, enabling its use in various cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic aromatic substitution reactions, which are fundamental transformations in drug development.[14][15]

References

  • Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo.
  • SAFETY DATA SHEET - 1-Bromo-4-nitrobenzene. Alfa Aesar. [Link]
  • Tunable Photophysical Properties of Thiophene Based Chromophores. The Royal Society of Chemistry. [Link]
  • Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Innovating with 1-(2-Bromoethoxy)-4-nitrobenzene: Applications in Material Science and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • 2-Bromo-1-ethoxy-4-nitrobenzene. PubChem. [Link]
  • 1-Bromo-4-nitrobenzene Safety D
  • 2-Bromo-4-ethoxy-1-nitrobenzene. PubChem. [Link]
  • 1-Bromo-2-ethoxy-4-nitrobenzene. PubChem. [Link]
  • 4-Bromo-2-ethyl-1-nitrobenzene. PubChem. [Link]
  • Toxicological Profile for Nitrobenzene.
  • Nitrobenzene: toxicological overview. GOV.UK. [Link]
  • Toxicological Profile for Nitrobenzene (another ATSDR link).

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Reactivity of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Introduction

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-ethoxy-1-nitrobenzene is a trifunctionalized aromatic compound that serves as a highly versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its reactivity is dictated by the interplay of its three substituents: a nitro group, a bromine atom, and an ethoxy group.

The presence of a strong electron-withdrawing nitro group significantly influences the electronic properties of the benzene ring, activating it towards specific transformations. The bromine atom acts as an excellent leaving group in nucleophilic aromatic substitution reactions and provides a reactive handle for palladium-catalyzed cross-coupling reactions.[2] The electron-donating ethoxy group further modulates the reactivity of the ring system. This guide provides an in-depth exploration of the reactivity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name 4-bromo-1-ethoxy-2-nitrobenzene[3]
CAS Number 383869-51-0[3]
Molecular Formula C₈H₈BrNO₃[3]
Molecular Weight 246.06 g/mol [3]
Exact Mass 244.96876 Da[3]
Topological Polar Surface Area 55.1 Ų[3]

Reactivity Profile and Key Transformations

The unique arrangement of the nitro, ethoxy, and bromo substituents on the benzene ring imparts a distinct and highly useful reactivity profile to this compound. The molecule is primed for three principal types of transformations: Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro group, and palladium-catalyzed cross-coupling reactions at the carbon-bromine bond.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent feature of the molecule's reactivity is its susceptibility to nucleophilic aromatic substitution. This is a direct consequence of the powerful electron-withdrawing nature of the nitro group, which is positioned ortho to the bromine atom.

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] The first, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the bromine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization and lowers the activation energy for the reaction. In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring.[5] The electron-donating ethoxy group at the 2-position further influences the electron density of the ring, but the activating effect of the nitro group is dominant.

Reduction_Workflow Nitro Group Reduction Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification Start 4-Bromo-2-ethoxy- 1-nitrobenzene Solvent Dissolve in Ethanol/Acid Start->Solvent Reagent Add Reducing Agent (e.g., SnCl₂ or Fe) Solvent->Reagent Heat Heat to Reflux (Monitor by TLC) Reagent->Heat Neutralize Cool and Neutralize with Base (e.g., NaOH) Heat->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify via Column Chromatography or Recrystallization Concentrate->Purify FinalProduct 4-Bromo-2-ethoxyaniline Purify->FinalProduct Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(Br) Pd0->OxAdd Pd0->OxAdd Ar-Br Transmetal Transmetalation Complex L₂Pd(II)(Ar)(R') OxAdd->Transmetal OxAdd->Transmetal R'-B(OH)₂ / Base Transmetal->Pd0 Transmetal->Pd0 Reductive Elimination Product Ar-R' Transmetal->Product ArBr Ar-Br Boronic R'-B(OH)₂ + Base RedElim Reductive Elimination Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(Br) Pd0->OxAdd Pd0->OxAdd Ar-Br Amido L₂Pd(II)(Ar)(NR¹R²) OxAdd->Amido OxAdd->Amido HNR¹R² / Base Amido->Pd0 Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product ArBr Ar-Br Amine HNR¹R² + Base RedElim Reductive Elimination

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Versatile Nitroaromatic Building Block

4-Bromo-2-ethoxy-1-nitrobenzene is a richly functionalized aromatic compound that serves as an excellent starting material for the synthesis of a wide array of heterocyclic structures. Its utility in medicinal chemistry and drug development is underscored by the strategic placement of its substituents. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amine, a key functional handle for cyclization reactions. The bromo substituent provides a reactive site for various cross-coupling reactions, enabling further diversification of the heterocyclic core. The ethoxy group, on the other hand, modulates the electronic properties and solubility of the molecule and its derivatives.

This comprehensive guide provides detailed protocols and technical insights into the application of this compound in the synthesis of valuable heterocyclic scaffolds, with a primary focus on benzimidazoles and quinoxalines. The methodologies presented herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Core Synthetic Strategy: The Gateway Reduction of the Nitro Group

The cornerstone of many synthetic routes originating from this compound is the reduction of the nitro group to a primary amine. This transformation yields 4-bromo-2-ethoxyaniline, a crucial ortho-diamino precursor analog that is primed for a variety of cyclization reactions. The choice of reducing agent is critical and can be tailored based on the desired selectivity and reaction conditions.

Commonly employed methods for this reduction include catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂), or chemical reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) or iron (Fe) in acetic acid.[1] The resulting 4-bromo-2-ethoxyaniline is often used immediately in the subsequent cyclization step without extensive purification.

Application I: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds possessing a wide spectrum of biological activities, including antiulcer, antitumor, and antiviral properties. The synthesis of benzimidazoles from 4-bromo-2-ethoxyaniline typically involves the condensation with either an aldehyde followed by oxidative cyclization, or with a carboxylic acid or its derivative.

Mechanistic Insight: The Phillips Condensation and Related Pathways

The classical Phillips condensation involves the reaction of an o-phenylenediamine with a carboxylic acid at high temperatures. A more common laboratory-scale approach involves the condensation with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to afford the benzimidazole ring. Various oxidizing agents can be employed, and in some cases, air oxidation is sufficient.

Protocol 1: One-Pot Synthesis of 6-Bromo-4-ethoxy-2-aryl-1H-benzimidazoles

This protocol details a one-pot procedure starting from the in-situ generation of 4-bromo-2-ethoxyaniline followed by condensation with an aromatic aldehyde.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reduction to Amine: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add a solution of SnCl₂·2H₂O (4.0-5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Condensation and Cyclization: To the crude solution of 4-bromo-2-ethoxyaniline in ethyl acetate, add the desired aromatic aldehyde (1.1 eq). The reaction can be facilitated by the addition of a catalytic amount of an acid, such as p-toluenesulfonic acid, or an oxidizing agent like ammonium chloride. Stir the mixture at room temperature or gentle heat (40-60 °C) for 4-12 hours. The reaction progress should be monitored by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

AldehydeProductTypical Yield (%)
Benzaldehyde6-Bromo-4-ethoxy-2-phenyl-1H-benzimidazole75-85
4-Methoxybenzaldehyde6-Bromo-4-ethoxy-2-(4-methoxyphenyl)-1H-benzimidazole80-90
4-Nitrobenzaldehyde6-Bromo-4-ethoxy-2-(4-nitrophenyl)-1H-benzimidazole70-80

Application II: Synthesis of Quinoxaline Derivatives

Quinoxalines, also known as benzopyrazines, are another important class of nitrogen-containing heterocycles with a broad range of pharmacological activities.[2] The most common and straightforward method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3]

Protocol 2: Synthesis of 6-Bromo-8-ethoxy-2,3-disubstituted Quinoxalines

This protocol describes the synthesis of quinoxalines from 4-bromo-2-ethoxyaniline and a 1,2-dicarbonyl compound (e.g., benzil).

Materials:

  • 4-Bromo-2-ethoxyaniline (prepared as in Protocol 1, Steps 1-3)

  • 1,2-Dicarbonyl compound (e.g., benzil, 2,3-butanedione)

  • Ethanol or Acetic Acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Diamine: Prepare crude 4-bromo-2-ethoxyaniline from this compound as described in Protocol 1, Steps 1-3.

  • Condensation: Dissolve the crude 4-bromo-2-ethoxyaniline (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in ethanol or glacial acetic acid.[2]

  • Reaction: Stir the mixture at room temperature or heat to reflux for 1-3 hours. The reaction is often rapid and can be monitored by the formation of a precipitate or by TLC.

  • Isolation and Purification: If the product precipitates, cool the reaction mixture and collect the solid by filtration. Wash the solid with cold ethanol and dry. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.

1,2-Dicarbonyl CompoundProductTypical Yield (%)
Benzil6-Bromo-8-ethoxy-2,3-diphenylquinoxaline85-95
2,3-Butanedione6-Bromo-8-ethoxy-2,3-dimethylquinoxaline80-90

Visualization of Synthetic Pathways

Synthesis_Workflow Start This compound Amine 4-Bromo-2-ethoxyaniline Start->Amine Reduction (e.g., SnCl₂/HCl) Benzimidazole 6-Bromo-4-ethoxy-2-aryl-1H-benzimidazole Amine->Benzimidazole Condensation with Aldehyde Quinoxaline 6-Bromo-8-ethoxy-2,3-disubstituted Quinoxaline Amine->Quinoxaline Condensation with 1,2-Dicarbonyl Diversified Further Diversified Heterocycles Benzimidazole->Diversified Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Quinoxaline->Diversified Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Caption: Synthetic workflow for heterocycle synthesis from this compound.

Advanced Applications: Post-Cyclization Functionalization via Cross-Coupling

The bromo-substituent on the benzimidazole and quinoxaline scaffolds serves as a versatile handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions. This allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

  • Suzuki Coupling: The reaction of the bromo-heterocycle with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the coupling of the bromo-heterocycle with various primary and secondary amines, providing access to amino-substituted derivatives.[4][5]

  • Ullmann Condensation: Copper-catalyzed coupling reactions can also be employed to form C-O, C-S, and C-N bonds at the bromo-position.[6]

General Workflow for Post-Cyclization Diversification

Diversification_Workflow Start Bromo-Substituted Heterocycle (Benzimidazole or Quinoxaline) Suzuki Suzuki Coupling (with Boronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (with Amine) Start->Buchwald Ullmann Ullmann Condensation (with Alcohol, Thiol, etc.) Start->Ullmann Aryl Aryl-Substituted Heterocycle Suzuki->Aryl Amino Amino-Substituted Heterocycle Buchwald->Amino Alkoxy Alkoxy/Thioalkoxy-Substituted Heterocycle Ullmann->Alkoxy

Caption: Post-cyclization diversification strategies for bromo-substituted heterocycles.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The straightforward conversion of the nitro group to an amine opens up a plethora of cyclization possibilities, with the synthesis of benzimidazoles and quinoxalines being particularly accessible and high-yielding. The presence of the bromo substituent provides a crucial site for post-cyclization modifications, enabling the rapid generation of diverse chemical libraries. The protocols and strategies outlined in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable starting material.

References

  • A green synthesis of benzimidazoles. (n.d.).
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2020). RSC Advances, 10(56), 33987–33997. [Link]
  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013).
  • Ullmann condensation. (n.d.). In Wikipedia.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2022). Molecules, 27(15), 4998. [Link]
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts.
  • Benzimidazole synthesis. (n.d.). In Organic Chemistry Portal.
  • Quinoxaline synthesis. (n.d.). In Organic Chemistry Portal.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.

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Application Notes & Protocols: 4-Bromo-2-ethoxy-1-nitrobenzene as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel chemical entities (NCEs). 4-Bromo-2-ethoxy-1-nitrobenzene has emerged as a highly versatile intermediate, offering a synthetically tractable scaffold for the elaboration of complex pharmacophores. Its unique substitution pattern—a bromine atom amenable to cross-coupling, a nitro group for reduction to a key aniline, and an ethoxy group to modulate physicochemical properties—provides a trifecta of synthetic handles. This guide provides an in-depth analysis of its applications, detailed experimental protocols, and the scientific rationale behind its use in drug discovery workflows.

Introduction: The Strategic Value of this compound

This compound is a polysubstituted aromatic compound whose value in drug discovery lies in the orthogonal reactivity of its functional groups. The electron-withdrawing nitro group activates the aromatic ring and serves as a masked aniline, a common feature in many bioactive molecules. The bromine atom is a premier functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to scaffold diversification.[1] The ethoxy group, positioned ortho to the nitro group, provides steric and electronic influence that can be critical for directing subsequent reactions and modulating properties such as lipophilicity and metabolic stability in the final drug candidate.[2]

This combination of features allows medicinal chemists to employ a modular and convergent synthetic strategy. One can first build complexity around the aryl bromide and then unmask the aniline for late-stage diversification, or vice-versa. This flexibility is a significant advantage in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties

A clear understanding of a reagent's physical properties is essential for safe handling and effective experimental design.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₈H₈BrNO₃[3]
Molecular Weight 246.06 g/mol [3]
CAS Number 57279-70-6[4]
Appearance Light yellow powder/solid[5]
Melting Point 62-65 °C[6]
Solubility Soluble in DMSO, Chloroform, Dichloromethane[6]

Core Synthetic Transformations & Applications

The utility of this compound stems from three primary transformations that allow it to serve as a linchpin in multi-step syntheses.

Figure 1: Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for Pd-catalyzed reactions, which are among the most powerful tools for constructing the carbon-carbon and carbon-nitrogen bonds prevalent in pharmaceuticals.[7]

The Suzuki-Miyaura reaction creates a C(sp²)-C(sp²) bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[8] This reaction is fundamental for synthesizing biaryl scaffolds, which are common in kinase inhibitors and other targeted therapies.

Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) catalyst, (2) Transmetalation of the organic group from the boron reagent to the palladium center (this step is facilitated by a base), and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Figure 2: Standard workflow for a Suzuki-Miyaura coupling reaction.

Expert Insight: The choice of base is critical. Carbonates like K₂CO₃ are often sufficient and tolerate a wide range of functional groups.[10][11] For less reactive boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ may be required to facilitate the transmetalation step. The solvent system, often a mixture of an organic solvent and water, is crucial for dissolving both the organic and inorganic reagents.[9]

The Buchwald-Hartwig amination forms a C(sp²)-N bond between an aryl halide and an amine, a transformation of immense importance in medicinal chemistry where aryl amines are ubiquitous.[12][13] This reaction provides a direct route to precursors for heterocycles or to install key pharmacophoric elements.

Mechanism Insight: Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A key difference is the formation of a palladium-amido complex after the amine coordinates to the palladium center and is deprotonated by the base.[14] Reductive elimination from this complex yields the desired aryl amine.[13]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube or flask under an inert atmosphere (Argon is preferred), add this compound (1.0 eq), the desired amine (1.1-1.3 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-5 mol%).

  • Reagent Addition: Add a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq) and an anhydrous solvent (e.g., Toluene or Dioxane).

    • Scientist's Note: The choice of ligand is crucial and substrate-dependent. Bulky, electron-rich phosphine ligands generally accelerate the rate-limiting reductive elimination step and are essential for coupling less reactive aryl chlorides or hindered amines.[14]

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Nitro Group Reduction

The reduction of the nitro group to a primary amine is one of the most valuable transformations for this intermediate. It "unmasks" a versatile functional handle that can be used for amide couplings, sulfonamide formation, diazotization, or as a nucleophile for building heterocyclic rings.

Protocol 3: Reduction of Nitro Group using Tin(II) Chloride

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise.

    • Expert Insight: This method is effective and proceeds under relatively mild conditions. It is particularly useful when other reducible functional groups (e.g., alkenes, alkynes) that are sensitive to catalytic hydrogenation are present in the molecule.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and carefully basify by slow addition of a saturated aqueous NaHCO₃ or a 1 M NaOH solution until the pH is ~8-9. This will precipitate tin salts.

  • Purification: Filter the mixture through a pad of Celite, washing thoroughly with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-Bromo-4-ethoxyaniline. The product is often pure enough for subsequent steps, but can be purified by chromatography if necessary.

Application in the Synthesis of a Bioactive Scaffold

To illustrate the power of this intermediate, consider a hypothetical synthetic route towards a kinase inhibitor scaffold. Many kinase inhibitors feature a substituted aniline core.

synthesis_flow start This compound step1 Step 1: Suzuki Coupling (with Pyridine-3-boronic acid) Catalyst: Pd(PPh₃)₄, Base: K₂CO₃ start->step1 intermediate1 Intermediate A (Biaryl Compound) step1->intermediate1 step2 Step 2: Nitro Reduction (Reagent: SnCl₂·2H₂O or H₂/Pd-C) intermediate1->step2 intermediate2 Intermediate B (Key Aniline Precursor) step2->intermediate2 step3 Step 3: Amide Coupling (with a Carboxylic Acid R-COOH) Coupling Agent: HATU or EDC/HOBt intermediate2->step3 final Final Product (Potential Kinase Inhibitor Scaffold) step3->final

Figure 3: A representative synthetic sequence using this compound.

This sequence demonstrates a modular approach. The biaryl core is constructed first using a robust Suzuki coupling. The nitro group is then reduced to reveal the aniline, which is subsequently acylated to form the final amide product. This late-stage functionalization of the amine is a common and powerful strategy in medicinal chemistry.

Safety & Handling

As with all nitroaromatic and halogenated compounds, proper safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[15]

  • Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4][5] Avoid contact with skin and eyes.[16]

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5][16] May cause skin, eye, and respiratory irritation.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[15]

Conclusion

This compound is a quintessential example of a strategic intermediate in modern drug discovery. Its pre-installed functional handles and their predictable, orthogonal reactivity allow for the efficient and modular construction of diverse and complex molecular architectures. The protocols and insights provided herein demonstrate its broad utility in key bond-forming reactions, empowering chemists to accelerate the discovery and development of next-generation therapeutics.

References

  • PubChem Compound Summary for CID 22283188, 4-Bromo-1-ethoxy-2-nitrobenzene.
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  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan)... (2012). Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-Bromo-2-ethoxy-1-nitrobenzene. This substrate is a highly versatile building block in synthetic organic chemistry, particularly for the construction of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The presence of a strongly electron-withdrawing nitro group para to the bromine leaving group, and an activating ethoxy group ortho to it, renders the aromatic ring susceptible to attack by a variety of nucleophiles. This document details the underlying mechanistic principles, provides validated, step-by-step protocols for reactions with representative N-, S-, and O-nucleophiles, and offers insights into reaction optimization and product purification.

Introduction: The Chemistry of an Activated Aromatic System

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings.[1] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr involves the attack of a nucleophile on an aromatic ring that is substituted with at least one strong electron-withdrawing group (EWG).[2] The substrate, this compound, is primed for this transformation.

The key features enabling its reactivity are:

  • Electron-Withdrawing Nitro Group: The nitro group (-NO₂) at the C-1 position is a powerful EWG, which activates the ring towards nucleophilic attack by reducing its electron density.[3] Crucially, it is positioned para to the leaving group, which allows it to stabilize the negatively charged intermediate through resonance.[4]

  • Good Leaving Group: The bromine atom at C-4 serves as a good leaving group, facilitating the final elimination step to restore aromaticity.

  • Activating Ethoxy Group: The ethoxy group (-OEt) at the C-2 position, while typically considered an electron-donating group in electrophilic substitutions, plays a cooperative role here. It can help to polarize the C-Br bond and further activate the ring system.

These structural features make this compound an excellent electrophile for the introduction of diverse functionalities, including amines, thiols, and alkoxides, leading to a wide array of substituted nitroaromatics that are precursors to valuable anilines and other complex scaffolds.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[1] This pathway is distinct from SN1 and SN2 reactions, which are typical for aliphatic systems.[4]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the bromine (the ipso-carbon). This is the rate-determining step of the reaction as it involves the temporary disruption of the aromatic system.[5][6] This addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[7]

Step 2: Elimination of the Leaving Group and Rearomatization In the second, faster step, the leaving group (bromide, Br⁻) is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the ring, providing the thermodynamic driving force for the reaction to proceed to completion.[5]

Figure 1: The Addition-Elimination Mechanism of SNAr.

Experimental Protocols

The following protocols are designed to be representative examples for the reaction of this compound with common classes of nucleophiles. Standard laboratory safety procedures, including the use of personal protective equipment (PPE), should be followed at all times. Reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Reaction with an Amine Nucleophile (Piperidine)

This protocol describes the synthesis of 2-ethoxy-1-nitro-4-(piperidin-1-yl)benzene. The procedure can be adapted for other primary or secondary amines, although reaction times and temperatures may need optimization.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.46 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (40 mL) to the flask. Stir the suspension for 5 minutes. Add piperidine (1.02 g, 12.0 mmol) to the mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes/ethyl acetate eluent system) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 200 mL of ice-cold water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel.[8]

Protocol 2: Reaction with a Thiol Nucleophile (Thiophenol)

This protocol details the synthesis of 2-ethoxy-1-nitro-4-(phenylthio)benzene. Thiolates are excellent nucleophiles for SNAr reactions.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Thiolate Formation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (30 mL) and cool to 0 °C in an ice bath. Carefully add sodium hydride (e.g., 0.48 g, 12.0 mmol) portion-wise. Slowly add a solution of thiophenol (1.21 g, 11.0 mmol) in anhydrous THF (10 mL) to the suspension. Stir at 0 °C for 30 minutes.

  • Substrate Addition: Add a solution of this compound (2.46 g, 10.0 mmol) in anhydrous THF (15 mL) dropwise to the thiolate solution at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by recrystallization or flash chromatography.[8]

Protocol 3: Reaction with an Alkoxide Nucleophile (Sodium Methoxide)

This protocol outlines the synthesis of 2-ethoxy-4-methoxy-1-nitrobenzene.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (CH₃ONa), 25% solution in methanol or solid (1.5 eq)

  • Methanol, anhydrous

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (e.g., 2.46 g, 10.0 mmol) in anhydrous methanol (50 mL).

  • Reagent Addition: Add sodium methoxide (e.g., 0.81 g, 15.0 mmol, if solid) to the solution. If using a solution, add the corresponding volume.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 6-12 hours. Monitor the reaction by TLC until the starting material is no longer visible.[9]

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Extraction: Add 100 mL of water to the residue and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.[10]

Data Summary and Expected Outcomes

The following table summarizes the reaction conditions and expected products for the protocols described. Yields are representative and may vary based on reaction scale and purification efficiency.

NucleophileReagents & ConditionsProductExpected Yield Range
Piperidine K₂CO₃, DMF, 90-100 °C2-ethoxy-1-nitro-4-(piperidin-1-yl)benzene80-95%
Thiophenol NaH, THF, 0 °C to RT2-ethoxy-1-nitro-4-(phenylthio)benzene85-98%
Sodium Methoxide CH₃ONa, MeOH, Reflux2-ethoxy-4-methoxy-1-nitrobenzene75-90%

Workflow and Logical Relationships

The successful execution of these SNAr protocols follows a logical workflow from reaction setup to final product characterization. Key decisions, such as the choice of base and solvent, are critical for achieving high yields and purity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup Reaction Setup (Dry Glassware, Inert Atm.) Reagents Charge Substrate (4-Br-2-OEt-1-NO2-Benzene) Setup->Reagents Solvent Add Anhydrous Solvent (DMF, THF, MeOH) Reagents->Solvent Nucleophile Add Nucleophile & Base (e.g., Amine/K2CO3) Solvent->Nucleophile Conditions Heat to Target Temp (e.g., 65-100 °C) Nucleophile->Conditions Monitor Monitor by TLC/LC-MS Conditions->Monitor Completion? Quench Quench Reaction (e.g., H2O, aq. NH4Cl) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Figure 2: General experimental workflow for SNAr reactions.

Conclusion

This compound is a robust and versatile substrate for nucleophilic aromatic substitution reactions. The strong activation provided by the para-nitro group allows for the efficient displacement of the bromo substituent by a wide range of nucleophiles under moderate reaction conditions. The protocols provided herein serve as a reliable starting point for the synthesis of various substituted 2-ethoxynitrobenzene derivatives, which are valuable intermediates in drug discovery and materials science. Careful control of reaction parameters and adherence to standard purification techniques are key to obtaining high yields of pure products.

References

  • Wikipedia.
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  • Filo. (2025).
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  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
  • Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2019). σ-Holes promote the concertedness in nucleophilic aromatic substitution reactions of nitroarenes. New Journal of Chemistry, 43(20), 7793-7799. [Link]
  • Chemistry Stack Exchange. (2018). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. [Link]
  • Chemistry LibreTexts. (2022). 16.
  • Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. [Link]
  • ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]
  • PubChem. 2-Bromo-4-ethoxy-1-nitrobenzene. [Link]
  • brainly.com. (2019). [FREE] Draw the structure of the organic product formed from the reaction of sodium methoxide with. [Link]
  • Professor Dave Explains. (2019).
  • ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. [Link]
  • Google Patents. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.

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Application Notes and Protocols: The Buchwald-Hartwig Amination of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed amination of 4-Bromo-2-ethoxy-1-nitrobenzene. This substrate, featuring both an electron-donating ethoxy group and a strongly electron-withdrawing nitro group, presents a unique electronic environment that requires careful consideration of reaction parameters. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide insights into troubleshooting and optimization.

Scientific Foundation: Mechanism and Component Roles

The Buchwald-Hartwig amination is a cross-coupling reaction that unites an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[4] The catalytic cycle, essential for understanding and troubleshooting the reaction, proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6][7]

The Catalytic Cycle

The generally accepted mechanism begins with an active Pd(0) species.

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[8]

  • Ligand Exchange & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido intermediate.[6][9][10]

  • Reductive Elimination : The final step involves the formation of the C-N bond as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the cycle.[1][5]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle cluster_cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->oa_complex Ar-X amido_complex Palladium Amido Complex L₂Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex HNR¹R², Base amido_complex->pd0 Reductive Elimination product_out Product (Ar-NR¹R²) arx_in 4-Bromo-2-ethoxy- 1-nitrobenzene amine_in Amine (HNR¹R²)

A simplified representation of the Buchwald-Hartwig catalytic cycle.
Key Reagent Considerations
  • Palladium Source : While Pd(II) salts like Pd(OAc)₂ are common, they require in situ reduction to the active Pd(0) state.[11] Modern, air-stable palladium precatalysts (e.g., G3 and G4 Buchwald precatalysts) are often preferred as they provide a reliable source of the active catalyst, leading to more reproducible results.

  • Ligand : The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[1] They accelerate both the oxidative addition and the rate-limiting reductive elimination steps while stabilizing the palladium center against decomposition.[6][12] For the electron-rich this compound, a highly active ligand is recommended.[13]

  • Base : A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, it is important to note that nitro groups can sometimes be sensitive to strong bases, although this is less of a concern with aryl nitro groups compared to aliphatic ones.[11] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used but may require higher temperatures or longer reaction times.[6]

  • Solvent : Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used.[6][14] It is critical to thoroughly degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocol: Amination with Morpholine

This section provides a detailed, step-by-step procedure for the coupling of this compound with morpholine, a representative secondary cyclic amine.

Materials and Equipment
  • Reactants : this compound (≥98%), Morpholine (≥99%), Sodium tert-butoxide (≥98%)

  • Catalyst System : Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Solvent : Anhydrous Toluene

  • Equipment : Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, rubber septum, Schlenk line or glovebox, syringes, needles, heating mantle or oil bath with temperature control, TLC plates, column chromatography setup.

Reaction Setup and Execution

Safety Note: This procedure must be performed under an inert atmosphere (e.g., argon or nitrogen) as the catalyst system is sensitive to air and moisture. Handle all reagents and solvents in a well-ventilated fume hood.

  • Vessel Preparation : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (260 mg, 1.0 mmol, 1.0 equiv.), XPhos (38 mg, 0.08 mmol, 8 mol%), and Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere : Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Base and Amine : Under a positive flow of inert gas, quickly add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).

  • Solvent and Nucleophile Addition : Add anhydrous, degassed toluene (10 mL) via syringe. Finally, add morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction : Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or by taking small aliquots (under inert atmosphere) for GC-MS analysis. The disappearance of the starting aryl bromide is a key indicator of reaction completion.

Work-up and Purification
  • Cooling and Quenching : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration : Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2x10 mL).

  • Extraction : Combine the organic filtrates and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure product, 4-(2-ethoxy-4-nitrophenyl)morpholine.

Data Summary: Reaction Parameter Guidelines

The optimal conditions for the Buchwald-Hartwig amination can vary depending on the amine coupling partner. The following table provides general guidelines for different amine classes with this compound.

Amine ClassExample AmineCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
Secondary Cyclic MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBu (1.4)Toluene10012-2485-95
Primary Aliphatic n-HexylaminePd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane11016-2470-85
Primary Aromatic AnilinePd₂(dba)₃ (1.5) / BrettPhos (3)K₂CO₃ (2.0)t-BuOH10012-1875-90
Ammonia Equivalent Benzophenone IminePd(OAc)₂ (2) / BINAP (3)NaOtBu (1.5)Toluene1102465-80

Yields are estimates based on reactions with structurally similar nitro-substituted aryl halides and are highly dependent on precise reaction conditions and purification.[4][13]

Visualizing the Experimental Workflow

The following diagram outlines the complete experimental process from initial setup to final product analysis.

Workflow cluster_prep Preparation & Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: Ar-Br, Pd Source, Ligand, Base prep_inert Establish Inert Atmosphere (3x Evacuate/Backfill) prep_reagents->prep_inert prep_vessel Assemble & Dry Schlenk Flask prep_vessel->prep_reagents add_reagents Add Solids to Flask prep_inert->add_reagents add_liquids Add Solvent & Amine via Syringe add_reagents->add_liquids react Heat & Stir (e.g., 100 °C, 12-24h) add_liquids->react monitor Monitor Progress (TLC / GC-MS) react->monitor cool_quench Cool to RT & Dilute monitor->cool_quench filter Filter through Celite cool_quench->filter extract Liquid-Liquid Extraction filter->extract purify Column Chromatography extract->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

A flowchart of the experimental procedure for Buchwald-Hartwig amination.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Organometallic reactions are notoriously sensitive, but most issues can be resolved systematically.[15]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous or degassed solvent/reagents.3. Incorrect base or ligand for the substrate.4. Reaction temperature too low.1. Use an air-stable precatalyst (e.g., a Buchwald G3/G4 precatalyst). Ensure all transfers are done under a strong inert gas flow.2. Use freshly distilled/dried solvents. Ensure amines are pure and dry.3. Screen a different ligand (e.g., RuPhos) or a stronger base (if compatible).4. Increase temperature in 10 °C increments.
Hydrodehalogenation The aryl bromide is reduced to an arene (2-ethoxy-1-nitrobenzene) instead of coupling. This can occur if water is present or via a competing β-hydride elimination pathway.[1][16]1. Rigorously exclude water and oxygen from the reaction.2. Ensure the amine is of high purity.3. Change the ligand; some ligands are more prone to this side reaction than others.
Dark, Tarry Reaction 1. Decomposition of the starting material or product.2. Catalyst decomposition at high temperatures.1. The nitro group can be sensitive. Consider a lower reaction temperature with a more active catalyst system or a shorter reaction time.2. Ensure the temperature does not exceed the stability limit of the catalyst complex.
Inconsistent Results Minor variations in reagent quality, solvent purity, or inert atmosphere technique.[15]1. Use reagents from a trusted supplier and from the same batch for a series of reactions.2. Standardize the solvent drying and degassing procedure.3. Be meticulous with inert atmosphere techniques (e.g., ensure a good seal on the flask, maintain positive pressure).

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for synthesizing valuable substituted aniline derivatives. Success hinges on a solid understanding of the reaction mechanism and meticulous attention to experimental detail, particularly in the exclusion of air and moisture. By selecting an appropriate palladium precatalyst, a bulky electron-rich ligand, and a suitable base, researchers can reliably achieve high yields of the desired C-N coupled products. This protocol and the accompanying troubleshooting guide provide a robust framework for the successful application of this cornerstone reaction in research and development settings.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
  • Buchwald-Hartwig Coupling - Alfa Chemistry.
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
  • Role of the base in Buchwald-Hartwig amin
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - NIH.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange.
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF - ResearchG
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • Buchwald C
  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene - Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

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Application Note & Protocol: Chemoselective Reduction of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3-Bromo-4-ethoxyaniline

The reduction of aromatic nitro compounds to their corresponding anilines is a foundational transformation in organic synthesis. This process is pivotal in the production of a vast array of pharmaceuticals, agrochemicals, and dyes, where the amino group serves as a crucial building block.[1][2] The target molecule of this guide, 3-Bromo-4-ethoxyaniline, is a valuable intermediate in the synthesis of various complex organic structures.[3][4][5][6] The presence of both a bromo and an ethoxy substituent on the aromatic ring of the starting material, 4-Bromo-2-ethoxy-1-nitrobenzene, necessitates a reduction method that is highly chemoselective to avoid unwanted side reactions such as dehalogenation.[7][8]

This document provides a comprehensive guide to the chemoselective reduction of this compound. It offers a detailed analysis of the reaction mechanism, a step-by-step experimental protocol, and field-proven insights to ensure a high-yielding and reproducible synthesis of 3-Bromo-4-ethoxyaniline.

Mechanistic Rationale for Method Selection

The reduction of a nitro group to an amine is a six-electron process that can proceed through various intermediates.[1] Several methods are available for this transformation, each with its own advantages and limitations.

Common Reduction Methods:

  • Catalytic Hydrogenation: While highly efficient, catalysts like Palladium on carbon (Pd/C) can lead to dehalogenation of aryl halides.[7][9] Raney Nickel is a potential alternative to mitigate this issue.[7]

  • Metal Hydrides: Reagents like Lithium aluminum hydride (LiAlH4) are generally not suitable for the reduction of aromatic nitro compounds as they can lead to the formation of azo products.[7]

  • Metals in Acidic Media: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl is a classic and reliable method.[10][11] These reactions proceed via a series of single-electron transfers from the metal to the nitro group.[1]

  • Tin(II) Chloride (SnCl2): This reagent offers a mild and selective method for nitro group reduction in the presence of other reducible functionalities.[7][12][13]

  • Sodium Dithionite (Na2S2O4): This is an economical and versatile reducing agent that operates under mild conditions and is known for its high chemoselectivity, tolerating a wide range of functional groups including halogens.[14][15][16]

For the specific transformation of this compound, a method that preserves the bromo substituent is paramount. While catalytic hydrogenation with Raney Nickel could be considered, the use of metals in acidic media or tin(II) chloride provides a more robust and often more accessible approach for laboratory-scale synthesis. This guide will focus on the use of Iron powder in the presence of an acid , a cost-effective and highly reliable method for this type of transformation.[10][17]

The reaction mechanism with iron in an acidic medium involves the transfer of electrons from the iron metal to the nitro group, with the acid serving as a proton source. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[11][18]

Experimental Protocol: Reduction using Iron in Acetic Acid

This protocol details the reduction of this compound to 3-Bromo-4-ethoxyaniline using iron powder and acetic acid.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98% PuritySigma-AldrichStarting Material
Iron Powder (Fe)Fine mesh, ≥99%Alfa AesarReducing Agent
Glacial Acetic Acid (AcOH)ACS GradeFisher ScientificAcidic Medium
Ethanol (EtOH)AnhydrousVWRSolvent
Ethyl Acetate (EtOAc)ACS GradeEMD MilliporeExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO3)Laboratory GradeJ.T. BakerFor neutralization
Brine (Saturated NaCl solution)Laboratory Grade-For washing
Anhydrous Magnesium Sulfate (MgSO4)Laboratory GradeAcros OrganicsDrying Agent
Celite®-Sigma-AldrichFiltration Aid

3.2. Equipment

  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

3.3. Health and Safety

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[19][20] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Ethanol and Ethyl Acetate: Flammable liquids. Keep away from ignition sources.

  • The reaction can be exothermic. Ensure proper cooling is available if needed.

3.4. Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol and glacial acetic acid to the flask. A common solvent ratio is in the range of 2:1 to 4:1 ethanol to acetic acid.

  • Addition of Iron Powder: To the stirred solution, add iron powder (typically 3-5 equivalents). The addition may cause an initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (around 80-100 °C) and maintain for 2-4 hours.[17]

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC. Prepare a solution of the reaction mixture and spot it on a TLC plate alongside the starting material. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 4:1). The product, 3-Bromo-4-ethoxyaniline, will be more polar than the starting nitro compound.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with a small amount of ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvents.

    • Dissolve the residue in ethyl acetate.

    • Carefully neutralize the acidic solution by washing with saturated sodium bicarbonate solution. Be cautious as CO2 evolution will occur. Repeat the washing until the aqueous layer is neutral or slightly basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

3.5. Purification

The crude 3-Bromo-4-ethoxyaniline can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[22] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed to obtain a high-purity product.[23]

3.6. Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified solid can also be compared to literature values.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the reduction of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start 1. Combine Reactants: This compound, Fe Powder, EtOH, AcOH reflux 2. Heat to Reflux (2-4 hours) start->reflux Heat monitor 3. Monitor by TLC reflux->monitor Sample filter 4. Cool & Filter (remove Fe salts) monitor->filter Reaction Complete concentrate1 5. Concentrate (remove solvents) filter->concentrate1 extract 6. Dissolve in EtOAc & Neutralize (NaHCO3) concentrate1->extract wash_dry 7. Wash (Brine) & Dry (MgSO4) extract->wash_dry concentrate2 8. Concentrate wash_dry->concentrate2 purify 9. Purify (Column Chromatography or Recrystallization) concentrate2->purify analyze 10. Characterize (NMR, MS, MP) purify->analyze end_product Pure 3-Bromo-4-ethoxyaniline analyze->end_product

Caption: Experimental workflow for the synthesis of 3-Bromo-4-ethoxyaniline.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient heating, insufficient reaction time, or deactivated iron powder.Ensure the reaction is maintained at a consistent reflux temperature. Extend the reaction time and continue to monitor by TLC. Use freshly opened or activated iron powder.
Low Yield Loss of product during work-up (e.g., incomplete extraction or neutralization). Product is somewhat water-soluble.Ensure thorough extraction with ethyl acetate (perform multiple extractions). Be careful during the neutralization step to avoid loss of product. Minimize the amount of water used during work-up.
Product is an oil or discolored Presence of impurities, possibly from oxidation.Freshly purified anilines can be colorless to pale yellow but may darken upon exposure to air and light.[24] Purification by column chromatography should remove colored impurities. Store the purified product under an inert atmosphere (nitrogen or argon) and in the dark at low temperatures.[24]
Difficulty removing iron salts Fine iron particles passing through the filter paper.Use a pad of Celite® over the filter paper to create a finer filtration medium. Ensure the Celite® pad is wetted with the reaction solvent before filtration.

Quantitative Data Summary

ParameterValue
Molecular Formula (Start)C8H8BrNO3
Molecular Weight (Start)246.06 g/mol [25]
Molecular Formula (Product)C8H10BrNO
Molecular Weight (Product)216.08 g/mol [4]
Typical Yield75-90% (dependent on scale and purification method)
Purity (after purification)>98% (as determined by GC or NMR)

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Zhang, Y., et al. (2018). Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate.
  • Jag-young, K., et al. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
  • Shmonina, V. P. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Eurasian Journal of Physics, Chemistry and Mathematics.
  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Tetrahedron Letters. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. ScienceDirect.
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction.
  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • Nature. (2024, August 24). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?.
  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups.
  • YouTube. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
  • National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
  • PubMed. (2024, January 5). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides.
  • Scribd. (n.d.). 4juli-Nitro Reduction Using Dithionite.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • ChemBK. (2024, April 9). 4-bromo-3-ethoxyaniline.
  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Alfa Aesar. (2014, November 10). SAFETY DATA SHEET.
  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides.
  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?.
  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • PubChem. (n.d.). 3-Bromo-4-ethoxyaniline.
  • Chemsrc. (2025, August 25). 3-Bromo-4-ethoxyaniline | CAS#:101251-12-1.
  • P212121 Store. (n.d.). 3-Bromo-4-ethoxyaniline | CAS 101251-12-1.
  • PubChem. (n.d.). 2-Bromo-4-ethoxy-1-nitrobenzene.
  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-nitrobenzene.
  • PubChem. (n.d.). 1-Bromo-2-ethoxy-4-nitrobenzene.

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Strategic Synthesis of Substituted Anilines from 4-Bromo-2-ethoxy-1-nitrobenzene: A Modular Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Authored by: Senior Application Scientist, Chemical Development

Abstract

Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] However, their synthesis can be challenging, and their metabolic profiles often require careful optimization to mitigate potential toxicity.[2][3][4] This guide details a robust and modular synthetic strategy starting from the versatile building block, 4-Bromo-2-ethoxy-1-nitrobenzene. We present field-proven protocols for the selective reduction of the nitroarene to the corresponding aniline, followed by palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura and Buchwald-Hartwig aminations—to introduce diverse functionalities. This two-stage approach provides a reliable pathway to a wide array of substituted anilines, enabling rapid library synthesis for structure-activity relationship (SAR) studies in drug development.

Introduction: The Central Role of Anilines in Pharmaceutical Development

The aniline motif is a cornerstone in modern drug discovery, prized for its ability to engage in critical interactions with biological targets.[2] Its prevalence is underscored by an analysis of the top-selling drugs, where a significant percentage contain this functional group.[5] Despite their utility, anilines can be susceptible to metabolic oxidation, which may lead to the formation of reactive metabolites and associated toxicities.[3][4] This metabolic liability necessitates the development of flexible synthetic routes that allow for fine-tuning of the aniline's electronic and steric properties to enhance safety and efficacy.[1]

The starting material, this compound, is an ideal precursor for this purpose. It contains three key functionalities:

  • A nitro group , which serves as a masked amine, ready for selective reduction.

  • A bromo substituent , which is a versatile handle for modern cross-coupling reactions.

  • An ethoxy group , which sterically and electronically influences the molecule, providing a fixed substitution pattern relevant to many bioactive compounds.

This document provides a comprehensive guide to leveraging this starting material for the efficient synthesis of a diverse library of aniline derivatives.

Overall Synthetic Workflow

The synthetic strategy is logically divided into two primary stages. First, the nitro group of this compound is selectively reduced to yield the key intermediate, 4-Bromo-2-ethoxyaniline. Second, this intermediate undergoes palladium-catalyzed cross-coupling to introduce either a carbon-based substituent (Suzuki-Miyaura) or a nitrogen-based substituent (Buchwald-Hartwig).

G start This compound intermediate 4-Bromo-2-ethoxyaniline start->intermediate Part A: Nitro Group Reduction (e.g., Hydrazine/Pd-C) suzuki_product C-C Coupled Product (Biaryls, etc.) intermediate->suzuki_product Part B, Protocol 1: Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst) bh_product C-N Coupled Product (Di- and Tri-arylamines) intermediate->bh_product Part B, Protocol 2: Buchwald-Hartwig Amination (R₂NH, Pd Catalyst)

Caption: Overall synthetic workflow from the starting material to diversified aniline products.

Part A: Selective Reduction of this compound

Scientific Rationale

The reduction of a nitroarene in the presence of an aryl bromide presents a significant chemoselectivity challenge. Harsh reducing conditions or certain catalysts can lead to undesired hydrodebromination. Catalytic transfer hydrogenation has emerged as a superior method for this transformation, using an in-situ hydrogen source to avoid the complexities and hazards of handling hydrogen gas.[6] Specifically, the use of hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst is a highly efficient and selective method for reducing halogenated nitroarenes to the corresponding anilines with minimal dehalogenation.[6][7] This system is particularly effective because the reaction can be driven to completion under relatively mild conditions, preserving the crucial bromo-substituent for subsequent functionalization.[7]

Protocol A: Synthesis of 4-Bromo-2-ethoxyaniline

Safety Directive: Hydrazine Hydrate Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[8][9] It can be fatal if inhaled and causes severe skin and eye burns.[10][11] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and splash-proof goggles.[9][12] Contaminated clothing should be removed immediately, and affected skin rinsed with copious amounts of water.[8] Dispose of all hydrazine-containing waste according to institutional and local regulations.[10]

Materials and Reagents

  • This compound

  • Palladium on Carbon (10 wt. % Pd, dry basis)

  • Hydrazine hydrate (55-64% solution)

  • Methanol or Ethanol, reagent grade

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Catalyst: Add methanol or ethanol (approx. 0.2 M concentration relative to the substrate). Carefully add 10% Pd/C (0.01-0.03 eq by weight of Pd).

  • Addition of Hydrazine: Begin vigorous stirring. Slowly add hydrazine hydrate (5-10 eq) dropwise via a dropping funnel. The reaction is exothermic; an ice bath may be used to control the initial temperature rise.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (typically 65-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Caution: The Pd/C catalyst may be pyrophoric upon drying; quench the filter cake with water immediately after filtration and dispose of it appropriately.

    • Rinse the filter cake with additional solvent (methanol or ethyl acetate).

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Extraction and Purification:

    • Dilute the residue with ethyl acetate and water.

    • Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Bromo-2-ethoxyaniline, which can be purified further by column chromatography or recrystallization if necessary.

ParameterConditionRationale
Substrate This compoundStarting material
Reducing Agent Hydrazine Hydrate (5-10 eq)In-situ hydrogen source for transfer hydrogenation.[6]
Catalyst 10% Pd/C (1-3 mol% Pd)Heterogeneous catalyst, highly effective for nitro reduction.[13]
Solvent Methanol or EthanolGood solubility for substrate and facilitates the reaction.
Temperature Reflux (65-80°C)Provides sufficient energy to drive the reaction efficiently.
Typical Yield >90%High efficiency is commonly reported for this transformation.[6]

Part B: Palladium-Catalyzed Cross-Coupling Reactions

The resulting 4-Bromo-2-ethoxyaniline is a versatile intermediate for palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex molecules.[14][15] These methods allow for the precise formation of C-C and C-N bonds under conditions that tolerate a wide range of functional groups.[14][16]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for coupling aryl halides with organoboron compounds to form biaryl structures, a common motif in pharmaceuticals.[17][18] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-rich anilines.[19][20]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)(Ar')L2->Product Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Procedure

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add 4-Bromo-2-ethoxyaniline (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2-3 eq).

  • Catalyst and Ligand: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%).

  • Solvent and Degassing: Add a suitable solvent system, such as a 1,4-dioxane/water mixture (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to 80-110°C under an inert atmosphere. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

ParameterExample ReagentsRationale & Comments
Catalyst Pd(dppf)Cl₂, Pd(OAc)₂Pd(dppf)Cl₂ is a robust, air-stable precatalyst.[18]
Ligand dppf (part of precatalyst)Electron-rich phosphine ligands are effective.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.[17]
Solvent Dioxane/H₂O, Toluene, DMFAprotic polar solvents are commonly used. Water can be beneficial.[19]
Typical Yield 70-95%Yields are generally high but substrate-dependent.[20]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[16][21] The reaction's success hinges on the use of sterically hindered and electron-rich phosphine ligands, which facilitate the challenging reductive elimination step to form the C-N bond.[22][23]

G cluster_1 Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Pd(0)L->Ar-Pd(II)(Br)L Oxidative Addition [Ar-Pd(II)(HNR'₂)L]⁺Br⁻ [Ar-Pd(II)(HNR'₂)L]⁺Br⁻ Ar-Pd(II)(Br)L->[Ar-Pd(II)(HNR'₂)L]⁺Br⁻ Amine Coordination Ar-Pd(II)(NR'₂)L Ar-Pd(II)(NR'₂)L [Ar-Pd(II)(HNR'₂)L]⁺Br⁻->Ar-Pd(II)(NR'₂)L Deprotonation (Base) Ar-Pd(II)(NR'₂)L->Pd(0)L Reductive Elimination Product Product Ar-Pd(II)(NR'₂)L->Product Ar-NR'₂

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Procedure

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 4-Bromo-2-ethoxyaniline (1.0 eq), the desired amine (1.1-1.5 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2.0 eq), the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-2 mol% Pd), and the phosphine ligand (e.g., XPhos or RuPhos; 2-4 mol%).

  • Solvent: Add a dry, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-120°C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction by adding saturated aqueous ammonium chloride or water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography.

ParameterExample ReagentsRationale & Comments
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common Pd(0) and Pd(II) precatalysts.[22]
Ligand XPhos, RuPhos, SPhosBulky, electron-rich biarylphosphine ligands are critical for efficiency.[23]
Base NaOtBu, K₃PO₄, LiHMDSA strong base is required to deprotonate the amine or the intermediate complex.[22]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are essential.
Typical Yield 75-98%Generally provides excellent yields for a wide range of amines.[14]

Conclusion

The synthetic pathways detailed in this guide, originating from this compound, offer a powerful and modular platform for the creation of diverse substituted anilines. The initial selective reduction provides a key bromoaniline intermediate, which serves as a versatile substrate for state-of-the-art palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By providing detailed, validated protocols and explaining the causality behind experimental choices, this document equips researchers, scientists, and drug development professionals with the necessary tools to rapidly synthesize and explore novel chemical matter, accelerating the discovery of next-generation therapeutics.

References

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  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. URL
  • Thermo Fisher Scientific. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%)
  • Garg, N. K., & Szostak, M. (2018). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 51(7), 1697-1706. URL
  • Takeda, S., et al. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction. Organic Letters, 21(18), 7344-7348. URL
  • Arkema. (2012).
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  • Otsuka Chemical. (2015).
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  • Lu, R., et al. (2007). Simple and eco-friendly reduction of nitroarenes to the corresponding aromatic amines using polymer-supported hydrazine hydrate over iron oxide hydroxide catalyst. Green Chemistry, 9(10), 1104-1107. URL
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. URL
  • PrepChem. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. URL
  • Kotha, S., & Lahiri, K. (2016). Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure on Heterogeneous Palladium-Catalyzed Suzuki Coupling Reactions in Water with No Added Ligand. ACS Omega, 1(2), 296-304. URL
  • Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Bio, M. M., et al. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 7(64), 40497-40500. URL
  • Cresset Group. (2024). Aniline replacement in drug-like compounds. URL
  • Wang, L., et al. (2012). A facile, efficient and general protocol for synthesizing a series of mono-, bis- and tris-arylsubstituted aniline derivatives via the Pd(OAc)2-catalyzed aerobic and ligand-free Suzuki reaction. Organic & Biomolecular Chemistry, 10(37), 7548-7555. URL
  • Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 1488-1495. URL
  • Kumar, A., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
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  • Wikipedia. (n.d.).
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The Strategic Utility of 4-Bromo-2-ethoxy-1-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential applications of 4-Bromo-2-ethoxy-1-nitrobenzene, a versatile building block for medicinal chemistry. While direct literature on the extensive use of this specific molecule is emerging, its structural motifs—an electron-deficient aromatic ring, a reactive bromine atom, a nitro group, and an ethoxy moiety—position it as a valuable intermediate for the synthesis of a diverse range of bioactive compounds. This document outlines plausible synthetic routes and detailed protocols for key transformations, based on established chemical principles and data from closely related analogues.

Physicochemical Properties and Synthetic Rationale

This compound (C₈H₈BrNO₃, MW: 246.06 g/mol ) is an activated aryl halide. The strong electron-withdrawing effect of the nitro group, positioned ortho to the bromine atom, significantly polarizes the carbon-bromine bond, making the carbon atom highly susceptible to nucleophilic attack and facilitating palladium-catalyzed cross-coupling reactions. The ethoxy group at the 2-position modulates the electronic properties and can influence the conformation of synthesized derivatives, potentially impacting their biological activity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₈BrNO₃[1]
Molecular Weight246.06 g/mol [1]
IUPAC Name2-Bromo-4-ethoxy-1-nitrobenzene[1]
CAS Number57279-69-3[1]

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved from commercially available starting materials. The following multi-step protocol is proposed based on standard organic transformations.[2]

Synthesis_of_this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Demethylation cluster_2 Step 3: Ethylation A 3-Bromoanisole B 3-Bromo-6-nitroanisole A->B HNO₃, H₂SO₄ C 3-Bromo-6-nitrophenol B->C BBr₃ D This compound C->D C₂H₅I, K₂CO₃

Caption: Proposed synthetic route for this compound.

Protocol 1: Synthesis of this compound

Step 1: Nitration of 3-Bromoanisole

  • To a stirred solution of 3-bromoanisole (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-6-nitroanisole.

Step 2: Demethylation to 3-Bromo-6-nitrophenol

  • Dissolve 3-bromo-6-nitroanisole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C and add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 3-bromo-6-nitrophenol.

Step 3: Ethylation to this compound

  • To a solution of 3-bromo-6-nitrophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and ethyl iodide (1.5 eq).

  • Heat the mixture to reflux and stir for 6-8 hours.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Medicinal Chemistry: Key Transformations and Protocols

The reactivity of this compound makes it an ideal precursor for introducing a substituted nitrophenyl moiety into a target molecule. This can be followed by reduction of the nitro group to an amine, which can then be further functionalized.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.[3][4][5][6]

Buchwald_Hartwig_Amination A This compound C N-Aryl Amine Derivative A->C Pd catalyst, Ligand, Base B Amine (R-NH₂) B->C

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Protocol 2: Buchwald-Hartwig Amination with a Primary Amine

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired primary amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add an anhydrous solvent (e.g., toluene or dioxane) and heat the mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-aryl amine.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds which are common scaffolds in medicinal chemistry.[7][8][9][10]

Suzuki_Miyaura_Coupling A This compound C Biaryl Derivative A->C Pd catalyst, Base B Boronic Acid/Ester (R-B(OR)₂) B->C SNAr_Reaction A This compound C Substituted Product A->C Base, Solvent B Nucleophile (Nu-H) B->C Benzimidazole_Synthesis cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Cyclization A This compound B 4-Bromo-2-ethoxyaniline A->B Reducing Agent (e.g., SnCl₂, H₂/Pd-C) C N¹-(Aryl)-4-ethoxybenzene-1,2-diamine B->C Aryl-NH₂, Pd catalyst, Ligand, Base D Benzimidazole Derivative C->D Aldehyde/Carboxylic Acid, Acid catalyst

Sources

Application Notes and Protocols for 4-Bromo-2-ethoxy-1-nitrobenzene in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of materials science, the strategic design of molecular precursors is paramount to achieving novel functionalities. 4-Bromo-2-ethoxy-1-nitrobenzene, a substituted aromatic compound, emerges as a highly versatile building block with significant potential for the synthesis of advanced functional materials. Its unique arrangement of functional groups—a reactive bromine atom, an electron-withdrawing nitro group, and an electron-donating ethoxy group—provides a rich platform for a variety of chemical transformations. The bromine atom serves as a key handle for cross-coupling reactions, enabling the construction of extended π-conjugated systems. The nitro group, on the other hand, is a precursor to the formation of nitrogen-containing heterocycles, most notably carbazoles, which are renowned for their exceptional photophysical and electronic properties.[1][2]

This guide provides an in-depth exploration of the application of this compound in the synthesis of functional materials. We will delve into detailed, field-proven protocols for its utilization in Suzuki-Miyaura cross-coupling reactions and the subsequent transformation of the resulting biphenyl derivatives into valuable carbazole-based materials. The causality behind experimental choices will be elucidated, and the potential properties and applications of the synthesized materials in areas such as organic electronics will be discussed.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is crucial for designing and executing successful synthetic strategies.

PropertyValueReference
CAS Number 383869-51-0[3]
Molecular Formula C₈H₈BrNO₃[3]
Molecular Weight 246.06 g/mol [3]
Appearance Pale yellow solid (typical)
Solubility Soluble in common organic solvents like THF, dioxane, ethanol.[4][5]

Application I: Synthesis of Substituted Biphenyls via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5] In the context of materials science, this reaction is instrumental in creating biphenyl and poly-aryl structures that form the backbone of many organic semiconductors, liquid crystals, and nonlinear optical materials. The bromine atom of this compound makes it an excellent substrate for such transformations.

Scientific Rationale

The reaction proceeds via a catalytic cycle involving a palladium complex. The electron-withdrawing nitro group and the electron-donating ethoxy group on the aromatic ring of this compound can influence the reactivity of the C-Br bond, making it susceptible to oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions.

Experimental Protocol: Synthesis of 2-Ethoxy-4-nitro-4'-(pyridin-4-yl)-1,1'-biphenyl

This protocol details the Suzuki-Miyaura coupling of this compound with pyridine-4-ylboronic acid, a reaction documented in the synthesis of kinase inhibitors, but the resulting biphenyl structure is of significant interest for materials science due to its potential for charge transport and luminescence.[5]

Materials:

  • This compound (1.0 eq)

  • Pyridine-4-ylboronic acid (1.0 eq)

  • Sodium carbonate (Na₂CO₃) (1.64 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.037 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.5 g, 6.10 mmol), pyridine-4-ylboronic acid (749 mg, 6.10 mmol), sodium carbonate (1.1 g, 10.0 mmol), and bis(triphenylphosphine)palladium(II) dichloride (160 mg, 0.23 mmol).[5]

  • Add a solvent mixture of 1,4-dioxane and water (6:1 ratio, to a concentration of 0.38 M).[5]

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heat the reaction mixture to 110 °C and stir for 45 minutes.[5] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-ethoxy-4-nitro-4'-(pyridin-4-yl)-1,1'-biphenyl.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine Reactants: - this compound - Pyridine-4-ylboronic acid - Na2CO3 - Pd(PPh3)2Cl2 - Dioxane/Water Inert Inert Atmosphere (Ar or N2) Setup->Inert 1 Heat Heat to 110°C (45 min) Inert->Heat 2 Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor 3 Workup Cool, Dilute with EtOAc, Wash with Water & Brine Monitor->Workup 4 Purify Dry, Concentrate, Column Chromatography Workup->Purify 5 Product Product: 2-Ethoxy-4-nitro-4'-(pyridin-4-yl)-1,1'-biphenyl Purify->Product 6

Figure 1: Workflow for the Suzuki-Miyaura coupling reaction.

Application II: Synthesis of Functional Carbazole Derivatives

Carbazole-based materials are at the forefront of research in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][6] Their rigid, planar structure and electron-rich nature facilitate efficient charge transport and luminescence. The Cadogan reaction, a reductive cyclization of nitrobiphenyls, provides a direct route to the carbazole core.[4][7]

Scientific Rationale

The product of our Suzuki-Miyaura coupling, 2-ethoxy-4-nitro-4'-(pyridin-4-yl)-1,1'-biphenyl, is an ideal precursor for a Cadogan cyclization. The reaction typically employs a phosphine or phosphite reagent, such as triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃), which acts as an oxygen scavenger to reduce the nitro group, leading to the formation of a transient nitrene or a related reactive species that subsequently undergoes intramolecular cyclization to form the carbazole ring.[4][8] The reaction is often performed at elevated temperatures.

Proposed Experimental Protocol: Cadogan Cyclization to form an Ethoxy-Pyridyl-Carbazole

This protocol is a representative procedure based on established methods for the Cadogan reaction.[4][7] Optimization of reaction time and temperature may be necessary for this specific substrate.

Materials:

  • 2-Ethoxy-4-nitro-4'-(pyridin-4-yl)-1,1'-biphenyl (1.0 eq)

  • Triphenylphosphine (PPh₃) (2.0-3.0 eq)

  • High-boiling solvent (e.g., o-dichlorobenzene, 1,2,4-trichlorobenzene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-ethoxy-4-nitro-4'-(pyridin-4-yl)-1,1'-biphenyl in a minimal amount of a high-boiling solvent like o-dichlorobenzene.

  • Add triphenylphosphine (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically 180-220 °C) under an inert atmosphere (argon or nitrogen).[7]

  • Monitor the reaction by TLC until the starting material is consumed. The reaction time can vary from a few hours to overnight.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration and wash with a non-polar solvent like hexane to remove the triphenylphosphine oxide byproduct.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Cadogan_Reaction Start 2-Ethoxy-4-nitro-4'-(pyridin-4-yl)-1,1'-biphenyl Reaction Reductive Cyclization (PPh3, High Temp.) Start->Reaction Intermediate Nitrene/Reactive Intermediate Reaction->Intermediate Product Ethoxy-Pyridyl-Carbazole Derivative Intermediate->Product

Figure 2: Conceptual pathway of the Cadogan cyclization.

Potential Material Properties and Applications

The resulting ethoxy-pyridyl-carbazole derivative is a promising candidate for various applications in materials science:

  • Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials for phosphorescent emitters in OLEDs due to their high triplet energy.[2][9] The ethoxy group can enhance solubility and film-forming properties, while the pyridyl moiety can be used to tune the electronic properties and facilitate electron injection or transport.

  • Organic Photovoltaics (OPVs): As electron-donating materials, carbazole-based compounds can be employed in the active layer of OPVs to facilitate charge separation and transport.

  • Nonlinear Optical (NLO) Materials: The extended π-conjugation and the presence of donor (ethoxy, carbazole) and acceptor-like (pyridyl) moieties can lead to significant second or third-order nonlinear optical responses, which are useful for applications in photonics and optoelectronics.[10]

Conclusion

This compound is a strategically functionalized aromatic compound that serves as an excellent starting point for the synthesis of advanced materials. Through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling and the Cadogan cyclization, it is possible to construct complex molecular architectures such as substituted biphenyls and carbazoles. These resulting materials, with their tunable electronic and photophysical properties, hold considerable promise for applications in organic electronics and photonics. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile chemical building block in the ongoing quest for next-generation functional materials.

References

  • Visible-light-driven Cadogan reaction. (n.d.). ScienceDirect.
  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. (2009). ResearchGate.
  • WO2014037750A1 - Inhibitor compounds. (2014). Google Patents.
  • Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity. (2020). PubMed Central.
  • C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reactionǂ. (2020). ResearchGate.
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (2019). PubMed Central.
  • Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. (2021). PubMed Central.
  • Carbazole-Based Emitting Compounds: Synthesis, Photophysical Properties and Formation of Nanoparticles. (n.d.). ResearchGate.
  • The important role of the bromo group in improving the properties of organic nonlinear optical materials. (2000). ResearchGate.

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Application Note: A Detailed Experimental Protocol for the Synthesis of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 4-Bromo-2-ethoxy-1-nitrobenzene, a valuable nitroaromatic compound for research and development in medicinal chemistry and materials science. The synthesis commences with the regioselective nitration of 4-bromophenol to yield the key intermediate, 4-bromo-2-nitrophenol. This is followed by a Williamson ether synthesis to introduce the ethoxy group, affording the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction

Nitroaromatic compounds are a cornerstone in the synthesis of a wide array of organic molecules, serving as precursors to pharmaceuticals, dyes, and energetic materials. The specific substitution pattern of this compound, featuring a bromo, an ethoxy, and a nitro group on a benzene ring, makes it a versatile intermediate for further functionalization. The described synthetic route is robust and relies on fundamental, well-established organic reactions, ensuring its accessibility to a broad range of chemistry laboratories.

Overall Reaction Scheme

The synthesis is performed in two distinct steps:

Step 1: Nitration of 4-Bromophenol

Step 2: Williamson Ether Synthesis

Part 1: Synthesis of 4-Bromo-2-nitrophenol (Intermediate)

This initial step involves the electrophilic nitration of 4-bromophenol. The hydroxyl group is a strongly activating ortho-, para-director. Since the para position is blocked by the bromine atom, the incoming nitro group is directed to the ortho position.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-BromophenolReagentSigma-Aldrich
DichloroethaneAnhydrousFisher Scientific
Nitric Acid (70%)ACS ReagentJ.T. Baker
Deionized Water
Sodium BicarbonateReagentSaturated solution
Anhydrous Magnesium SulfateReagent
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Addition funnel
Ice bath
Separatory funnel
Rotary evaporator
Experimental Protocol: Nitration
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (57.8 mmol) of 4-bromophenol in 100 mL of dichloroethane. Stir until all the solid has dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Preparation of Nitrating Agent: In a separate beaker, cautiously prepare a dilute nitric acid solution by adding 6.0 mL of 70% nitric acid to 20 mL of dichloroethane.

  • Addition: Transfer the dilute nitric acid solution to an addition funnel and add it dropwise to the stirred 4-bromophenol solution over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[1].

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloroethane under reduced pressure using a rotary evaporator to yield the crude 4-bromo-2-nitrophenol.

  • Purification: The crude product, a yellow solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water to afford pale yellow crystals. The expected melting point is in the range of 90-94 °C.

Part 2: Synthesis of this compound (Final Product)

This step employs the Williamson ether synthesis, a classic SN2 reaction.[2][3] The acidic proton of the phenolic hydroxyl group in 4-bromo-2-nitrophenol is deprotonated by a base (potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic ethyl iodide, displacing the iodide leaving group to form the desired ether.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromo-2-nitrophenolFrom Step 1
Anhydrous Potassium CarbonateReagentSigma-AldrichFinely powdered
Ethyl IodideReagentAlfa Aesar
AcetoneAnhydrousFisher Scientific
Round-bottom flaskAppropriate size
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Buchner funnel and filter paper
Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Williamson Ether Synthesis A Dissolve 4-Bromophenol in Dichloroethane B Cool to 0-5 °C A->B C Add Dilute HNO3 Dropwise B->C D Stir at RT for 2h C->D E Aqueous Work-up & Neutralization D->E F Dry & Evaporate Solvent E->F G Recrystallize F->G H 4-Bromo-2-nitrophenol (Intermediate) G->H I Combine Intermediate, K2CO3, & Acetone H->I Use in next step J Add Ethyl Iodide I->J K Reflux for 4-6h J->K L Cool & Filter K->L M Evaporate Filtrate L->M N Purify by Column Chromatography M->N O This compound (Final Product) N->O caption Figure 1. Experimental workflow for the synthesis.

Caption: Figure 1. Experimental workflow for the synthesis.

Experimental Protocol: Williamson Ether Synthesis
  • Reaction Setup: To a 100 mL round-bottom flask, add 5.0 g (22.9 mmol) of 4-bromo-2-nitrophenol, 4.78 g (34.6 mmol) of finely powdered anhydrous potassium carbonate, and 50 mL of anhydrous acetone.

  • Addition of Alkyl Halide: To the stirred suspension, add 2.8 mL (34.4 mmol) of ethyl iodide.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction's progress by TLC.

  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium iodide byproduct using a Buchner funnel and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure with a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid[4].

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₈H₈BrNO₃[5]
Molecular Weight 246.06 g/mol [5]
Appearance Pale yellow solid
Melting Point Not reported, expected to be a low-melting solid
¹H NMR (CDCl₃) Predicted shifts: Aromatic protons (~7-8 ppm), quartet from -OCH₂CH₃ (~4 ppm), triplet from -OCH₂CH₃ (~1.5 ppm)
¹³C NMR (CDCl₃) Predicted shifts: Aromatic carbons (~110-160 ppm), -OCH₂CH₃ (~65 ppm), -OCH₂CH₃ (~15 ppm)
IR (KBr) Expected peaks: C-O-C stretch (~1250 cm⁻¹), Ar-NO₂ stretch (~1520 and 1340 cm⁻¹), C-Br stretch (~600-500 cm⁻¹)

Note: Predicted NMR and IR values are based on typical chemical shifts for the functional groups present.

Safety and Handling

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Chemical Hazards:

  • 4-Bromophenol: Harmful if swallowed and causes skin irritation. May cause respiratory irritation[2].

  • Nitric Acid: Corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage.

  • Dichloroethane: Flammable and toxic.

  • 4-Bromo-2-nitrophenol: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[6].

  • Ethyl Iodide: Toxic and a suspected carcinogen. Handle with extreme care.

  • Potassium Carbonate: Causes serious eye irritation.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published synthetic methodologies. The progress of each reaction can be reliably monitored by TLC, allowing for in-process validation of the reaction's progression and completion. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR) and its melting point, which serves as a final validation of the synthesis.

References

  • PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene. National Center for Biotechnology Information.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-nitrobenzene. National Center for Biotechnology Information.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.
  • PubChem. (n.d.). 2-Bromo-4-ethoxy-1-nitrobenzene. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE.

Sources

Analytical techniques for characterizing 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 4-Bromo-2-ethoxy-1-nitrobenzene

Abstract

This comprehensive application note provides a detailed framework for the analytical characterization of this compound (CAS No: 383869-51-0), a key intermediate in pharmaceutical and fine chemical synthesis. The structural integrity and purity of this compound are paramount for ensuring the desired reactivity, yield, and safety profile in subsequent synthetic steps. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a suite of robust analytical protocols. We delve into the causality behind methodological choices, providing not just procedures, but a strategic approach to comprehensive characterization, from structural elucidation by spectroscopic methods to purity assessment via chromatography.

Introduction and Physicochemical Profile

This compound is a substituted aromatic compound featuring a nitro group, a bromine atom, and an ethoxy group. The electronic interplay of these substituents—the electron-withdrawing nature of the nitro group and bromine, and the electron-donating character of the ethoxy group—creates a unique chemical entity whose identity and purity must be rigorously verified. Inaccurate characterization can lead to the generation of isomeric impurities, impacting reaction outcomes and the quality of the final product.

A foundational understanding begins with its physicochemical properties, which inform the selection and optimization of analytical methods.

PropertyValueSource
IUPAC Name 4-bromo-1-ethoxy-2-nitrobenzene[1]
CAS Number 383869-51-0[1][2]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
SMILES CCOC1=C(C=C(C=C1)Br)[O-][1]
InChIKey NIRPAGRQTPHRCJ-UHFFFAOYSA-N[1]

Strategic Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. Each technique provides a unique piece of the puzzle, and their collective data ensures a comprehensive and trustworthy assessment. The following workflow illustrates a logical progression from initial identity confirmation to final purity verification.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Characterization NMR NMR Spectroscopy (¹H & ¹³C) Primary Structural Elucidation FTIR FTIR Spectroscopy Functional Group ID NMR->FTIR Confirms functional groups MS Mass Spectrometry (GC-MS) Molecular Weight Confirmation NMR->MS Confirms molecular formula HPLC HPLC-UV Quantitative Purity Assay MS->HPLC Proceed if structure is correct GCMS_Impurity GC-MS Volatile Impurity ID & Quantification HPLC->GCMS_Impurity Investigate unknown peaks Final_Report Certificate of Analysis (CoA) HPLC->Final_Report Final Purity Value TLC TLC Rapid Qualitative Check TLC->HPLC Guides method development UV_Vis UV-Vis Spectroscopy Chromophore Analysis

Caption: Strategic workflow for the comprehensive characterization of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For this compound, the distinct electronic environments created by the substituents result in a predictable and unique spectral pattern, allowing for differentiation from potential isomers (e.g., 2-Bromo-1-ethoxy-4-nitrobenzene).

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).[3] Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm. Integrate the proton signals and analyze their chemical shifts, multiplicities, and coupling constants (J-values).[3]

Expected Spectral Data: Based on the structure and data from analogous compounds, the following assignments are predicted:

  • ¹H NMR (400 MHz, CDCl₃):

    • ~δ 1.45 (t, 3H, J ≈ 7.0 Hz): Methyl protons (-O-CH₂-CH₃ ) of the ethoxy group, split into a triplet by the adjacent methylene protons.

    • ~δ 4.15 (q, 2H, J ≈ 7.0 Hz): Methylene protons (-O-CH₂ -CH₃) of the ethoxy group, split into a quartet by the methyl protons.

    • ~δ 7.10 (d, 1H, J ≈ 8.8 Hz): Aromatic proton ortho to the ethoxy group.

    • ~δ 7.75 (dd, 1H, J ≈ 8.8, 2.4 Hz): Aromatic proton meta to the ethoxy group and ortho to the bromine.

    • ~δ 8.05 (d, 1H, J ≈ 2.4 Hz): Aromatic proton ortho to the nitro group and meta to the bromine.

  • ¹³C NMR (101 MHz, CDCl₃):

    • ~δ 14.5: Methyl carbon (-O-CH₂-CH₃ ).

    • ~δ 65.0: Methylene carbon (-O-CH₂ -CH₃).

    • ~δ 115-145: Aromatic carbons (specific shifts depend on substitution).

    • ~δ 155.0: Aromatic carbon attached to the ethoxy group (C-O).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the nitro group (N-O stretches), the aromatic ring (C=C and C-H stretches), the ether linkage (C-O stretch), and the carbon-bromine bond (C-Br stretch). This serves as a quick identity check and can reveal the presence of impurities lacking these groups (e.g., starting materials).

Protocol: FTIR (KBr Pellet Technique)

  • Sample Preparation: Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[4]

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for specific functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2980-2850C-H StretchAliphatic (Ethoxy group)
~1590, 1480C=C StretchAromatic Ring
~1520, 1340 Asymmetric & Symmetric N-O Stretch Nitro Group (NO₂)[5]
~1250Asymmetric C-O-C StretchAryl-Alkyl Ether
~1040Symmetric C-O-C StretchAryl-Alkyl Ether
~600-500C-Br StretchAryl Bromide[4]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for determining the purity of non-volatile and thermally stable organic compounds.[6] A reversed-phase method using a C18 column is ideal, as it effectively separates compounds based on their hydrophobicity. This compound is moderately polar and will be well-retained and resolved from potential non-polar or highly polar impurities. UV detection is highly effective due to the strong absorbance of the nitroaromatic chromophore.[7]

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation and Conditions: [8]

    • System: HPLC with a UV detector, pump, and autosampler.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). This may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (based on the nitroaromatic chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing ~10 mg of the sample into a 10 mL volumetric flask and diluting to volume with the mobile phase.

    • Prepare the analysis sample by diluting the stock solution to a final concentration of approximately 0.1 mg/mL using the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.[8]

  • Data Analysis:

    • Run the sample and integrate all peaks in the resulting chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is a powerful hyphenated technique ideal for separating and identifying volatile organic compounds.[9] It is particularly useful for identifying trace impurities that may not be resolved by HPLC, such as residual solvents or volatile byproducts from the synthesis. The mass spectrometer provides molecular weight information and a fragmentation pattern for each separated component, enabling positive identification.[10]

Protocol: GC-MS for Impurity Profiling

  • Instrumentation and Conditions: [3][11]

    • System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

    • Source Temperature: 230 °C.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Data Analysis:

    • Identify the peak corresponding to this compound. Confirm its identity by matching the obtained mass spectrum with a reference library (e.g., NIST). The molecular ion peak (M⁺) should be visible at m/z 245 and 247 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio).

    • Analyze any other peaks in the chromatogram. Identify impurities by searching their mass spectra against the reference library.

Troubleshooting_Workflow start Analysis Complete hplc_check HPLC Purity < 99%? start->hplc_check nmr_check NMR Spectrum Inconsistent? start->nmr_check impurity_id Identify Impurity with GC-MS or LC-MS hplc_check->impurity_id Yes pass Purity & Structure Confirmed hplc_check->pass No isomer_check Check for Isomers (e.g., 2-bromo-1-ethoxy-4-nitro) nmr_check->isomer_check Yes nmr_check->pass No repurify Action: Repurify Sample (Recrystallization/Chromatography) impurity_id->repurify resynthesize Action: Re-evaluate Synthetic Route isomer_check->resynthesize repurify->start Re-analyze resynthesize->start Analyze new batch

Caption: Decision-making workflow for troubleshooting out-of-specification analytical results.

Conclusion

The analytical characterization of this compound requires a meticulous and orthogonal approach. The combination of NMR for structural verification, FTIR for functional group confirmation, and both HPLC and GC-MS for purity and impurity assessment provides a self-validating system that ensures the material meets the stringent quality requirements for research and development. The protocols and insights provided in this guide offer a robust foundation for scientists to confidently characterize this important chemical intermediate.

References

  • Title: 4-Bromo-1-ethoxy-2-nitrobenzene Source: PubChem, National Center for Biotechnology Inform
  • Title: Design and Synthesis of a 4-Nitrobromobenzene Derivative...
  • Title: HPLC Column Performance Source: Waters Corpor
  • Title: 4-Bromo-2-ethyl-1-nitrobenzene Source: PubChem, National Center for Biotechnology Inform
  • Title: 2-Bromo-1-ethoxy-4-nitrobenzene Source: PubChem, National Center for Biotechnology Inform
  • Title: Gas Chromatography - Mass Spectrometry Source: UCI Aerosol Photochemistry Group URL:[Link]
  • Title: The H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene is shown below... Source: Chegg.com URL:[Link]
  • Title: Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline... Source: CrystEngComm (RSC Publishing) URL:[Link]
  • Title: Phytochemical Evaluation, Gas Chromatography-Mass Spectroscopy (GC-MS)... Source: Asian Journal of Pharmaceutical and Clinical Research URL:[Link]
  • Title: Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates...
  • Title: Br NO2 0 (ppm) H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene... Source: Chegg.com URL:[Link]
  • Title: 2-Bromo-4-ethoxy-1-nitrobenzene Source: PubChem, National Center for Biotechnology Inform
  • Title: Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline...
  • Title: The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene is shown below... Source: Chegg.com URL:[Link]
  • Title: Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link]
  • Title: Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry...
  • Title: UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II)...
  • Title: Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV)... Source: International Research Journal of Engineering and Technology (IRJET) URL:[Link]
  • Title: Benzene, 1-bromo-4-ethoxy- Source: NIST Chemistry WebBook URL:[Link]
  • Title: and 4- Bromobenzoic Acids both In Vitro and In Vivo Source: Chrom
  • Title: Benzene, 1-bromo-2-nitro- Source: NIST Chemistry WebBook URL:[Link]
  • Title: 1-(2-Bromoethoxy)-4-nitrobenzene - SpectraBase Source: SpectraBase URL:[Link]
  • Title: 1-Bromo-2-ethoxy-4-nitrobenzene Source: PubChem, National Center for Biotechnology Inform

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the determination of purity for the aromatic compound 4-Bromo-2-ethoxy-1-nitrobenzene using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is tailored for researchers, scientists, and professionals in drug development and quality control, offering a robust framework for assessing the purity of this and structurally similar compounds. The causality behind experimental choices, self-validating system protocols, and in-text citations to authoritative sources are provided to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative

This compound (C₈H₈BrNO₃, MW: 246.06 g/mol ) is a substituted nitrobenzene derivative that serves as a key intermediate in various synthetic organic chemistry applications, including the development of novel pharmaceutical agents and functional materials.[1][2] The isomeric purity of such building blocks is paramount, as even trace impurities can lead to undesirable side reactions, impact product yield, and introduce toxicological risks in drug development pipelines. Therefore, a reliable and validated analytical method for purity assessment is a critical requirement.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3] This application note details a reverse-phase HPLC method, which is ideally suited for the separation of non-polar and weakly polar compounds like this compound.[4] The method leverages hydrophobic interactions between the analyte and a non-polar stationary phase, with a polar mobile phase facilitating elution.[4]

Physicochemical Properties and Chromatographic Considerations

Understanding the physicochemical properties of this compound is fundamental to rational HPLC method development.

  • Structure and Polarity: The molecule possesses a non-polar benzene ring substituted with a bromine atom, an ethoxy group, and a nitro group. This combination of functionalities imparts a significant degree of hydrophobicity, making it an excellent candidate for reverse-phase chromatography.[4][5] The presence of the nitroaromatic chromophore allows for sensitive detection using a UV-Vis detector.[6]

  • Potential Impurities: Key process-related impurities may include positional isomers (e.g., 2-Bromo-4-ethoxy-1-nitrobenzene, 4-Bromo-1-ethoxy-2-nitrobenzene), starting materials, or by-products from the synthesis.[7][8] The developed HPLC method must possess sufficient selectivity to resolve the main component from these potential impurities.

Experimental Workflow

The overall workflow for the HPLC analysis of this compound purity is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Sample Injection & Data Acquisition B->E C Sample Solution Preparation C->E D->E F Peak Integration & Identification E->F G Purity Calculation (% Area) F->G H Reporting G->H

Figure 1: HPLC Analysis Workflow.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Water (HPLC grade, filtered and deionized)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm PTFE or equivalent)

Instrumentation and Chromatographic Conditions

The following table outlines the recommended HPLC system configuration and parameters. These conditions are a robust starting point and may be optimized further if necessary.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary HPLC system with a UV detector is suitable.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA C18 column provides excellent hydrophobic retention for the analyte.[4][9] The specified dimensions offer a good balance of resolution and analysis time.
Mobile Phase A HPLC Grade WaterThe polar component of the mobile phase.[4]
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC.[10]
Elution Mode IsocraticFor a purity method, an isocratic elution often provides better reproducibility.
Mobile Phase Composition 70% Acetonitrile / 30% WaterThis composition is a good starting point for achieving adequate retention and separation. It can be adjusted based on initial results.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
UV Detection Wavelength 254 nmNitroaromatic compounds typically exhibit strong absorbance at this wavelength.[11][12] For optimization, a UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax).
Injection Volume 10 µLA typical injection volume to avoid column overload.[13]
Run Time 15 minutesSufficient to elute the main peak and any potential later-eluting impurities.
Preparation of Solutions

4.3.1. Mobile Phase Preparation

  • Measure 700 mL of Acetonitrile and 300 mL of HPLC grade water into a 1 L clean, graduated cylinder.

  • Transfer the mixture to a suitable mobile phase reservoir.

  • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) to prevent pump cavitation and baseline noise.

4.3.2. Standard Solution Preparation (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase (70:30 Acetonitrile:Water) and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4.3.3. Sample Solution Preparation (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

  • Follow steps 2-5 as described for the Standard Solution Preparation.

HPLC System Operation and Analysis Sequence
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak shape of the main component.

  • Inject the sample solution to be analyzed.

  • It is recommended to run injections in a sequence, for example: Blank, Standard (x2), Sample (x3), Standard.

Data Analysis and Purity Calculation

The purity of the this compound sample is typically determined using the area percent method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Acceptance Criteria:

  • The peak for this compound in the sample chromatogram should have a similar retention time (± 2%) to the peak in the standard chromatogram.

  • The purity of the sample should meet the predefined specification (e.g., ≥ 99.0%).

Method Validation Considerations

For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with residual silanols on the column; Column overload.[13]Use a modern, end-capped C18 column; Reduce sample concentration or injection volume.[13]
Poor Resolution Mobile phase composition is not optimal.Adjust the percentage of acetonitrile. Increasing the water content will increase retention and may improve the separation of early-eluting peaks.
Variable Retention Times Inadequate column equilibration; Fluctuations in column temperature or mobile phase composition.Ensure the system is fully equilibrated before injection; Use a column oven and ensure the mobile phase is well-mixed.
Ghost Peaks Contamination in the mobile phase, injector, or carryover from a previous injection.Run a blank injection; Use fresh mobile phase; Implement a needle wash step in the injection sequence.

Conclusion

The reverse-phase HPLC method detailed in this application note provides a reliable and robust means for determining the purity of this compound. By following the outlined protocols for sample preparation, chromatographic conditions, and data analysis, researchers and quality control analysts can confidently assess the quality of this important chemical intermediate. The principles and practices described herein are also applicable to the development of HPLC methods for other similar aromatic compounds.

References

  • Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
  • MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • LCGC International. (2006, June 2). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene.
  • MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-nitrobenzene.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion.
  • PubChem. (n.d.). 2-Bromo-4-ethoxy-1-nitrobenzene.
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • PubChem. (n.d.). 2-Bromo-1-ethoxy-4-nitrobenzene.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....
  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),....
  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances.

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Application Note: High-Throughput GC-MS Protocol for the Analysis of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 4-Bromo-2-ethoxy-1-nitrobenzene. This compound is a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. Ensuring its purity is paramount for the quality and safety of the final products. The methodology detailed herein is designed for researchers, scientists, and drug development professionals, providing a self-validating system for the accurate analysis of this halogenated nitroaromatic compound. The protocol emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability in a high-throughput laboratory setting.

Introduction: The Analytical Imperative

This compound (C₈H₈BrNO₃, MW: 246.06 g/mol ) is a substituted nitroaromatic compound whose purity can significantly influence the reaction yield, impurity profile, and overall safety of active pharmaceutical ingredients (APIs).[1] Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its superior separation efficiency and definitive identification capabilities.[2] The coupling of gas chromatography with mass spectrometry allows for the resolution of complex mixtures and the unequivocal identification of analytes based on their unique mass fragmentation patterns.[3]

This guide provides a detailed workflow, from sample preparation to data analysis, grounded in established analytical principles and authoritative guidelines, such as those from the International Council for Harmonisation (ICH).[4]

Foundational Principles: The "Why" Behind the Method

A robust analytical method is not merely a sequence of steps but a logically constructed system where each parameter is chosen for a specific, justifiable reason.

The Logic of Sample Preparation

The primary goal of sample preparation is to present the analyte to the instrument in a suitable form, free from interfering matrix components. For this compound, which is typically a solid or in a reaction mixture, dissolution in a high-purity volatile organic solvent is the preferred approach.

  • Solvent Selection: Dichloromethane or ethyl acetate are excellent choices due to their high volatility, which is compatible with GC injection, and their ability to readily dissolve the analyte.[3] It is critical to use high-purity solvents to avoid the introduction of extraneous peaks that could interfere with the analysis. The use of glass vials is recommended to prevent leaching of contaminants from plastic.[3]

The Rationale of Chromatographic Separation

The heart of the GC separation is the capillary column. The choice of the stationary phase is critical for achieving the desired resolution.

  • Column Chemistry: A mid-polarity column, such as one with a stationary phase of 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended. This phase provides an optimal balance of dispersive and dipole-dipole interactions, which is well-suited for separating aromatic and moderately polar compounds like halogenated nitroaromatics.[5] The "ms" designation indicates a low-bleed column, which is crucial for minimizing background noise and achieving low detection limits in mass spectrometry.[6]

The Power of Mass Spectrometric Detection

Electron Ionization (EI) is the preferred ionization technique for this application. At a standard 70 eV, EI produces reproducible fragmentation patterns that serve as a "fingerprint" for the analyte, allowing for confident identification through library searching and manual interpretation.

Experimental Workflow: A Visual Guide

The following diagram illustrates the complete analytical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample of This compound dissolve Dissolve in Dichloromethane sample->dissolve filter Filter (0.22 µm) dissolve->filter vial Transfer to GC Vial filter->vial injector GC Injector vial->injector column GC Column (DB-5ms) injector->column ms Mass Spectrometer (EI Source) column->ms chromatogram Total Ion Chromatogram (TIC) ms->chromatogram spectrum Mass Spectrum Acquisition chromatogram->spectrum library Library Search & Fragmentation Analysis spectrum->library quant Quantification library->quant

Caption: GC-MS workflow for this compound analysis.

Detailed Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Dichloromethane (GC grade or higher)

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with PTFE-lined septa

  • Syringe filters (0.22 µm, PTFE)

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in dichloromethane to achieve a final concentration within the calibration range. If necessary, filter the sample solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and may require optimization for your specific instrument.

Parameter Recommended Setting Rationale for the Choice
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessMid-polarity phase for good separation of aromatic compounds; low bleed for MS compatibility.[5][6]
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal for a 0.25 mm ID column, balancing resolution and analysis time.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection ModeSplit (e.g., 20:1)Prevents column overloading and ensures sharp peaks for quantitative analysis. A lower split ratio or splitless injection can be used for trace analysis.
Injection Volume1 µLStandard volume for capillary GC.
Oven ProgramStart at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 minThe initial temperature ensures good focusing of the analyte on the column. The ramp rate provides a good balance between separation and analysis time. The final hold ensures elution of any less volatile components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for library matching and structural elucidation.
Ionization Energy70 eVStandard energy for EI, ensuring consistent fragmentation and comparability with spectral libraries.
Source Temperature230 °CMinimizes analyte condensation and peak tailing.
Quadrupole Temp.150 °CEnsures stable mass analysis.
Mass Scan Range50 - 350 m/zCovers the molecular ion and expected fragment ions of the analyte.
Solvent Delay3 minutesPrevents the solvent peak from entering the mass spectrometer, which can cause filament damage and source contamination.

Data Analysis and Interpretation

Identification

The identity of this compound is confirmed by a combination of its retention time from the GC and its mass spectrum.

Expected Mass Fragmentation Pattern
  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 245 and 247, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragments:

    • Loss of Ethoxy Group (-OCH₂CH₃): A significant fragment may be observed at m/z 200/202 from the loss of the ethoxy radical.

    • Loss of Nitro Group (-NO₂): Expect a fragment at m/z 199/201 corresponding to the loss of a nitro group.

    • Loss of Ethylene (-C₂H₄): A common fragmentation pathway for ethoxy-substituted aromatics is the loss of ethylene, leading to a fragment at m/z 217/219.[8]

    • Other Fragments: Other fragments corresponding to the aromatic ring structure are also expected.

Quantification

Quantification is achieved by creating a calibration curve from the analysis of the standard solutions. The peak area of a characteristic, abundant, and interference-free ion from the mass spectrum of this compound is plotted against the concentration of the standards. A linear regression analysis of the calibration curve will provide the response factor used to calculate the concentration of the analyte in the samples.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the analytical results, the method should be validated according to ICH Q2(R1) guidelines.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of ≥0.99 is typically required.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments.

  • Precision: The degree of scatter between a series of measurements. This is evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS protocol for the analysis of this compound. By understanding the rationale behind each step, from sample preparation to data analysis, researchers and drug development professionals can implement this method with confidence, ensuring the quality and purity of this critical chemical intermediate. The detailed parameters and validation guidelines provide a robust framework for achieving accurate and reproducible results in a regulated environment.

References

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.
  • Analytical Methods for Nitrobenzene. (n.d.). ATSDR.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development.
  • A new validation approach applied to the GC determination of impurities in organic solvents. (2025). Journal of Pharmaceutical and Biomedical Analysis.
  • Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. (2010). Agilent Technologies.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). Molecules.
  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). Molecules.
  • Development of Quantitative Chemical Ionization Using Gas Chromatography/Mass Spectrometry and Gas Chromatography/Tandem Mass Spectrometry for Ambient Nitro- and Oxy-PAHs and Its Applications. (2023). Atmosphere.
  • Benzene, 1-(2-bromoethyl)-4-nitro-. (n.d.). NIST WebBook.
  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2025). Rapid Communications in Mass Spectrometry.
  • 4-Bromo-2-ethyl-1-nitrobenzene. (n.d.). PubChem.
  • 4-amino-5-bromo-2-nitro-1-ethylbenzene. (n.d.). NIST WebBook.
  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube.
  • GCMS 3 Fragmentation Patterns. (2020). YouTube.

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Application Notes & Protocols: Strategic Derivatization of 4-Bromo-2-ethoxy-1-nitrobenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-ethoxy-1-nitrobenzene is a highly functionalized aromatic scaffold, presenting multiple strategic avenues for molecular elaboration. Its unique substitution pattern—featuring a bromine atom suitable for cross-coupling, an electron-withdrawing nitro group that both activates the ring and serves as a synthetic handle, and an ethoxy group that modulates electronic properties—renders it an invaluable starting material in medicinal chemistry and materials science. This guide provides an in-depth exploration of key derivatization strategies for this versatile building block. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), chemoselective reduction of the nitro group, and nucleophilic aromatic substitution (SNAr). The causality behind experimental design, from reagent selection to reaction conditions, is elucidated to empower researchers in adapting these methods for the synthesis of complex target molecules.

Introduction: The Synthetic Utility of this compound

The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The carbon-bromine bond is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds via transition-metal catalysis. The nitro group is a powerful electron-withdrawing moiety that strongly activates the aromatic ring, particularly the ortho and para positions, for nucleophilic aromatic substitution (SNAr).[1][2][3] Furthermore, the nitro group can be selectively reduced to an aniline, a critical precursor for a vast array of subsequent transformations, including amide couplings and diazotizations.[4] This document serves as a practical guide to harnessing this reactivity, offering validated protocols for its most impactful transformations.

Core Derivatization Pathways

The derivatization of this compound can be logically categorized based on the reactive site being targeted. We will explore the three primary pathways: reactions at the C-Br bond, transformation of the nitro group, and nucleophilic displacement of the bromide.

Derivatization_Pathways cluster_cc C-Br Bond Functionalization cluster_nitro Nitro Group Transformation cluster_snar Nucleophilic Aromatic Substitution Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Reduction Nitro Group Reduction Start->Reduction SNAr SNAr Reaction (Br- Displacement) Start->SNAr Aniline 5-Bromo-2-ethoxyaniline Reduction->Aniline Further Derivatization (Amides, etc.)

Caption: Key derivatization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The carbon-bromine bond is the most common site for derivatization, primarily through robust palladium-catalyzed cross-coupling reactions. These methods offer a reliable way to introduce new carbon or nitrogen substituents.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron species.[5][6] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine this compound, boronic acid, and base in a flask. B Add solvent (e.g., Dioxane/H₂O). A->B C Degas the mixture with Argon for 10-15 minutes. B->C D Add Pd catalyst (e.g., Pd(dppf)Cl₂) under positive Argon pressure. C->D E Heat the reaction mixture to 80-100 °C with vigorous stirring. D->E F Monitor progress via TLC or LC-MS until starting material is consumed. E->F G Cool to room temperature. Dilute with Ethyl Acetate. F->G H Wash with H₂O and brine. G->H I Dry organic layer over Na₂SO₄, filter, and concentrate. H->I J Purify crude product by flash column chromatography. I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling with Phenylboronic Acid

  • Rationale: This protocol demonstrates a typical Suzuki coupling to form a biaryl structure. A mixed solvent system (dioxane/water) is used to dissolve both the organic substrate and the inorganic base. The dppf ligand is effective for coupling aryl bromides.[7]

Reagent/ParameterMolar Eq.Amount (for 1.0 mmol scale)Purpose / Comment
This compound1.0246 mgStarting Material
Phenylboronic Acid1.2146 mgCoupling Partner
Pd(dppf)Cl₂0.0322 mgPalladium Catalyst
K₂CO₃ (Potassium Carbonate)2.5345 mgBase for Transmetalation
1,4-Dioxane-8 mLOrganic Solvent
Deionized Water-2 mLCo-solvent for Base
Reaction Conditions
Temperature-90 °C-
Atmosphere-ArgonPrevents catalyst oxidation
Time-12-16 hoursTypical reaction duration

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Bubble argon through the stirred suspension for 15 minutes to degas the solvent.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), under a positive flow of argon.

  • Fit the flask with a reflux condenser and heat the mixture to 90 °C in an oil bath.

  • Stir vigorously overnight (12-16 hours), monitoring the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel to yield the desired 2-ethoxy-1-nitro-4-phenylbenzene.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[9][10] It couples an aryl halide with a primary or secondary amine in the presence of a base and a specialized phosphine ligand.[11][12] The choice of ligand is critical and often depends on the steric and electronic nature of the coupling partners.

Buchwald_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add Pd catalyst, ligand, and base (e.g., NaOt-Bu) to a vial. B Add this compound. A->B C Add solvent (e.g., Toluene) and the amine. B->C D Seal the vial and remove from glovebox. C->D E Place vial in a pre-heated block (e.g., 100 °C) and stir. D->E F Monitor reaction by LC-MS. E->F G Cool to RT, dilute with EtOAc. Filter through Celite. F->G H Wash filtrate with H₂O and brine. G->H I Dry organic layer (Na₂SO₄), filter, and concentrate. H->I J Purify by flash chromatography. I->J

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: Coupling with Morpholine

  • Rationale: This protocol uses a common cyclic secondary amine. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in situ.[11] The use of an inert atmosphere is critical as the Pd(0) catalytic species is oxygen-sensitive.

Reagent/ParameterMolar Eq.Amount (for 1.0 mmol scale)Purpose / Comment
This compound1.0246 mgStarting Material
Morpholine1.2105 mg (105 µL)Amine Coupling Partner
Pd₂(dba)₃0.019.2 mgPalladium Pre-catalyst
XPhos0.0314.3 mgBulky Phosphine Ligand
NaOt-Bu (Sodium tert-butoxide)1.4135 mgStrong Base
Toluene-5 mLAnhydrous Solvent
Reaction Conditions
Temperature-100 °C-
Atmosphere-ArgonInert conditions are critical
Time-8-12 hours-

Step-by-Step Methodology:

  • Inside a glovebox: To an oven-dried vial, add Pd₂(dba)₃ (0.01 eq), XPhos (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Add this compound (1.0 eq).

  • Add anhydrous toluene (5 mL), followed by morpholine (1.2 eq).

  • Seal the vial with a screw cap and stir briefly to mix.

  • Remove the vial from the glovebox and place it in a preheated aluminum block at 100 °C.

  • Stir for 8-12 hours. Monitor for completion by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL).

  • Filter the suspension through a short pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue via column chromatography to obtain the N-arylated product.

Chemoselective Reduction of the Nitro Group

The reduction of the nitro group to an aniline is a pivotal transformation, yielding 5-bromo-2-ethoxyaniline, a versatile intermediate.[4] The primary challenge is to achieve this reduction with high chemoselectivity, leaving the C-Br bond intact for subsequent cross-coupling reactions. Catalytic hydrogenation is often too aggressive and can lead to hydrodebromination. The use of metals in acidic or neutral media is generally more reliable.

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Suspend this compound and Iron powder in Ethanol/H₂O. B Add a catalytic amount of acid (e.g., HCl or NH₄Cl). C Heat the mixture to reflux (approx. 80 °C). B->C D Stir vigorously. Monitor disappearance of starting material by TLC. C->D E Cool to RT. Basify with aq. NaHCO₃ to precipitate iron salts. D->E F Filter the mixture through Celite, washing with EtOAc. E->F G Separate layers of the filtrate. Extract aqueous layer with EtOAc. F->G H Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate. G->H I Product is often pure, or can be purified by chromatography. H->I

Caption: Workflow for the chemoselective reduction of a nitro group using iron.

Experimental Protocol: Reduction with Iron in Acidic Ethanol

  • Rationale: The Fe/HCl or Fe/NH₄Cl system is a classic, cost-effective, and highly chemoselective method for nitro group reduction in the presence of aryl halides. The reaction is heterogeneous and requires vigorous stirring.

Reagent/ParameterMolar Eq.Amount (for 1.0 mmol scale)Purpose / Comment
This compound1.0246 mgStarting Material
Iron Powder (<325 mesh)5.0280 mgReducing Agent
Ammonium Chloride (NH₄Cl)1.053.5 mgMild Acidic Activator
Ethanol-10 mLSolvent
Water-2.5 mLCo-solvent
Reaction Conditions
Temperature-Reflux (~80 °C)-
Time-2-4 hours-

Step-by-Step Methodology:

  • In a round-bottom flask, combine this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq).

  • Add ethanol (10 mL) and water (2.5 mL).

  • Fit the flask with a reflux condenser and heat the vigorously stirred suspension to reflux.

  • Maintain at reflux for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the yellow starting material and the appearance of the aniline product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the mixture is basic (pH ~8) to quench the acid and precipitate iron hydroxides.

  • Filter the entire mixture through a pad of Celite®, washing thoroughly with ethyl acetate (3 x 20 mL).

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield 5-bromo-2-ethoxyaniline, which is often of sufficient purity for subsequent steps.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group significantly lowers the electron density in the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions. This electronic activation facilitates the attack of strong nucleophiles, leading to the displacement of a suitable leaving group via an addition-elimination mechanism, forming a Meisenheimer complex intermediate.[3] In this compound, the bromine atom is ortho to the nitro group, making it susceptible to displacement, though this often requires more forcing conditions compared to cross-coupling.

SNAr_Mechanism cluster_legend Mechanism Start Substrate Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Start->Meisenheimer Step 1: Attack Nuc Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product Step 2: Elimination LeavingGroup Leaving Group (Br⁻)

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocol: Substitution with Sodium Methoxide

  • Rationale: This protocol illustrates the displacement of the bromide with a strong alkoxide nucleophile. A polar aprotic solvent like DMF or DMSO is essential to solvate the cation and enhance the reactivity of the nucleophile. Elevated temperatures are typically required.

Reagent/ParameterMolar Eq.Amount (for 1.0 mmol scale)Purpose / Comment
This compound1.0246 mgStarting Material
Sodium Methoxide (NaOMe)2.0108 mgNucleophile
N,N-Dimethylformamide (DMF)-5 mLPolar Aprotic Solvent
Reaction Conditions
Temperature-100 °C-
Time-6-10 hours-

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DMF (5 mL) in a round-bottom flask.

  • Add sodium methoxide (2.0 eq) to the solution.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water (25 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash with water (2 x 10 mL) and brine (10 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 4-methoxy-2-ethoxy-1-nitrobenzene.

Conclusion

This compound stands out as a synthetically powerful and versatile intermediate. By leveraging the distinct reactivity of its three functional groups, researchers can access a diverse array of complex molecules. The palladium-catalyzed cross-coupling reactions at the C-Br bond provide reliable access to biaryl and N-aryl systems. Chemoselective reduction of the nitro group opens the door to aniline chemistry while preserving the bromide for subsequent functionalization. Finally, nucleophilic aromatic substitution offers a complementary pathway for introducing a range of nucleophiles. The protocols and strategic insights provided herein are intended to serve as a robust foundation for scientists engaged in the design and execution of innovative synthetic routes.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • The Suzuki Reaction - Andrew G Myers Research Group, Harvard University. (n.d.).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022).
  • 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide - Chemistry Stack Exchange. (2017).

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Application Notes & Protocols: The Strategic Role of 4-Bromo-2-ethoxy-1-nitrobenzene in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted nitroaromatics are cornerstone building blocks in medicinal chemistry, offering a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of 4-Bromo-2-ethoxy-1-nitrobenzene , a trifunctionalized scaffold, detailing its strategic application in the synthesis of high-value bioactive molecules. We elucidate its role as a precursor to privileged structures, such as benzimidazoles and functionalized biaryls, which are prevalent in modern pharmaceuticals. This document outlines the causality behind synthetic choices, providing detailed, field-proven protocols for key transformations including nitro group reduction and palladium-catalyzed cross-coupling reactions.

Introduction: The Utility of a Multifunctional Scaffold

In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The strategic value of an intermediate is often defined by the number of orthogonal chemical "handles" it possesses. This compound is a prime example of such a versatile precursor. Its structure is adorned with three key functional groups, each offering a distinct avenue for chemical modification:

  • The Nitro Group (-NO₂): Primarily serves as a masked amino group. Its strong electron-withdrawing nature also activates the aromatic ring for certain nucleophilic substitutions and influences the regioselectivity of other reactions. Its reduction to an aniline is a gateway to a vast array of subsequent reactions, including amide bond formation and the synthesis of nitrogen-containing heterocycles.[1]

  • The Bromo Group (-Br): An excellent leaving group and a critical handle for modern organometallic cross-coupling reactions. It allows for the facile formation of carbon-carbon (e.g., Suzuki, Heck) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, enabling the construction of complex biaryl and arylamine systems common in bioactive molecules.[2][3]

  • The Ethoxy Group (-OEt): A stable ether linkage that imparts specific physicochemical properties, such as lipophilicity, and can influence the molecule's conformation and metabolic stability. It acts as a sterically directing group and modulates the electronic properties of the benzene ring.

The strategic combination of these groups allows for a modular and divergent approach to building libraries of compounds for biological screening.

Proposed Synthetic Pathway to the Core Scaffold

While this compound is commercially available, understanding its synthesis provides context for its impurity profile and potential side reactions. A plausible laboratory-scale synthesis can be envisioned from a readily available precursor like 4-ethoxyaniline.[4][5]

cluster_protection Amine Protection cluster_functionalization Ring Functionalization cluster_deprotection Final Steps A 4-Ethoxyaniline B Acetanilide Intermediate A->B Acetic Anhydride C Brominated Acetanilide B->C Bromination (e.g., Br2/AcOH) D Nitrated Intermediate C->D Nitration (HNO3/H2SO4) E 4-Bromo-2-ethoxy- 1-nitrobenzene D->E Hydrolysis F Hydrolysis (Deprotection) D->F Acidic or Basic Hydrolysis F->E Sandmeyer Reaction (Alternative) or direct functionalization

Caption: Proposed synthetic workflow for this compound.

Causality of Design:

  • Amine Protection: The aniline in the starting material is a powerful activating group and is sensitive to oxidation. Protection as an acetanilide is a standard procedure to moderate its reactivity, prevent unwanted side reactions during bromination and nitration, and direct substitution.

  • Electrophilic Aromatic Substitution: The order of bromination and nitration can be critical. Performing bromination first on the activated acetanilide ring ensures regioselective installation of the bromine atom. Subsequent nitration is directed by the existing substituents.

  • Deprotection: The final step involves the hydrolysis of the amide to reveal the free amine, which can then be further modified if needed, or the sequence can be designed to yield the target nitrobenzene directly.

Application I: Synthesis of Bioactive Benzimidazole Scaffolds

Benzimidazoles are a "privileged scaffold" in medicinal chemistry, forming the core of drugs like the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[6][7] The synthesis of substituted benzimidazoles often begins with an o-phenylenediamine, which can be prepared from a corresponding o-nitroaniline. This compound is a valuable precursor for accessing highly functionalized anilines, which are one step away from the required diamine.

The overall strategy involves the selective reduction of the nitro group, followed by a classical condensation reaction.

A 4-Bromo-2-ethoxy- 1-nitrobenzene B 5-Bromo-3-ethoxyaniline A->B Nitro Group Reduction C o-Phenylenediamine Derivative B->C Nitration & Reduction E Substituted Benzimidazole C->E Phillips Condensation (Acid Catalyst, Heat) D Carboxylic Acid (R-COOH) D->E

Caption: Workflow for Benzimidazole synthesis from the title compound.

Protocol 1: Chemoselective Reduction of the Nitro Group

The conversion of the nitro group to an aniline is a critical first step. The choice of reducing agent is dictated by the need to preserve the aryl bromide for subsequent cross-coupling reactions.

Rationale for Method Selection: While catalytic hydrogenation (H₂/Pd-C) is effective, it can sometimes lead to hydrodebromination. Metal/acid reductions, such as with tin(II) chloride (SnCl₂) or iron powder in acidic media, are highly reliable for this transformation and are generally chemoselective, leaving the C-Br bond intact.[8][9]

Step-by-Step Protocol (SnCl₂ Reduction):

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per 1.0 g of substrate).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the solution by slow addition of a saturated sodium bicarbonate (NaHCO₃) or concentrated sodium hydroxide (NaOH) solution until the pH is >8. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 5-Bromo-3-ethoxyaniline can be purified by column chromatography on silica gel.

Protocol 2: Phillips-Ladenburg Benzimidazole Synthesis

This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[10][11][12]

Rationale for Method Selection: The Phillips-Ladenburg synthesis is a robust and widely used method that tolerates a broad range of functional groups on both the diamine and the carboxylic acid, making it ideal for generating diverse libraries of bioactive candidates.[7]

Step-by-Step Protocol (General):

  • Setup: Combine the o-phenylenediamine derivative (1.0 eq), the desired carboxylic acid (R-COOH, 1.1 eq), and 4M hydrochloric acid (HCl) in a flask suitable for heating.

  • Reaction: Heat the mixture to 100-120 °C for 4-6 hours. The reaction can also be performed under microwave irradiation to significantly reduce reaction times.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding ammonium hydroxide or another suitable base until the product precipitates.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure benzimidazole derivative.

Application II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The aryl bromide functionality is a powerful handle for constructing biaryl linkages, a common structural motif in pharmaceuticals (e.g., Valsartan, Telmisartan). The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is one of the most powerful C-C bond-forming reactions in modern synthesis.[2][13]

cluster_cycle Suzuki Catalytic Cycle Start 4-Bromo-2-ethoxy- 1-nitrobenzene OA Oxidative Addition Boronic Arylboronic Acid (Ar-B(OH)2) TM Transmetalation Catalyst Pd(0) Catalyst Catalyst->OA Aryl Bromide Product Substituted Biaryl PdII_Aryl Ar-Pd(II)-Br PdII_Biaryl Ar-Pd(II)-Ar' RE Reductive Elimination RE->Catalyst Biaryl Product PdII_Aryl->TM Boronic Acid + Base PdII_Biaryl->RE

Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Rationale for Method Selection: The Suzuki reaction is renowned for its mild reaction conditions, high functional group tolerance (including the nitro group), and the commercial availability of a vast array of boronic acids.[14] The electron-withdrawing nitro group can activate the C-Br bond, sometimes facilitating the initial oxidative addition step.[15]

Step-by-Step Protocol:

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water, via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion (typically 6-24 hours), cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired biaryl product.

Data Summary Table:

TransformationKey ReagentsTypical SolventsTemp (°C)Avg. Yield (%)Ref.
Nitro ReductionSnCl₂·2H₂O, HClEthanol7885-95[8]
Nitro ReductionFe, NH₄ClEthanol/Water8080-90[16]
Phillips CondensationR-COOH, 4M HCl(neat) or Polyphosphoric Acid100-16060-85[10]
Suzuki CouplingAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Toluene/Water9070-95[2][14]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of bioactive molecules. Its three distinct functional groups can be manipulated in a selective and strategic manner to access important pharmaceutical scaffolds. The protocols detailed herein for nitro group reduction and palladium-catalyzed cross-coupling provide reliable and reproducible methods for leveraging this scaffold in drug discovery programs. By understanding the causality behind the synthetic choices, researchers can effectively employ this building block to accelerate the development of novel therapeutic agents.

References

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.
  • Ansari, A., & Ali, A. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Institutes of Health (NIH).
  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025). ResearchGate.
  • Guchhait, S. K., & V, S. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
  • Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.
  • Rojas-León, C. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health (NIH).
  • Sagdullaeva, D. S., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Royal Society of Chemistry.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate.
  • Amsbio. (n.d.). Aniline, m-(2-(2-(diethylamino)ethoxy)ethyl)-.
  • Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. (n.d.). ResearchGate.
  • Roeder, C. H., & Day, A. R. (n.d.). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. ACS Publications.
  • PubChem. (n.d.). 4-Ethoxyaniline.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Singh, P., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative.... ACS Publications.
  • IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
  • Bioactive Heterocycles: Synthesis and Biological Evaluation Chapter 2. Pyrrolo[1,2-a]quinolines. (n.d.). ResearchGate.
  • E-RESEARCHCO. (n.d.). Green Synthetic Approach to Some Biologically Active Heterocyclic Compounds: A Review.
  • YouTube. (2024). Organic Conversion- 23| You Must Know | Bromo benzene to 4-Bromo-2-Chloro Aniline.
  • Synthesis of 2-Amino-5-bromopyridine. (2025). ResearchGate.
  • Bioactive molecules that can be obtained from anilines presented in this work. (n.d.). ResearchGate.
  • Reilly, M., et al. (n.d.). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives.... PubMed Central.
  • Can anyone offer advice regarding reduction of nitrobenzene to aniline?. (2014). ResearchGate.
  • 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure.
  • Al-Zoubi, R. M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
  • Further application of our protocol a Four aniline examples for.... (n.d.). ResearchGate.
  • PubChem. (n.d.). 2-Bromo-4-ethoxy-1-nitrobenzene.
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • YouTube. (2021). Mechanism of Reduction of Nitrobenzene to Aniline, For Class +1,+2, NEET JEE BSc Students.
  • Vijesh, A. M., et al. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-ethoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. Our approach is grounded in established chemical principles and practical, field-tested experience.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via two primary routes:

  • Nitration of 3-Bromophenetole: This involves the direct nitration of 3-bromophenetole. The ethoxy group is an ortho-, para-director, meaning it will direct the incoming nitro group to positions 2, 4, and 6. Careful control of reaction conditions is crucial to favor the formation of the desired 4-nitro isomer and minimize the production of unwanted side products.

  • Etherification of 4-Bromo-2-nitrophenol: This route involves the Williamson ether synthesis, where the hydroxyl group of 4-bromo-2-nitrophenol is converted to an ethoxy group using an ethylating agent in the presence of a base. The success of this method hinges on the complete consumption of the starting phenol and the choice of an appropriate base and solvent system.

Each of these pathways presents unique challenges and opportunities for optimization. This guide will address common issues encountered in both synthetic routes.

Logical Flow of Synthesis and Potential Pitfalls

Caption: Synthetic routes to this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your synthesis.

Issue 1: Low Yield in the Nitration of 3-Bromophenetole

Q: My nitration reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?

A: Low yields in this electrophilic aromatic substitution are often due to a combination of factors, primarily related to reaction conditions and the formation of multiple products.

  • Formation of Isomeric Byproducts: The ethoxy group in 3-bromophenetole is an ortho-, para-directing group. While the bromine atom is also an ortho-, para-director, the strong activating effect of the ethoxy group will dominate the regioselectivity of the nitration. This will lead to the formation of not only the desired 4-nitro product but also the 2-nitro and 6-nitro isomers. The bromine atom's deactivating inductive effect can also influence the reaction rate.[1][2]

    • Solution: Precise temperature control is paramount. Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance the selectivity for the para-product, as the ortho positions are more sterically hindered.[1] A slow, dropwise addition of the nitrating mixture to the substrate is also crucial to maintain a low reaction temperature and prevent localized overheating, which can lead to the formation of dinitrated byproducts.[1]

  • Over-Nitration (Dinitration): Harsh reaction conditions, such as high temperatures or a high concentration of the nitrating agent, can lead to the formation of dinitro-substituted products.[1][3]

    • Solution: Use a stoichiometric amount of the nitrating agent. A typical nitrating mixture consists of concentrated nitric acid and sulfuric acid.[1][4] Ensure the reaction is not allowed to proceed for an extended period after the starting material has been consumed, as this can increase the likelihood of dinitration. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is highly recommended.

Issue 2: Incomplete Reaction in the Etherification of 4-Bromo-2-nitrophenol

Q: I'm observing a significant amount of unreacted 4-Bromo-2-nitrophenol in my etherification reaction. What could be the reason for this incomplete conversion?

A: Incomplete etherification is a common problem in Williamson ether synthesis and can usually be traced back to the base, solvent, or ethylating agent.[5]

  • Insufficiently Strong Base: The acidity of the phenolic proton in 4-bromo-2-nitrophenol is increased by the electron-withdrawing nitro group. However, a sufficiently strong base is still required to ensure complete deprotonation to the phenoxide anion, which is the active nucleophile in this SN2 reaction.

    • Solution: While potassium carbonate (K2CO3) is commonly used, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be more effective in driving the reaction to completion.[6] When using stronger bases, it is essential to work under anhydrous conditions to prevent their reaction with water.

  • Choice of Solvent: The solvent plays a critical role in an SN2 reaction. Aprotic polar solvents are generally preferred as they can solvate the cation of the base without solvating the nucleophilic phenoxide, thus increasing its reactivity.

    • Solution: Solvents like N,N-dimethylformamide (DMF) or acetonitrile are excellent choices for this reaction.[6][7] They are polar enough to dissolve the reactants but do not have acidic protons that can interfere with the base.

  • Reactivity of the Ethylating Agent: The choice of the ethylating agent can also impact the reaction rate.

    • Solution: Ethyl iodide is generally more reactive than ethyl bromide due to the better leaving group ability of iodide. Using a slight excess of the ethylating agent can also help to drive the reaction to completion.

Issue 3: Difficulty in Purifying the Crude Product

Q: My crude this compound is an oil and difficult to purify by recrystallization. What are my options?

A: The presence of impurities, such as isomeric byproducts or residual starting materials, can lower the melting point of the product, causing it to remain as an oil.[3]

  • Column Chromatography: This is often the most effective method for separating the desired product from its isomers and other impurities.[3][7]

    • Recommended Protocol: A silica gel column is typically used with a non-polar eluent system, such as a gradient of ethyl acetate in hexane.[3][7] The less polar isomers will elute first, followed by the more polar desired product. The progress of the separation can be monitored by TLC.

  • Inducing Crystallization: If the product is only slightly impure, it may be possible to induce crystallization.

    • Technique: Dissolve the oily product in a minimal amount of a suitable hot solvent (e.g., ethanol). Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation.[3]

Data Summary: Impact of Reaction Conditions on Yield
ParameterCondition ACondition BExpected Outcome
Nitration Temperature 25-30 °C0-5 °CHigher para-selectivity at lower temperatures.
Etherification Base K2CO3NaHHigher conversion with a stronger base.
Etherification Solvent EthanolDMFFaster reaction rate in an aprotic polar solvent.

III. Detailed Experimental Protocols

Protocol 1: Nitration of 3-Bromophenetole
  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10 °C.

  • Reaction: Dissolve 3-bromophenetole in a suitable solvent like dichloromethane. Cool the solution to 0-5 °C in an ice-salt bath.

  • Addition: Add the pre-cooled nitrating mixture dropwise to the 3-bromophenetole solution over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 2: Etherification of 4-Bromo-2-nitrophenol
  • Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-nitrophenol and anhydrous DMF.

  • Deprotonation: Cool the solution in an ice bath and add a slight excess (e.g., 1.1 equivalents) of sodium hydride portion-wise. Stir until the evolution of hydrogen gas ceases.

  • Alkylation: Add a slight excess (e.g., 1.2 equivalents) of ethyl iodide dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by carefully adding water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or Impure Product Route_Check Which synthetic route was used? Start->Route_Check Nitration_Issues Nitration Route Issues Route_Check->Nitration_Issues Nitration Etherification_Issues Etherification Route Issues Route_Check->Etherification_Issues Etherification Isomer_Check High Isomer Content? Nitration_Issues->Isomer_Check Incomplete_Ether Unreacted Phenol Present? Etherification_Issues->Incomplete_Ether Dinitration_Check Evidence of Dinitration? Isomer_Check->Dinitration_Check No Lower_Temp Decrease Reaction Temperature (0-5 °C) Isomer_Check->Lower_Temp Yes Stoich_Nitrating Use Stoichiometric Nitrating Agent Dinitration_Check->Stoich_Nitrating Yes Purification Purify via Column Chromatography Dinitration_Check->Purification No Stronger_Base Use Stronger Base (e.g., NaH) Incomplete_Ether->Stronger_Base Yes Incomplete_Ether->Purification No Slow_Addition Slow Dropwise Addition of Nitrating Agent Lower_Temp->Slow_Addition Slow_Addition->Purification Stoich_Nitrating->Purification Aprotic_Solvent Switch to Aprotic Polar Solvent (e.g., DMF) Stronger_Base->Aprotic_Solvent Aprotic_Solvent->Purification

Caption: A decision tree for troubleshooting common synthesis issues.

IV. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for the nitration reaction? A1: The nitrating mixture of concentrated nitric and sulfuric acids is extremely corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is also highly exothermic, so it is critical to maintain strict temperature control and add reagents slowly to prevent an uncontrolled reaction.

Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques should be used.

  • TLC: To assess purity and compare with the starting materials.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

Q3: Can I use a different ethylating agent for the etherification reaction? A3: Yes, other ethylating agents such as diethyl sulfate can be used. However, their reactivity and the optimal reaction conditions may differ. Diethyl sulfate is also highly toxic and should be handled with extreme care.

Q4: What is the role of sulfuric acid in the nitration reaction? A4: Sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[1][8]

V. References

  • Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. (2016). ACS Publications. [Link]

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center. [Link]

  • 4-Bromo-1-nitrobenzene. (2011). PMC - NIH. [Link]

  • It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of... Homework.Study.com. [Link]

  • Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. (2024). ResearchGate. [Link]

Sources

Technical Support Center: Bromination of 2-Ethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 2-ethoxynitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your reaction outcomes and mitigate common side reactions.

Introduction to the Bromination of 2-Ethoxynitrobenzene

The bromination of 2-ethoxynitrobenzene is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The reaction is governed by the directing effects of the two substituents: the ethoxy group (-OEt) and the nitro group (-NO₂). The ethoxy group is an activating, ortho, para-director due to its electron-donating resonance effect.[1] Conversely, the nitro group is a strongly deactivating, meta-director owing to its electron-withdrawing nature.[2][3] When both are present, the powerful activating effect of the ethoxy group dominates, directing the incoming electrophile.

The primary product expected is 4-bromo-2-ethoxynitrobenzene , where bromination occurs at the para position relative to the ethoxy group, which is sterically less hindered than the ortho position. However, several side reactions can occur, leading to reduced yields and purification challenges. This guide will address these issues systematically.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific problems you may encounter during the bromination of 2-ethoxynitrobenzene in a question-and-answer format.

Question 1: My reaction mixture shows multiple brominated products upon analysis. How can I improve the selectivity for the desired mono-brominated product?

Answer: The formation of multiple brominated products is likely due to polybromination . The ethoxy group strongly activates the aromatic ring, making the mono-brominated product susceptible to further electrophilic attack.

Probable Cause:

  • Excess Brominating Agent: Using a molar excess of bromine or another brominating agent like N-bromosuccinimide (NBS) significantly increases the likelihood of di- or even tri-bromination.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can also promote polybromination.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your reagents. Use a 1:1 molar ratio of 2-ethoxynitrobenzene to the brominating agent. It may even be beneficial to use a slight excess of the starting material to ensure all the bromine is consumed.

  • Controlled Addition: Add the brominating agent slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the electrophile at any given time, favoring mono-substitution.

  • Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C or even lower and slowly allowing the reaction to warm to room temperature can improve selectivity.

  • Choice of Brominating Agent: While molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) is common, consider using a milder brominating agent. N-Bromosuccinimide (NBS) can sometimes offer better control over mono-bromination.[4]

Question 2: I've noticed the formation of a phenolic byproduct and the reaction yield is lower than expected. What could be causing this?

Answer: The presence of a phenolic compound suggests that ether cleavage is occurring. This is a known side reaction for ethers, especially under strongly acidic conditions.[5][6][7]

Probable Cause:

  • Harsh Acidic Conditions: The use of strong Lewis acids like FeBr₃ or AlCl₃, especially in the presence of HBr that is generated in situ, can lead to the cleavage of the ethyl-oxygen bond of the ethoxy group. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack.[5][6][7]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of ether cleavage.

Solutions:

  • Catalyst Choice: Use a milder Lewis acid catalyst or a non-acidic bromination method if possible.

  • Temperature Control: Maintain a low reaction temperature to disfavor the ether cleavage pathway, which typically has a higher activation energy than the desired bromination.

  • Reaction Time: Minimize the reaction time. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.

  • Buffered Conditions: In some cases, for sensitive substrates, buffering the reaction mixture can prevent the build-up of strong acid.[8]

Question 3: My product analysis shows bromination on the ethyl group of the ethoxy substituent. How can I prevent this side reaction?

Answer: Bromination of the alkyl side chain is indicative of a free-radical bromination mechanism, which competes with the desired electrophilic aromatic substitution.[9]

Probable Cause:

  • Reaction Conditions: Free-radical reactions are typically initiated by heat or UV light.[10] If your reaction is being conducted at high temperatures or exposed to strong light, this can promote radical formation.

  • Radical Initiators: The presence of radical initiators in your reagents, although less common in this specific reaction, can also trigger side-chain bromination.

Solutions:

  • Control of Reaction Conditions: Conduct the reaction in the dark, for example, by wrapping the reaction flask in aluminum foil. Avoid excessive heating.

  • Choice of Reagents: Use conditions that favor electrophilic aromatic substitution. The use of a Lewis acid catalyst with bromine in a suitable solvent at low to moderate temperatures will favor the desired pathway. Avoid reagents and conditions known to promote radical reactions, such as NBS with a radical initiator like AIBN or benzoyl peroxide.

Summary of Reaction Conditions and Their Impact
ParameterConditionEffect on Main ProductEffect on Side Products
Temperature Low (0-25°C)FavoredMinimizes ether cleavage and polybromination
High (>50°C)Decreased yieldIncreases polybromination and ether cleavage
Stoichiometry 1:1 (Substrate:Br₂)OptimalMinimizes polybromination
>1:1 (Substrate:Br₂)Lower conversionFurther minimizes polybromination
<1:1 (Substrate:Br₂)Lower yield of desired productSignificant polybromination
Catalyst FeBr₃, AlCl₃EffectiveCan promote ether cleavage
Milder CatalystsMay be less effectiveReduced risk of ether cleavage
Light DarkFavoredPrevents radical side-chain bromination
UV LightNo effect on main reactionPromotes radical side-chain bromination

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 2-ethoxynitrobenzene and why? A1: The major product is 4-bromo-2-ethoxynitrobenzene. The ethoxy group is a strong activating ortho, para-director, while the nitro group is a deactivating meta-director. The activating group's directing effect predominates. Bromination occurs at the para position to the ethoxy group due to less steric hindrance compared to the ortho position.

Q2: What are suitable solvents for this reaction? A2: Common solvents for bromination include dichloromethane (DCM), carbon tetrachloride (CCl₄), and acetic acid. The choice of solvent can influence the reaction rate and selectivity. Dichloromethane is often a good choice due to its inertness and ease of removal.

Q3: How can I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q4: What are the best methods for purifying the final product? A4: The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water. If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a more rigorous purification method.

Q5: How can I confirm the identity and purity of my final product? A5: A combination of analytical techniques should be used. Melting point determination can give a preliminary indication of purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are essential for confirming the structure of the product.[11] High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.[12]

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-2-ethoxynitrobenzene

Materials:

  • 2-ethoxynitrobenzene

  • Molecular bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethoxynitrobenzene (1 equivalent) in anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0°C.

  • Add a catalytic amount of iron(III) bromide or a few iron filings to the solution.

  • In the dropping funnel, prepare a solution of bromine (1 equivalent) in dichloromethane.

  • Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by slowly adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 4-bromo-2-ethoxynitrobenzene in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum.

Visualizing the Chemistry

Reaction Mechanism and Side Reactions

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways 2-Ethoxynitrobenzene 2-Ethoxynitrobenzene Sigma Complex Sigma Complex 2-Ethoxynitrobenzene->Sigma Complex + Br+ Phenolic Byproduct Phenolic Byproduct 2-Ethoxynitrobenzene->Phenolic Byproduct HBr, Heat (Ether Cleavage) Side-chain Brominated Product Side-chain Brominated Product 2-Ethoxynitrobenzene->Side-chain Brominated Product UV/Heat (Radical Bromination) 4-Bromo-2-ethoxynitrobenzene 4-Bromo-2-ethoxynitrobenzene Sigma Complex->4-Bromo-2-ethoxynitrobenzene - H+ Dibromo Product Dibromo Product 4-Bromo-2-ethoxynitrobenzene->Dibromo Product + Br+ (Polybromination) Reagents Br2, FeBr3 Reagents->Sigma Complex

Caption: Main reaction and potential side reaction pathways.

Troubleshooting Workflow

Start Reaction Complete Analysis Analyze Crude Product (TLC, NMR, MS) Start->Analysis Desired High Yield of Mono-bromo Product? Analysis->Desired Success Proceed to Purification Desired->Success Yes Failure Identify Side Product(s) Desired->Failure No Polybromination Polybromination Detected Failure->Polybromination Multiple Br signals EtherCleavage Ether Cleavage Detected Failure->EtherCleavage Phenolic OH signal RadicalBromination Side-Chain Bromination Detected Failure->RadicalBromination Alkyl-Br signal Sol_Poly Solution: - Reduce Br2 Stoichiometry - Lower Temperature - Slow Addition Polybromination->Sol_Poly Sol_Cleavage Solution: - Lower Temperature - Milder Catalyst - Shorter Reaction Time EtherCleavage->Sol_Cleavage Sol_Radical Solution: - Run in Dark - Avoid High Heat RadicalBromination->Sol_Radical

Caption: A troubleshooting workflow for identifying and solving side reactions.

References

  • Making Molecules. (2025). Electrophilic Aromatic Substitution.
  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Martin, A. (2023, August 17). Bromination of Nitrobenzene - Short Version [Video]. YouTube. [Link]
  • Allen. (n.d.). The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from benzene is.
  • Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? [Online forum post]. r/chemistry. [Link]
  • ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Deno, N. C., & Potter, N. H. (1967). The Mechanism and Synthetic Utility of the Oxidative Cleavage of Ethers by Aqueous Bromine. Journal of the American Chemical Society, 89(14), 3550–3554. [Link]
  • Organic Syntheses Procedure. (n.d.). m-BROMONITROBENZENE.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination.
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
  • Gergely, A., et al. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Molecules, 28(1), 227. [Link]
  • PubMed. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography.
  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2024, July 30). 18.4: Reactions of Ethers- Acidic Cleavage.
  • VIBZZLAB. (2019, August 21). Identification of Bromide : Salt Analysis series NCERT [Video]. YouTube. [Link]
  • The Royal Society of Chemistry. (n.d.). Table of content.
  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o.
  • Dr. Tania CS. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]
  • The Chemistry Tutor. (2024, February 4). Bromination of Benzene | Electrophilic Aromatic Substitutions (EAS) | Organic Chemistry [Video]. YouTube. [Link]
  • Filo. (2025). Main product in the following reaction: Reactant: ethyl nitrobenzene Rea...

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Technical Support Center: Purification of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Bromo-2-ethoxy-1-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges in the purification of this compound. As an aromatic molecule with multiple functional groups, its synthesis can often yield a crude product contaminated with isomers, starting materials, and other byproducts. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity for your downstream applications. We will explore the causality behind common purification issues and offer robust, self-validating methodologies to overcome them.

Compound Profile: this compound
PropertyValueSource
IUPAC Name 4-bromo-1-ethoxy-2-nitrobenzene[1]
CAS Number 383869-51-0[1][2]
Molecular Formula C₈H₈BrNO₃[1][2]
Molecular Weight 246.06 g/mol [1]
Appearance Expected to be a yellow solid[3][4][5]
Melting Point Data not widely available; related isomers melt in the 62-65 °C range[3][4][5]
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethyl acetate, DMSO; low solubility in non-polar solvents like hexanes.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the purification of this compound in a direct question-and-answer format.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is intrinsically linked to the synthetic route employed.

  • From Nitration of 3-Bromo-1-ethoxybenzene: The primary impurities arise from the electrophilic aromatic substitution reaction. The ethoxy group is an ortho-, para-director. Since the para position is blocked by bromine, nitration is directed to the ortho positions.

    • Isomeric Byproducts: The main impurity is often the isomeric product, 2-bromo-1-ethoxy-4-nitrobenzene . The electronic and steric effects of the substituents guide the position of the incoming nitro group, but formation of other isomers is possible.[6]

    • Dinitrated Products: Forcing the reaction conditions (e.g., excessive heat or time) can lead to the introduction of a second nitro group, resulting in highly polar dinitro-bromo-ethoxybenzene byproducts.[6]

    • Unreacted Starting Material: An incomplete reaction will leave residual 3-bromo-1-ethoxybenzene, which is significantly less polar than the desired product.

  • From Williamson Ether Synthesis of 4-Bromo-2-nitrophenol:

    • Unreacted Phenol: The most common impurity is the starting material, 4-bromo-2-nitrophenol. Due to its acidic phenolic proton, it can be easily removed.

    • Base or Solvent Residues: Residual base (e.g., K₂CO₃) and high-boiling point solvents like DMF can contaminate the product if the work-up is not thorough.[7]

Q2: My crude product is a dark, viscous oil and refuses to solidify. What's happening and how can I fix it?

A2: This is a classic sign of significant impurity presence, a phenomenon known as melting point depression. Impurities disrupt the crystal lattice of the pure compound, preventing it from forming a well-ordered, solid structure.[8]

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: First, confirm that all residual solvents from the reaction and work-up (e.g., ethyl acetate, DCM, DMF) have been thoroughly removed using a rotary evaporator and then high vacuum.

  • Attempt to Induce Crystallization:

    • Dissolve the oil in a minimum amount of a volatile solvent like dichloromethane.

    • Add a non-polar "anti-solvent" such as hexanes or petroleum ether dropwise until the solution becomes slightly cloudy.

    • Scratch the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.

    • If available, add a single seed crystal of pure this compound.

    • Cool the flask in an ice bath to further decrease solubility and promote precipitation.[9][10]

  • Resort to Chromatography: If the product still fails to solidify, the impurity level is likely too high for direct crystallization. The most reliable solution is purification by flash column chromatography to separate the desired product from the contaminants.[8]

Q3: I'm seeing multiple spots on my TLC plate. How can I identify the product and the main impurities?

A3: Thin-Layer Chromatography (TLC) is your primary diagnostic tool. The polarity of the functional groups governs the retention factor (Rf) of each compound.

  • General Polarity Ranking (from least to most polar):

    • Unreacted Starting Material (e.g., 3-bromo-1-ethoxybenzene) - Highest Rf

    • Desired Product (this compound) - Intermediate Rf

    • Isomeric Byproducts - Similar Rf to the product, often requiring optimized solvent systems to resolve.

    • Unreacted Phenol (e.g., 4-bromo-2-nitrophenol) - Lower Rf

    • Dinitrated Byproducts - Lowest Rf (closest to the baseline)

TLC Interpretation Guide

ObservationProbable Cause & Action
Spot with a high Rf (close to solvent front) Likely unreacted starting material. The reaction may need to be run longer or at a slightly higher temperature.
Two or more spots close together in the middle Likely the desired product and one or more isomers. Requires careful column chromatography with a shallow solvent gradient for separation.
A spot with a low Rf (streaky, near baseline) Likely a highly polar impurity like the starting phenol or a dinitrated byproduct. The phenol can be removed with a basic wash (1M NaOH) during work-up. Dinitro compounds must be removed by chromatography.
Q4: Which purification technique is more suitable for this compound: recrystallization or column chromatography?

A4: The choice depends on the purity of your crude product. The following decision tree illustrates the logical workflow.

G start Start: Crude Product Analysis tlc Run TLC Analysis (e.g., 20% EtOAc/Hexanes) start->tlc decision Is there one major spot with minor impurities? tlc->decision recrystallize Proceed with Recrystallization decision->recrystallize  Yes oily Is the crude product an oil? decision->oily  No end End: Pure Compound recrystallize->end Obtain Pure Solid chromatography Purify via Flash Column Chromatography chromatography->end Obtain Pure Fractions oily->chromatography  Yes oily->chromatography  No (multiple major spots)

Caption: Decision workflow for selecting a purification method.

  • Recrystallization is highly effective and efficient if your crude product is already >85-90% pure and is a solid. It excels at removing small amounts of impurities.[9][11]

  • Flash Column Chromatography is the method of choice for complex mixtures, oily products, or when isomers are present that cannot be separated by recrystallization.[12][13]

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is ideal for crude material that is mostly the desired product but contains minor, more soluble or less soluble impurities. The principle relies on the differential solubility of the compound in a hot versus a cold solvent system.[10][11]

Methodology:

  • Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (~5-10 mL) and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the hot solvent dropwise to avoid using an excess, which would reduce your final yield.

  • Hot Filtration (Optional): If you observe any insoluble particulate matter, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes impurities that are insoluble even in the hot solvent.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it gives the molecules time to selectively incorporate into the growing crystal lattice, excluding impurities.

  • Induce Precipitation: If crystals do not form, try scratching the inner wall of the flask or adding a seed crystal.

  • Maximize Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the cold mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent (in this case, a few mL of cold ethanol or an ethanol/water mixture) to rinse away any remaining soluble impurities. Dry the crystals under vacuum to obtain the final, purified product.

Protocol 2: Flash Column Chromatography

This is the most powerful technique for separating the target compound from isomers and byproducts of different polarities.[13]

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Collection tubes/flasks

Methodology:

  • Choose the Eluent System: Based on TLC analysis, select a solvent system where the desired product has an Rf value of approximately 0.25-0.35. For this compound, a good starting point is a mixture of 10-15% Ethyl Acetate in Hexanes .

  • Pack the Column:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disruption when adding the sample.

  • Load the Sample:

    • Dissolve your crude product in the minimum amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin elution, collecting the eluate in fractions (e.g., 10-20 mL per tube).

    • Maintain a constant head of solvent above the silica at all times to prevent the column from running dry, which can cause cracking and poor separation.

  • Monitor the Separation: Spot fractions onto a TLC plate to track the elution of compounds. Combine the fractions that contain only the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_post Finalization prep_eluent 1. Prepare Eluent (e.g., 15% EtOAc/Hex) pack_column 2. Pack Column with Silica Gel Slurry prep_eluent->pack_column load_sample 3. Load Crude Sample (Wet or Dry Loading) pack_column->load_sample elute 4. Elute with Solvent & Collect Fractions load_sample->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate characterize 8. Characterize Pure Product (NMR, MS, MP) evaporate->characterize

Caption: Standard workflow for flash column chromatography.

References

  • PubChem. 4-Bromo-2-ethyl-1-nitrobenzene | C8H8BrNO2 | CID 22708654.
  • ChemSynthesis. 1-(2-bromoethoxy)-4-nitrobenzene.
  • ACS Publications. Design and Synthesis of a 4-Nitrobromobenzene Derivative...
  • PubChem. 2-Bromo-4-ethoxy-1-nitrobenzene | C8H8BrNO3 | CID 15555499.
  • Supporting Information. General Information.
  • Organic Syntheses Procedure. m-BROMONITROBENZENE.
  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • YouTube. Organic Chemistry Lab: Recrystallization.
  • PubChem. 1-Bromo-2-ethoxy-4-nitrobenzene | C8H8BrNO3 | CID 22832075.
  • Scribd. Nitration of Bromobenzene.
  • PubChem. 4-Bromo-1-ethoxy-2-nitrobenzene | C8H8BrNO3 | CID 22283188.
  • YouTube. Column Chromatography.
  • PMC - NIH. 4-Bromo-1-nitrobenzene.
  • Matrix Fine Chemicals. 4-BROMO-1-METHOXY-2-NITROBENZENE | CAS 33696-00-3.
  • PubChem. 4-Bromo-1-ethyl-2-nitrobenzene | C8H8BrNO2 | CID 7566996.
  • SIELC Technologies. 1-Ethoxy-4-nitrobenzene.
  • PubChem. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745.

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Technical Support Center: Overcoming Low Reactivity in Nucleophilic Aromatic Substitution of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the nucleophilic aromatic substitution (SNAr) of 4-Bromo-2-ethoxy-1-nitrobenzene. Our goal is to provide a deep understanding of the underlying chemical principles governing this substrate's reactivity and to offer actionable troubleshooting strategies to optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental reasons behind the unexpectedly low reactivity of this compound.

Q1: Why is my SNAr reaction with this compound so sluggish compared to other nitro-activated aryl halides?

A: The diminished reactivity of this specific substrate is a classic case of competing electronic effects on the aromatic ring. While it possesses the necessary features for an SNAr reaction—a good leaving group (Br) and a strong electron-withdrawing group (EWG) in the para position (-NO₂)—it also contains an electron-donating group (EDG), the ethoxy moiety (-OEt), positioned ortho to the leaving group.

The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is the primary determinant of the reaction rate. Here's the breakdown of the electronic conflict:

  • Activation by the Nitro Group (-NO₂): The para-nitro group is a powerful activator. It withdraws electron density from the ring and, crucially, stabilizes the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto its oxygen atoms.[2][3] This is the driving force for the reaction.

  • Deactivation by the Ethoxy Group (-OEt): The ortho-ethoxy group works against this activation. Through its lone pair electrons, it donates electron density into the ring via resonance (+R effect). This donation increases the electron density of the ring, making it less electrophilic and thus less susceptible to attack by a nucleophile.[4] More importantly, it directly destabilizes the anionic Meisenheimer complex by introducing electron density into a system that is already electron-rich.

Essentially, the activating effect of the nitro group is significantly dampened by the deactivating effect of the ethoxy group, leading to a higher activation energy and a slower reaction rate.

Q2: How critical is the positioning of the substituents? Would the reactivity be different if the ethoxy group were in the meta position?

A: The positioning is absolutely critical. The power of both activating and deactivating groups in SNAr is most pronounced when they are ortho or para to the leaving group, as this allows for direct resonance stabilization or destabilization of the Meisenheimer intermediate.[5][6]

  • Current Substrate (Ortho-Ethoxy): The ethoxy group is ortho to the bromine. Its electron-donating resonance effect is strongly felt at the reaction center, leading to significant deactivation.

  • Hypothetical Meta-Ethoxy Isomer: If the ethoxy group were meta to the bromine, its resonance effect would not extend to the carbon bearing the leaving group.[5] While it would still exert a mild, deactivating inductive effect, it would not directly destabilize the Meisenheimer complex via resonance. Therefore, a meta-isomer would be expected to be significantly more reactive than the ortho-isomer you are using.

Below is a diagram illustrating the electronic conflict that hinders the reaction.

Caption: Conflicting electronic effects governing substrate reactivity.

Part 2: Troubleshooting and Optimization Guide

This section provides a systematic approach to overcoming the inherent low reactivity of the substrate through methodical optimization of reaction parameters.

Q3: My reaction shows less than 10% conversion after 24 hours at room temperature. What is the first parameter I should change?

A: For a significantly deactivated substrate like this, elevated temperatures are almost always necessary to overcome the high activation energy barrier.

  • Actionable Step: Increase the reaction temperature incrementally. We recommend screening temperatures in 20-30 °C intervals, for example, starting at 50 °C, then 80 °C, and then 110 °C. Monitor the reaction by TLC or LCMS at each stage.

  • Causality: Increasing the temperature provides the molecules with sufficient kinetic energy to overcome the activation energy of the rate-determining step—the initial attack of the nucleophile to form the destabilized Meisenheimer complex.[7]

  • Caution: Be mindful of the boiling point of your solvent and potential for thermal decomposition of your starting material, nucleophile, or product at very high temperatures (>150 °C). If decomposition is observed (e.g., charring or multiple unidentifiable spots on TLC), a lower temperature with a longer reaction time or a change in solvent may be required.[7]

Q4: I've increased the temperature, and conversion has improved, but the reaction is still not complete. What should I optimize next?

A: After temperature, the choice of solvent is the most critical parameter influencing SNAr reaction rates.

  • Actionable Step: Ensure you are using a polar aprotic solvent. If you are already using one, consider switching to one with a higher boiling point or better solvating properties for the intermediate.

  • Causality: Polar aprotic solvents are ideal for SNAr reactions because they can dissolve the reactants and effectively stabilize the charged Meisenheimer complex, but they do not strongly solvate the nucleophile.[8] Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction.[9][10]

  • Data-Driven Selection:

SolventDielectric Constant (ε)Boiling Point (°C)General Recommendation
Acetonitrile (MeCN)3882Good starting point, but may be limiting for high-temp reactions.
N,N-Dimethylformamide (DMF)37153Excellent choice, widely used. Can decompose to form dimethylamine at high temperatures.[7]
Dimethyl sulfoxide (DMSO)49189Highly recommended. Its high polarity and boiling point make it ideal for difficult SNAr reactions.
N-Methyl-2-pyrrolidone (NMP)32202A very effective high-boiling alternative to DMSO or DMF.

Q5: My nucleophile is a primary amine, and even in DMSO at 120 °C, the reaction is slow. What else can I do?

A: The strength of both the nucleophile and the base (if required) is paramount.

  • Enhance Nucleophilicity: Neutral nucleophiles like amines are less reactive than their anionic counterparts.[11] The addition of a non-nucleophilic base is crucial to deprotonate the amine in situ or to scavenge the HBr byproduct, driving the reaction forward.

    • Actionable Step: Use a suitable base. For amine nucleophiles, potassium carbonate (K₂CO₃) is a common choice. For very stubborn reactions, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used, provided your functional groups are stable to these conditions.

  • Consider a Stronger Nucleophile: If your synthetic plan allows, switching to a more inherently reactive nucleophile can make a significant difference. Nucleophilicity generally increases with basicity and polarizability.

    • Example Hierarchy: R-OH (alcohols) < R-NH₂ (amines) < R-SH (thiols) < RO⁻ (alkoxides) < RS⁻ (thiolates). Anionic nucleophiles are significantly more potent than their neutral counterparts.

The following workflow diagram provides a logical path for troubleshooting your experiment.

G Start Start: Low Conversion in SNAr CheckTemp Is Temperature > 80°C? Start->CheckTemp IncreaseTemp Action: Increase Temp (e.g., 80-120°C) CheckTemp->IncreaseTemp No CheckSolvent Using Polar Aprotic Solvent (DMSO, DMF, NMP)? CheckTemp->CheckSolvent Yes IncreaseTemp->CheckSolvent ChangeSolvent Action: Switch to DMSO or NMP CheckSolvent->ChangeSolvent No CheckNucleophile Is Nucleophile Anionic and Unhindered? CheckSolvent->CheckNucleophile Yes ChangeSolvent->CheckNucleophile EnhanceNucleophile Action: 1. Use stronger base (e.g., NaH) 2. Switch to a stronger nucleophile (e.g., thiolate) CheckNucleophile->EnhanceNucleophile No ConsiderCatalysis Advanced Strategy: Consider Transition-Metal Catalysis (e.g., Buchwald-Hartwig) CheckNucleophile->ConsiderCatalysis Yes, still slow Success Reaction Optimized EnhanceNucleophile->Success ConsiderCatalysis->Success

Sources

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the challenging substrate, 4-Bromo-2-ethoxy-1-nitrobenzene. This molecule presents a unique combination of electronic deactivation, steric hindrance, and a potentially reactive nitro group, which can lead to common issues such as low yields, slow reaction rates, and complex side-product formation.

This document moves beyond standard protocols to explain the causality behind experimental choices, providing you with a robust framework for troubleshooting and optimization. Our goal is to empower you to not only solve immediate experimental hurdles but also to develop a deeper, more intuitive understanding of the reaction mechanism for future success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction has stalled. I see starting material remaining, and the yield of my desired product is low after several hours. What's the primary cause?

Answer: A stalled reaction with this substrate is most often due to catalyst deactivation or an insufficiently active catalytic system to overcome the high activation energy of the rate-limiting step. This compound is an electron-deficient aryl bromide due to the powerful electron-withdrawing nitro group (-NO₂). This deactivation makes the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond the most challenging and often the rate-determining step of the catalytic cycle.[1]

Troubleshooting Steps:

  • Verify Catalyst & Ligand Integrity:

    • Catalyst Source: Are you using a reliable source of palladium? Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are generally stable, but Pd(PPh₃)₄ can degrade upon exposure to air and light. If your Pd(PPh₃)₄ is not a bright yellow, crystalline solid, its activity may be compromised.[2]

    • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this deactivated substrate. The key is to accelerate oxidative addition. This requires a ligand that is both bulky and electron-rich .[3] Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species, while their electron-donating character increases the electron density on the palladium center, making it more nucleophilic and reactive towards the aryl bromide.[3] Consider switching to a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) or a bulky N-heterocyclic carbene (NHC) ligand (e.g., IPr).[3][4]

  • Increase Reaction Temperature: The oxidative addition step has a significant energy barrier. Increasing the temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary energy to overcome this barrier. Monitor for potential degradation of starting materials or products at higher temperatures.[5][6]

  • Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black and halting the catalytic cycle. Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30+ minutes) and that the reaction is maintained under a strict inert atmosphere.[3][7]

Question 2: My starting material is consumed, but my yield is still poor. I see several other spots on my TLC/LC-MS. What are these side products and how can I prevent them?

Answer: When the desired cross-coupling is slow, competing side reactions can become significant pathways. For this substrate, the most common side products are formed from protodeboronation, homocoupling, and reactions involving the nitro group.

Common Side Reactions & Mitigation Strategies:

  • Protodeboronation: This is the protonolysis of your boronic acid, where it reacts with a proton source (often water) to be replaced by a hydrogen atom, effectively removing it from the reaction.

    • Cause: Excess water in the reaction, or the use of strongly basic aqueous solutions (e.g., NaOH, KOH).[3][7]

    • Solution: Use anhydrous solvents where possible. If an aqueous base is required, minimize the amount of water. Switching to a less nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly reduce this side reaction.[3] Using more stable boronic acid derivatives, like pinacol esters or MIDA boronates, can also protect the boronic acid from premature decomposition.[8]

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl.

    • Cause: This is often promoted by the presence of oxygen, which can facilitate a competing catalytic cycle.

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the most effective preventative measure.[7]

  • Dehalogenation/Denitration: This involves the replacement of the bromine atom or even the nitro group with a hydrogen atom.

    • Cause: Dehalogenation can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture (sometimes from the solvent or base) followed by reductive elimination.[9] Direct denitrative coupling is also a known, though often more difficult, reaction pathway for nitroarenes, suggesting the C-NO₂ bond can be activated under certain conditions.[10][11][12]

    • Solution: Changing the solvent or base can sometimes mitigate this. Ensure the chosen conditions are selective for C-Br activation. Using a well-defined catalyst/ligand system known for high selectivity can prevent unwanted activation of the C-NO₂ bond.[10]

Troubleshooting Summary Table
ProblemPossible CauseSuggested Solution
Low/No Conversion 1. Inactive Catalyst System 2. Insufficient Temperature 3. Oxygen Contamination1. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). 2. Increase temperature to 100-110 °C. 3. Ensure rigorous degassing and maintain an inert atmosphere.
Significant Side Products 1. Protodeboronation of Boronic Acid 2. Homocoupling of Boronic Acid 3. Dehalogenation/Denitration1. Use anhydrous solvents; switch to a weaker base (K₃PO₄, Cs₂CO₃). 2. Improve degassing and inert atmosphere technique. 3. Screen different solvent/base combinations; use a highly selective catalyst system.
Reaction is Clean but Slow 1. Suboptimal Base 2. Poor Solubility1. The base is not effectively forming the reactive boronate species. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 2. Ensure all reagents are soluble at the reaction temperature. Consider a different solvent system (e.g., Dioxane/H₂O, Toluene/H₂O).

Frequently Asked Questions (FAQs)

Q1: What exactly makes this compound a "challenging" substrate?

A1: This substrate's difficulty arises from a combination of three factors:

  • Electronic Deactivation: The nitro group is strongly electron-withdrawing, which reduces the electron density of the aromatic ring. This makes the carbon-bromine bond less susceptible to oxidative addition by the electron-rich Pd(0) catalyst, increasing the activation energy of this critical first step.[13]

  • Steric Hindrance: The ethoxy group at the ortho position to the bromine atom creates steric bulk. This can physically impede the approach of the bulky palladium-ligand complex, further slowing the oxidative addition step.[14][15]

  • Alternative Reactivity: The nitro group itself can participate in side reactions under certain catalytic conditions, leading to byproducts or catalyst inhibition.[10][16]

Q2: How do I select the optimal Palladium catalyst and ligand system?

A2: For challenging substrates like this, a two-component system consisting of a palladium precursor and a separate ligand is superior to pre-formed catalysts like Pd(PPh₃)₄. This allows for fine-tuning.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are excellent choices. They are stable and reliably generate the active Pd(0) species in situ.

  • Ligand Selection: The ligand is the most critical variable. You need one that is both bulky and electron-donating to accelerate the rate-limiting oxidative addition. The Buchwald biaryl phosphine ligands are the industry standard for this purpose.

Recommended Ligand Classes for This Substrate
Ligand ClassExample(s)Key Advantage
Biaryl Monophosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding; proven to be effective for deactivated and hindered aryl halides.[4][17]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable and highly active palladium complexes.[18]

Q3: What is the role of the base, and which one should I choose?

A3: The base plays a crucial, multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid.[18][19] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which is the active participant in the transmetalation step.[20][21][22] Without the base, transmetalation is extremely slow or does not occur.

Comparison of Common Bases
BaseStrengthSolubilityCommon Usage Notes
K₂CO₃ / Na₂CO₃ ModerateAqueousStandard, cost-effective choice. Often used in biphasic systems (e.g., Toluene/H₂O). May be too weak for very challenging couplings.[6]
K₃PO₄ StrongAqueous/OrganicAn excellent all-around choice for difficult couplings. Its higher basicity effectively promotes boronate formation without being overly aggressive.[23]
Cs₂CO₃ / CsF StrongOrganicOften provides the highest yields for the most challenging substrates, but is significantly more expensive. Cesium salts can also have beneficial effects beyond basicity.[5]

For this compound, K₃PO₄ is the recommended starting point due to its proven efficacy and balance of reactivity and cost.

Visualizations and Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Ar-Br OA_label Oxidative Addition ArPdOR Ar-Pd(II)L₂-OR ArPdBr->ArPdOR Base (e.g., K₃PO₄) ArPdR Ar-Pd(II)L₂-R' ArPdOR->ArPdR R'-B(OH)₂ TM_label Transmetalation ArPdR->Pd0 Ar-R' (Product) RE_label Reductive Elimination Troubleshooting_Tree start Low Yield or Stalled Reaction check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No / Low Conversion check_conversion->no_conversion No yes_conversion Starting Material Consumed check_conversion->yes_conversion Yes check_catalyst Upgrade Catalyst System: - Use Pd(OAc)₂/Pd₂(dba)₃ - Switch to bulky, e⁻-rich ligand (SPhos, XPhos) no_conversion->check_catalyst check_temp Increase Temperature (e.g., 100-110 °C) check_catalyst->check_temp check_inert Improve Inert Atmosphere (Degas solvent thoroughly) check_temp->check_inert check_side_products Analyze Side Products: - Protodeboronation? - Homocoupling? - Dehalogenation? yes_conversion->check_side_products fix_proto To Fix Protodeboronation: - Use K₃PO₄ or Cs₂CO₃ - Use anhydrous solvent check_side_products->fix_proto fix_homo To Fix Homocoupling: - Improve degassing / inert atmosphere check_side_products->fix_homo

Caption: A decision tree to guide troubleshooting for low-yield reactions.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents are hazardous.

Protocol 1: General Starting Conditions

This protocol provides a baseline for the coupling reaction. It may require optimization for higher yields with this compound.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 0.1 - 0.5 M)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, base, palladium precatalyst, and ligand. [3]2. Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times to ensure all oxygen is removed. [3]3. Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. [3]5. Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Protocol for this compound

This protocol incorporates best practices for this specific challenging substrate.

Reagents & Materials:

  • This compound (1.0 equiv, e.g., 246 mg, 1.0 mmol)

  • Arylboronic Acid (1.3 equiv, 1.3 mmol)

  • Pd(OAc)₂ (1.5 mol%, 3.4 mg)

  • SPhos (3.0 mol%, 12.3 mg)

  • K₃PO₄ (2.5 equiv, 531 mg)

  • Anhydrous, degassed 1,4-Dioxane (5 mL, to make a 0.2 M solution)

Procedure:

  • Preparation: Dry the K₃PO₄ in an oven overnight and cool under vacuum. Degas the 1,4-Dioxane by sparging with argon for 30 minutes.

  • Reaction Setup: In a glovebox or under a positive flow of argon, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to a dry Schlenk flask with a stir bar.

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line. Perform three vacuum/argon backfill cycles.

  • Solvent Addition: Add the degassed 1,4-Dioxane via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 12-24 hours.

  • Monitoring & Workup: Follow steps 5-7 from Protocol 1. The higher catalyst loading and optimized ligand/base combination should provide a significant improvement in yield over general conditions.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). Chemistry – A European Journal. [URL not available in search result]
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Suzuki reaction - Wikipedia. Wikipedia. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source not specified]. [Link]
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. [Link]
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
  • Palladium on Activated Carbon - A Recyclable Catalyst for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water.
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • The Suzuki–Miyaura Coupling of Nitroarenes. SYNFORM - Thieme Chemistry. [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly.
  • The Suzuki-Miyaura Coupling of Nitroarenes. Semantic Scholar. [Link]
  • Why can't I achieve good yields for this Suzuki reaction?
  • Problems with Suzuki coupling. Reddit. [Link]
  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]
  • Catalyst optimization for electron‐deficient arylboronic acid 2 g in coupling with 1 a.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing. [Link]
  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Semantic Scholar. [Link]
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Source not specified]. [Link]

Sources

Troubleshooting the reduction of the nitro group in 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the reduction of 4-Bromo-2-ethoxy-1-nitrobenzene. This guide is designed to provide researchers, scientists, and professionals in drug development with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to navigate the complexities of this specific chemical transformation and achieve optimal results in your synthetic endeavors.

Introduction

The reduction of the nitro group in this compound to its corresponding aniline, 4-Bromo-2-ethoxyaniline, is a critical transformation in the synthesis of various pharmaceutical and fine chemical intermediates. The presence of both a halogen (bromo) and an electron-donating (ethoxy) group on the aromatic ring introduces specific challenges, primarily the risk of dehalogenation and the potential for side-product formation. This guide provides a structured approach to troubleshooting common issues and selecting the most appropriate reduction methodology for this substrate.

Troubleshooting Guide: Common Issues and Solutions

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My reaction is incomplete, and I still have a significant amount of starting material. What are the likely causes and how can I resolve this?

A1: Incomplete conversion is a frequent issue stemming from several factors. A systematic approach is key to identifying the root cause.

  • Reagent/Catalyst Inactivity: The potency of your reducing agent or catalyst is paramount.

    • Catalytic Hydrogenation (e.g., Raney Nickel, Pt/C): Catalysts can deactivate over time due to improper storage or poisoning from impurities. Ensure your catalyst is fresh or from a reputable supplier. Consider increasing the catalyst loading (w/w %).

    • Metal/Acid Reductions (e.g., Fe/NH4Cl, SnCl₂/HCl): The surface area and purity of the metal are crucial. Use finely powdered metals. For iron, pre-activation with a dilute acid wash can be beneficial.

    • Sodium Dithionite: This reagent can decompose upon exposure to air and moisture. Always use a freshly opened container or a properly stored batch.

  • Poor Solubility: this compound is hydrophobic. Poor solubility in the reaction solvent can significantly hinder the reaction rate.

    • Solution: For catalytic hydrogenations, a co-solvent system such as ethanol/water or THF with a protic co-solvent like ethanol or acetic acid can improve solubility and aid the reaction.[1] For metal-based reductions, ethanol or acetic acid are common solvents.

  • Insufficient Reaction Time or Temperature:

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious as excessive heat can promote side reactions.[1]

  • Reagent Stoichiometry:

    • Solution: For stoichiometric reductions (e.g., SnCl₂, Fe), ensure you are using a sufficient molar excess of the reducing agent. Typically, 3-5 equivalents of SnCl₂·2H₂O are used.[2] For Fe/NH₄Cl, a significant excess of iron powder is common.[3][4]

Q2: I am observing a significant amount of debrominated product (2-ethoxyaniline). How can I prevent this dehalogenation?

A2: Dehalogenation is a major concern when reducing halogenated nitroarenes, particularly with catalytic hydrogenation using palladium on carbon (Pd/C).[2] The electron-donating ethoxy group can further activate the C-Br bond towards hydrogenolysis.

  • Choice of Catalyst:

    • Avoid Pd/C: Palladium catalysts are highly active for the cleavage of C-X bonds.

    • Recommended Catalysts:

      • Raney Nickel: This is often the preferred catalyst for hydrogenating substrates where dehalogenation is a concern.[5]

      • Sulfided Platinum on Carbon (Pt/C): A sulfided catalyst can be highly selective for nitro group reduction while preserving halogens.[2]

      • Inhibitors: The addition of a small amount of a catalyst inhibitor, such as morpholine, has been shown to suppress dehalogenation during catalytic hydrogenation.[6]

  • Non-Catalytic Methods: These methods generally avoid dehalogenation.

    • Stannous Chloride (SnCl₂): This is a mild and highly chemoselective reagent that typically does not affect aryl halides.[2][5]

    • Iron in Neutral or Acidic Media (Fe/NH₄Cl or Fe/HCl): Iron-based reductions are robust and do not cause dehalogenation.[2][7] The Fe/NH₄Cl system is particularly advantageous as it works under milder, near-neutral conditions compared to strongly acidic systems.[3][4]

    • Sodium Dithionite (Na₂S₂O₄): This reagent is also a good option for avoiding dehalogenation.[8][9]

Q3: My reaction is producing a mixture of products, including what appear to be intermediates like hydroxylamine or azoxy compounds. How can I drive the reaction to completion to form the desired aniline?

A3: The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[10] The accumulation of these intermediates indicates an incomplete reduction.

  • Increase Reducing Agent Stoichiometry: Ensure a sufficient excess of the reducing agent is present to facilitate the complete six-electron reduction to the amine.

  • Optimize Reaction Time and Temperature: Prolonged reaction times or gentle heating can help drive the reaction to completion and reduce any intermediates. Monitor the reaction progress closely.

  • Proton Source: For metal-based reductions, an adequate proton source (e.g., from NH₄Cl in water or from the solvent) is necessary for the formation of the aniline.

Frequently Asked Questions (FAQs)

Q1: Which reduction method is generally recommended for this compound on a laboratory scale?

A1: For laboratory-scale synthesis where chemoselectivity is paramount, stannous chloride (SnCl₂·2H₂O) in ethanol or iron powder with ammonium chloride (Fe/NH₄Cl) in an ethanol/water mixture are highly recommended. Both methods are effective, cost-efficient, and, most importantly, minimize the risk of dehalogenation.[2][3]

Q2: Can I use catalytic transfer hydrogenation for this reduction?

A2: Yes, catalytic transfer hydrogenation (CTH) using a hydrogen donor like ammonium formate or hydrazine hydrate can be employed.[2][11] However, if using a palladium catalyst, there is still a risk of dehalogenation, though sometimes less so than with gaseous hydrogen.[11][12] Careful optimization of the reaction conditions (temperature, catalyst loading, and reaction time) is crucial. Raney nickel can also be used in CTH.

Q3: What are the main safety considerations when performing these reductions?

A3: Most nitro group reductions are highly exothermic and require careful temperature control, especially during scale-up.[1]

  • Catalytic Hydrogenation: Handling of hydrogen gas requires appropriate safety precautions and equipment. The catalysts themselves can be pyrophoric, especially after the reaction.

  • Metal/Acid Reductions: These reactions can generate hydrogen gas in situ. Ensure the reaction is performed in a well-ventilated fume hood.

  • Sodium Dithionite: This reagent can be a skin and respiratory irritant. Its decomposition can be accelerated in the presence of organic solvents.[9]

Q4: How does the ethoxy group affect the reduction?

A4: The electron-donating ethoxy group can influence the reactivity of the nitro group and the susceptibility of the C-Br bond to cleavage. Electron-donating groups can sometimes slow down the initial steps of the reduction.[13] However, in the context of catalytic hydrogenation, they can increase the electron density of the aromatic ring, making the C-Br bond more prone to hydrogenolysis.

Experimental Protocols

Protocol 1: Reduction using Stannous Chloride (SnCl₂·2H₂O)

This method is highly reliable for achieving chemoselective reduction of the nitro group without causing dehalogenation.[14]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add stannous chloride dihydrate (4-5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Allow the reaction mixture to cool to room temperature and then pour it into an ice-water mixture.

  • Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a 5% aqueous sodium bicarbonate or sodium hydroxide solution with vigorous stirring. This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-2-ethoxyaniline.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This method is a cost-effective and environmentally benign alternative that also preserves the bromo substituent.[3]

Materials:

  • This compound

  • Iron powder (fine)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Dichloromethane or Ethyl Acetate

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add ethanol and water (e.g., in a 2:1 to 4:1 ratio).

  • Add this compound (1.0 eq) and ammonium chloride (4-5 eq).

  • With vigorous stirring, add iron powder (5-10 eq).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture before removing the ethanol to prevent a potential uncontrolled exothermic reaction.

  • Distill off the majority of the ethanol under reduced pressure.

  • Add dichloromethane or ethyl acetate to the remaining aqueous slurry and stir for 10-15 minutes.

  • Filter the mixture through a pad of Celite® to remove the iron and iron salts. Wash the Celite® pad with additional dichloromethane or ethyl acetate.

  • Separate the organic layer from the filtrate, wash it with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain 4-Bromo-2-ethoxyaniline.

Visualizations

Decision Workflow for Reagent Selection

ReagentSelection cluster_yes cluster_catalytic cluster_non_catalytic cluster_no start Start: Reduce this compound q1 Is avoiding dehalogenation the primary concern? start->q1 q2 Are catalytic methods preferred? q1->q2 Yes pd_c Pd/C with H₂ or Transfer Hydrogenation (High risk of dehalogenation) q1->pd_c No yes_node Yes rec_cat Use Raney Ni/H₂ or Sulfided Pt/C with H₂ q2->rec_cat Yes rec_non_cat Use SnCl₂/EtOH or Fe/NH₄Cl in EtOH/H₂O q2->rec_non_cat No yes_cat Yes no_cat No no_node No

Caption: Decision workflow for selecting a reduction method.

Nitro Group Reduction Pathway

ReductionPathway Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine SideProduct Azoxy/Azo Compounds (Side Products) Nitroso->SideProduct Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline +2e⁻, +2H⁺ Hydroxylamine->SideProduct

Caption: Stepwise reduction pathway of a nitro group.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Park, K. K., et al. (1995).
  • Google Patents. (1964). Process for the reduction of halo nitro aromatic compounds. US3145231A.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(8), 11236–11246.
  • Lee, J. G., et al. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 25(11), 1717-1718.
  • Royal Society of Chemistry. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Shmonina, V. P., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1).
  • Google Patents. (1991). Hydrogenation of halonitrobenzenes without dehalogenation. US5068436A.
  • Royal Society of Chemistry. (n.d.). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
  • ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress.
  • Royal Society of Chemistry. (n.d.). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
  • Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • ResearchGate. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?.
  • Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
  • MDPI. (n.d.). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst.
  • National Institutes of Health. (2018). Single-site catalyst promoters accelerate metal-catalyzed nitroarene hydrogenation.
  • National Institutes of Health. (n.d.). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents.
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Wordpress.
  • ScienceDirect. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
  • Royal Society of Chemistry. (n.d.). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • PubChem. (n.d.). 2-Bromo-4-ethoxy-1-nitrobenzene.
  • Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp.
  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl?.
  • Royal Society of Chemistry. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone.
  • National Institutes of Health. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.

Sources

Technical Support Center: Column Chromatography Purification of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the column chromatography purification of 4-bromo-2-ethoxy-1-nitrobenzene. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific separation. The information herein is grounded in established chromatographic principles and practical, field-tested experience.

I. Understanding the Molecule: this compound

Before embarking on any purification, a thorough understanding of the target molecule's physicochemical properties is paramount.

PropertyValueSignificance for Chromatography
Molecular Formula C₈H₈BrNO₃[1]Provides the elemental composition.
Molecular Weight 246.06 g/mol [1]Influences diffusion and elution behavior.
Polarity Moderately PolarThe nitro (-NO₂) and ethoxy (-OCH₂CH₃) groups contribute to its polarity. The bromine (-Br) has a lesser effect. The relative positions of these groups are crucial; the ortho-nitro and ethoxy groups create a distinct electronic and steric environment compared to other isomers.[2]
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane.[3]Dictates the choice of solvents for sample loading and the mobile phase.

II. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound?

For moderately polar compounds like this compound, silica gel (normal phase) is the most common and effective stationary phase.[4] Its polar surface interacts with the polar functional groups of the molecule, allowing for separation based on polarity.

Q2: How do I choose an appropriate mobile phase (eluent)?

The key is to find a solvent system that provides good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. A good starting point for moderately polar compounds is a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[4]

Q3: What is the ideal Rf value on TLC for good separation on a column?

Aim for an Rf value of 0.25-0.35 for your target compound.[5] This generally translates to an elution volume of 3 to 5 column volumes (CVs), which provides a good balance between resolution and run time.[5][6]

Q4: Should I perform a "wet" or "dry" loading of my sample?

  • Wet loading: Dissolve your crude sample in a minimal amount of the initial mobile phase and pipette it directly onto the top of the column. This is suitable for samples that are readily soluble in the eluent.[7]

  • Dry loading: If your sample has poor solubility in the initial mobile phase, dissolve it in a more polar solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[7][8] This technique often leads to better band sharpness and resolution.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography purification of this compound.

Problem 1: My compound is not moving from the origin on the TLC plate, even with 100% ethyl acetate.
  • Possible Cause: Your compound may be too polar for the chosen solvent system, or it might be interacting too strongly with the silica gel. While this compound is moderately polar, certain impurities from the reaction mixture could be significantly more polar.

  • Solution:

    • Increase Mobile Phase Polarity: Add a small percentage (1-2%) of a more polar solvent like methanol or isopropanol to your ethyl acetate.[9]

    • Check for Compound Stability: Your compound might be degrading on the silica gel. Perform a 2D TLC to check for stability.[7][9] Spot your compound, run the TLC in one direction, dry the plate, and then run it again in the perpendicular direction with the same solvent system. If new spots appear, your compound is not stable on silica.

    • Alternative Stationary Phases: If instability is confirmed, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or cyano.

Problem 2: The separation on the column is poor, with significant overlap between fractions, even though the TLC showed good separation.
  • Possible Causes:

    • Column Overloading: Loading too much sample relative to the amount of silica gel.

    • Improper Column Packing: Air bubbles or channels in the silica bed can lead to uneven solvent flow and band broadening.[10]

    • Sample Loading Issues: Using too much solvent to dissolve the sample for wet loading can cause the initial band to be too wide.[7]

    • Flow Rate: An excessively high flow rate can reduce the equilibration time between the stationary and mobile phases, leading to poor separation.[7]

  • Solutions:

    • Reduce Sample Load: A general rule of thumb is to use a silica-to-sample ratio of at least 30:1 (w/w) for good separation.

    • Repack the Column: Ensure a homogenous slurry of silica gel in the initial eluent and allow it to settle without any air pockets.

    • Minimize Loading Volume: For wet loading, dissolve the sample in the absolute minimum amount of solvent.[7] If solubility is an issue, switch to dry loading.

    • Optimize Flow Rate: For gravity columns, the flow should be a steady drip. For flash chromatography, the optimal flow rate will depend on the column dimensions.

Problem 3: My compound is eluting much faster/slower on the column than predicted by TLC.
  • Possible Cause: The solvent composition of the mobile phase used for the column may not be identical to that used for the TLC. Even small variations in solvent ratios can significantly affect retention.

  • Solution:

    • Precise Solvent Preparation: Carefully measure the solvent components for both TLC and column chromatography.

    • Solvent Polarity Adjustment: It is a common practice to use a slightly less polar mobile phase for the column than what gave the ideal Rf on TLC.[11] For instance, if a 20% ethyl acetate in hexane mixture gave an Rf of 0.3 on TLC, start the column with 15-18% ethyl acetate in hexane.

Problem 4: The purified product is still impure, showing a persistent impurity with a similar Rf value.
  • Possible Cause: You may be dealing with a structural isomer or a closely related compound that is difficult to separate under the current conditions.

  • Solutions:

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the run (gradient elution). This can help to resolve compounds with similar polarities.

    • Alternative Solvent Systems: Experiment with different solvent combinations. For example, replacing ethyl acetate with dichloromethane or a mixture of toluene and acetone might alter the selectivity of the separation.[12]

    • Recrystallization: If the impurity is present in a small amount, recrystallization of the column-purified product may be an effective final purification step.

IV. Experimental Workflow & Visualization

Step-by-Step Protocol for Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a pre-determined solvent system (e.g., hexane:ethyl acetate, 9:1 v/v).

    • Visualize the spots under UV light (254 nm).

    • Adjust the solvent ratio until the desired Rf (0.25-0.35) is achieved.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Pack the column with silica gel using a slurry method in the initial, non-polar eluent.

    • Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading:

    • Choose either wet or dry loading based on the sample's solubility.

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the initial non-polar solvent system.

    • Collect fractions in test tubes or vials.

    • If necessary, gradually increase the polarity of the eluent (gradient elution).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Product Product Evaporate->Product Pure Product

Caption: Workflow for the column chromatography purification of this compound.

V. References

  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ACS Publications. (2016, August 9). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. Retrieved from [Link]

  • Eluent Strength Translator. (2021, May 9). Retrieved from [Link]

  • Reddit. (2024, July 16). Column chromatography issues. r/chemistry. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Sorbtech. (2023, September 13). TLC for Flash Chromatography. Retrieved from [Link]

  • Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2015, March 24). Any suggestions on thin layer chromatography and column chromatography? Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethoxy-2-nitrobenzene. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Journal of Chromatographic Science. (2013, February 17). Ion Exclusion Chromatography of Aromatic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-nitrobenzene. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why 4-bromo nitrobenzene is less polar than 2-bromo nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-ethoxy-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-ethoxy-1-nitrobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Bromo-1-nitrobenzene. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from

Sources

Technical Support Center: Recrystallization of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Bromo-2-ethoxy-1-nitrobenzene. This document is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we move beyond simple protocols to provide in-depth, troubleshooting-focused answers to common challenges encountered during this critical purification technique.

Section 1: Foundational Knowledge - FAQs

Q1: What is this compound and why is its purity crucial?

This compound is an aromatic organic compound.[1][2][3] Its molecular structure contains a nitro group, an ethoxy group, and a bromine atom attached to a benzene ring. In pharmaceutical and materials science research, the precise structure and purity of such intermediates are paramount. Impurities can lead to unwanted side reactions, lower yields of the final product, and introduce toxicological risks, making effective purification essential.

Q2: What is the fundamental principle of recrystallization for this compound?

Recrystallization is a purification technique based on differential solubility.[4] The core principle is that the solubility of most solids, including this compound, increases with temperature.[4][5] The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution.[6][7][8] As this solution slowly cools, the solubility of the desired compound decreases, forcing it to form pure crystals. The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[7][9]

Q3: What key physical properties of this compound should I be aware of?

While specific experimental values can vary, knowing the approximate physical properties is critical for designing a successful recrystallization.

  • Appearance: Typically a crystalline solid.

  • Molecular Weight: Approximately 246.06 g/mol .[1][2][3]

  • Solubility: As a moderately polar aromatic compound, it is expected to have low solubility in water but good solubility in many organic solvents, especially at elevated temperatures.[10] A related compound, 1-(2-Bromoethoxy)-4-nitrobenzene, is slightly soluble in chloroform, dichloromethane, DMSO, and ethyl acetate.[11][12]

Section 2: The Recrystallization Workflow & Integrated Troubleshooting

This section details the step-by-step protocol for recrystallization. Each step is accompanied by explanations of the underlying science and links to our troubleshooting guide for potential issues.

Workflow Overview: Recrystallization of this compound

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Solvent_Selection Step 1: Solvent Selection Dissolution Step 2: Dissolution in Min. Hot Solvent Solvent_Selection->Dissolution Hot_Filtration_Check Insoluble Impurities Present? Dissolution->Hot_Filtration_Check Hot_Filtration Step 3: Hot Gravity Filtration Hot_Filtration_Check->Hot_Filtration Yes Cooling Step 4: Slow Cooling & Crystallization Hot_Filtration_Check->Cooling No Hot_Filtration->Cooling Vacuum_Filtration Step 5: Isolate Crystals (Vacuum Filtration) Cooling->Vacuum_Filtration Washing Wash with Ice-Cold Solvent Vacuum_Filtration->Washing Drying Step 6: Dry Crystals Washing->Drying Purity_Check Assess Purity (e.g., Melting Point) Drying->Purity_Check Troubleshooting_Tree cluster_dissolution Dissolution Issues cluster_crystallization Crystallization Issues cluster_yield Yield & Purity Issues Problem Problem Encountered Q3_1 Q3.1: Solid won't dissolve Problem->Q3_1 Q3_3 Q3.3: No crystals are forming Problem->Q3_3 Q3_4 Q3.4: Product 'oils out' instead of crystallizing Problem->Q3_4 Q3_5 Q3.5: Yield is very low Problem->Q3_5 Q3_2 Q3.2: Crystals form in the funnel during hot filtration Problem->Q3_2

Caption: Common recrystallization problems.

Q2.1: I can't find a single good solvent. What should I do?

A: Use a mixed-solvent system. [5][9]This technique is ideal when no single solvent has the desired solubility profile. [9]* Principle: You use a pair of miscible solvents. One solvent (the "good" solvent) dissolves your compound very well, and the other (the "bad" or "anti-solvent") dissolves it poorly. [5][13]* Procedure:

  • Dissolve your compound in the minimum amount of the hot "good" solvent. [13] 2. Add the "bad" solvent dropwise to the hot solution until you see persistent cloudiness (turbidity). [14][13]This indicates the solution is saturated.
  • Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears. [13] 4. Allow the solution to cool slowly as you would with a single solvent.
  • Common Pairs: Ethanol/water, Ethyl acetate/hexane, Toluene/hexane. [9][10]

Q2.2: The compound is soluble in everything, even at room temperature.

A: This indicates all the solvents you've tested are too "good" or too similar in polarity to your compound. Your best option is a mixed-solvent system. Start by dissolving the compound in a small amount of the solvent it's most soluble in, and then use a non-polar solvent like hexane or heptane as the anti-solvent to induce crystallization. [23]

Q3.1: My compound won't dissolve, even after adding a lot of boiling solvent.

A: There are two likely causes:

  • Inappropriate Solvent: The solvent you've chosen is not polar enough (or too polar) to dissolve the compound even when hot. Refer back to the solvent selection table and try a different solvent.

  • Insoluble Impurity: It's possible that the bulk of your compound has dissolved, but you are seeing a highly insoluble impurity. If the amount of solid is small relative to your starting material, proceed to the hot filtration step to remove it. [7]

Q3.2: Crystals are forming in my funnel during hot filtration!

A: This is a common problem caused by the solution cooling as it passes through the funnel. [7]* Immediate Fix: Add a small amount of fresh, hot solvent to the funnel to redissolve the crystals and wash them through. [15]* Prevention:

  • Ensure your receiving flask and funnel are thoroughly pre-heated. [15]Using a stemless funnel is highly recommended to prevent clogging. [7][15] * Use a slight excess of solvent (e.g., 10-20% more) to keep the solution from being perfectly saturated during filtration. You can easily remove the excess solvent by boiling it off after filtration is complete. [7][16]
Q3.3: I've cooled my solution, but no crystals have formed.

A: This usually means your solution is not saturated or is supersaturated. [8]* Problem 1: Too much solvent was used. This is the most common reason. [17] * Solution: Gently boil off some of the solvent to increase the concentration of your compound and try cooling again. [17][18]* Problem 2: The solution is supersaturated. The crystals need a surface to begin forming (nucleation).

  • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the liquid. [8][17]The microscopic imperfections in the glass provide nucleation sites.
  • Solution 2: Seeding. If you have a small crystal of the pure product, add it to the solution. [8][17]This "seed crystal" acts as a template for further crystal growth.
Q3.4: My product is separating as an oil, not crystals.

A: This phenomenon, called "oiling out," happens when the saturated solution's temperature is above the melting point of your compound. [7][16]The compound "melts" out of solution instead of crystallizing. Impurities can also promote oiling out. [7]* Solution 1: Re-heat and add more solvent. Warm the solution until the oil redissolves. Add a bit more solvent to lower the saturation point, meaning the solution will have to cool to a lower temperature before precipitation begins. [16][18]* Solution 2: Slow down the cooling. Very slow cooling can help favor crystal formation over oiling. [17]* Solution 3: Change solvents. Oiling out is more common in some solvents than others. Trying a different solvent system may be necessary.

Q3.5: My final yield is very low.

A: Several factors can lead to poor recovery.

  • Too much solvent was used: As mentioned in Q3.3, excess solvent will retain a significant amount of your product in the mother liquor. [8][18]* Premature crystallization: Product was lost during hot filtration (see Q3.2).

  • Washing with warm solvent: Using solvent that is not ice-cold to wash the crystals will dissolve part of your product. [8]* Incomplete crystallization: The solution was not cooled for long enough or to a low enough temperature. Ensure you use an ice bath after cooling to room temperature.

Section 4: Purity Assessment

After recrystallization, you must verify the purity of this compound.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value.

  • Thin-Layer Chromatography (TLC): Spot your crude material and your recrystallized product on a TLC plate. A pure compound should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

References

  • recrystalliz
  • Solvent selection for recrystallization: An undergradu
  • Purification by Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo
  • Recrystalliz
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester
  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York
  • Hot gravity filtration | Resource - RSC Educ
  • Recrystalliz
  • Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University
  • Problems in recrystalliz
  • Solvent Choice - Chemistry Teaching Labs - University of York
  • 2.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York
  • Recrystalliz
  • Two-Solvent Recrystalliz
  • 3.3: Choice of Solvent - Chemistry LibreTexts
  • Recrystalliz
  • 3.6F: Troubleshooting - Chemistry LibreTexts
  • 1-(2-Bromoethoxy)-4-nitrobenzene CAS#: 13288-06-7 - ChemicalBook
  • 4-Bromo-1-ethoxy-2-nitrobenzene | C8H8BrNO3 | CID 22283188 - PubChem
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester
  • Recrystalliz
  • 1-(2-Bromoethoxy)-4-nitrobenzene - ChemicalBook
  • 1-Bromo-2-ethoxy-4-nitrobenzene | C8H8BrNO3 | CID 22832075 - PubChem
  • 2-Bromo-4-ethoxy-1-nitrobenzene | C8H8BrNO3 | CID 15555499 - PubChem

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Technical Support Center: NMR Analysis of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Bromo-2-ethoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to effectively identify impurities in their samples using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount to ensure the desired reaction outcomes, yield, and safety of the final product. NMR spectroscopy is a powerful analytical technique for assessing the purity and structural integrity of this compound. This guide provides a comprehensive resource for interpreting the ¹H and ¹³C NMR spectra of this compound and troubleshooting common impurity-related issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

Understanding the standard NMR spectrum of the pure compound is the first step in identifying impurities. The chemical shifts are influenced by the electronic environment of each nucleus. In this compound, the electron-withdrawing nitro group and the electron-donating ethoxy group, along with the bromine atom, create a distinct pattern of signals.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsChemical Shift (ppm) RangeMultiplicityIntegration
-OCH₂CH₃1.40 - 1.50Triplet (t)3H
-OCH₂CH₃4.10 - 4.25Quartet (q)2H
Aromatic H-37.15 - 7.25Doublet (d)1H
Aromatic H-57.60 - 7.70Doublet of Doublets (dd)1H
Aromatic H-67.80 - 7.90Doublet (d)1H

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonChemical Shift (ppm) Range
-OCH₂C H₃14.5 - 15.5
-O CH₂CH₃65.0 - 66.0
C-4 (C-Br)115.0 - 116.0
C-6120.0 - 121.0
C-5130.0 - 131.0
C-3133.0 - 134.0
C-1 (C-NO₂)140.0 - 141.0
C-2 (C-O)154.0 - 155.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

I see unexpected peaks in my ¹H NMR spectrum. How can I identify the corresponding impurities?

Unexpected peaks are a common issue and can arise from various sources, including starting materials, byproducts, or degradation products. A systematic approach is crucial for identification.

Troubleshooting Workflow:

Impurity_Identification_Workflow start Start: Unexpected Peaks in ¹H NMR check_starting_materials Compare with NMR of Starting Materials (e.g., 4-bromo-2-nitrophenol, ethylating agent) start->check_starting_materials check_isomers Consider Isomeric Byproducts (e.g., 2-Bromo-4-ethoxy-1-nitrobenzene) check_starting_materials->check_isomers Peaks not from starting materials imp1 Starting Material Residue check_starting_materials->imp1 check_hydrolysis Look for Hydrolysis Product (4-Bromo-2-nitrophenol) check_isomers->check_hydrolysis Isomer signals absent imp2 Isomeric Impurity check_isomers->imp2 check_reduction Check for Reduction of Nitro Group (4-Bromo-2-ethoxyaniline) check_hydrolysis->check_reduction No hydrolysis product imp3 Hydrolysis check_hydrolysis->imp3 advanced_techniques Utilize 2D NMR (COSY, HSQC) and/or LC-MS for confirmation check_reduction->advanced_techniques Impurity still unidentified imp4 Reduction check_reduction->imp4 conclusion Identify Impurity and Optimize Synthesis/Purification advanced_techniques->conclusion

Caption: A workflow for identifying unknown impurities in this compound.

Common Impurities and their Characteristic ¹H NMR Signals:

ImpurityPotential SourceCharacteristic ¹H NMR Signals (in CDCl₃)
4-Bromo-2-nitrophenol Incomplete etherification or hydrolysisA broad singlet for the phenolic -OH (variable, ~5-10 ppm), and aromatic signals shifted relative to the product.[1][2]
2-Bromo-4-ethoxy-1-nitrobenzene Isomeric byproduct from synthesisDifferent aromatic splitting patterns and chemical shifts.[3][4][5][6]
Starting Bromonitrobenzene isomer Impure starting materialSignals corresponding to other bromonitrobenzene isomers.[7][8][9]
4-Bromo-2-ethoxyaniline Reduction of the nitro groupAppearance of a broad -NH₂ signal (~3.5-4.5 ppm) and upfield shifts of aromatic protons.[10][11]
Residual Solvents Incomplete removal after purificationCharacteristic signals (e.g., Ethyl acetate: ~1.26 (t), 2.05 (s), 4.12 (q) ppm; Dichloromethane: ~5.30 (s) ppm).
The integration of my aromatic protons is incorrect. What could be the cause?

Incorrect integration values are often a red flag for the presence of impurities that have signals overlapping with your product's signals.

Troubleshooting Steps:

  • Re-check Phasing and Baseline Correction: Ensure your NMR spectrum is properly processed. Poor phasing or baseline correction can lead to integration errors.

  • Look for Broad Humps: A broad, uneven baseline under your aromatic signals could indicate the presence of polymeric or paramagnetic impurities. Paramagnetic species can also cause significant line broadening.[12]

  • Expand the Aromatic Region: Zoom in on the aromatic region to see if there are small, underlying peaks that are being co-integrated with your main signals.

  • Consider Overlapping Isomers: If an isomeric impurity is present, its aromatic signals may partially overlap with those of your desired product, leading to non-integer integration values.

  • Check for Satellite Peaks: ¹³C satellites are small peaks that appear symmetrically around large signals. Ensure these are not being included in your main peak integration.

The chemical shifts of my compound are slightly different from the literature values. Should I be concerned?

Minor variations in chemical shifts are normal and can be attributed to several factors.

Factors Influencing Chemical Shifts:

  • Solvent Effects: The choice of NMR solvent can significantly impact chemical shifts. Always compare your data to literature values obtained in the same solvent.

  • Concentration: Sample concentration can cause slight shifts, especially for protons involved in intermolecular interactions like hydrogen bonding.

  • Temperature: Temperature can affect conformational equilibria and, consequently, chemical shifts.

  • Instrument Calibration: Ensure the spectrometer is properly calibrated. The TMS (tetramethylsilane) signal should be set exactly to 0 ppm.[13]

If the shifts are significantly different (e.g., > 0.1 ppm for ¹H NMR) and the multiplicity or coupling constants are also altered, it is more likely that you have a different isomer or a significant impurity.

How can 2D NMR techniques help in identifying impurities?

When ¹H NMR alone is insufficient, 2D NMR experiments can provide invaluable information about the connectivity of atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This can help to piece together the spin systems of both the main compound and any impurities. For example, you can trace the connectivity from the ethoxy methyl protons to the methylene protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is extremely useful for assigning both the ¹H and ¹³C spectra and can help to distinguish between isomers.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is powerful for establishing the overall carbon skeleton and the relative positions of substituents on the aromatic ring.

By using a combination of these techniques, you can often fully elucidate the structure of an unknown impurity.

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Accurately weigh 5-10 mg of your this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

References

  • Chegg. Solved Br NO2 0 (ppm) H NMR spectrum of | Chegg.com. [Link]
  • PubChem. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • SpectraBase. 4-Bromo-2-nitrophenol - Optional[13C NMR] - Chemical Shifts. [Link]
  • Chegg. Solved The 1H NMR spectrum | Chegg.com. [Link]
  • University College London. Chemical shifts. [Link]
  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
  • Chemistry LibreTexts. 5.5: Chemical Shift. [Link]
  • Organic Syntheses. m-BROMONITROBENZENE. [Link]
  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PDB-Dev. 4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline | C 13 H 9 Br Cl N | MD Topology | NMR. [Link]
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  • SpectraBase. 4-Bromoaniline - Optional[1H NMR] - Chemical Shifts. [Link]
  • University of Colorado Boulder. NMR Chart. [Link]
  • PubChem. 2-Bromo-4-ethoxy-1-nitrobenzene | C8H8BrNO3 | CID 15555499. [Link]
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  • ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. [Link]

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How to increase the regioselectivity of 4-Bromo-2-ethoxy-1-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Increasing Regioselectivity and Troubleshooting Common Issues

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-ethoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during this specific electrophilic aromatic substitution reaction. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthesis for higher regioselectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the nitration of 3-bromoethoxybenzene?

A1: The nitration of 3-bromoethoxybenzene is an electrophilic aromatic substitution reaction. The substituents on the benzene ring, a bromo group and an ethoxy group, will direct the incoming nitro group (NO₂) to specific positions.[1] The ethoxy group is a strongly activating ortho-, para- director, while the bromo group is a deactivating ortho-, para- director.[2]

Given the positions of the existing substituents (meta to each other), the directing effects can be summarized as follows:

  • Ethoxy group (at C2): Strongly directs to its ortho (C1, C3) and para (C5) positions.

  • Bromo group (at C4): Deactivating but directs to its ortho (C3, C5) and para (C1) positions.

The strong activating effect of the ethoxy group dominates, leading to a mixture of isomers. The primary products expected are:

  • This compound (Desired Product): Nitration at the C1 position, which is ortho to the ethoxy group and para to the bromo group.

  • 2-Bromo-4-ethoxy-1-nitrobenzene: Nitration at the C1 position, which is ortho to the ethoxy group and ortho to the bromo group.

  • 4-Bromo-2-ethoxy-3-nitrobenzene and 4-Bromo-2-ethoxy-5-nitrobenzene: Nitration at the C3 and C5 positions.

Due to the competing directing effects, achieving high regioselectivity for a single isomer through direct nitration is challenging.[2]

Q2: Why is achieving high regioselectivity for this compound difficult in a direct nitration reaction?

A2: The difficulty in achieving high regioselectivity stems from the similar directing effects of the bromo and ethoxy groups. Both are ortho-, para- directors, leading to the formation of a mixture of isomers.[1][2] The activating nature of the ethoxy group makes the ring highly reactive, and the nitration can occur at multiple positions simultaneously. Steric hindrance from the existing substituents can also influence the product distribution, but often not to a degree that completely favors one isomer.

Q3: What are the key factors that influence the regioselectivity of this nitration reaction?

A3: Several factors can influence the ratio of isomers formed:

  • Reaction Temperature: Temperature can affect the selectivity of the reaction. While lower temperatures generally favor the thermodynamically more stable product, higher temperatures can sometimes lead to a slight increase in the formation of other isomers.[3]

  • Nitrating Agent: The choice of nitrating agent can significantly impact regioselectivity. Milder and more selective nitrating agents, such as acetyl nitrate or nitronium tetrafluoroborate, may offer improved regioselectivity compared to the common mixture of nitric and sulfuric acid.[2]

  • Solvent: The solvent can influence the reaction by affecting the solubility of the reactants and the stability of the intermediates.[4]

  • Catalyst: While sulfuric acid is the standard catalyst for generating the nitronium ion, other Lewis or solid acid catalysts could potentially alter the regiochemical outcome.[5][6]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

  • Improper Temperature Control: The reaction is exothermic. If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions, including the formation of unwanted isomers and dinitration, may occur.[3]

    • Solution: Maintain a consistent and controlled temperature, typically using an ice bath to manage the exotherm. Add the nitrating agent slowly to prevent a rapid increase in temperature.[3]

  • Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps.

    • Solution: Carefully perform all workup procedures. Ensure complete extraction of the product from the aqueous layer. Optimize purification methods like recrystallization or column chromatography to minimize losses.[8]

Issue 2: Formation of a Complex Mixture of Isomers

Possible Causes & Solutions:

  • Competing Directing Effects: As discussed in the FAQs, the inherent directing effects of the bromo and ethoxy groups lead to isomer formation.[2]

    • Solution 1: Optimize Reaction Conditions: Systematically vary the reaction temperature, nitrating agent, and solvent to find conditions that favor the formation of the desired this compound isomer. Lowering the temperature is often a good starting point to increase selectivity.

    • Solution 2: Employ a Multi-Step Synthesis: A more reliable approach to achieve high regioselectivity is to introduce the substituents in a specific order. For instance, starting with a precursor where the directing groups lead to the desired substitution pattern can be highly effective.[2]

Issue 3: Product is an Oil or Discolored

Possible Causes & Solutions:

  • Presence of Impurities: The oily nature or discoloration can be due to unreacted starting materials, isomeric byproducts, or dinitrated compounds.[3][9] Dinitro compounds are often yellow and can be oily.

    • Solution:

      • Identify the Impurity: Use TLC and ¹H NMR to identify the impurities.[9]

      • Purification:

        • Recrystallization: Attempt recrystallization from a suitable solvent system, such as ethanol/water.[9]

        • Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[8][9]

Issue 4: Product Does Not Precipitate During Workup

Possible Cause & Solutions:

  • Product Solubility: The product may be soluble in the acidic aqueous mixture, or it may have a low melting point, causing it to remain as an oil.[7]

    • Solution:

      • Ensure Low Temperature: Pour the reaction mixture onto a large amount of crushed ice to keep the temperature low.[7]

      • Neutralization: If the product still does not precipitate, carefully neutralize the acidic solution with a base like sodium carbonate or dilute sodium hydroxide. Be cautious as this can be an exothermic process.

      • Extraction: If precipitation is not successful, perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the product.[8][10]

Experimental Protocols & Methodologies

Protocol 1: Direct Nitration of 3-Bromoethoxybenzene (Optimization Approach)

This protocol outlines a general procedure for direct nitration. Researchers should use this as a starting point and systematically optimize the parameters to improve regioselectivity.

Materials:

  • 3-Bromoethoxybenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Dichloromethane (or other suitable organic solvent)

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath. Slowly add concentrated nitric acid dropwise while maintaining the low temperature.[10]

  • Addition of Substrate: Dissolve 3-bromoethoxybenzene in a minimal amount of a suitable solvent (if necessary) and add it dropwise to the cold nitrating mixture with vigorous stirring.

  • Reaction: Allow the reaction to stir at a controlled low temperature (e.g., 0-5 °C) for a specified time. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with stirring.[7]

  • Workup:

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • If no precipitate forms, extract the aqueous mixture with dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to separate the isomers.[9]

Data Presentation: Influence of Reaction Conditions on Isomer Distribution (Hypothetical)

The following table illustrates how different reaction conditions could hypothetically influence the isomer distribution in the nitration of 3-bromoethoxybenzene. This data is for illustrative purposes to guide optimization efforts.

EntryNitrating AgentTemperature (°C)SolventThis compound (%)Other Isomers (%)
1HNO₃/H₂SO₄25None4060
2HNO₃/H₂SO₄0None5545
3Acetyl Nitrate0Acetic Anhydride6535
4N₂O₅-20Dichloromethane7030
Visualization of Reaction Pathways

The following diagram illustrates the key steps in the electrophilic nitration of an aromatic compound.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation HNO3 HNO3 NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H2SO4 HSO4- HSO₄⁻ H2SO4->HSO4- Aromatic_Ring 3-Bromoethoxybenzene H2SO4_regen H₂SO₄ (regenerated) Sigma_Complex Arenium Ion (Sigma Complex) Aromatic_Ring->Sigma_Complex + NO₂⁺ Product This compound + Isomers Sigma_Complex->Product + HSO₄⁻

Caption: General mechanism of electrophilic aromatic nitration.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Check reaction time/temp Monitor with TLC/GC check_yield->incomplete_rxn Yes check_isomers Mixture of Isomers? check_purity->check_isomers No purify Recrystallize or use column chromatography check_purity->purify Yes end_success Successful Synthesis check_isomers->end_success No optimize_cond Adjust temp, solvent, or nitrating agent check_isomers->optimize_cond Yes end_failure Further Optimization Needed incomplete_rxn->check_purity workup_loss Optimize extraction and purification steps purify->check_isomers multistep Consider a multi-step synthetic route optimize_cond->multistep multistep->end_failure

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Wikipedia. (n.d.).
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link]
  • GeeksforGeeks. (2025, July 23).
  • Al-Zoubi, R. M. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o548. [Link]
  • ScienceMadness Discussion Board. (2019, September 4).
  • ResearchGate. (2025, August 7).
  • ResearchGate. (2024, December 9). Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. [Link]

Sources

Managing reaction temperature for 4-Bromo-2-ethoxy-1-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the synthesis of 4-Bromo-2-ethoxy-1-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of this specific electrophilic aromatic substitution. The nitration of substituted phenetoles is a powerful but highly exothermic reaction where precise temperature control is not merely a suggestion—it is the primary determinant of yield, purity, and safety. This document provides in-depth, field-tested answers to common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter. Our approach is to explain the underlying chemical principles, providing you with the knowledge to not only solve the immediate problem but also to prevent its recurrence.

Q1: My reaction yielded a complex mixture of isomers and a significant amount of a dark, tar-like substance. What is the most likely cause?

A: This is a classic sign of poor temperature control, specifically overheating. The nitration of the precursor, likely 3-Bromo-1-ethoxybenzene, is governed by a delicate kinetic and thermodynamic balance. The ethoxy group is a strong activating, ortho, para-director, making the benzene ring highly susceptible to electrophilic attack.[1]

  • Causality: When the temperature rises uncontrollably, several side reactions are accelerated:

    • Polynitration: The initial product, this compound, is still activated enough to undergo a second nitration, leading to dinitro- and even trinitro- byproducts. These subsequent nitrations are often faster at higher temperatures.[2][3]

    • Oxidation: The powerful nitrating mixture (HNO₃/H₂SO₄) can oxidize the electron-rich aromatic ring and the ethoxy group at elevated temperatures, leading to the formation of phenolic and quinone-like species which polymerize into the dark tars you observed.

    • NO₂ Release: Excessive heat can cause the decomposition of nitric acid, releasing brown nitrogen dioxide (NO₂) gas, which can further catalyze unwanted side reactions.[4] The appearance of this gas is a definitive indicator that the reaction temperature is too high.

Solution: Strictly maintain the reaction temperature below 10°C during the addition of the nitrating agent and preferably between 0-5°C. Utilize an ice-salt or acetone-dry ice bath for more efficient cooling.

Q2: What is the optimal temperature profile for this synthesis, and why is it so critical?

A: The optimal temperature profile involves two distinct phases: a low-temperature addition phase and a controlled reaction phase.

  • Phase 1: Addition of Reagents (0°C to 5°C): The addition of the nitrating mixture to the substrate (or vice-versa) should be performed slowly and dropwise while vigorously stirring in an ice bath. This is the most exothermic part of the reaction.[4] Maintaining a low temperature ensures that the heat generated by the reaction is dissipated faster than it is produced, preventing localized hotspots that can initiate the side reactions mentioned in Q1.

  • Phase 2: Reaction Progression (Allowing to warm to Room Temperature or gentle heating): After the addition is complete, the reaction may be stirred in the ice bath for an additional period or allowed to warm slowly to room temperature to ensure completion. Some protocols for less activated substrates may even call for gentle warming (e.g., to 40-50°C) to drive the reaction to completion, but for an activated substrate like this, it is often unnecessary and risky.[4][5] For this specific synthesis, holding the reaction at a slightly elevated but controlled temperature (e.g., 25-30°C) for a set period post-addition can sometimes improve yield, but this must be empirically determined.

The criticality lies in selectivity. At lower temperatures, the formation of the thermodynamically favored para-isomer (relative to the ethoxy group) is enhanced, and the rate of unwanted polynitration is significantly suppressed.[1]

Q3: I noticed brown fumes (NO₂) forming above my reaction mixture. Is this normal, and what should I do?

A: This is not normal and is a critical warning sign of an impending runaway reaction. As mentioned, these fumes are nitrogen dioxide, resulting from the thermal decomposition of nitric acid.

Immediate Corrective Actions:

  • Cease Addition: Immediately stop adding any more reagents.

  • Enhance Cooling: Ensure your cooling bath is functioning optimally. If using a simple ice bath, add more ice and coarse salt to lower the temperature further.

  • Monitor Closely: Keep a close watch on the internal thermometer. If the temperature continues to rise despite enhanced cooling, it indicates a potential runaway.

  • Emergency Quenching (Last Resort): If the temperature continues to escalate rapidly, prepare to quench the reaction by pouring it slowly and carefully onto a large volume of crushed ice in a separate, oversized beaker within a fume hood. This should only be done as a last resort to prevent a more hazardous situation.

This scenario underscores the importance of adding reagents at a rate that allows the cooling system to manage the heat output effectively.

Quantitative Data Summary

The following table summarizes the critical temperature parameters for the nitration of 3-Bromo-1-ethoxybenzene. These are guideline values and may require optimization based on scale and specific equipment.

ParameterRecommended TemperatureRationale & Consequences of Deviation
Nitrating Mixture Preparation < 10°CSulfuric acid dilution in nitric acid is highly exothermic. Pre-cooling prevents loss of nitric acid as vapor.
Reagent Addition Phase 0°C to 5°CCritical for selectivity and safety. Temperatures > 10°C significantly increase the risk of polynitration, oxidation, and runaway reactions.[1][6]
Reaction Completion Phase 5°C to 25°CAllows the reaction to proceed to completion without providing enough thermal energy for side reactions.
Upper Safety Limit 50°CAbove this temperature, the risk of significant byproduct formation and thermal runaway increases dramatically for activated substrates.[2][3]

Visual Troubleshooting Guide

This flowchart provides a logical path for diagnosing and addressing temperature-related issues during the synthesis.

G cluster_0 Troubleshooting Workflow start Start Reaction Setup (Substrate + Cooled Nitrating Agent) monitor Monitor Internal Temperature and Visual Cues (Color, Gas) start->monitor check_temp Is Temp > 10°C or Brown Gas (NO₂) Visible? monitor->check_temp action_cool IMMEDIATE ACTION: 1. Stop Reagent Addition 2. Enhance Cooling (Ice/Salt) check_temp->action_cool Yes continue_rxn Continue Reaction Under Controlled Conditions (0-5°C) check_temp->continue_rxn No is_rising Is Temp Still Rising After Corrective Action? is_rising->monitor No action_quench EMERGENCY: Quench Reaction on Ice is_rising->action_quench Yes action_cool->is_rising workup Proceed to Workup (Quench, Extract, Purify) continue_rxn->workup

Caption: Logical workflow for managing reaction temperature and responding to deviations.

Experimental Protocol: Temperature-Controlled Synthesis

This generalized protocol outlines the key steps for performing a safe and controlled nitration.

Materials:

  • 3-Bromo-1-ethoxybenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of Nitrating Mixture: In a flask submerged in an ice bath, add a measured volume of concentrated nitric acid. While stirring vigorously, slowly add an equal volume of concentrated sulfuric acid dropwise, ensuring the temperature of the mixture does not exceed 10°C.[7] Cool this mixture to 0°C.

  • Reaction Setup: In a separate three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the 3-Bromo-1-ethoxybenzene in a small amount of a suitable inert solvent (optional, can aid in heat transfer). Cool this flask to 0°C in an ice-salt bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture from the dropping funnel to the stirred substrate solution over 30-60 minutes. Crucially, monitor the internal temperature and maintain it between 0°C and 5°C throughout the entire addition. Adjust the addition rate as necessary to control the exotherm.[6]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Then, allow the reaction to warm slowly to room temperature and stir for another 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup - Quenching: In a separate large beaker, place a substantial amount of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with good stirring.[7] This will quench the reaction and precipitate the crude product.

  • Workup - Extraction & Purification:

    • Collect the solid product by suction filtration, washing thoroughly with cold water to remove residual acids.

    • Alternatively, if the product is oily, extract the mixture with dichloromethane.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.

References

  • Sivakumar, K., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative... ACS Publications.
  • user168091. (2024). Why is mononitration of phenol carried out at low temperatures? Chemistry Stack Exchange.
  • Lab Results. (n.d.).Nitration Of Bromobenzene Lab Results.
  • Wrightsmann, P. G. (1938).Controlling temperature of nitration reactions. U.S. Patent No. 2,140,345.
  • Organic Syntheses. (n.d.).m-BROMONITROBENZENE.
  • Science Learning Center. (n.d.).Experiment : Synthesis of 1-Bromo-4-nitrobenzene.
  • YouTube. (2020).Nitration of Bromobenzene: Introduction and Set-Up.
  • Google Patents. (n.d.).CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Pall, S. (n.d.).Nitration of Bromobenzene. Savita Pall and Chemistry.
  • ResearchGate. (2025).Reactions occurring in the organic phase during aromatic nitrations.
  • Gauth. (n.d.).The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene.
  • Fun, H. K., et al. (2011).4-Bromo-1-nitrobenzene. National Institutes of Health.
  • PubChem. (n.d.).2-Bromo-4-ethoxy-1-nitrobenzene.
  • Clark, J. (2000).The nitration of benzene. Chemguide.
  • Chemistry LibreTexts. (2023).Nitration of Benzene and Methylbenzene.
  • Reddit. (2018).Why does benzoic acid require a higher temperature for nitration?
  • Kulkarni, A. A. (2014).Continuous flow nitration in miniaturized devices. National Institutes of Health.
  • Chemguide. (n.d.).Nitration of benzene and methylbenzene.

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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 4-Bromo-2-ethoxy-1-nitrobenzene in palladium-catalyzed cross-coupling reactions. Here, we address common challenges, offer troubleshooting strategies, and present detailed protocols to streamline your synthetic workflows.

Introduction: Understanding the Substrate

This compound is a versatile building block in organic synthesis. Its reactivity in cross-coupling is dictated by two key features:

  • Electronic Activation : The presence of a strong electron-withdrawing nitro group (-NO₂) in the para position significantly activates the carbon-bromine (C-Br) bond. This electronic pull facilitates the rate-determining oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions.[1][2]

  • Steric Hindrance : The ortho-ethoxy group (-OEt) introduces considerable steric bulk around the reaction center. This can impede the approach of the catalyst and coupling partners, necessitating careful selection of ligands to overcome steric clash.[3][4]

Successfully leveraging this substrate requires a catalyst system that balances high reactivity, promoted by the nitro group, with the ability to overcome the steric demands of the ethoxy substituent.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most effective with this compound?

A1: This substrate is an excellent candidate for several palladium-catalyzed reactions due to its activated C-Br bond.[2] The most common and effective transformations include:

  • Suzuki-Miyaura Coupling : For forming carbon-carbon (C-C) bonds with a wide array of aryl, heteroaryl, and vinyl boronic acids or esters.[5][6]

  • Heck Coupling : For C-C bond formation with alkenes to generate substituted styrenes and other olefinic products.[7][8]

  • Buchwald-Hartwig Amination : For constructing carbon-nitrogen (C-N) bonds, which is a cornerstone of pharmaceutical and materials science synthesis.[9][10][11]

  • Sonogashira Coupling : For C-C bond formation with terminal alkynes, typically requiring a copper co-catalyst.[1][2]

Q2: How does the ortho-ethoxy group influence catalyst selection?

A2: The ortho-ethoxy group's steric bulk is a critical factor. While the nitro group activates the C-Br bond for oxidative addition, the ethoxy group can hinder this step and the subsequent reductive elimination.[12] To overcome this, the use of bulky, electron-rich phosphine ligands is highly recommended.[3][13] These ligands promote the formation of monoligated L₁Pd(0) species, which are smaller and more reactive, allowing them to access the sterically encumbered reaction site more easily.[13]

Q3: What are the best practices for selecting a palladium precursor?

A3: The choice of palladium precursor often depends on its stability, ease of handling, and the specific reaction. Common options include:

  • Pd(OAc)₂ (Palladium(II) Acetate) : A stable, air-tolerant source that is reduced in situ to the active Pd(0) species. It is often paired with phosphine ligands.[2][14]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : An air-stable Pd(0) source that does not require in-situ reduction, often leading to faster initiation.[15]

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A Pd(0) complex that can sometimes be used directly, but its performance can be sluggish for challenging substrates compared to systems with more specialized ligands.[16]

  • Pre-catalysts (e.g., PdCl₂(dppf)) : These are air-stable Pd(II) complexes that are readily reduced under reaction conditions, offering convenience and reproducibility.[17]

For most applications involving this compound, using a simple precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a well-chosen ligand provides the most flexibility and cost-effectiveness.

Q4: For a Suzuki-Miyaura coupling, which ligand should I start with?

A4: For a Suzuki coupling with this activated aryl bromide, a good starting point is often a standard phosphine ligand like Triphenylphosphine (PPh₃) .[2] However, if you encounter low yields or slow reaction rates, especially with a sterically demanding boronic acid, switching to a bulky, electron-rich biaryl phosphine ligand is the logical next step. Ligands such as SPhos , XPhos , or other Buchwald-type ligands are designed to accelerate both the oxidative addition and reductive elimination steps, making them highly effective for sterically hindered substrates.[13][16][18]

Q5: What is the optimal catalyst system for a Buchwald-Hartwig amination with this substrate?

A5: The Buchwald-Hartwig amination is particularly sensitive to steric hindrance. Therefore, a high-performance catalyst system is essential.[3][11]

  • Ligand : Use a bulky, electron-rich dialkylbiaryl phosphine ligand. XPhos , BrettPhos , or similar Buchwald ligands are industry standards and have been shown to dramatically improve reaction efficiency and scope.[19] These ligands stabilize the palladium catalyst and facilitate the challenging reductive elimination step to form the C-N bond.[19]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[20] Sodium tert-butoxide (NaOtBu) is the most common choice.[1] However, be aware that the nitro group can be sensitive to certain strong bases.[21] If side reactions are observed, alternatives like Lithium bis(trimethylsilyl)amide (LiHMDS) or a strong carbonate like Cs₂CO₃ should be considered.[20][21]

Q6: Are there viable alternatives to palladium catalysts?

A6: Yes, while palladium is the most common choice, other transition metals are gaining traction.

  • Copper Catalysts : For C-N couplings (Ullmann reaction), copper-based systems can be effective, particularly with the development of modern ligands that facilitate the coupling of sterically hindered partners.[3][22]

  • Nickel Catalysts : Nickel systems are a cost-effective alternative and can exhibit high reactivity, especially for reactions involving aryl chlorides or for specific transformations like Kumada couplings.[3][23] They often require N-heterocyclic carbene (NHC) or phosphine ligands to achieve high efficiency.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst System : The ligand may not be suitable for the sterically hindered substrate.[3] 2. Incorrect Base : The base may be too weak or incompatible with the nitro group.[21] 3. Oxygen Contamination : Pd(0) catalysts are oxygen-sensitive and can be deactivated.[18] 4. Poor Reagent Quality : The coupling partner (e.g., boronic acid) may have degraded.1. Screen Ligands : Switch to a bulkier, more electron-rich ligand (e.g., move from PPh₃ to XPhos or SPhos).[18] 2. Optimize Base : For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure a strong, non-nucleophilic base like NaOtBu is used.[18] 3. Improve Inert Atmosphere : Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of Argon or Nitrogen.[18] 4. Use Fresh Reagents : Use freshly opened or purified reagents, especially for sensitive organoboron compounds.
Significant Homocoupling of Boronic Acid (Suzuki) 1. Slow Transmetalation : The desired coupling is slower than the unwanted homocoupling side reaction. 2. Presence of Oxygen : Oxygen can promote the oxidative homocoupling of boronic acids.1. Change Base/Solvent : A different base (e.g., K₃PO₄) or solvent system can alter the rate of transmetalation.[24] 2. Rigorously Exclude Oxygen : Improve degassing procedures for all reagents and solvents.[18]
Reduction of the Nitro Group 1. Harsh Reaction Conditions : High temperatures or certain phosphine ligands can sometimes act as reductants. 2. Hydrogen Source : Impurities in reagents or solvents could act as a hydrogen source.1. Lower Temperature : Attempt the reaction at a lower temperature for a longer duration. 2. Screen Ligands : Test alternative ligands that may be less prone to acting as reductants. 3. Ensure High Purity Reagents : Use purified, anhydrous solvents.
Protodeboronation of Boronic Acid (Suzuki) 1. Excess Water : While some water can be beneficial, too much can lead to cleavage of the C-B bond.[18] 2. Base is too Strong/Nucleophilic : Hydroxide bases, in particular, can accelerate this side reaction.[18]1. Use Anhydrous Solvents : Dry solvents rigorously before use. 2. Switch to a Non-Hydroxide Base : Use K₃PO₄ or Cs₂CO₃, which are highly effective but less likely to cause protodeboronation.[18]

Data Presentation: Typical Reaction Conditions

The following tables summarize starting conditions for key reactions. Optimization is often required.

Table 1: Suzuki-Miyaura Coupling Conditions [2]

ComponentReagent/ParameterLoading/ValueRationale
Aryl Halide This compound1.0 equivThe limiting reagent.
Boronic Acid Aryl/Vinylboronic Acid1.1 - 1.5 equivSlight excess drives the reaction to completion.
Pd Precursor Pd(OAc)₂ or Pd(PPh₃)₄1-5 mol%Standard catalyst loading.
Ligand PPh₃ or SPhos/XPhos2-10 mol%Bulky ligands are preferred for hindered substrates.
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equivActivates the boronic acid for transmetalation.[25]
Solvent Toluene/Water or Dioxane/Water4:1 or 5:1Biphasic system often enhances reaction rates.
Temperature 80 - 110 °C-Ensures sufficient thermal energy for catalysis.

Table 2: Heck Coupling Conditions [2]

ComponentReagent/ParameterLoading/ValueRationale
Aryl Halide This compound1.0 equivThe limiting reagent.
Alkene Styrene or Acrylate1.2 - 1.5 equivSlight excess ensures complete consumption of the aryl bromide.
Pd Precursor Pd(OAc)₂1-5 mol%Common and effective catalyst for the Heck reaction.[7]
Ligand P(o-tolyl)₃ or PPh₃2-10 mol%Phosphine ligands are typically required for aryl bromides.
Base Et₃N or K₂CO₃1.5 - 2.5 equivNeutralizes the HBr generated during the reaction.[8]
Solvent DMF or Toluene-Polar aprotic solvents are common.
Temperature 100 - 120 °C-Higher temperatures are often needed for Heck couplings.

Table 3: Buchwald-Hartwig Amination Conditions

ComponentReagent/ParameterLoading/ValueRationale
Aryl Halide This compound1.0 equivThe limiting reagent.
Amine Primary or Secondary Amine1.2 - 1.5 equivExcess amine is used.
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂1-3 mol%Standard catalyst loading.
Ligand XPhos or BrettPhos2-6 mol%Bulky, electron-rich ligands are critical for C-N coupling.[19]
Base NaOtBu or LiHMDS1.5 - 2.0 equivStrong, non-nucleophilic base for amine deprotonation.[20]
Solvent Toluene or Dioxane-Anhydrous, degassed aprotic solvents are essential.
Temperature 80 - 110 °C-Provides thermal energy for the catalytic cycle.

Visualizations

G cluster_cycle General Palladium Cross-Coupling Cycle pd0 Pd(0)Ln Active Catalyst oa_complex Ar-Pd(II)(X)Ln Oxidative Adduct pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)Ln Transmetalated Complex oa_complex->trans_complex Transmetalation (Suzuki) or Amine Coordination (Buchwald) trans_complex->pd0 Reductive Elimination product Ar-R Coupled Product trans_complex->product ArX Ar-X (this compound) ArX->oa_complex NuM R-M (Coupling Partner) NuM->trans_complex

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Reaction Failed: Low or No Conversion check_reagents Step 1: Verify Reagents - Are reagents fresh? - Is boronic acid viable? - Are solvents anhydrous & degassed? start->check_reagents check_conditions Step 2: Check Conditions - Is the system truly inert? - Is the temperature correct? check_reagents->check_conditions Reagents OK success Reaction Successful check_reagents->success Reagent Issue Found & Fixed screen_ligands Step 3: Screen Ligands - Substrate is sterically hindered. - Move to bulky, electron-rich ligands (e.g., XPhos, SPhos) check_conditions->screen_ligands Conditions OK check_conditions->success Conditions Corrected screen_base Step 4: Screen Bases - Is the base strong enough? - Is it compatible with the nitro group? (Try K3PO4, Cs2CO3) screen_ligands->screen_base No Improvement screen_ligands->success Ligand Solved Issue screen_base->success Improvement Seen

Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [2]

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 mmol, 246 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition : Under a positive pressure of argon, add a degassed 4:1 mixture of toluene and water (5 mL).

  • Catalyst Addition : Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) to the flask under argon.

  • Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup : In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol), the ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk flask.

  • Reagent Addition : Add this compound (1.0 mmol, 246 mg) and seal the flask with a septum.

  • Inert Atmosphere : Remove the flask from the glovebox (if used) and connect to an argon manifold. Evacuate and backfill three times.

  • Solvent and Amine Addition : Under argon, add anhydrous, degassed toluene (5 mL), followed by the amine coupling partner (1.2 mmol) via syringe.

  • Reaction : Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by TLC or LC-MS (typically 6-24 hours).

  • Workup : After cooling, quench the reaction by adding saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification : Purify the crude product by column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-catalyzed C–N and C–O cross-coupling reactions. Chemical Reviews, 116(19), 12564-12649.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for 4-Bromo-2-ethoxythiazole Cross-Coupling.
  • University of Rochester. (n.d.). Cross-Coupling Chemistry.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1296-1329.
  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2023).
  • Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 614-622.
  • Wikipedia. (2023). Suzuki reaction.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • O. A. Ojo, et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9, 5246-5275.
  • Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(25), 6054-6058.
  • Reddy, V. M., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (2023). Heck reaction.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-ethoxy-4-nitrobenzene.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • Wang, C., & Gong, H. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(9), 1936-1950.
  • DeMeese, J. W. (2008). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 12(3), 457-463.
  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • The Synthetic Chemist. (2025).
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-4,4-dimethylpentane.

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2-ethoxy-1-nitrobenzene and 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of two structural isomers, 4-Bromo-2-ethoxy-1-nitrobenzene and 2-Bromo-4-ethoxy-1-nitrobenzene. As versatile intermediates in organic synthesis, a nuanced understanding of their distinct reactivity profiles is paramount for strategic molecular design and efficient reaction optimization. We will dissect the electronic and steric factors governing their behavior, with a primary focus on Nucleophilic Aromatic Substitution (SNAr), the most synthetically relevant transformation for this class of compounds.

Foundational Physicochemical and Structural Properties

While sharing the same molecular formula and weight, the differential placement of substituents on the benzene ring fundamentally alters the electronic distribution and steric environment of each isomer. This dictates their chemical behavior.

PropertyThis compound2-Bromo-4-ethoxy-1-nitrobenzene
Molecular Formula C₈H₈BrNO₃[1]C₈H₈BrNO₃[2][3]
Molecular Weight 246.06 g/mol [1]246.06 g/mol [2][3][4]
CAS Number 383869-51-0[1]57279-69-3[5]
Structure
IUPAC Name 4-bromo-1-ethoxy-2-nitrobenzene[1]2-bromo-4-ethoxy-1-nitrobenzene

The Decisive Factor: Nucleophilic Aromatic Substitution (SNAr)

The primary distinction in reactivity between these two isomers lies in their susceptibility to Nucleophilic Aromatic Substitution (SNAr). This reaction is profoundly influenced by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (–NO₂), positioned ortho or para to the leaving group (in this case, the bromo group, –Br).[6][7][8]

The SNAr Mechanism: An Overview

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the carbon atom bearing the leaving group, which forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7][9] The stability of this complex is the key determinant of the reaction rate.

SNAr_Mechanism sub Aryl Halide (EWG-activated) mc Meisenheimer Complex (Resonance Stabilized Anion) sub->mc + Nu:⁻ (Slow, Rate-Determining) nu Nu:⁻ prod Substituted Product mc->prod - X⁻ (Fast, Restores Aromaticity) lg X⁻ (Leaving Group)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Isomer-Specific Reactivity Analysis

The relative positioning of the activating –NO₂ group and the –Br leaving group is the critical factor differentiating the two isomers.

  • 2-Bromo-4-ethoxy-1-nitrobenzene (The Reactive Isomer): In this isomer, the nitro group is positioned ortho to the bromine atom. This geometric arrangement is ideal for SNAr. When a nucleophile attacks the carbon bonded to bromine, the resulting negative charge of the Meisenheimer complex can be delocalized directly onto the electron-withdrawing nitro group through resonance. This powerful stabilization significantly lowers the activation energy of the rate-determining step, leading to a much faster reaction.[6][9]

  • This compound (The Unreactive Isomer): Here, the nitro group is meta to the bromine atom. Consequently, the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group via resonance. The nitro group can only exert a weaker, inductive electron-withdrawing effect.[6] Furthermore, the electron-donating ethoxy group (–OEt) ortho to the nitro group and meta to the bromo group slightly increases the electron density of the ring, further disfavoring nucleophilic attack. This lack of potent resonance stabilization results in a much higher activation energy and, therefore, dramatically lower reactivity towards SNAr.

Meisenheimer_Comparison cluster_0 2-Bromo-4-ethoxy-1-nitrobenzene (ortho-NO₂) cluster_1 This compound (meta-NO₂) A Nucleophilic attack at C-Br B Meisenheimer Complex (Charge at ortho position) A->B +Nu⁻ C Resonance Delocalization (Charge on Nitro Group) B->C Resonance D HIGHLY STABILIZED => FAST REACTION C->D E Nucleophilic attack at C-Br F Meisenheimer Complex (Charge at ortho/para positions) E->F +Nu⁻ G NO Resonance Delocalization onto Nitro Group F->G No Resonance H POORLY STABILIZED => SLOW/NO REACTION G->H

Caption: Workflow for the comparative kinetic analysis experiment.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of 2-Bromo-4-ethoxy-1-nitrobenzene in anhydrous DMSO containing a known concentration of an internal standard (e.g., 0.05 M dodecane).

    • Prepare a separate 0.1 M solution of this compound in anhydrous DMSO with the same internal standard concentration.

    • Prepare a 1.0 M solution of piperidine in anhydrous DMSO.

    • Causality: DMSO is a polar aprotic solvent that enhances the rate of SNAr reactions by solvating the cation and leaving the nucleophile "bare" and more reactive. An internal standard is crucial for accurate quantification by correcting for injection volume variations.

  • Reaction Setup:

    • In separate reaction vials, place 1.0 mL of each substrate stock solution.

    • Pre-heat the vials to the desired reaction temperature (e.g., 80 °C) in a heating block with magnetic stirring.

    • To initiate the reactions simultaneously, add 1.0 mL of the 1.0 M piperidine solution to each vial (final concentrations: 0.05 M substrate, 0.5 M piperidine). Start a timer immediately.

    • Causality: Using a large excess of the nucleophile ensures pseudo-first-order kinetics with respect to the substrate, simplifying data analysis.

  • Sampling and Quenching:

    • At predetermined time points (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction vial.

    • Immediately quench the aliquot by adding it to a vial containing 1 mL of a cold water/ethyl acetate mixture (1:1 v/v). Vortex thoroughly.

    • Causality: Quenching rapidly stops the reaction by diluting the reactants and partitioning the organic components into the ethyl acetate layer, away from the polar solvent and nucleophile.

  • Analysis:

    • Analyze the ethyl acetate layer of each quenched sample by GC-MS or LC-MS.

    • Monitor the disappearance of the starting material peak and the appearance of the product peak relative to the constant peak of the internal standard.

  • Data Interpretation:

    • Plot the concentration of the starting material versus time for each isomer.

    • The expected result is a rapid decrease in the concentration of 2-Bromo-4-ethoxy-1-nitrobenzene, while the concentration of this compound will decrease very slowly or remain largely unchanged over the course of the experiment, quantitatively demonstrating its lower reactivity.

Summary and Synthetic Implications

FeatureThis compound2-Bromo-4-ethoxy-1-nitrobenzene
–NO₂ Position relative to –Br metaortho
Meisenheimer Complex Stability Low (Inductive stabilization only)High (Resonance stabilization) [9]
Predicted SNAr Reactivity Very Low / InertHigh
Primary Synthetic Utility As a scaffold where the bromine is retained or modified via other means (e.g., metal-catalyzed cross-coupling).As an excellent precursor for introducing nucleophiles at the C2 position via SNAr.

The choice between these two isomers is not arbitrary; it is a critical strategic decision.

  • For synthetic routes requiring the displacement of the bromine atom via a nucleophilic aromatic substitution mechanism, 2-Bromo-4-ethoxy-1-nitrobenzene is unequivocally the superior substrate . Its electronic configuration is pre-activated for rapid and efficient substitution.

  • Conversely, This compound should be selected when the synthetic plan requires the bromine atom to be unreactive towards nucleophiles, serving instead as a handle for subsequent transformations like Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, where the reaction mechanism is entirely different and not dependent on ortho/para activation by a nitro group.

This guide underscores the importance of understanding fundamental mechanistic principles in organic chemistry. By analyzing the subtle yet powerful effects of substituent positioning, researchers can make informed decisions, saving valuable time and resources in the development of complex molecules.

References

  • Benchchem. A Comparative Guide to the Reactivity of 2- Bromo-4-ethoxy-1-nitrobenzene and 2-Bromo-4 - Benchchem.
  • Benchchem. A Comparative Analysis of the Reactivity of 2-Nitrobenzene-1,3,5-triol and Other Nitrophenols.
  • Vedantu. The order of reactivity of phenol 1 nitrobenzene 2 class 12 chemistry CBSE.
  • Echemi. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018-05-16).
  • PubChem. 2-Bromo-1-ethoxy-4-nitrobenzene. National Center for Biotechnology Information.
  • PubChem. 4-Bromo-1-ethoxy-2-nitrobenzene. National Center for Biotechnology Information.
  • PubChem. 2-Bromo-4-ethoxy-1-nitrobenzene. National Center for Biotechnology Information.
  • Benchchem. overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20).
  • ChemicalBook. 2-Bromo-4-ethoxy-1-nitro-benzene.
  • PubChem. 1-Bromo-2-ethoxy-4-nitrobenzene. National Center for Biotechnology Information.
  • Benchchem. Elucidation of 2-Bromo-4-ethoxy-1-nitrobenzene: A Technical Guide.
  • Echemi. 383869-51-0, 4-Bromo-1-ethoxy-2-nitrobenzene Formula.

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A Comparative Guide to the Synthetic Routes of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-ethoxy-1-nitrobenzene is a valuable substituted nitroaromatic compound, frequently employed as a versatile building block in the synthesis of more complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[1] Its utility stems from the orthogonal reactivity of its functional groups: the nitro group can be reduced to an amine, the bromine atom is amenable to various cross-coupling reactions, and the ethoxy group modulates the electronic properties of the aromatic ring. The strategic placement of these substituents makes it a key intermediate for introducing the 4-bromo-2-ethoxyphenyl moiety into target structures.

This guide provides a comparative analysis of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages, supported by experimental data where available. This document is intended to serve as a practical resource for researchers, chemists, and process development professionals, enabling them to make informed decisions when selecting a synthetic route tailored to their specific needs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target molecule is paramount for its synthesis, purification, and handling.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 57279-69-3[2]
Molecular Formula C₈H₈BrNO₃[2]
Molecular Weight 246.06 g/mol [2][3]
Appearance Not specified[4]
Melting Point Not specified[4]
Boiling Point Not specified[4]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 55.1 Ų[1][3]
XLogP3 2.8[3]

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through two principal disconnection strategies:

  • Route 1: Electrophilic Aromatic Substitution (EAS) - This approach focuses on the sequential introduction of the bromo and nitro groups onto an ethoxybenzene precursor. The key challenge lies in controlling the regioselectivity of the substitutions.

  • Route 2: Nucleophilic Aromatic Substitution (SNAr) - This strategy involves the displacement of a halide from a dihalo-nitrobenzene precursor with an ethoxide nucleophile. The success of this route hinges on the activation of the leaving group by the electron-withdrawing nitro group.

The following sections will provide a detailed examination of these two synthetic pathways.

Route 1: Electrophilic Aromatic Substitution (EAS)

The electrophilic aromatic substitution pathway is a cornerstone of aromatic chemistry.[5] In the context of this compound synthesis, the most direct approach involves the bromination of 4-ethoxynitrobenzene.

Mechanistic Rationale

The directing effects of the substituents on the aromatic ring are of paramount importance in determining the outcome of the reaction. The ethoxy group (-OEt) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group (-NO₂) is a strong deactivating group and is meta-directing.[6]

In the bromination of 4-ethoxynitrobenzene, the directing effects of the strongly activating ethoxy group dominate over the deactivating nitro group.[6] This leads to the preferential substitution of the bromine atom at the positions ortho to the ethoxy group. Since one of the ortho positions is already occupied by the nitro group, the bromination occurs at the other available ortho position, yielding the desired this compound.

EAS_Mechanism

Experimental Protocol

The following protocol is a representative example for the synthesis of this compound via electrophilic bromination.[6]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-ethoxynitrobenzene167.1610.0 g59.8
Bromine159.813.1 mL (9.6 g)60.1
Glacial Acetic Acid60.05100 mL-
Sodium thiosulfate158.11As needed-
Sodium bicarbonate84.01As needed-
Dichloromethane84.93200 mL-
Anhydrous Magnesium Sulfate120.37As needed-
Ethanol46.07As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (59.8 mmol) of 4-ethoxynitrobenzene in 100 mL of glacial acetic acid.

  • Addition of Bromine: Slowly add 3.1 mL (60.1 mmol) of bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water. A precipitate should form.

  • Quenching: Add a saturated solution of sodium thiosulfate dropwise until the reddish-brown color of excess bromine disappears.

  • Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound.

Advantages and Disadvantages of the EAS Route
AdvantagesDisadvantages
High Regioselectivity: The directing effects of the substituents lead to the formation of the desired product with high selectivity.Handling of Bromine: Elemental bromine is highly corrosive, toxic, and volatile, requiring specialized handling procedures.
Commercially Available Starting Material: 4-ethoxynitrobenzene is readily available from commercial suppliers.Use of Acetic Acid: Glacial acetic acid is corrosive and requires appropriate personal protective equipment.
Straightforward Protocol: The reaction is relatively simple to perform with standard laboratory equipment.Potential for Over-bromination: Although less likely due to the deactivating nitro group, there is a possibility of di-bromination if the reaction is not carefully controlled.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative approach to the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method typically involves the reaction of a di-halogenated nitrobenzene with sodium ethoxide. A plausible starting material for this route is 1,4-dibromo-2-nitrobenzene.

Mechanistic Rationale

Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group (in this case, a halogen).[7][8][9] The electron-withdrawing group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.

In the reaction of 1,4-dibromo-2-nitrobenzene with sodium ethoxide, the nitro group at position 2 activates the bromine atom at position 1 (ortho) for nucleophilic attack. The attack of the ethoxide ion at the carbon bearing the bromine atom forms a resonance-stabilized Meisenheimer complex. Subsequent loss of the bromide ion restores the aromaticity of the ring and yields the final product. The bromine atom at position 4 is not activated by the nitro group and is therefore less likely to be displaced.

SNAr_Mechanism

Experimental Protocol

The following is a generalized protocol for the SNAr reaction, as specific experimental data for the synthesis of this compound via this route is less commonly reported.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )
1,4-Dibromo-2-nitrobenzene280.91
Sodium Ethoxide68.05
Ethanol (anhydrous)46.07
Diethyl ether74.12
Ammonium chloride (saturated solution)53.49
Anhydrous Magnesium Sulfate120.37

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 1,4-dibromo-2-nitrobenzene in anhydrous ethanol dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by pouring it into a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Advantages and Disadvantages of the SNAr Route
AdvantagesDisadvantages
Avoids Elemental Bromine: This route circumvents the use of hazardous elemental bromine.Availability of Starting Material: 1,4-dibromo-2-nitrobenzene may be less readily available or more expensive than 4-ethoxynitrobenzene.
High Regioselectivity: The activation by the nitro group ensures high selectivity for the substitution of the ortho bromine.Strict Anhydrous Conditions: The use of sodium ethoxide necessitates anhydrous conditions to prevent its decomposition.
Milder Conditions (Potentially): Depending on the substrate, SNAr reactions can sometimes be run under milder conditions than electrophilic halogenations.Potential for Side Reactions: If the reaction is not carefully controlled, side reactions such as elimination or reaction with the solvent could occur.

Comparative Analysis and Conclusion

FeatureRoute 1: Electrophilic Aromatic SubstitutionRoute 2: Nucleophilic Aromatic Substitution
Starting Material 4-ethoxynitrobenzene1,4-dibromo-2-nitrobenzene
Key Reagent BromineSodium ethoxide
Regioselectivity High (directed by -OEt group)High (activated by -NO₂ group)
Safety Concerns Handling of corrosive and toxic bromine and acetic acid.Handling of moisture-sensitive and caustic sodium ethoxide.
Yield Generally good yields reported.Potentially high yields, but may require optimization.
Scalability Readily scalable, with appropriate safety measures for bromine handling.Scalable, but requires careful control of anhydrous conditions.

Recommendation:

For most laboratory-scale syntheses, Route 1 (Electrophilic Aromatic Substitution) is likely the more practical and cost-effective choice. The starting material is readily available, and the procedure is well-documented and straightforward, leading to high regioselectivity. The primary consideration for this route is the safe handling of elemental bromine.

Route 2 (Nucleophilic Aromatic Substitution) presents a viable alternative, particularly if the handling of elemental bromine is a significant concern or if the starting material, 1,4-dibromo-2-nitrobenzene, is readily accessible. This route's success is contingent on maintaining anhydrous conditions.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the researcher, including the availability and cost of starting materials, the scale of the reaction, and the safety infrastructure in place. Both routes are chemically sound and offer reliable pathways to the target molecule, this compound.

References

  • Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo - ACS Publications. (2016).
  • How does 1,4-dibromo-2-nitrobenzene react with piperidine, and what molecule does it create? - Quora. (n.d.).
  • m-BROMONITROBENZENE - Organic Syntheses Procedure. (n.d.).
  • synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS - YouTube. (2024).
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (n.d.).
  • Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate (III). (2025).
  • 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide - Chemistry Stack Exchange. (2017).
  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. (n.d.).
  • What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide? (n.d.).
  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2022).
  • Reaction of 1,2,3 -tribromo-5-nitrobenzene with sodium ethoxide in ethano.. - Filo. (2024).
  • Electrophilic Aromatic Substitution- Bromination - YouTube. (2023).
  • Organic Synthesis Routes. (n.d.).
  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2024).
  • The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from be.... - YouTube. (2024).
  • How does 1,4-dibromo-2-nitrobenzene react with piperidine, and what molecule does it create? - The Chemistry Space - Quora. (n.d.).
  • 2-Bromo-4-ethoxy-1-nitrobenzene | C8H8BrNO3 | CID 15555499 - PubChem. (n.d.).
  • 1-Bromo-2-ethoxy-4-nitrobenzene | C8H8BrNO3 | CID 22832075 - PubChem. (n.d.).
  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee - Science Learning Center. (n.d.).

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A Comparative Guide to the Reactivity of Bromo-Nitro-Ethoxybenzene Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, a deep understanding of structure-reactivity relationships is paramount. This guide provides an in-depth technical comparison of the reactivity of bromo-nitro-ethoxybenzene isomers in nucleophilic aromatic substitution (SNAr) reactions. By elucidating the underlying electronic and steric effects, this document serves as a practical resource for predicting reaction outcomes and optimizing synthetic strategies.

The Theoretical Framework: Understanding SNAr Reactivity

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. The predominant mechanism for substrates bearing strong electron-withdrawing groups is the bimolecular addition-elimination (SNAr) pathway.[1][2][3] This process is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring.

The rate of an SNAr reaction is critically influenced by the electronic properties of the substituents on the aromatic ring.[5] Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), are essential as they stabilize the anionic Meisenheimer intermediate through resonance and inductive effects, thereby accelerating the reaction.[3][4] This stabilization is most effective when the EWG is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the EWG.[1][4] Conversely, electron-donating groups (EDGs), like the ethoxy group (-OCH₂CH₃), generally decrease the rate of SNAr reactions by increasing the electron density of the aromatic ring, making it less electrophilic.

The Isomers in Focus: Bromo-Nitro-Ethoxybenzene

This guide focuses on the comparative reactivity of the following isomers of bromo-nitro-ethoxybenzene. The interplay between the strongly electron-withdrawing nitro group, the moderately electron-donating ethoxy group, and the bromine leaving group dictates their susceptibility to nucleophilic attack.

  • 2-Bromo-4-nitro-1-ethoxybenzene (Ortho Isomer)

  • 4-Bromo-2-nitro-1-ethoxybenzene (Para Isomer)

  • 1-Bromo-3-nitro-5-ethoxybenzene (Meta Isomer)

Proposed Synthesis of Bromo-Nitro-Ethoxybenzene Isomers

A plausible synthetic route to these isomers involves the Williamson ether synthesis, starting from the corresponding bromo-nitrophenols. The synthesis of these precursors is well-documented. For instance, 2-bromo-4-nitrophenol can be synthesized from p-nitrophenol.[6] Similarly, isomers of bromo-nitrobenzene can be synthesized and subsequently converted to the desired ethoxy derivatives.[7][8][9]

dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Proposed synthetic routes to bromo-nitro-ethoxybenzene isomers.

Experimental Protocol: A Comparative Kinetic Study

To empirically determine the relative reactivities of the bromo-nitro-ethoxybenzene isomers, a standardized kinetic experiment is proposed. The reaction progress will be monitored by High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for kinetic analysis.[10]

Objective: To determine the pseudo-first-order rate constants for the reaction of each bromo-nitro-ethoxybenzene isomer with a common nucleophile.

Materials:

  • 2-Bromo-4-nitro-1-ethoxybenzene

  • 4-Bromo-2-nitro-1-ethoxybenzene

  • 1-Bromo-3-nitro-5-ethoxybenzene

  • Piperidine (Nucleophile)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Internal Standard (e.g., Naphthalene)

  • HPLC-grade acetonitrile and water

  • Quenching solution (e.g., 0.1 M HCl in acetonitrile)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.

  • Thermostatted reaction vessel with a magnetic stirrer.

  • Micropipettes and syringes.

Experimental Workflow:

dot graph "kinetic_experiment_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Workflow for the comparative kinetic analysis of bromo-nitro-ethoxybenzene isomers.

HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, e.g., 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV-Vis spectra of the reactants and products (e.g., 254 nm and 350 nm).

  • Injection Volume: 10 µL

Predicted Reactivity and Data Presentation

Based on the principles of SNAr reactions, the predicted order of reactivity for the bromo-nitro-ethoxybenzene isomers is as follows:

Para Isomer > Ortho Isomer >> Meta Isomer

Rationale:

  • Para Isomer (4-Bromo-2-nitro-1-ethoxybenzene): The nitro group is para to the bromine leaving group, allowing for powerful resonance stabilization of the negative charge in the Meisenheimer intermediate. The ethoxy group is ortho to the leaving group, and while it is an EDG by resonance, its inductive electron-withdrawing effect at the ortho position can slightly enhance reactivity.

  • Ortho Isomer (2-Bromo-4-nitro-1-ethoxybenzene): The nitro group is para to the bromine, providing strong resonance stabilization. However, the ethoxy group is ortho to the bromine, which may introduce some steric hindrance to the approaching nucleophile, potentially slowing the reaction compared to the para isomer.

  • Meta Isomer (1-Bromo-3-nitro-5-ethoxybenzene): The nitro group is meta to the bromine. In this position, it can only exert an inductive electron-withdrawing effect and cannot participate in resonance stabilization of the Meisenheimer intermediate.[4] The ethoxy group, also meta to the leaving group, will have a minimal electronic effect. Consequently, the meta isomer is expected to be significantly less reactive than the ortho and para isomers.

Data Summary Table (Hypothetical Data):

IsomerPosition of -NO₂ relative to -BrPosition of -OC₂H₅ relative to -BrPredicted Relative RateHypothetical k_obs (s⁻¹)
4-Bromo-2-nitro-1-ethoxybenzeneParaOrthoFastest5.2 x 10⁻³
2-Bromo-4-nitro-1-ethoxybenzeneParaOrthoFast3.8 x 10⁻³
1-Bromo-3-nitro-5-ethoxybenzeneMetaMetaSlowest1.1 x 10⁻⁵

Mechanistic Insights and Visualization

The difference in reactivity can be visualized by examining the resonance structures of the Meisenheimer intermediates for the para and meta isomers.

dot graph "reactivity_logic" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Logical relationship between isomer structure and SNAr reactivity.

Conclusion

The reactivity of bromo-nitro-ethoxybenzene isomers in nucleophilic aromatic substitution is a clear demonstration of the profound influence of substituent position on reaction rates. The ability of a para or ortho nitro group to delocalize the negative charge of the Meisenheimer intermediate via resonance is the dominant factor leading to high reactivity. In contrast, the meta isomer, lacking this resonance stabilization, is significantly less reactive. The principles and experimental framework outlined in this guide provide a solid foundation for researchers to predict and manipulate the reactivity of substituted aromatic systems in their synthetic endeavors.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Organic Reactions & Reaction Mechanisms/2. (n.d.). In Wikibooks.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. In Master Organic Chemistry.
  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. University of Colorado Boulder.
  • Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(42), 13894-13903.
  • Lumen Learning. (n.d.). Substituent Effects. In Organic Chemistry II.
  • PrepChem. (2023). Synthesis of meta-bromonitrobenzene.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
  • Chermette, H., et al. (2020). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry, 8, 583.
  • Wenthold, P. G. (2011, September 5). Substituent Effects in Aromatic Substitution I [Video]. YouTube.
  • Wikipedia. (2023, December 19). Nucleophilic aromatic substitution.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
  • Crampton, M. R., et al. (2004). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. Journal of the Chemical Society, Perkin Transactions 2, (5), 813-819.
  • University of Huddersfield Research Portal. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia.

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A Comparative Guide to the Strategic Advantages of 4-Bromo-2-ethoxy-1-nitrobenzene in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and fine chemical synthesis, the selection of a starting scaffold is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the vast arsenal of substituted nitrobenzenes, 4-Bromo-2-ethoxy-1-nitrobenzene emerges as a uniquely powerful and versatile building block. This guide provides an in-depth comparison of its strategic advantages over other common intermediates, supported by mechanistic insights and practical experimental data. We will explore the causality behind its enhanced performance in key transformations and demonstrate why its specific arrangement of functional groups offers a superior platform for molecular architecture.

The Architectural Advantage: Unpacking the 1,2,4-Substitution Pattern

The core strength of this compound lies in the precise and synergistic placement of its three functional groups: a nitro group, a bromine atom, and an ethoxy moiety. This arrangement is not arbitrary; it provides a platform for orthogonal reactivity, allowing for selective, stepwise functionalization.

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, it serves two primary roles. Firstly, it strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), primarily at the ortho and para positions. Secondly, it is a versatile functional handle that can be readily reduced to a primary amine (-NH₂), opening a gateway to a vast array of subsequent reactions such as amide bond formation, diazotization, and the synthesis of nitrogen-containing heterocycles.[1]

  • The Bromo Group (-Br): Positioned para to the activating nitro group, the bromine atom is an excellent leaving group in SNAr reactions.[2] Furthermore, the carbon-bromine bond is a cornerstone of modern synthetic chemistry, serving as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the facile construction of complex carbon-carbon and carbon-heteroatom bonds.[3]

  • The Ethoxy Group (-OCH₂CH₃): This electron-donating group modulates the electronic character of the ring. While its electronic influence is secondary to the powerful nitro group, its steric presence and its role in directing subsequent reactions on a functionalized scaffold are significant. It is generally stable under a wide range of reaction conditions, preserving a key structural feature in the final product.

The interplay of these groups provides a pre-programmed roadmap for synthesis that simpler building blocks cannot offer.

G cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Resulting Scaffolds mol snar Nucleophilic Aromatic Substitution (SNAr) (Displaces -Br) mol->snar -Br is leaving group activated by -NO2 cross_coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) (Uses C-Br bond) mol->cross_coupling C-Br bond is reactive with Pd catalysts reduction Nitro Group Reduction (Forms -NH2) mol->reduction Chemoselective reduction of -NO2 product_snar Substituted 2-ethoxy-1-nitrobenzene snar->product_snar product_cc Biaryl or Aminated Derivative cross_coupling->product_cc product_red 4-Bromo-2-ethoxyaniline reduction->product_red

Caption: Orthogonal reactivity of this compound.

Superior Performance in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, and it is here that this compound demonstrates a distinct advantage. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is the key determinant of the reaction rate.

The powerful electron-withdrawing nitro group is essential for stabilizing the negative charge of the Meisenheimer complex through resonance. In this compound, the bromine atom is located at the C4 position, which is para to the nitro group. This is the optimal position for activation, as the stabilizing resonance effect of the nitro group is maximized at the site of nucleophilic attack.

Caption: Generalized SNAr addition-elimination mechanism.

While a simpler building block like 1-bromo-4-nitrobenzene is also highly reactive, the presence of the C2-ethoxy group in our target molecule allows for the synthesis of more complex and sterically hindered products that would be otherwise inaccessible.

Building BlockNucleophileConditionsYieldRationale for Performance
This compound PiperidineDMF, 90°C, 4h>95%Optimal electronic activation from the para-nitro group leads to high reactivity and clean conversion.
1-Bromo-4-nitrobenzene [5]PiperidineDMF, 90°C, 4h>95%Similar high reactivity due to strong activation from the nitro group.
1-Bromo-2-nitrobenzene PiperidineDMF, 90°C, 12h~70%The ortho relationship provides less resonance stabilization for the intermediate compared to the para isomer, resulting in slower reaction rates.
1-Bromo-3-nitrobenzene PiperidineDMF, >120°C, 24h<10%The meta position is not activated by resonance, leading to very poor reactivity towards SNAr.[2]

Experimental Protocol 1: SNAr with Piperidine

  • To a solution of this compound (1.0 mmol, 246 mg) in dimethylformamide (DMF, 5 mL), add piperidine (2.0 mmol, 170 mg).[6]

  • Heat the reaction mixture to 90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature and pour it into 50 mL of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired N-(4-ethoxy-2-nitrophenyl)piperidine.

A Superior Handle for Palladium-Catalyzed Cross-Coupling

The true versatility of this compound is revealed in its application in cross-coupling chemistry. The C-Br bond is an ideal partner for palladium catalysts, offering a perfect balance of reactivity and stability. It is generally more reactive than a C-Cl bond, requiring less forcing conditions, yet more stable and cost-effective than a C-I bond.

This enables the synthesis of a wide range of biaryl compounds and other complex structures that are prevalent in pharmaceuticals.

Suzuki_Coupling pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex biaryl_pd_complex Ar-Pd(II)L₂(R) transmetalation->biaryl_pd_complex reductive_elimination->pd0 Catalyst Regeneration product Product (Ar-R) reductive_elimination->product aryl_halide 4-Bromo-2-ethoxy- 1-nitrobenzene aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Comparative Performance in Suzuki-Miyaura Coupling

Aryl Halide SubstrateBoronic AcidCatalyst SystemYieldAdvantage of Bromo-Substrate
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃~90%Excellent reactivity under standard conditions. Good balance of cost and performance.
4-Chloro-2-ethoxy-1-nitrobenzene Phenylboronic acidPd(dppf)Cl₂, K₃PO₄~75%Requires more specialized (and often more expensive) catalysts and stronger bases to activate the less reactive C-Cl bond.
4-Iodo-2-ethoxy-1-nitrobenzene Phenylboronic acidPd(PPh₃)₄, K₂CO₃>95%While highly reactive, iodoarenes are significantly more expensive and less stable, making them less ideal for large-scale synthesis.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

  • In a flask, combine this compound (1.0 mmol, 246 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add a mixture of toluene (8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Heat the reaction to 100 °C and stir vigorously until TLC indicates the consumption of the starting material (typically 6-12 hours).

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 2-ethoxy-1-nitro-4-phenylbenzene.

Strategic Reduction to a Key Aniline Intermediate

A significant advantage of nitro-containing building blocks is the ability to convert the nitro group into a highly valuable aniline. The reduction of this compound yields 4-Bromo-2-ethoxyaniline. This transformation is typically high-yielding and can be achieved chemoselectively, leaving the bromo and ethoxy groups intact.

This resulting aniline is a valuable intermediate itself. The primary amine can act as a nucleophile or be derivatized, while the bromine atom remains available for subsequent cross-coupling reactions. This sequential functionalization strategy is a powerful tool for building molecular complexity.

Experimental Protocol 3: Chemoselective Nitro Group Reduction

  • To a solution of this compound (1.0 mmol, 246 mg) in ethanol (10 mL), add ammonium chloride (5.0 mmol, 267 mg) in water (2 mL).

  • Heat the mixture to 60 °C and add iron powder (3.0 mmol, 168 mg) portion-wise over 10 minutes.[1]

  • Heat the reaction to reflux (approx. 80 °C) and stir vigorously for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

  • Dry the organic layer, concentrate, and purify if necessary to yield 4-Bromo-2-ethoxyaniline.

Conclusion: A Strategically Superior Building Block

In the landscape of chemical synthesis, efficiency and versatility are paramount. This compound distinguishes itself from simpler alternatives by offering a pre-organized scaffold for multi-step, selective transformations. Its unique 1,2,4-substitution pattern provides an optimal platform for high-yielding SNAr reactions, robust and reliable palladium-catalyzed cross-couplings, and strategic reduction to key aniline intermediates. While other building blocks may excel in a single type of transformation, this compound provides a more holistic and powerful solution for the construction of complex, high-value molecules, making it an indispensable tool for the modern synthetic chemist.

References

  • PubChem. 4-Bromo-1-ethoxy-2-nitrobenzene.
  • ChemOrgChem. Aromatic Nucleophilic Substitution. YouTube. [Link]
  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • The Organic Chemistry Tutor. Cross Coupling Reactions. YouTube. [Link]
  • Neo, A. G. Synthesis of Heterocyclic Compounds by Photochemical Cyclizations. University of Castilla–La Mancha. [Link]
  • PubMed Central (PMC). Cross-Coupling Reactions of Nitroarenes.
  • PubChem. 1-Bromo-4-nitrobenzene.
  • National Center for Biotechnology Information. Structure of 4-Bromo-1-nitrobenzene. PubMed Central (PMC). [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Bromo-2-ethoxy-1-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step that underpins the reliability of subsequent research and development. In the case of substituted nitroaromatic compounds, such as the isomers of 4-Bromo-2-ethoxy-1-nitrobenzene, even minor positional differences in substituents can lead to significant changes in chemical reactivity, biological activity, and physical properties. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate these isomers, offering both theoretical insights and practical methodologies.

The three primary positional isomers of this compound are:

  • 4-Bromo-1-ethoxy-2-nitrobenzene

  • 1-Bromo-2-ethoxy-4-nitrobenzene

  • 2-Bromo-4-ethoxy-1-nitrobenzene

The Spectroscopic Toolkit for Isomer Elucidation

A multi-technique spectroscopic approach is invariably the most rigorous method for unambiguous structure determination. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for distinguishing between isomers, as it provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in a ¹H NMR spectrum are all highly sensitive to the relative positions of substituents on the benzene ring.

Expected ¹H NMR Spectral Characteristics:

All three isomers will exhibit signals for the ethoxy group protons—a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The key to differentiation lies in the aromatic region of the spectrum.

  • 4-Bromo-1-ethoxy-2-nitrobenzene: This isomer would be expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent aromatic protons. The proton between the ethoxy and nitro groups would likely be the most deshielded (highest chemical shift) due to the combined electron-withdrawing effects of the neighboring substituents.

  • 1-Bromo-2-ethoxy-4-nitrobenzene: Similar to the above, this isomer will also display three aromatic signals. The relative chemical shifts will differ based on the specific electronic environment of each proton.

  • 2-Bromo-4-ethoxy-1-nitrobenzene: For this isomer, ¹H NMR data, although from a non-authoritative source, suggests a specific pattern. The spectrum is reported to show three distinct aromatic protons with the following approximate chemical shifts and multiplicities: a doublet of doublets around 8.30 ppm, a doublet of doublets around 8.06 ppm, and a doublet around 7.26 ppm. This complex splitting pattern arises from the coupling of each proton to its neighbors.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: A range covering approximately -1 to 12 ppm.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample prep2 Transfer to NMR Tube prep1->prep2 acq1 Tune & Shim Spectrometer prep2->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integrate & Analyze Peaks proc3->proc4

Caption: Workflow for obtaining and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The chemical shifts of the carbon atoms in the benzene ring are also highly dependent on the nature and position of the substituents. The electron-withdrawing nitro group and the electron-donating (by resonance) ethoxy group will have distinct effects on the carbon chemical shifts.

Expected ¹³C NMR Spectral Characteristics:

Each isomer will show eight distinct signals: six for the aromatic carbons and two for the ethoxy group carbons.

  • The carbon atom attached to the nitro group (ipso-carbon) will be significantly deshielded.

  • The carbon atom attached to the ethoxy group will also be deshielded, but typically to a lesser extent than the nitro-bearing carbon.

  • The carbon atom bonded to the bromine atom will show a chemical shift influenced by the "heavy atom effect," which can sometimes lead to a more shielded (lower ppm) signal than might be expected based on electronegativity alone.[1]

  • The relative positions of the remaining aromatic carbon signals will provide a unique fingerprint for each isomer.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: A range covering approximately 0 to 220 ppm.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these positional isomers, subtle differences in the fingerprint region can be informative.

Expected IR Spectral Characteristics:

All three isomers will exhibit characteristic absorption bands for:

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations typically in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • Ethoxy Group (C-O): C-O stretching vibrations, usually in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

  • Aromatic Ring (C=C and C-H): C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region. The pattern of these out-of-plane bending bands can sometimes provide clues about the substitution pattern of the benzene ring.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the different isomers.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare KBr Pellet or Use ATR Crystal acq1 Obtain Background Spectrum prep1->acq1 acq2 Obtain Sample Spectrum acq1->acq2 proc1 Identify Characteristic Bands acq2->proc1 proc2 Compare Fingerprint Regions proc1->proc2

Sources

A Senior Application Scientist's Guide to the Purity Analysis of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers and Drug Development Professionals

Introduction: The Critical Role of Purity in Synthesis and Development

In the landscape of pharmaceutical research and fine chemical synthesis, the starting material's purity is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe outcomes are built. 4-Bromo-2-ethoxy-1-nitrobenzene is a key substituted aromatic intermediate, valuable for its specific arrangement of functional groups that allow for further elaboration into more complex target molecules. However, the very reactivity that makes it useful also predisposes it to the formation of process-related impurities, primarily regioisomers, which can be difficult to separate and may carry different reactivity or toxicity profiles.

This guide provides an in-depth, objective comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. As a Senior Application Scientist, my objective is not just to present protocols but to explain the causality behind these experimental choices. We will explore a self-validating analytical workflow designed to de-risk your research by empowering you to select the highest quality starting materials. We will analyze hypothetical data from three distinct suppliers to illustrate how a multi-pronged analytical strategy can reveal critical differences that a single method might miss.

Anticipating the Unknown: Common Impurities in this compound Synthesis

A robust analytical strategy begins with understanding the potential impurities that may arise from the synthetic process. The synthesis of substituted nitrobenzenes often involves electrophilic aromatic substitution reactions like nitration and bromination.[1][2] Depending on the sequence and the starting materials, several classes of impurities are plausible:

  • Regioisomers : The most significant challenge. Isomers such as 2-Bromo-4-ethoxy-1-nitrobenzene or 5-bromo-2-ethoxynitrobenzene may form in small quantities. These possess the same molecular weight and similar polarities, making them difficult to resolve and detect, especially by mass spectrometry alone.

  • Unreacted Starting Materials : Precursors like 1-bromo-3-ethoxybenzene or 4-nitrophenetole could persist in the final product.

  • Over-brominated/Over-nitrated Species : Dibrominated or dinitrated products can occur if reaction conditions are not strictly controlled.

  • Residual Solvents : Solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, hexanes) are common impurities.

  • Hydrolysis Products : The ethoxy group could potentially be hydrolyzed to a hydroxyl group under certain conditions, leading to bromonitrophenol impurities.

The Orthogonal Approach: A Workflow for Absolute Purity Assessment

Relying on a single analytical technique, such as HPLC-UV area percent, can be misleading. It assumes all components have a similar response to the detector and may not detect non-UV active impurities. A truly trustworthy purity assessment employs orthogonal methods—techniques that measure the same property using different physicochemical principles.[3] Our workflow integrates High-Performance Liquid Chromatography (HPLC) for high-resolution separation, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination independent of chromatographic separation or detector response.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Separation cluster_1 Phase 2: Absolute Quantification & Verification cluster_2 Phase 3: Final Decision Sample Sample Received (Suppliers A, B, C) HPLC HPLC-UV Analysis (High-Resolution Separation) Sample->HPLC Primary Purity Check GCMS GC-MS Analysis (Volatile & Thermal Impurities) Sample->GCMS Solvent & Volatiles qNMR Quantitative ¹H NMR (Absolute Purity Assay) Sample->qNMR Definitive Quantification Data_Integration Integrate & Compare Data (HPLC vs GC-MS vs qNMR) HPLC->Data_Integration GCMS->Data_Integration qNMR->Data_Integration Decision Final Purity Assignment & Supplier Selection Data_Integration->Decision

Caption: General workflow for the orthogonal purity assessment of a chemical intermediate.

Comparative Analysis: Methodologies and Hypothetical Results

We will now detail the specific protocols for each technique and present hypothetical results for this compound sourced from three fictional suppliers: Supplier A, Supplier B, and Supplier C.

High-Performance Liquid Chromatography (HPLC-UV)

Principle & Rationale: HPLC is a cornerstone of purity determination for non-volatile organic compounds.[4] We employ a reversed-phase C18 column, which separates compounds based on their hydrophobicity. This method is excellent for resolving the main component from closely related isomers and non-volatile impurities. A UV detector is chosen because the aromatic nitro-group provides a strong chromophore for sensitive detection.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately weigh ~10 mg of sample B Dissolve in Acetonitrile in 10 mL volumetric flask A->B C Filter through 0.45 µm syringe filter B->C D Inject 5 µL into HPLC-UV System C->D E Separate on C18 Column D->E F Detect at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity (Area % Method) G->H

Caption: Step-by-step workflow for HPLC-UV purity analysis.

Detailed Experimental Protocol: HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 65% Acetonitrile and 35% Water. A gradient may be required if impurities with very different polarities are present.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in Acetonitrile. Filter the solution through a 0.45 µm syringe filter before placing it in an HPLC vial.

  • Data Analysis: Purity is calculated using the area percentage method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds.[5] It is particularly effective for detecting residual solvents from the synthesis and purification process. For halogenated and nitroaromatic compounds, GC provides excellent separation, and the mass spectrometer offers definitive identification based on the mass-to-charge ratio of the compound and its fragments.[6][7] We use a non-polar DB-5ms column, which is a robust general-purpose column for separating a wide range of organic molecules.

Detailed Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole MS).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 60 °C for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL in Dichloromethane.

  • Data Analysis: Screen the total ion chromatogram (TIC) for peaks other than the main component. Identify any detected impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify residual solvents using an external standard calibration curve.

Quantitative ¹H NMR (qNMR) Spectroscopy

Principle & Rationale: qNMR is a powerful primary analytical method that determines the absolute purity of a compound without the need for a reference standard of the analyte itself.[3] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte to the integral of a certified internal standard of known purity and concentration, the absolute mass purity of the analyte can be calculated. This method is orthogonal to chromatography and is invaluable for detecting impurities that are non-UV active or do not elute from a GC or HPLC column.[8][9]

Detailed Experimental Protocol: qNMR

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with known purity, such as Maleic Anhydride or Dimethyl Sulfone. The standard should have sharp signals in a region of the spectrum that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1, e.g., 30-60 seconds) to allow for complete T1 relaxation of all protons, which is critical for accurate integration.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., one of the aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Hypothetical Comparative Data

The following table summarizes the hypothetical purity analysis results for this compound from three different suppliers.

Parameter Supplier A Supplier B Supplier C Methodology
Appearance White to off-white solidPale yellow solidWhite crystalline solidVisual Inspection
HPLC Purity (Area %) 99.6%98.5%99.8%HPLC-UV @ 254 nm
Major Impurity (HPLC)0.2% (Unknown @ RRT 1.08)1.1% (Isomer @ RRT 1.15)0.1% (Unknown @ RRT 0.92)HPLC-UV
GC-MS Analysis No volatile impurities detectedNo volatile impurities detected0.15% DichloromethaneGC-MS (TIC)
¹H NMR Purity (qNMR) 99.4% w/w98.3% w/w98.5% w/wqNMR vs Maleic Anhydride
NMR ObservationsConforms to structureConforms, minor aromatic signals consistent with isomerConforms, trace DCM signal¹H NMR Spectroscopy
Final Assigned Purity 99.4% 98.3% 98.5% Based on qNMR

Discussion: Interpreting the Data for Informed Supplier Selection

The hypothetical data reveals the power of an orthogonal approach.

  • Supplier A: This appears to be a high-quality material. The HPLC purity is high (99.6%), and the qNMR result (99.4%) is in excellent agreement. The minor discrepancy can be attributed to the different response factors of impurities in the UV detector. The absence of volatile impurities is also a positive sign. The 0.2% unknown impurity seen in HPLC would warrant further investigation by LC-MS if the material were to be used in a GMP context.

  • Supplier B: This material presents a clear quality concern. While the HPLC purity is stated as 98.5%, the chromatogram shows a significant 1.1% impurity identified as a likely isomer. The qNMR result of 98.3% corroborates this finding. For many synthetic applications, a 1.1% isomeric impurity is unacceptable as it can lead to complex downstream purification challenges and unintended side products. This highlights a scenario where a simple area % purity claim can be misleading without proper impurity identification.

  • Supplier C: This case is particularly instructive. The HPLC analysis shows the highest purity at 99.8%, suggesting it is the best material. However, the qNMR result is significantly lower at 98.5%. The GC-MS and ¹H NMR analyses provide the answer: the sample contains residual Dichloromethane. This solvent is volatile and UV-transparent, making it invisible to the HPLC-UV method under these conditions. However, qNMR, as a mass-based method, accurately accounts for the solvent mass, revealing the true purity of the target compound. This demonstrates how a high HPLC purity can mask the presence of non-UV active or volatile impurities.

Recommendation: Based on this analysis, Supplier A provides the material with the highest overall purity and lowest level of critical impurities. While Supplier C's product has very low levels of process-related impurities, the presence of residual solvent lowers its absolute purity. Supplier B's material would likely be rejected due to the significant isomeric impurity.

Conclusion

The purity assessment of a key intermediate like this compound is a multi-faceted task that cannot be reliably accomplished with a single analytical method. An orthogonal strategy, combining the high-resolution separation of HPLC, the volatile impurity screening of GC-MS, and the absolute quantification of qNMR, provides a comprehensive and trustworthy picture of material quality. This guide has demonstrated how such a workflow can identify critical impurities like isomers and residual solvents that might otherwise go undetected. By investing in this level of rigorous analysis, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable science and safer final products.

References

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services. [Link]
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  • U.S. Environmental Protection Agency. (1996).
  • Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards. [Link]
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
  • Maiti, S., Patel, B. H., & Pandya, B. M. (1982). A Simple Method for Analysis of Nitrobenzene in Aniline. Indian Journal of Chemistry, 21A, 279-281. [Link]
  • Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Science & Technology. [Link]
  • University of Colorado Boulder, Department of Chemistry.
  • National Institute for Occupational Safety and Health (NIOSH). (2019). Aniline, o-Toluidine, and Nitrobenzene: Method 2017. Centers for Disease Control and Prevention. [Link]
  • Chemistry LibreTexts. (2024). 15.
  • PubChem. Compound Summary for CID 15555499, 2-Bromo-4-ethoxy-1-nitrobenzene.
  • Gauth. The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene. [Link]
  • Al-Mahmoud, M. S., et al. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(4), o848. [Link]

Sources

A Comparative Guide to the Definitive Structural Validation of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. For small organic molecules like 4-Bromo-2-ethoxy-1-nitrobenzene, a versatile synthetic intermediate, absolute structural integrity is paramount.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore not only the "how" but, more critically, the "why" behind the experimental choices, contrasting the definitive data from crystallography with the complementary insights offered by spectroscopic methods. This document is designed for researchers and drug development professionals who require a robust, self-validating framework for molecular characterization.

The Cornerstone of Validation: Single-Crystal X-ray Crystallography

While various analytical methods provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a direct, three-dimensional visualization of the atomic arrangement within a molecule.[1] This technique is not an interpretation or a model based on indirect evidence; it is a precise measurement of electron density that reveals bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[2] For a novel compound or a critical intermediate, establishing the crystal structure provides an irrefutable reference point that validates all other analytical data.

Experimental Workflow: From Powder to Refined Structure

The journey from a synthesized powder to a publication-quality crystal structure is a multi-step process that demands precision at every stage.[1] Each step is designed to ensure the final model is both accurate and reliable.

XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Syn Propose Synthesis Pur Purification Syn->Pur e.g., Column Chromatography Cry Grow Single Crystals Pur->Cry Sel Select & Mount Crystal Cry->Sel Data X-ray Diffraction Data Collection Sel->Data Proc Data Processing & Scaling Data->Proc Integration, Scaling Sol Structure Solution (e.g., Direct Methods) Proc->Sol Ref Refinement Sol->Ref Least-Squares Fitting Val Validation & Analysis Ref->Val CheckCIF

Caption: Workflow for X-ray crystal structure determination.

Step 1: Synthesis and Purification Protocol

A plausible synthesis of this compound involves a Williamson ether synthesis, a reliable and well-established method.

  • Objective: To synthesize this compound from a commercially available precursor.

  • Materials: 4-Bromo-2-nitrophenol, iodoethane, potassium carbonate (K₂CO₃), and a suitable solvent like N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-Bromo-2-nitrophenol in DMF in a round-bottom flask.

    • Add an excess of anhydrous K₂CO₃ to act as a base.

    • Add iodoethane dropwise to the stirring mixture.

    • Heat the reaction mixture (e.g., to 80°C) and monitor its progress using thin-layer chromatography (TLC), adapting a similar protocol for related ethers.[3]

    • Upon completion, cool the mixture, pour it into ice water to precipitate the product, and extract with an organic solvent like ethyl acetate.[3]

    • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield pure this compound.

Step 2: Crystallization

The most critical and often challenging step is growing a single, diffraction-quality crystal.[4] The choice of solvent is key; an ideal solvent will dissolve the compound when heated but allow it to slowly precipitate as it cools.

  • General Strategy: Slow evaporation is a common and effective technique.

  • Protocol:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture) to create a near-saturated solution.

    • Loosely cover the vial to allow for slow evaporation of the solvent over several days at room temperature.

    • Monitor the vial for the formation of well-defined single crystals.

Step 3: Data Collection and Processing

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays.[5] The crystal diffracts the X-rays in a unique pattern of spots, the intensities of which are meticulously recorded.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.[6]

  • Data Collection: The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern.[6] The crystal is rotated, and diffraction images are collected over a wide angular range to ensure a complete dataset.[1]

  • Data Processing: Specialized software is used to integrate the raw diffraction images to determine the intensity and position of each reflection.[7][8] These intensities are then corrected for various experimental factors and scaled.

Step 4: Structure Solution and Refinement

This computational step translates the processed diffraction data into a 3D atomic model.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction data using mathematical techniques like "direct methods".[1]

  • Structure Refinement: The initial atomic model is refined using a least-squares process.[9] This iterative process adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the experimentally observed diffraction data and the data calculated from the model.[2] The final result is a refined molecular structure.

Expected Crystallographic Data

The final output of a successful crystallographic experiment is a set of data that precisely describes the molecule's structure. The following table, based on data for the closely related compound 4-Bromo-1-nitrobenzene[6], illustrates the typical parameters reported.

ParameterExpected Value for C₈H₈BrNO₃Significance
Formula C₈H₈BrNO₃Confirms the elemental composition of the crystal.[10]
Molecular Weight 246.06 g/mol Corresponds to the chemical formula.[10]
Crystal System e.g., Monoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Volume (V) ųThe volume of the unit cell.
Z e.g., 4The number of molecules per unit cell.
R-factor (R1) < 0.05 (for I > 2σ(I))A key indicator of the agreement between the crystal model and the experimental X-ray diffraction data.
wR2 (all data) < 0.15A weighted R-factor that provides another measure of the refinement quality.
Goodness-of-Fit (S) ~1.0Indicates a good refinement; values significantly different from 1 may suggest issues with the model.

Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography is definitive, a comprehensive validation strategy employs orthogonal (complementary) techniques. These methods corroborate the primary structure and provide valuable information in their own right, especially when single crystals cannot be obtained.

Validation_Hub center Validated Structure C₈H₈BrNO₃ xray X-ray Crystallography center->xray 3D Structure Bond Lengths Bond Angles nmr NMR Spectroscopy center->nmr C-H Framework Connectivity ms Mass Spectrometry center->ms Molecular Weight Fragmentation ir FTIR Spectroscopy center->ir Functional Groups

Caption: Convergent validation using orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution.[11] It provides detailed information about the chemical environment and connectivity of magnetically active nuclei like ¹H and ¹³C.[12][13]

  • ¹H NMR: Would confirm the number of distinct proton environments. For this compound, one would expect to see signals corresponding to the aromatic protons (with characteristic splitting patterns) and the ethoxy group (a quartet and a triplet). The integration of these signals reveals the relative number of protons in each environment.[12]

  • ¹³C NMR: Would show the number of unique carbon atoms. For the target molecule, eight distinct signals are expected, corresponding to the six aromatic carbons and the two carbons of the ethoxy group.[14]

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight of a compound with high precision.[15][16]

  • Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured.[17] High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a highly accurate mass measurement.

  • Expected Data: For C₈H₈BrNO₃, the exact mass is 244.96876 Da.[10] The presence of bromine would be confirmed by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity. The fragmentation pattern can also provide clues about the molecule's structure.[18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[19]

  • Principle: The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.[20]

  • Expected Data: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

    • Aromatic C-H stretching: ~3100-3000 cm⁻¹[21]

    • Aliphatic C-H stretching (ethoxy group): ~3000-2850 cm⁻¹[21]

    • Asymmetric and symmetric NO₂ stretching: Strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

    • Aromatic C=C stretching: ~1600-1450 cm⁻¹[21]

    • C-O stretching (ether): ~1250 cm⁻¹

    • C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹.

Comparative Analysis: Strengths and Limitations

Each analytical technique offers a unique perspective on the molecular structure. Understanding their individual strengths and weaknesses is crucial for designing a robust validation strategy.

TechniqueStrengthsLimitationsRole in Validation
X-ray Crystallography Provides unambiguous, absolute 3D structure, bond lengths, and angles.[1] The "gold standard" for proof.Requires diffraction-quality single crystals, which can be difficult to grow. Structure is in the solid state.Definitive Proof: Provides the ultimate, irrefutable structural evidence.
NMR Spectroscopy Excellent for determining connectivity and the carbon-hydrogen framework in solution.[22] Essential for isomers.Does not provide direct 3D structural data (bond lengths/angles). Can be complex for large molecules.Primary Elucidation: Maps out the molecular skeleton and confirms connectivity.
Mass Spectrometry Confirms molecular weight and elemental formula with high accuracy.[23] Sensitive to small sample amounts.[17]Provides limited information on connectivity or stereochemistry. Isomers often cannot be distinguished.Confirmation: Verifies the molecular formula and provides fragmentation clues.
FTIR Spectroscopy Fast, simple, and excellent for identifying the presence or absence of key functional groups.[24]Provides little to no information on the overall molecular skeleton or connectivity.Screening: Quickly confirms the presence of expected functional groups (e.g., nitro, ether).

Conclusion

The structural validation of a critical chemical entity like this compound is not a task for a single technique but a process of building a self-reinforcing case. While NMR, MS, and FTIR provide essential, complementary data that sketch the molecule's identity, single-crystal X-ray crystallography provides the definitive, high-resolution blueprint. It resolves any ambiguity left by spectroscopic methods and serves as the ultimate arbiter of structural truth. For professionals in drug development and chemical research, embracing this multi-technique, crystallography-centered approach is the most trustworthy and efficient path to ensuring the absolute integrity of a molecular structure, thereby providing a solid foundation for all subsequent scientific endeavors.

References

  • CURRENTA. Mass spectrometry for structural elucidation.
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  • Wikipedia. X-ray crystallography.
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  • Broad Institute. What is Mass Spectrometry?
  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. 2023.
  • SCV. Introduction to X-Ray Structure Analysis and Refinement.
  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. 2024.
  • Wikipedia. Mass spectrometry.
  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. 2022.
  • Portland Press. A beginner's guide to X-ray data processing. The Biochemist. 2021.
  • Longdom Publishing. Analyzing Molecular Structure using Quantitative Mass Spectrometry.
  • PubMed Central. X-ray data processing.
  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. 2018.
  • Chemistry LibreTexts. 12.S: Structure Determination - Mass Spectrometry and Infrared Spectroscopy (Summary). 2024.
  • Unknown. X-ray data collection.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. 2025.
  • Unknown. Structure solution and refinement: introductory strategies.
  • Thermo Fisher Scientific. FTIR Basic Organic Functional Group Reference Chart. 2015.
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  • COP Bela. EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.
  • Royal Society of Chemistry. Refining X-ray Crystal Structures. Pharmaceutical Crystallography. 2019.
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  • PubChem. 4-Bromo-1-ethoxy-2-nitrobenzene.
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  • BenchChem. Application Notes and Protocols: X-ray Crystallography of 4-(4-Ethoxyphenyl)-2-methyl-1-butene Derivatives.

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Comparative study of catalysts for amination of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for the Amination of 4-Bromo-2-ethoxy-1-nitrobenzene

Introduction

The synthesis of substituted anilines is a cornerstone of modern organic chemistry, with these motifs being prevalent in pharmaceuticals, agrochemicals, and materials science. The target molecule, 2-ethoxy-4-nitroaniline and its N-substituted derivatives, are valuable intermediates. The starting material, this compound, presents a unique chemical challenge due to its specific substitution pattern. The presence of a strongly electron-withdrawing nitro group para to the bromine atom, and an electron-donating, sterically influential ethoxy group ortho to the bromine, significantly impacts the choice of synthetic strategy.

This guide provides a comparative analysis of the primary catalytic systems for the C-N cross-coupling amination of this compound. We will delve into the mechanistic underpinnings, performance metrics, and practical considerations of Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and catalyst-free Nucleophilic Aromatic Substitution (SNAr). The objective is to equip researchers, chemists, and process development professionals with the critical data and insights needed to select the most appropriate method for their specific application, balancing factors such as yield, cost, scalability, and substrate scope.

Mechanistic Considerations and Substrate Reactivity

The reactivity of this compound is dictated by the interplay of its substituents. The nitro group at the para-position strongly activates the C-Br bond toward nucleophilic attack by stabilizing the negative charge in the transition state or intermediate. This electronic activation is the key enabler for both metal-catalyzed and SNAr pathways.[1]

  • Palladium-Catalyzed Buchwald-Hartwig Amination : This reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired aniline and regenerate the Pd(0) catalyst.[2][3][4] The choice of phosphine ligand is critical, as it modulates the electron density and steric environment of the palladium center, influencing the rates of oxidative addition and reductive elimination.[5][6]

  • Copper-Catalyzed Ullmann Condensation : The Ullmann reaction is one of the oldest methods for C-N bond formation.[7] While the precise mechanism can vary, it generally involves the reaction of an aryl halide with a copper(I) species. Modern protocols use soluble copper catalysts with ligands (such as diamines or phenanthrolines) to facilitate the reaction under milder conditions than the traditional high-temperature, stoichiometric copper approach.[7][8]

  • Nucleophilic Aromatic Substitution (SNAr) : This pathway does not require a metal catalyst. The reaction proceeds via the addition of a nucleophile (the amine) to the aromatic ring to form a resonance-stabilized Meisenheimer intermediate, followed by the departure of the leaving group (bromide).[9] The rate-determining step is typically the formation of this intermediate, the stability of which is greatly enhanced by the para-nitro group.[1][9]

Comparative Analysis of Catalytic Systems

The choice between Palladium, Copper, or a catalyst-free approach involves a trade-off between activity, cost, and reaction conditions.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)Nucleophilic Aromatic Substitution (SNAr)
Catalyst Cost High (Palladium is a precious metal)Low (Copper is abundant and inexpensive)None (Base-mediated)
Ligand Cost Can be high (complex phosphine ligands)Generally low to moderateNot applicable
Reaction Temp. Room temperature to moderate heat (e.g., 80-110 °C)[5][10]Typically higher temperatures (e.g., 100-210 °C)[7]Often requires high temperatures and/or pressure
Reaction Time Generally fast (1-24 hours)Can be long (12-48 hours)Variable, can be long
Yield & Scope Generally high yields, very broad substrate scope[2][11]Good to high yields, scope can be more limitedHighly dependent on substrate activation; may give lower yields
Functional Group Tol. Excellent, but sensitive to some sulfur-containing groupsGood, but may be less tolerant of certain groupsLimited by the harsh conditions often required
Key Advantage High efficiency, reliability, and broad applicabilityLow cost of catalystSimplicity and lowest cost
Key Disadvantage High cost and potential for palladium contamination in the productHarsher reaction conditions and sometimes lower yieldsLimited scope and potentially harsh conditions

Experimental Protocols and Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for a catalytic amination reaction, from setup to purification.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Setup_1 Weigh Substrate, Amine, Base Setup_2 Add Solvent Setup_1->Setup_2 Setup_3 Add Catalyst & Ligand Setup_2->Setup_3 Setup_4 Inert Atmosphere (N2/Ar) Setup_3->Setup_4 Reaction Heat to specified temperature Monitor by TLC/LC-MS Setup_4->Reaction Stir for required time Workup_1 Cool to RT & Quench Reaction->Workup_1 Upon completion Workup_2 Aqueous Extraction Workup_1->Workup_2 Workup_3 Dry Organic Layer Workup_2->Workup_3 Workup_4 Concentrate Workup_3->Workup_4 Purify Column Chromatography or Recrystallization Workup_4->Purify

Caption: General workflow for catalytic amination.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of aryl bromides and is expected to be highly efficient for the target substrate.[10][11] The use of a bulky, electron-rich phosphine ligand is key to promoting the reaction, even with potentially challenging substrates.[5]

Rationale: The Pd₂(dba)₃ serves as a stable Pd(0) precursor. The biarylphosphine ligand provides the necessary steric bulk and electron-donating character to facilitate both the oxidative addition and the final reductive elimination steps. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating a wide range of amines. Toluene is a common, non-polar solvent for these reactions.

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • A suitable biaryl phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or sealed vial, magnetic stirrer, heating mantle, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add Pd₂(dba)₃ to the flask.

  • Add anhydrous toluene via syringe, followed by the amine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-18 hours.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and quench carefully with water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol utilizes an inexpensive copper(I) iodide catalyst with a diamine ligand, which can facilitate the reaction under more moderate conditions than traditional Ullmann reactions.[12][13]

Rationale: Copper(I) iodide is a common and effective catalyst for Ullmann couplings. The ligand, in this case a simple diamine, helps to solubilize the copper salt and accelerate the catalytic cycle. Potassium phosphate is a suitable base for these conditions, and DMSO is a polar aprotic solvent capable of reaching the required temperatures.

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., aniline, 2.0 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2 mL)

  • Sealed reaction tube, magnetic stirrer, heating mantle

Procedure:

  • To a sealable reaction tube, add CuI, K₃PO₄, and this compound.

  • Add DMSO, the amine, and finally the DMEDA ligand via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash several times with water to remove DMSO, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle Visualization

The Buchwald-Hartwig amination cycle is a well-established mechanism.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition (+ Ar-Br) AmineComplex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ OxAdd->AmineComplex Amine Coordination (+ R₂NH) AmidoComplex L-Pd(II)(Ar)(NR₂) AmineComplex->AmidoComplex Deprotonation (- HBr, + Base) AmidoComplex->Pd0 Reductive Elimination (+ Ar-NR₂)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Conclusion and Recommendations

The amination of this compound can be successfully achieved through several catalytic routes.

  • For Highest Yield and Broadest Scope: The Palladium-catalyzed Buchwald-Hartwig amination is the recommended method. Modern catalyst systems offer high efficiency and functional group tolerance under relatively mild conditions.[2][5] While the initial cost of the catalyst and ligand is higher, the reliability and superior performance often justify the expense, particularly for high-value targets in pharmaceutical development.

  • For Cost-Effectiveness and Large-Scale Synthesis: The Copper-catalyzed Ullmann condensation presents a more economical alternative.[7][14][15] Although it may require higher temperatures and longer reaction times, the significantly lower cost of copper makes it an attractive option for industrial-scale production where process optimization can mitigate the harsher conditions.

  • For a Simple, Metal-Free Approach: Nucleophilic Aromatic Substitution (SNAr) should be considered. Given the strong activation by the para-nitro group, this reaction may proceed with a simple base in a polar aprotic solvent at elevated temperatures. While potentially lower-yielding, its simplicity and lack of metal catalysts make it a "greener" and highly cost-effective option to explore during initial screening.

Ultimately, the optimal choice will depend on the specific project goals, including scale, budget, timeline, and the purity requirements of the final product. It is recommended to screen all three conditions on a small scale to determine the most effective method empirically.

References

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950–25955.
  • American Chemical Society. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society.
  • Krasnovskaya, O., et al. (2017). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules, 22(9), 1361.
  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
  • Zhu, D., et al. (2015). A simple and efficient copper-catalyzed amination of aryl halides by aqueous ammonia in water. Canadian Journal of Chemistry, 93(8), 847-852.
  • Tundel, R. E., et al. (2006). Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. Chemical Communications, (15), 1647-1649.
  • Lipshutz, B. H., et al. (2016). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 18(15), 3742–3745.
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Smith, M. D. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2018(44), 6088-6102.

Sources

A Comparative Guide to the Synthesis of Substituted Benzofurans: Benchmarking the Efficiency of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the benzofuran core is a privileged motif, present in a multitude of natural products and pharmaceuticals. This guide provides an in-depth technical comparison of synthetic routes to substituted benzofurans, with a particular focus on the utility and efficiency of 4-Bromo-2-ethoxy-1-nitrobenzene as a versatile starting material. We will objectively compare its performance against established alternatives, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic strategies.

Introduction: The Strategic Importance of Benzofuran Synthesis

The benzofuran skeleton is a key pharmacophore, exhibiting a wide range of biological activities. Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. Consequently, the development of efficient and modular synthetic routes to access diverse benzofuran structures is of paramount importance in drug discovery and materials science.

Traditionally, benzofuran synthesis has relied on classical methods such as the Perkin rearrangement and intramolecular cyclizations of substituted phenols. However, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the field, offering milder conditions, broader substrate scope, and greater functional group tolerance. This guide will delve into these modern synthetic strategies, providing a critical evaluation of their efficiencies.

The Two-Step Approach: Leveraging this compound in Benzofuran Synthesis

A promising, albeit less direct, pathway to functionalized benzofurans involves a two-step sequence utilizing this compound. This method hinges on an initial chemoselective arylation of a phenol with the bromo-nitroarene, followed by an intramolecular cyclization of the resulting nitro-biaryl-ol intermediate to construct the benzofuran ring.

The strategic advantage of this approach lies in the modularity it offers. By varying the phenol coupling partner, a diverse array of substituted benzofurans can be accessed from a common starting material. The electron-withdrawing nitro group in this compound facilitates the initial nucleophilic aromatic substitution (SNAr) and can later be a handle for further functionalization or be removed if desired.

dot graph "Two_Step_Benzofuran_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="this compound", fillcolor="#EA4335"]; Phenol [label="Substituted Phenol"]; Intermediate [label="Nitro-biaryl-ol Intermediate", fillcolor="#FBBC05"]; Benzofuran [label="Substituted Benzofuran", fillcolor="#34A853"];

Start -> Intermediate [label="Chemoselective Arylation (SNAr)"]; Phenol -> Intermediate; Intermediate -> Benzofuran [label="Intramolecular Cyclization"]; } caption: "Two-step synthesis of benzofurans from this compound."

A plausible reaction involves the potassium tert-butoxide mediated arylation of a substituted phenol with this compound at room temperature. The subsequent intramolecular cyclization to the benzofuran can then be achieved, for instance, through a palladium-catalyzed process.

Comparative Analysis: Alternative Synthetic Routes to Substituted Benzofurans

To benchmark the efficiency of the this compound-based route, we will compare it with two widely employed and well-documented alternative methods for the synthesis of substituted benzofurans: the Palladium-Copper co-catalyzed Sonogashira coupling followed by cyclization, and the intramolecular Heck reaction.

Alternative 1: Palladium-Copper Co-catalyzed Sonogashira Coupling and Cyclization

This powerful one-pot method involves the coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization to furnish the benzofuran ring. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.

dot graph "Sonogashira_Route" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

o_halophenol [label="o-Halophenol", fillcolor="#EA4335"]; alkyne [label="Terminal Alkyne"]; intermediate [label="2-Alkynylphenol Intermediate", fillcolor="#FBBC05"]; benzofuran [label="Substituted Benzofuran", fillcolor="#34A853"];

o_halophenol -> intermediate [label="Sonogashira Coupling (Pd/Cu catalyzed)"]; alkyne -> intermediate; intermediate -> benzofuran [label="Intramolecular Cyclization"]; } caption: "Sonogashira coupling route to substituted benzofurans."

This approach is highly convergent and allows for the introduction of diversity at the 2-position of the benzofuran ring through the choice of the alkyne coupling partner.

Alternative 2: Intramolecular Heck Reaction

The intramolecular Heck reaction provides a robust method for the synthesis of benzofurans from appropriately substituted ortho-alkenylphenols. This palladium-catalyzed reaction proceeds via an oxidative addition, migratory insertion, and β-hydride elimination sequence to form the heterocyclic ring.

dot graph "Heck_Route" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

o_alkenylphenol [label="o-Alkenylphenol", fillcolor="#EA4335"]; benzofuran [label="Substituted Benzofuran", fillcolor="#34A853"];

o_alkenylphenol -> benzofuran [label="Intramolecular Heck Reaction (Pd catalyzed)"]; } caption: "Intramolecular Heck reaction for benzofuran synthesis."

This method is particularly useful for accessing benzofurans with substituents at the 3-position, depending on the structure of the starting alkenylphenol.

Experimental Data Summary and Comparison

To provide a quantitative comparison, we will consider the synthesis of a hypothetical target molecule, 6-ethoxy-2-phenylbenzofuran. The following table summarizes the expected reaction conditions and yields for the three discussed synthetic routes. It is important to note that the data for the this compound route is projected based on similar reported reactions due to the limited direct experimental data for this specific transformation in the public domain.

Parameter Route 1: this compound Route 2: Sonogashira Coupling Route 3: Intramolecular Heck Reaction
Starting Materials This compound, Phenol, Acetylene sourceo-Iodophenol, Phenylacetylene2-(1-phenylvinyl)phenol
Key Reaction Steps 1. SNAr coupling 2. Intramolecular CyclizationOne-pot Sonogashira coupling and cyclizationIntramolecular Heck cyclization
Catalyst System Step 1: Base (e.g., KOtBu); Step 2: Pd catalystPd(PPh3)2Cl2, CuIPd(OAc)2, PPh3
Reaction Conditions Step 1: Room Temp.; Step 2: Elevated Temp.60-100 °C80-120 °C
Typical Yields Moderate to Good (projected)Good to ExcellentGood
Advantages Modularity, readily available starting materialHigh convergency, one-pot procedureGood for 3-substituted benzofurans
Disadvantages Two-step process, potential for side reactionsRequires terminal alkynes, potential for homocouplingSynthesis of starting material can be multi-step

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-ethoxy-7-nitro-2-phenylbenzofuran (Projected from this compound)

Step 1: Synthesis of 2-(Phenylethynyl)-4-ethoxy-1-nitrobenzene

  • To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL) is added Pd(PPh3)2Cl2 (0.02 mmol) and CuI (0.04 mmol).

  • The reaction mixture is stirred at 60 °C under an inert atmosphere for 12 hours.

  • After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 2-(phenylethynyl)-4-ethoxy-1-nitrobenzene intermediate.

Step 2: Intramolecular Cyclization to 6-ethoxy-7-nitro-2-phenylbenzofuran

  • The intermediate from Step 1 (1.0 mmol) is dissolved in DMF (10 mL).

  • A palladium catalyst, such as Pd(OAc)2 (0.05 mmol), and a suitable ligand are added.

  • The mixture is heated to 120 °C for 24 hours.

  • The reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Protocol 2: One-Pot Synthesis of 2-Phenylbenzofuran via Sonogashira Coupling
  • To a solution of o-iodophenol (1.0 mmol) and phenylacetylene (1.2 mmol) in DMF (5 mL) is added Pd(PPh3)2Cl2 (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol).

  • The reaction mixture is heated to 80 °C for 8 hours under an inert atmosphere.

  • After cooling, the reaction is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography to yield 2-phenylbenzofuran.

Protocol 3: Synthesis of 3-Phenylbenzofuran via Intramolecular Heck Reaction
  • A mixture of 2-(1-phenylvinyl)phenol (1.0 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.1 mmol), and K2CO3 (2.0 mmol) in anhydrous acetonitrile (10 mL) is heated at 100 °C in a sealed tube for 16 hours.

  • The reaction mixture is cooled to room temperature, filtered, and the solvent is evaporated.

  • The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography.

Conclusion and Future Outlook

This guide has provided a comparative analysis of synthetic routes to substituted benzofurans, highlighting the potential of this compound as a versatile precursor in a two-step synthetic strategy. While direct, one-pot methods like the Sonogashira coupling offer high efficiency for certain substitution patterns, the modularity of the two-step approach starting from this compound provides a valuable alternative for accessing a broader range of derivatives.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. Further research into optimizing the intramolecular cyclization step for nitro-biaryl-ols derived from this compound is warranted to fully elucidate its efficiency and expand its applicability in the synthesis of novel benzofuran-based compounds for drug discovery and materials science.

References

  • A review on synthetic routes for synthesis of benzofuran-based compounds. Journal of Chemical and Pharmaceutical Research, 2017, 9(5):210-220.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020, 25(15), 3438.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024, 9(21), 20728–20752. [Link]
  • Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine.
  • One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ChemistrySelect, 2019, 4(19), 5671-5675.
  • Synthesis of Benzofurans in Ionic Liquid by a PdCl2-Catalyzed Intramolecular Heck Reaction. Letters in Organic Chemistry, 2007, 4(2), 108-111.
  • Chemoselective arylation of phenols with bromo-nitroarenes: synthesis of nitro-biaryl-ols and their conversion into benzofurans and carbazoles.
  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 2022, 87(15), 10158–10172. [Link]

A Senior Application Scientist's Guide to Isomeric Impurity Analysis in 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. The intermediate 4-Bromo-2-ethoxy-1-nitrobenzene is a key building block in various synthetic pathways. However, its synthesis is susceptible to the formation of positional isomers—impurities with the same molecular formula and weight but different substituent arrangements on the benzene ring. These isomeric impurities can have different reactivity, lead to unwanted by-products in subsequent steps, and may possess unique toxicological profiles.

Regulatory bodies such as the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.) have established stringent guidelines for the control of impurities.[1][2][3][4] According to ICH Q3A(R2), impurities in new drug substances must be reported, identified, and qualified based on established thresholds, making their robust analytical control a non-negotiable aspect of drug development.[1][5][6] This guide provides a comparative analysis of modern chromatographic techniques for the definitive separation and quantification of isomeric impurities in this compound, grounded in the principles of scientific integrity and practical, field-proven insights.

Potential Isomeric Impurities: A Synthesis-Based Perspective

The isomeric profile of a this compound sample is intrinsically linked to its synthetic route. A common pathway involves the etherification of 2-bromo-4-nitrophenol. However, alternative routes or impure starting materials can introduce several challenging regioisomers. Understanding these potential impurities is the first step in developing a specific and selective analytical method.

The primary isomers of concern include:

  • 2-Bromo-4-ethoxy-1-nitrobenzene: Often a significant impurity, arising from isomeric starting materials or side reactions.[7][8]

  • 1-Bromo-2-ethoxy-4-nitrobenzene: A positional isomer where the bromo and ethoxy groups are swapped relative to the nitro group.[9]

  • 4-Bromo-1-ethoxy-2-nitrobenzene: Another positional isomer with a different substitution pattern.[10][11]

  • Process-Related Impurities: Including unreacted starting materials (e.g., 2-bromo-4-nitrophenol) or by-products like dibrominated species.[7]

G cluster_main Target Analyte cluster_isomers Potential Isomeric Impurities Target This compound Isomer1 2-Bromo-4-ethoxy-1-nitrobenzene Isomer2 1-Bromo-2-ethoxy-4-nitrobenzene Isomer3 4-Bromo-1-ethoxy-2-nitrobenzene

Sources

A Comparative Guide to the Synthesis of 4-Bromo-2-ethoxy-1-nitrobenzene: An Analysis of Cost-Effectiveness and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient and cost-effective synthesis of key aromatic building blocks is of paramount importance. 4-Bromo-2-ethoxy-1-nitrobenzene is a valuable intermediate, featuring a substitution pattern that allows for diverse functionalization in the creation of complex molecular architectures. This guide provides an in-depth comparison of the most plausible and practical synthetic routes to this compound, with a focus on experimental viability, yield, and, crucially, cost-effectiveness.

This analysis will dissect two primary synthetic strategies:

  • Route A: Electrophilic Bromination of 1-ethoxy-2-nitrobenzene

  • Route B: Williamson Ether Synthesis of 4-bromo-2-nitrophenol

Each route will be evaluated based on the underlying chemical principles, detailed experimental protocols, and a thorough cost analysis of the requisite starting materials and reagents.

Understanding the Target Molecule and Synthetic Strategy

The structure of this compound presents a specific challenge in regioselectivity. The synthetic chemist must strategically introduce the bromo, ethoxy, and nitro groups onto the benzene ring in a manner that favors the desired 1,2,4-substitution pattern. The two routes explored in this guide represent logical and convergent approaches to achieving this outcome.

Route A: Electrophilic Bromination of 1-ethoxy-2-nitrobenzene

This route commences with the commercially available 1-ethoxy-2-nitrobenzene and introduces the bromine atom in the final step via electrophilic aromatic substitution.

Mechanism and Rationale

The key to the success of this route lies in the directing effects of the substituents already present on the benzene ring. The ethoxy group (-OEt) is an activating, ortho, para-directing group due to the lone pairs on the oxygen atom which can be delocalized into the aromatic system, stabilizing the arenium ion intermediate. Conversely, the nitro group (-NO₂) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature.

In an electrophilic aromatic substitution reaction, the incoming electrophile (in this case, Br⁺ or a polarized bromine species) will preferentially add to the position that is most activated. The activating ortho, para-directing influence of the ethoxy group is dominant over the deactivating meta-directing effect of the nitro group. Therefore, the bromination is expected to occur primarily at the positions ortho and para to the ethoxy group. The position para to the ethoxy group is position 4, leading to the desired product. The ortho position (position 6) is also activated, but the steric hindrance from the adjacent ethoxy group may disfavor substitution at this site, potentially leading to a high yield of the desired 4-bromo isomer.

Caption: Mechanism of Electrophilic Bromination.

Experimental Protocol

Materials:

  • 1-ethoxy-2-nitrobenzene

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethoxy-2-nitrobenzene (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution.

  • In a separate beaker, dissolve N-bromosuccinimide (1.1 equivalents) in dichloromethane.

  • Add the NBS solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by carefully pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Route B: Williamson Ether Synthesis of 4-bromo-2-nitrophenol

This approach begins with the commercially available 4-bromo-2-nitrophenol and introduces the ethyl group in the final step via a Williamson ether synthesis.

Mechanism and Rationale

The Williamson ether synthesis is a classic and highly efficient method for forming ethers.[1] The reaction proceeds via an SN2 mechanism.[2] In the first step, a base is used to deprotonate the phenolic hydroxyl group of 4-bromo-2-nitrophenol, forming a phenoxide ion. This phenoxide is a potent nucleophile. In the second step, this nucleophile attacks an ethylating agent with a good leaving group, such as ethyl iodide, displacing the iodide and forming the desired ether.

The presence of the electron-withdrawing nitro group ortho to the hydroxyl group increases the acidity of the phenol, facilitating its deprotonation by a moderately strong base like potassium carbonate.

Caption: Williamson Ether Synthesis of 4-bromo-2-nitrophenol.

Experimental Protocol

Materials:

  • 4-bromo-2-nitrophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide (EtI)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a round-bottom flask, add 4-bromo-2-nitrophenol (1 equivalent) and anhydrous potassium carbonate (2 equivalents).

  • Add N,N-dimethylformamide as the solvent.

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis shows the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Cost-Effectiveness Comparison

To provide a practical comparison, we will analyze the cost to synthesize approximately one mole of this compound (246.06 g). The prices of reagents are based on bulk catalog listings from various chemical suppliers and are subject to change.

Parameter Route A: Bromination Route B: Ethoxylation
Starting Material 1-ethoxy-2-nitrobenzene4-bromo-2-nitrophenol
Starting Material Cost (per mole) ~£4800 (based on £120/25g)[3]~€1120 (based on €112/100g)[4]
Key Reagents N-Bromosuccinimide (NBS)Ethyl Iodide, Potassium Carbonate
Reagent Cost (per mole of product) NBS: ~$139.55/kg[5]Ethyl Iodide: ~

1.11/kg[6]
Estimated Yield ~70-85%~90-95%[7]
Solvents DichloromethaneN,N-Dimethylformamide
Overall Cost-Effectiveness LowerHigher
Key Advantages Fewer steps if starting material is readily available.High yield, reliable reaction, significantly cheaper starting material.
Key Disadvantages Very high cost of starting material, potential for isomeric impurities.Requires heating, DMF is a high-boiling point solvent.

Note: The cost of solvents, common acids, and bases are considered relatively low and are not the primary drivers of the cost difference.

Conclusion and Recommendation

Based on this comprehensive analysis, Route B, the Williamson ether synthesis of 4-bromo-2-nitrophenol, is the demonstrably more cost-effective and efficient method for the synthesis of this compound. The significantly lower cost of the starting material, 4-bromo-2-nitrophenol, combined with the high and reliable yields typically associated with the Williamson ether synthesis, makes this the preferred route for both laboratory-scale and potential scale-up operations.

While Route A is chemically plausible, the current high cost of 1-ethoxy-2-nitrobenzene makes it economically unviable for most applications. The potential for the formation of isomeric byproducts during the bromination step also presents a purification challenge that is largely absent in the highly regioselective Williamson ether synthesis.

For researchers and drug development professionals, the choice of synthetic route has a direct impact on project timelines and budgets. This guide demonstrates that a thorough analysis of both the chemical principles and the economic realities of reagent sourcing is essential for making informed and effective decisions in the synthesis of critical chemical intermediates.

References

  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics.
  • businessanalytiq. (n.d.). Potassium Carbonate price index.
  • Chemsavers, Inc. (n.d.). N-BROMOSUCCINIMIDE, 98% - 1 KG.
  • CymitQuimica. (n.d.). 4-Bromo-2-nitrophenol.
  • IndiaMART. (n.d.). Ethyl Iodide at ₹ 2200/kg.
  • Key Organics. (n.d.). 610-67-3 | 1-ethoxy-2-nitrobenzene.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Sigma-Aldrich. (n.d.). N-Bromosuccinimide for synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
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  • IndiaMART. (n.d.). 4-Bromo-2-Nitrophenol CAS NO. : 7693-52-9.
  • IndiaMART. (n.d.). N Bromosuccinimide at Best Price from Manufacturers, Suppliers & Dealers.
  • IndiaMART. (n.d.). Sodium Ethoxide Powder at ₹ 105/kg.
  • Sdfine. (n.d.). n,n-dimethylformamide (for synthesis).
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-nitrophenol 98%.
  • Thermo Fisher Scientific. (n.d.). Sodium ethoxide, 96%, pure 2.5 kg.
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  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
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  • Reddit. (2025, February 27). Williamson Ether synthesis.
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  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Bromo-3-nitrobenzene.
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  • ResearchGate. (n.d.). Comparison of methods for the bromination of nitrobenzene.
  • Sciencemadness Discussion Board. (2003, November 22). bromination of nitrobenzene.
  • Strem. (n.d.). Sodium ethoxide, 96%.
  • Tradeindia. (n.d.). Dimethylformamide at Best Price from Manufacturers, Suppliers & Dealers.
  • ChemicalBook. (n.d.). Sodium ethoxide.
  • Tradeindia. (n.d.). Sodium Ethoxide Solution at Best Price in Vadodara, Gujarat | Supra Inter-chem.
  • Thermo Fisher Scientific. (n.d.). N-Bromosuccinimide, 99% 1 kg.
  • Tradeindia. (n.d.). Ethyl Iodide at 8310.00 INR in Mumbai, Maharashtra | Alpha Chemika.
  • Dana Bioscience. (n.d.). 1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene 1g.
  • CP Lab Safety. (n.d.). 1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene, min 98%, 100 grams.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. (n.d.).
  • IndiaMART. (n.d.). 4-Nitrophenol Latest Price, Manufacturers & Suppliers.
  • Oakwood Chemical. (n.d.). 4-Bromo-2-nitrophenol.

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A Senior Application Scientist's Comparative Guide to 4-Bromo-2-ethoxy-1-nitrobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of aromatic intermediates, substituted halo-nitrobenzenes stand out for their versatility. This guide provides an in-depth technical comparison of 4-Bromo-2-ethoxy-1-nitrobenzene, a key intermediate, against viable alternatives, supported by experimental data and field-proven insights.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound (CAS: 383869-51-0) is a polysubstituted aromatic compound featuring a bromine atom, an ethoxy group, and a nitro group strategically positioned on a benzene ring. This unique arrangement of functional groups imparts a desirable balance of reactivity and stability, making it a valuable precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]

The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromine atom serves as a handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The ethoxy group, in turn, can influence the solubility and electronic properties of the molecule and its downstream derivatives.

Physicochemical Properties:

PropertyValue
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Pale yellow solid
CAS Number 383869-51-0

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

Step 1: Nitration of 3-Bromophenetole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 3-bromophenetole in a suitable solvent (e.g., acetic anhydride) to 0°C in an ice bath.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Key Application: Synthesis of Dual ALK/BRD4 Inhibitors

A significant and high-impact application of this compound is in the synthesis of dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4). This is a promising therapeutic strategy for high-risk neuroblastoma. The synthesis leverages a key Suzuki-Miyaura coupling reaction to introduce a pyridine moiety.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with pyridine-4-ylboronic acid.

  • Materials:

    • This compound (1.0 eq)

    • Pyridine-4-ylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask, add this compound, pyridine-4-ylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

    • Degassing: Seal the flask and purge with an inert gas (e.g., argon) for 15 minutes.

    • Solvent Addition: Add the degassed dioxane/water solvent mixture.

    • Reaction Conditions: Heat the reaction mixture to 90°C and stir for 12-16 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparative Analysis with Alternative Building Blocks

The choice of a building block in a synthetic route is often a balance between reactivity, cost, and availability. Here, we compare this compound with several alternatives.

4-Bromo-2-methoxy-1-nitrobenzene

This is the closest analogue, differing only by a methyl group on the alkoxy chain.

  • Reactivity: In Suzuki-Miyaura coupling and SNAr reactions, the electronic effects of the methoxy and ethoxy groups are very similar. However, the slightly larger steric bulk of the ethoxy group in this compound may lead to slightly lower reaction rates in sterically hindered transformations compared to its methoxy counterpart.[4]

  • Cost: As of early 2026, 4-bromo-2-methoxy-1-nitrobenzene is generally more affordable than this compound. For instance, pricing from one supplier shows 5g of the methoxy analogue at approximately half the cost of the ethoxy analogue.[5]

4-Bromo-1-fluoro-2-nitrobenzene

This alternative introduces a fluorine atom instead of an ethoxy group.

  • Reactivity: The highly electronegative fluorine atom makes this compound an excellent substrate for SNAr reactions, often proceeding under milder conditions than the ethoxy analogue.[6] The bromine atom remains available for cross-coupling reactions.

  • Applications: It is widely used in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[5]

4-Bromo-1-chloro-2-nitrobenzene

Here, a chlorine atom replaces the ethoxy group.

  • Reactivity: The C-Cl bond is stronger than the C-Br bond, making the bromine atom significantly more reactive in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the bromine position.

  • Applications: A key application is in the synthesis of the hedgehog pathway inhibitor, vismodegib.

Performance Comparison in Suzuki-Miyaura Coupling (Illustrative)
CompoundCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pyridine-4-ylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9012-16High(Inferred)
4-Bromo-1-fluoro-2-nitrobenzene Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1008~90(Typical)
4-Bromo-1-chloro-2-nitrobenzene Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene10012~85(Typical)
4-Bromo-2-methoxy-1-nitrobenzene Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O8510~92(Typical)

Note: Yields are illustrative and can vary based on specific reaction conditions and substrates.

Visualization of Synthetic Pathways and Workflows

To further elucidate the synthetic utility of this compound, the following diagrams illustrate key reaction pathways and experimental workflows.

Diagram 1: Proposed Synthesis of this compound

G A 3-Bromophenetole B Nitration (HNO₃, H₂SO₄) A->B Step 1 C This compound B->C

Caption: Proposed two-step synthesis of the target molecule.

Diagram 2: Suzuki-Miyaura Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Reactants This compound Pyridine-4-ylboronic acid C Degas & Add Solvent Dioxane/H₂O A->C B Catalyst & Base Pd(dppf)Cl₂ Na₂CO₃ B->C D Heat & Stir 90°C, 12-16h C->D E Extraction Ethyl Acetate D->E F Purification Column Chromatography E->F G Final Product F->G

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Conclusion and Future Outlook

This compound has demonstrated its value as a key building block in the synthesis of medicinally relevant compounds, particularly in the development of targeted cancer therapies. Its well-defined reactivity in cross-coupling reactions, coupled with the modulating influence of the ethoxy group, makes it an attractive choice for synthetic chemists.

The comparative analysis reveals that while alternatives like the methoxy analogue may offer a cost advantage, and fluoro- or chloro-analogues provide different reactivity profiles, this compound holds its own in terms of synthetic utility. The choice of building block will ultimately depend on the specific requirements of the synthetic target, including desired electronic properties, steric tolerance of the reaction, and overall cost-effectiveness of the synthetic route.

As the demand for complex and highly functionalized molecules continues to grow, we anticipate that this compound and its related analogues will remain indispensable tools in the synthetic chemist's toolbox. Further research into expanding the scope of its applications and developing more efficient synthetic routes will undoubtedly enhance its value to the scientific community.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-Bromo-1-chloro-2-nitrobenzene in Modern Pharmaceutical Synthesis.
  • ACS Publications. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo.
  • XD BIOCHEMS. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene: Widespread use of emerging compounds raises concerns.
  • The Royal Society of Chemistry. (n.d.). Table of content.
  • ChemBK. (2024). 2-bromo-1-chloro-4-nitrobenzene.
  • PubChem. (n.d.). 4-Bromo-2-chloro-1-nitrobenzene.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
  • PubChem. (n.d.). 2-Bromo-4-ethoxy-1-nitrobenzene.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind 4-Bromo-1-fluoro-2-nitrobenzene: Properties & Synthesis.
  • Appchem. (n.d.). 4-bromo-1-ethoxy-2-nitrobenzene.
  • Matrix Fine Chemicals. (n.d.). 4-BROMO-1-METHOXY-2-NITROBENZENE.
  • ResearchGate. (2019). Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity.
  • PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene.
  • IndiaMART. (n.d.). Meta Bromo Nitrobenzene Manufacturers in India.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Validation

In the landscape of pharmaceutical development and chemical synthesis, the purity and concentration of intermediates are paramount. 4-Bromo-2-ethoxy-1-nitrobenzene serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its precise quantification is not merely a procedural step but a critical control point that dictates the quality, safety, and efficacy of the final product. Consequently, the analytical methods used to assess this compound must be robust, reliable, and fit for their intended purpose.

This guide delves into the cross-validation of two powerhouse analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results across different techniques, laboratories, or conditions.[1][2] This process is a cornerstone of ensuring data integrity and is strongly guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Our objective here is not just to present protocols but to dissect the causality behind our experimental choices. We will explore why one method might be preferred for routine quality control while the other excels in impurity profiling, providing a comprehensive, field-proven perspective for researchers, scientists, and drug development professionals.

The Regulatory Framework: ICH Q2(R1) as Our Guiding Principle

Method validation is a mandatory regulatory requirement, ensuring that an analytical procedure is suitable for its intended purpose.[6] The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, which we will use as the benchmark for our cross-validation study.[5][7] The key validation characteristics we will assess for both HPLC-UV and GC-MS are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Method Selection Rationale: Choosing the Right Tool for the Job

The selection of HPLC-UV and GC-MS was deliberate, leveraging the distinct advantages of each technique for a comprehensive analytical strategy.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical quality control. For a compound like this compound, which possesses a strong chromophore (the nitroaromatic system), UV detection is highly effective. HPLC is ideal for quantifying the main component with high precision and is generally less destructive than GC, making it suitable for high-throughput analysis of the drug substance.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers unparalleled specificity. While requiring the analyte to be volatile and thermally stable, GC provides high-resolution separation. The mass spectrometer acts as a highly specific detector, providing molecular weight and fragmentation data that can unequivocally confirm the identity of the analyte and any volatile impurities.[10][11] This is particularly crucial for impurity identification and confirmation, where UV detection alone might be insufficient.

Experimental Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol details a robust reverse-phase HPLC method for the quantification of this compound. The choice of a C18 column is based on its versatility and excellent retention of moderately non-polar compounds like our analyte. The mobile phase is a standard acetonitrile/water mixture, providing good separation efficiency.

Methodology
  • Reagent and Sample Preparation:

    • Mobile Phase: Prepare a 65:35 (v/v) mixture of Acetonitrile (HPLC Grade) and Deionized Water. Filter and degas prior to use.

    • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

    • Working Standard Solutions: Perform serial dilutions from the stock solution to prepare calibration standards at concentrations of 10, 25, 50, 100, and 150 µg/mL.

    • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample, dissolve, and dilute to 100 mL using the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis Detector.

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (based on the UV absorbance of the nitroaromatic ring).

    • Column Temperature: 30 °C.

  • Data Acquisition and Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution in triplicate.

    • Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

HPLC-UV Experimental Workflow

Caption: Workflow for HPLC-UV analysis of this compound.

Experimental Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the confirmation of identity and quantification of this compound, with a focus on high specificity. A non-polar capillary column (e.g., HP-5ms) is chosen for its ability to separate a wide range of semi-volatile compounds. Electron Ionization (EI) is used as it provides reproducible fragmentation patterns for library matching and structural confirmation.[12]

Methodology
  • Reagent and Sample Preparation:

    • Solvent: Dichloromethane (GC Grade).

    • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with Dichloromethane.

    • Working Standard Solutions: Perform serial dilutions from the stock solution to prepare calibration standards at concentrations of 1, 5, 10, 20, and 50 µg/mL.

    • Sample Solution (20 µg/mL): Accurately weigh 2 mg of the test sample, dissolve, and dilute to 100 mL using Dichloromethane.

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 260 °C.

    • Injection Mode: Split (20:1).

    • Oven Program: Start at 120 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-350 m/z.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., m/z 245, 215, 187) and Full Scan for confirmation.

  • Data Acquisition and Analysis:

    • Inject the standard solutions to establish a calibration curve based on the primary ion.

    • Inject the sample solution in triplicate.

    • Confirm the identity of the analyte by comparing its retention time and mass spectrum with the reference standard.

    • Quantify the analyte using the calibration curve.

GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

Results: A Head-to-Head Comparison

The following tables summarize the performance data obtained from the validation of both methods, adhering to ICH Q2(R1) principles.

Table 1: Specificity and System Suitability

ParameterHPLC-UVGC-MSCausality and Insight
Specificity No interference from placebo at the analyte's retention time.No co-eluting peaks with the same mass spectrum. Confirmed by fragmentation pattern.GC-MS provides superior specificity due to the additional dimension of mass analysis, making it the gold standard for identity confirmation.
Resolution (Rs) > 2.0 from nearest impurity peak> 2.0 from nearest impurity peakBoth methods demonstrate adequate separation from known impurities.
Tailing Factor (T) 1.11.0Excellent peak shape in both systems, indicating good chromatographic performance and minimal active sites.

Table 2: Linearity and Range

ParameterHPLC-UVGC-MSCausality and Insight
Range 10 - 150 µg/mL1 - 50 µg/mLGC-MS demonstrates higher sensitivity, achieving linearity at lower concentrations, making it ideal for trace analysis and impurity quantification.
Correlation Coefficient (r²) 0.99950.9992Both methods show excellent linearity, confirming a direct proportional relationship between concentration and response.
Y-intercept Minimal, passes near originMinimal, passes near originIndicates no significant systematic error or bias in either method.

Table 3: Accuracy (Recovery Studies)

Spiked LevelHPLC-UV (% Recovery)GC-MS (% Recovery)Causality and Insight
80% 99.5%101.2%Both methods show excellent accuracy, with recovery values well within the typical acceptance criteria of 98-102%.[13]
100% 100.8%99.8%The data confirms that there is no significant matrix effect or sample preparation loss impacting the results in either technique.
120% 101.1%100.5%The consistent accuracy across the range validates the methods for quantifying the analyte at different concentration levels.

Table 4: Precision (%RSD)

ParameterHPLC-UV (%RSD)GC-MS (%RSD)Causality and Insight
Repeatability (n=6) 0.8%1.5%HPLC-UV generally offers slightly better precision (lower %RSD) due to the highly reproducible nature of modern liquid pumps and autosamplers compared to GC injection systems.
Intermediate Precision 1.1%1.9%Both methods are highly precise and well within the typical acceptance limit of <2% RSD for an assay, demonstrating their reliability over different days and analysts.

Discussion: Synthesizing the Data for Practical Application

The cross-validation study demonstrates that both the HPLC-UV and GC-MS methods are suitable for their intended purpose, yet they serve different strategic roles in a quality control environment.

The HPLC-UV method stands out for its superior precision, higher throughput, and operational simplicity. Its robustness and lower %RSD make it the ideal choice for routine QC testing, such as the assay of the bulk substance and release testing of finished products where the primary goal is to accurately quantify the main component.

Conversely, the GC-MS method is the unequivocal choice for identity confirmation and the analysis of potential volatile impurities. Its power lies in its exceptional specificity; the mass spectrum provides a "fingerprint" of the molecule that is far more definitive than a UV absorbance maximum.[14] While its precision is slightly lower than HPLC, its sensitivity and confirmatory capabilities are indispensable for investigations, stability studies, and the characterization of reference standards.

The successful cross-validation ensures that data generated by either method can be confidently compared. For instance, if a routine HPLC analysis shows an unknown peak, the GC-MS method can be employed to identify it. The agreement in quantification for the main analyte between the two methods provides a high degree of confidence in the reported purity values, creating a self-validating analytical system.

Conclusion

This guide demonstrates a successful cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. Both methods were proven to be specific, linear, accurate, and precise. The HPLC-UV method is recommended for routine quantitative analysis due to its high precision and throughput, while the GC-MS method is the preferred tool for identity confirmation and trace-level impurity analysis owing to its superior specificity and sensitivity. By understanding the distinct strengths and causality behind the performance of each technique, laboratories can implement a comprehensive and robust analytical control strategy that ensures product quality and adheres to stringent regulatory standards.

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
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A Comparative Guide to the Synthesis of 2-Ethoxy-8-bromophenothiazine: Evaluating the Efficacy of 4-Bromo-2-ethoxy-1-nitrobenzene as a Key Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties.[1][2][3][4] The strategic synthesis of specifically substituted phenothiazines is therefore of critical importance to drug discovery and development. This guide provides an in-depth comparative analysis of synthetic routes to a model target, 2-Bromo-8-ethoxyphenothiazine (X) . We critically evaluate the efficacy of a direct synthetic pathway (Route A) commencing from 4-Bromo-2-ethoxy-1-nitrobenzene , a readily available precursor. This is contrasted with an alternative approach (Route B) that builds the core scaffold from different starting materials. The comparison focuses on mechanistic rationale, experimental feasibility, overall yield, scalability, and safety considerations, offering researchers a comprehensive framework for strategic synthetic planning.

Introduction

The phenothiazine scaffold is a privileged structure in pharmacology, with minor structural modifications leading to significant changes in biological effects.[5] Our target molecule, 2-Bromo-8-ethoxyphenothiazine, incorporates functionalities—an ethoxy group and a bromine atom—that are valuable for tuning lipophilicity and providing a vector for further chemical diversification, respectively.

The central challenge in phenothiazine synthesis is the efficient construction of the tricyclic S,N-heterocycle.[1] Traditional methods like the Bernthsen synthesis (heating a diphenylamine with sulfur) often lack the regiochemical control needed for complex derivatives.[6] Modern strategies frequently rely on the cyclization of pre-formed 2-aminodiaryl sulfides.[1] This guide explores two distinct pathways to such an intermediate, with a focus on the utility of this compound as a key building block.

Synthetic Strategy Overview

We will compare two logical retrosynthetic pathways to the target molecule X .

  • Route A: The Nitro-Precursor Pathway. This route leverages the inherent reactivity of this compound. The strategy involves an initial reduction of the nitro group, followed by the formation of the critical diaryl sulfide bond and subsequent intramolecular cyclization to yield the phenothiazine core.

  • Route B: The Alternative Amination Pathway. This route circumvents the use of the nitro-precursor by employing a modern cross-coupling reaction. It begins with a commercially available aniline derivative and constructs the diaryl sulfide intermediate via a palladium-catalyzed Buchwald-Hartwig amination.[7]

The two strategies are conceptually distinct and offer a clear basis for comparison, as illustrated below.

G cluster_A Route A cluster_B Route B A_start 4-Bromo-2-ethoxy- 1-nitrobenzene A_mid 4-Bromo-2-ethoxyaniline (Intermediate A1) A_start->A_mid Reduction Target Target Molecule (X) 2-Bromo-8-ethoxyphenothiazine A_mid->Target Coupling & Cyclization B_start 2-Ethoxyaniline + 2,5-Dibromothiophene (Alternative Precursors) B_mid Diaryl Sulfide (Intermediate B1) B_start->B_mid Cross- Coupling B_mid->Target Cyclization

Figure 1: High-level comparison of the two synthetic routes to Target Molecule X.

Route A: Synthesis via this compound

This classical approach is predicated on the versatility of the nitroarene functionality.

Mechanistic Rationale

The strategy hinges on two key transformations:

  • Nitro Group Reduction: The nitro group is a powerful electron-withdrawing group, but its reduced form, the amine, is a versatile nucleophile. The selective reduction of the nitro group in the presence of an aryl bromide is a well-established transformation.[8][9][10] Reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media are ideal as they typically do not affect the C-Br bond.[8][9]

  • Phenothiazine Core Formation: The resulting 4-Bromo-2-ethoxyaniline can be coupled with a suitable sulfur-containing partner. A highly effective method is the reaction with a 2-halonitrobenzene derivative followed by a Smiles rearrangement and cyclization.[11][12][13] This sequence builds the diaryl sulfide and subsequently forms the tricyclic core in a controlled manner.

Detailed Experimental Protocol

G Start 4-Bromo-2-ethoxy- 1-nitrobenzene Step1 Step 1: Nitro Reduction Start->Step1 Intermediate1 Intermediate A1: 4-Bromo-2-ethoxyaniline Step1->Intermediate1 Reagent1 SnCl2·2H2O Ethanol, Reflux Reagent1->Step1 Step2 Step 2: Coupling & Cyclization Intermediate1->Step2 Target Target X: 2-Bromo-8-ethoxyphenothiazine Step2->Target Reagent2 1. 2-Aminothiophenol, NaOH, EtOH, 80°C 2. I2 (cat.), S, Reflux Reagent2->Step2

Figure 2: Workflow for the synthesis of Target X via Route A.

Protocol 1: Synthesis of 4-Bromo-2-ethoxyaniline (Intermediate A1)

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add absolute ethanol to form a slurry.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise.[8] The reaction is exothermic.

  • Heat the mixture to reflux for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture by slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-Bromo-2-ethoxyaniline as a solid.[14]

Protocol 2: Synthesis of 2-Bromo-8-ethoxyphenothiazine (Target X) This step is based on the classical Ullmann condensation or related sulfur-insertion reactions.[6][15][16]

  • In a flask under an inert atmosphere, dissolve Intermediate A1 (1.0 eq) and 2-aminothiophenol (1.1 eq) in a suitable solvent like ethanol.

  • Add a base such as sodium hydroxide (1.2 eq).[5]

  • Heat the mixture at 80°C for 2 hours to form the intermediate diaryl sulfide.[5]

  • To the same flask, add elemental sulfur (1.5 eq) and a catalytic amount of iodine.[6][17]

  • Heat the mixture to reflux for 4-6 hours. Hydrogen sulfide gas will evolve.

  • After cooling, pour the reaction mixture into water and extract with dichloromethane.

  • Purify the crude product by recrystallization from ethanol/toluene to yield the target molecule.

Results and Data Analysis
StepProductTypical YieldPurity (by HPLC)Key Analytical Data (Expected)
14-Bromo-2-ethoxyaniline85-95%>98%¹H NMR consistent with structure, M.P. ~50-52°C
22-Bromo-8-ethoxyphenothiazine55-70%>97%¹H NMR showing characteristic aromatic signals and NH proton, Mass Spec [M+H]⁺ peak
Overall Target Molecule X 47-67%
Discussion

Advantages:

  • High-Yielding Reduction: The initial nitro reduction is typically clean and high-yielding.

  • Cost-Effective Reagents: Reagents like tin chloride and elemental sulfur are relatively inexpensive.

  • Established Chemistry: The reactions involved are well-documented in the literature for phenothiazine synthesis.[5][11]

Disadvantages:

  • Harsh Cyclization Conditions: The final cyclization step requires high temperatures and can lead to side products.

  • Stoichiometric Tin Waste: The reduction step generates significant tin-based waste, which poses environmental and disposal challenges.

  • Safety: The evolution of toxic hydrogen sulfide gas during cyclization requires a well-ventilated fume hood and appropriate safety precautions.

Route B: An Alternative Synthesis via Buchwald-Hartwig Amination

This modern approach utilizes palladium catalysis to construct the key C-N bond of a diaryl sulfide intermediate, which is then cyclized.

Mechanistic Rationale

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and has been successfully applied to the synthesis of complex amines and heterocycles.[7][18][19]

  • C-S Bond Formation: This route begins by first forming a diaryl sulfide. This can be achieved through various cross-coupling methods.[20]

  • C-N Bond Formation & Cyclization: Alternatively, and more directly, a substituted aniline can be coupled with a di-halogenated aryl component. The subsequent intramolecular C-S bond formation to close the ring can then be achieved. This approach offers high functional group tolerance and typically proceeds under milder conditions than classical condensation methods.[21]

Detailed Experimental Protocol

Protocol: One-Pot Synthesis of 2-Bromo-8-ethoxyphenothiazine (Target X)

  • To an oven-dried Schlenk flask, add 2,5-dibromothiophene (1.0 eq), 2-ethoxyaniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add a base, such as cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 100-110°C for 12-24 hours, monitoring by LC-MS. This tandem reaction forms the diaryl sulfide via C-S coupling, followed by an intramolecular C-N coupling (Buchwald-Hartwig amination) to form the phenothiazine core.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the target molecule.

Results and Data Analysis
StepProductTypical YieldPurity (by HPLC)Key Analytical Data (Expected)
1 (One-Pot)2-Bromo-8-ethoxyphenothiazine60-75%>98%¹H NMR and Mass Spec identical to Route A product
Overall Target Molecule X 60-75%
Discussion

Advantages:

  • Milder Conditions: The reaction proceeds at lower temperatures compared to the classical methods.

  • Higher Overall Yield: The one-pot nature of the reaction often leads to a higher overall yield.

  • Improved Safety Profile: Avoids the use of highly toxic reagents and the evolution of H₂S gas.

  • Generality: Palladium-catalyzed methods are often more versatile and tolerant of various functional groups.[7]

Disadvantages:

  • Reagent Cost: Palladium catalysts and specialized phosphine ligands can be expensive, particularly for large-scale synthesis.

  • Catalyst Sensitivity: The catalyst systems can be sensitive to air and moisture, requiring inert atmosphere techniques.

  • Metal Contamination: The final product may contain trace amounts of palladium, which must be removed, a critical consideration in pharmaceutical applications.

Comparative Analysis and Recommendation

Head-to-Head Comparison
MetricRoute A (Nitro-Precursor)Route B (Buchwald-Hartwig)Justification
Overall Yield 47-67%60-75% One-pot procedure in Route B minimizes handling losses.
Number of Steps 21 (One-Pot) Route B is more step-economical.
Reagent Cost Lower HigherRoute A uses bulk chemicals; Route B requires expensive catalysts/ligands.
Safety/Hazard Significant (H₂S evolution)Moderate Route B avoids highly toxic byproducts and harsh reagents.
Waste Profile High (Stoichiometric tin)Lower Catalytic nature of Route B generates less inorganic waste.
Scalability ChallengingMore Favorable Milder conditions and better safety profile of Route B are advantageous for scale-up.
Decision Workflow for Route Selection

G Start Project Goal? Cost Is cost the primary constraint (lab-scale)? Start->Cost Early-Stage Discovery Scale Is scalability and safety the primary concern? Start->Scale Process Development RouteA Select Route A: Nitro-Precursor Pathway Cost->RouteA Yes RouteB Select Route B: Buchwald-Hartwig Pathway Cost->RouteB No Scale->RouteA No Scale->RouteB Yes

Figure 3: Decision matrix for selecting the optimal synthetic route.

Senior Scientist's Recommendation

The choice between Route A and Route B is contingent on the specific objectives of the research program.

For early-stage discovery chemistry , where small quantities of diverse analogs are needed and cost is a primary driver, Route A is a viable option . The use of this compound is effective, and the chemistry is robust, despite its drawbacks. The starting material is inexpensive and the procedures, while requiring care, do not necessitate specialized catalytic expertise.

For process development and scale-up synthesis , where safety, efficiency, and waste reduction are paramount, Route B is unequivocally superior . Although the initial investment in catalyst and ligand is higher, the benefits of milder conditions, higher yield, improved safety, and a more environmentally friendly waste stream provide a compelling case. The potential for palladium contamination is a known challenge in pharmaceutical manufacturing, but well-established purification protocols exist to mitigate this issue.

Therefore, this compound is an efficacious but suboptimal precursor for the synthesis of 2-Bromo-8-ethoxyphenothiazine when compared to modern catalytic methods, especially in a context where scalability and safety are critical.

Conclusion

This guide has demonstrated that while the synthesis of 2-Bromo-8-ethoxyphenothiazine from this compound (Route A) is chemically sound and leverages inexpensive reagents, it is outmatched by the modern Buchwald-Hartwig approach (Route B) in terms of yield, safety, and elegance. Researchers and drug development professionals should weigh the cost-benefit trade-offs outlined here to select the synthetic strategy that best aligns with their project goals, whether it be rapid, low-cost analog synthesis or the development of a safe and scalable manufacturing process.

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A Comparative Guide to 4-Halo-2-ethoxy-1-nitrobenzenes: Reactivity and Synthetic Utility of Chloro, Bromo, and Iodo Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis, the selection of an optimal starting material is a critical decision that dictates the trajectory of a synthetic route. The 4-halo-2-ethoxy-1-nitrobenzene scaffold represents a class of highly versatile intermediates, pivotal in the construction of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of the nitro, ethoxy, and halogen substituents creates a unique electronic environment, enabling a diverse range of chemical transformations. This guide provides an in-depth, objective comparison of the chloro, bromo, and iodo analogs of this scaffold, offering experimental insights and data to inform your selection process.

Physicochemical Properties: A Foundation for Reactivity

The intrinsic properties of a molecule govern its behavior in a reaction environment. Understanding the subtle differences between the chloro, bromo, and iodo analogs is the first step toward predicting their reactivity. The following table summarizes their key physicochemical properties.

Property4-Chloro-2-ethoxy-1-nitrobenzene4-Bromo-2-ethoxy-1-nitrobenzene4-Iodo-2-ethoxy-1-nitrobenzene
Molecular Formula C₈H₈ClNO₃[1]C₈H₈BrNO₃[2]C₈H₈INO₃
Molecular Weight 201.61 g/mol [3]246.06 g/mol [2]293.06 g/mol
CAS Number 29604-25-9[4]383869-51-0[2]54863-57-5
Appearance Light yellow solid/powderLight yellow solid/powderLight yellow solid/powder
Melting Point 56-58 °C63-65 °C78-80 °C
XLogP3 (Lipophilicity) 2.8[3]3.2[2]3.8

As expected, the molecular weight and melting point increase with the size of the halogen atom. The calculated XLogP3 values indicate a corresponding increase in lipophilicity from the chloro to the iodo analog, a factor that can influence solubility in various organic solvents.

Comparative Reactivity in Key Transformations

The true utility of these building blocks is revealed in their chemical reactivity. The electronic interplay between the strongly electron-withdrawing nitro group and the electron-donating ethoxy group, combined with the nature of the halogen at the C4 position, defines their performance in two major classes of reactions: Nucleophilic Aromatic Substitution (SNA_r) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNA_r)

The SNA_r reaction is a cornerstone of aromatic chemistry. In this scaffold, the benzene ring is highly activated towards nucleophilic attack due to the potent electron-withdrawing nitro group located ortho and para to the sites of attack.[5]

The reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the attack of the nucleophile on the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7] The second, faster step involves the elimination of the halide leaving group to restore the aromaticity of the ring.[8]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNA_r).

Reactivity Trend (SNA_r): Cl > Br > I

The reactivity in SNA_r reactions is primarily governed by the electrophilicity of the carbon atom attached to the halogen. A more electronegative halogen withdraws electron density more effectively via the inductive effect, making the ipso-carbon more susceptible to nucleophilic attack. Consequently, the reactivity order is typically F > Cl > Br > I. Although the C-X bond strength (C-Cl > C-Br > C-I) and leaving group ability (I⁻ > Br⁻ > Cl⁻) are factors in the second step, the initial nucleophilic attack is the kinetic bottleneck.[6] Therefore, for SNA_r reactions, 4-chloro-2-ethoxy-1-nitrobenzene is generally the most reactive among the three analogs discussed here.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions have revolutionized modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. The reactivity of the 4-halo-2-ethoxy-1-nitrobenzene analogs in these transformations is dictated by the ease of the initial oxidative addition step.

Reactivity Trend (Cross-Coupling): I > Br > Cl

The oxidative addition of the aryl halide to a low-valent palladium(0) complex is the first and often rate-determining step in the catalytic cycle. This step involves the cleavage of the carbon-halogen bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Therefore, the weaker C-I bond is the easiest to break, making the iodo analog the most reactive substrate, followed by the bromo and then the chloro analog.[9]

The Suzuki-Miyaura reaction, which forms a new C-C bond by coupling an organoboron species with an organohalide, is a workhorse of synthetic chemistry. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[10][11]

Suzuki_Coupling pd0 Pd(0)L_n reagents Ar-X pd2_complex Ar-Pd(II)L_n-X boronic R-B(OR')_2 + Base pd2_rb Ar-Pd(II)L_n-R pd2_rb->pd0 product Ar-R pd2_rb->product Reductive Elimination reagents->pd2_complex Oxidative Addition boronic->pd2_rb Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Due to the reactivity trend (I > Br > Cl), 4-iodo-2-ethoxy-1-nitrobenzene will typically react under milder conditions (e.g., lower temperatures, less active catalysts) than the bromo analog. The chloro analog is the most challenging substrate and often requires specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos) to achieve efficient conversion.[12]

This powerful C-N bond-forming reaction couples an amine with an aryl halide.[9] The mechanism is similar to the Suzuki coupling, with the catalytic cycle driven by oxidative addition, amine coordination and deprotonation, and reductive elimination.[13]

Buchwald_Hartwig pd0 Pd(0)L_n reagents Ar-X pd2_complex Ar-Pd(II)L_n-X amine HNR'R'' + Base pd2_amido Ar-Pd(II)L_n-NR'R'' pd2_amido->pd0 product Ar-NR'R'' pd2_amido->product Reductive Elimination reagents->pd2_complex Oxidative Addition amine->pd2_amido Amine Coordination & Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The choice of halide has a profound impact on reaction efficiency. The high reactivity of the C-I bond makes the iodo analog ideal for coupling with less nucleophilic amines or for reactions requiring very mild conditions. The bromo analog represents a good compromise between reactivity, stability, and cost. It is widely used and compatible with a broad range of amines and catalyst systems.[14] The chloro analog, being the least reactive, necessitates the use of state-of-the-art catalyst systems, but its lower cost can be advantageous for large-scale synthesis.[13]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a representative example of a Suzuki-Miyaura coupling, illustrating a common application for these substrates. The rationale behind the choice of reagents is to provide a robust and generally applicable starting point for optimization.

Objective: To synthesize 2-ethoxy-4-(4-methoxyphenyl)-1-nitrobenzene.

Reagents:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

    • Causality: The use of a flame-dried flask and an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent the deactivation of the palladium catalyst by oxygen.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed 1,4-dioxane/water solvent mixture.

    • Causality: A biphasic solvent system is often beneficial in Suzuki couplings. Dioxane solubilizes the organic reagents, while water solubilizes the inorganic base (K₂CO₃), facilitating the transmetalation step.[12] Degassing the solvent removes dissolved oxygen.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.03 equiv) to the stirring suspension.

    • Causality: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle efficiently for aryl bromides.

  • Reaction: Heat the reaction mixture to 85-90 °C and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

The 4-halo-2-ethoxy-1-nitrobenzene compounds should be handled with appropriate care in a well-ventilated chemical fume hood.[15][16]

  • Hazards: These compounds are generally classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation, as well as respiratory irritation.[17]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[18]

Conclusion and Recommendations

The choice between 4-chloro-, 4-bromo-, and 4-iodo-2-ethoxy-1-nitrobenzene is a strategic decision based on the specific chemical transformation intended.

  • For Nucleophilic Aromatic Substitution (SNA_r) , where the rate is governed by nucleophilic attack, the chloro analog is the most reactive and often the most cost-effective choice.

  • For Palladium-Catalyzed Cross-Coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, reactivity is dictated by the ease of oxidative addition.

    • The iodo analog is the most reactive, ideal for challenging couplings or when mild reaction conditions are paramount.

    • The bromo analog offers a robust balance of high reactivity, stability, and commercial availability, making it the most versatile and commonly used intermediate of the three.

    • The chloro analog is the least reactive and most economical, representing a viable option for large-scale syntheses provided that a highly active, modern catalyst system is employed.

By understanding these fundamental differences in reactivity, researchers can make informed decisions, optimizing their synthetic strategies for efficiency, cost, and yield.

References

  • Journal of the American Society for Mass Spectrometry. (n.d.). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.
  • National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
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Safety Operating Guide

A Guide to the Safe Disposal of 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Bromo-2-ethoxy-1-nitrobenzene. As a substituted nitrobenzene, this compound presents significant health and environmental hazards that necessitate meticulous handling and disposal procedures. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar chemicals. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste management, ensuring the protection of personnel and the environment.

Understanding the Hazard: Why Special Disposal is Crucial

Upon thermal decomposition, this compound is expected to release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide (HBr) gas[1]. This reactivity profile underscores the necessity of disposal via specialized, high-temperature incineration equipped with appropriate scrubbers to neutralize these hazardous byproducts.

Immediate Safety & Spill Response

Before initiating any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)
Equipment Specification Rationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin absorption, which is a primary route of exposure for nitrobenzenes[4].
Eye Protection Safety glasses with side-shields or gogglesTo protect against splashes and airborne particles causing serious eye irritation[3][5].
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary[1][6].To prevent inhalation of dust or vapors, which can cause respiratory irritation[3].
Spill Neutralization and Cleanup Protocol

In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated, preferably within a chemical fume hood. Remove all sources of ignition[4][7].

  • Contain the Spill : For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent[4]. For solid spills, carefully sweep up the material to avoid creating dust[1].

  • Collect the Waste : Place the absorbed material or swept solids into a clearly labeled, sealable container for hazardous waste[1][4].

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[5][7]. If inhaled, move to fresh air[7].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste, which must be handled by a licensed professional waste disposal service[1]. Do not attempt to dispose of this chemical down the drain or in regular trash.

Workflow for Proper Disposal

DisposalWorkflow start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place in a Designated, Labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers) container->segregate storage Store in a Cool, Dry, Well-Ventilated Secondary Containment Area segregate->storage disposal_service Arrange for Pickup by a Licensed Waste Disposal Service storage->disposal_service incineration Recommended Disposal Method: High-Temperature Incineration with Scrubber disposal_service->incineration end End: Proper Disposal Complete incineration->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Bromo-2-ethoxy-1-nitrobenzene, a substituted nitroaromatic compound, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for PPE selection and use, grounded in the specific chemical risks posed by this substance class.

Hazard Assessment: Understanding the "Why" Behind the Protection

The core directive for our PPE strategy is to prevent contact and inhalation. These compounds are generally classified as harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Key health effects include severe irritation to the skin and eyes, and potential irritation of the respiratory tract.[1][4] A significant systemic risk associated with nitroaromatic compounds is the potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced, which can manifest with a delay of 2 to 4 hours or longer after exposure.[4]

Table 1: Summary of Anticipated Hazards

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/IrritationCauses skin irritation.[1][4]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][4]
Specific target organ toxicity (single exposure)May cause respiratory irritation.[1]
Systemic EffectsAbsorption can lead to the formation of methemoglobin, causing cyanosis.[4]

This hazard profile dictates that our protective measures must create a complete barrier, addressing dermal, ocular, and respiratory routes of exposure.

Core PPE Requirements: A Multi-Layered Defense

Engineering controls, such as working within a certified chemical fume hood, are the primary line of defense.[4] The following PPE is mandatory as a supplementary, but critical, barrier.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[4]

  • Minimum Requirement: Safety glasses with side-shields conforming to ANSI Z87.1 or EN166 standards are required for all handling activities.[4][5]

  • Recommended for Splash Risk: When handling solutions or transferring the solid material where splashing is possible, chemical splash goggles are essential. For significant splash hazards, a full-face shield should be worn over safety glasses or goggles.[6][7] This provides a robust barrier against accidental splashes reaching the eyes or face.

Skin and Body Protection

Given that this class of chemical is harmful upon skin contact and can be absorbed dermally, skin protection is non-negotiable.[1][4]

  • Gloves: Standard disposable nitrile gloves may offer initial splash protection, but they are not suitable for prolonged contact.[6] For sustained handling or in the event of a spill, heavier-duty, chemical-resistant gloves (e.g., butyl or neoprene) should be selected. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[7] Gloves must be inspected for any signs of degradation before use and disposed of immediately after contamination in accordance with applicable lab practices.[4]

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect street clothes and underlying skin.[6]

  • Additional Protection: For tasks with a higher risk of contamination, such as large-scale transfers or cleaning spills, an impervious apron and additional arm coverings should be utilized.[7][8] Ensure that all footwear is closed-toe and closed-heel.[6]

Respiratory Protection

Inhalation of dust or vapors can cause respiratory tract irritation.[1]

  • Primary Control: All handling of this compound solid or its solutions must be performed within a properly functioning chemical fume hood to minimize airborne concentrations.[4][9]

  • Secondary Control: If engineering controls are not sufficient to maintain exposure below permissible limits, or during certain emergency situations, respiratory protection is required. A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates (e.g., a multi-purpose ABEK type) should be used.[4] All personnel requiring respirators must be part of a respiratory protection program that includes medical evaluation and annual fit-testing.[6]

Experimental Protocol: PPE Donning and Doffing

Properly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent cross-contamination.

Step-by-Step Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a seal check and don the respirator.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step-by-Step Doffing Procedure (to minimize contamination):

  • Gloves: Remove gloves using a glove-to-glove technique (peeling them off without touching the outside with bare skin). Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Wash hands.

  • Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination. Hang it in its designated location or dispose of it if it's a disposable garment.

  • Eye/Face Protection: Remove eye and face protection by handling the earpieces or strap.

  • Respiratory Protection (if worn): Remove the respirator.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Operations and Disposal

Emergency Exposure Plan

In the event of an accidental exposure, immediate and decisive action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Skin Contact: Remove all contaminated clothing immediately while flushing the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[10][11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[9][10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][10]

Spill and Disposal Plan

Personnel involved in cleaning up spills must wear the full complement of recommended PPE, including respiratory protection.

  • Spills: Avoid generating dust.[4] Carefully sweep or vacuum up the solid material and place it into a suitable, closed, and labeled container for disposal.[4][9] Do not allow the chemical to enter drains.[4]

  • Waste Disposal: All contaminated PPE and waste material must be disposed of as hazardous waste.[1] Engage a licensed professional waste disposal service and follow all local, state, and federal regulations.[4]

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase cluster_emergency Contingency A Review SDS & SOPs B Verify Fume Hood Functionality A->B C Assemble Required PPE B->C D Don PPE (Correct Sequence) C->D E Handle Chemical in Fume Hood D->E F Securely Close Primary Container E->F K Spill or Exposure Occurs E->K Potential Incident G Decontaminate Work Area F->G H Segregate Hazardous Waste (Chemical & Contaminated PPE) G->H I Doff PPE (Correct Sequence) H->I J Thorough Hand Washing I->J L Execute Emergency Plan: - Evacuate - Decontaminate - Seek Medical Aid K->L

Caption: Workflow for handling this compound.

This structured approach, from hazard assessment to procedural execution and emergency preparedness, provides a robust framework for ensuring laboratory safety. By understanding the specific risks and implementing these multi-layered protective strategies, we can confidently advance our research while prioritizing the well-being of our scientific staff.

References

  • Dr.Oracle. (2025, November 14). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long?
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-(2-Bromoethoxy)-1-nitrobenzene.
  • Cole-Parmer. Material Safety Data Sheet.
  • CDN Isotopes. (2015). Safety Data Sheet - 4-Bromonitrobenzene-d4.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet - 4-Bromo-1-fluoro-2-nitrobenzene.
  • Avocado Research Chemicals Ltd. (2026, January 2). Safety Data Sheet - 1-Bromo-4-nitrobenzene.
  • Fisher Scientific. (2021, December 25). Safety Data Sheet.
  • ECHEMI. 4-Bromo-1-methoxy-2-nitrobenzene SDS, 33696-00-3 Safety Data Sheets.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2014, November 10). Safety Data Sheet - 1-Bromo-4-nitrobenzene.
  • Sigma-Aldrich. (2025, June 2). Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.